molecular formula C7H10O3 B1281810 5-hydroxy-4-propylfuran-2(5H)-one CAS No. 78920-10-2

5-hydroxy-4-propylfuran-2(5H)-one

Cat. No.: B1281810
CAS No.: 78920-10-2
M. Wt: 142.15 g/mol
InChI Key: KQMCGGGTJKNIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-4-propylfuran-2(5H)-one is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxy-4-propyl-2(5H)-furanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-propyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMCGGGTJKNIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511823
Record name 5-Hydroxy-4-propylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78920-10-2
Record name 5-Hydroxy-4-propyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78920-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-4-propylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-4-propylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.255.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-hydroxy-4-propylfuran-2(5H)-one from Pentanal: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-4-propylfuran-2(5H)-one is a pivotal heterocyclic building block in the synthesis of high-value compounds, notably in the pharmaceutical sector as a key intermediate for antiepileptic drugs like Brivaracetam.[1][2] This guide provides a comprehensive technical overview of its synthesis from readily available starting materials, pentanal and glyoxylic acid. We delve into the underlying reaction mechanism, presenting a plausible base-catalyzed aldol-type condensation and subsequent lactonization pathway. A detailed, self-validating experimental protocol is provided, designed for reproducibility and scalability. This document consolidates mechanistic theory with practical, field-proven insights, offering researchers and process chemists a robust framework for the successful synthesis and characterization of this important furanone derivative.

Introduction: The Significance of the Butenolide Core

The γ-butenolide (furanone) scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[3][4] this compound (CAS 78920-10-2) is a member of this class, distinguished by its 4-propyl and 5-hydroxy substitutions. These functional groups provide crucial handles for further chemical modification, making it a versatile intermediate.[5] Its most prominent application is in the synthesis of Brivaracetam, where the furanone ring system undergoes reductive amination to construct the core pyrrolidinone structure of the final active pharmaceutical ingredient (API).[2]

The synthesis route commencing from pentanal (valeraldehyde) and glyoxylic acid represents an efficient and atom-economical approach to this molecule.[2] This guide aims to elucidate this specific transformation, moving beyond a simple recitation of steps to explain the causal factors behind the experimental design, ensuring scientific integrity and empowering the researcher to troubleshoot and optimize the process.

The Synthetic Strategy: A Mechanistic Perspective

The formation of this compound from pentanal and glyoxylic acid is fundamentally an aldol-type condensation followed by an intramolecular cyclization (lactonization). The reaction is typically facilitated by a secondary amine catalyst, such as morpholine, in a biphasic solvent system.[2][6]

Core Reactants: Functionality and Reactivity
  • Pentanal (C₅H₁₀O): Serves as the enolate precursor. The presence of acidic protons on the α-carbon (C2) allows for deprotonation by a suitable base to form a nucleophilic enolate.

  • Glyoxylic Acid (C₂H₂O₃): Functions as the electrophile. It is a unique dicarbonyl compound possessing both an aldehyde and a carboxylic acid. In this reaction, the aldehyde group is the primary site of nucleophilic attack. The carboxylic acid moiety is ultimately incorporated into the lactone ring. It's important to note that in aqueous solutions, glyoxylic acid exists predominantly as its hydrate (gem-diol), which is in equilibrium with the reactive aldehyde form.

The Catalytic Role of Morpholine

Morpholine acts as a classic base catalyst for the aldol condensation. Its secondary amine functionality is sufficiently basic to deprotonate the α-carbon of pentanal, initiating the reaction. Furthermore, it can participate in the formation of a more reactive enamine intermediate, which can also act as the nucleophile. The choice of a secondary amine helps to avoid potential side reactions like Schiff base formation that could occur with primary amines.

Proposed Reaction Mechanism

The overall transformation can be dissected into three key stages: enolate formation, nucleophilic attack, and cyclization/lactonization.

  • Enolate Formation: Morpholine abstracts an α-proton from pentanal to generate a resonance-stabilized enolate.

  • Carbon-Carbon Bond Formation: The pentanal enolate acts as a nucleophile, attacking the electrophilic aldehyde carbon of glyoxylic acid. This forms a β-hydroxy carboxylate intermediate.

  • Lactonization: The reaction mixture is typically acidified in the final step.[6] Under acidic conditions, the hydroxyl group of the intermediate attacks the carboxylic acid carbonyl carbon in an intramolecular esterification reaction. This 5-endo-tet cyclization is favorable and results in the formation of the five-membered furanone ring, eliminating a molecule of water and yielding the final product as a stable hemiacetal.

Mechanistic Diagram

G Pentanal Pentanal Enolate Pentanal Enolate (Nucleophile) Pentanal->Enolate Deprotonation Morpholine Morpholine (Base Catalyst) Morpholine->Pentanal Adduct Aldol Adduct (β-Hydroxy Carboxylate) Enolate->Adduct C-C Bond Formation GlyoxylicAcid Glyoxylic Acid (Electrophile) GlyoxylicAcid->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Acid-catalyzed Protonation Protonation (H+) Protonation->Adduct Product This compound Cyclization->Product - H₂O G A 1. Charge Reactor Glyoxylic Acid, Morpholine, n-Heptane, Water B 2. Add Pentanal (dropwise, <30°C) A->B C 3. Heat & React (40-45°C, 20-24h) B->C D 4. Cool & Acidify (pH 1-2 with HCl) C->D E 5. Phase Separation D->E F 6. Aqueous Extraction (Ethyl Acetate) E->F G 7. Organic Wash (Water, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Sources

An In-Depth Technical Guide to 5-hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-4-propylfuran-2(5H)-one (CAS: 78920-10-2), a key chemical intermediate in modern pharmaceutical synthesis. This document delves into its chemical and physical properties, offers insights into its synthesis and spectroscopic profile, and discusses its primary applications, particularly its pivotal role in the manufacturing of the antiepileptic drug Brivaracetam. Furthermore, this guide will touch upon the broader context of the biological activities and toxicological considerations associated with the furanone class of compounds, highlighting areas for future research. Our objective is to equip researchers and drug development professionals with the critical knowledge required to handle, synthesize, and utilize this compound effectively and safely.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the furanone family.[1] Its chemical structure is characterized by a five-membered lactone ring with a hydroxyl group at the 5-position and a propyl group at the 4-position.

Molecular Structure and Identifiers
  • Chemical Name: this compound[2]

  • CAS Number: 78920-10-2[2]

  • Molecular Formula: C₇H₁₀O₃[2]

  • Molecular Weight: 142.15 g/mol [2]

  • Synonyms: 4-n-Propyl hydroxy furanone, Brivaracetam Intermediate 2, 2-hydroxy-3-propyl-2H-furan-5-one[3]

Figure 1. Chemical Structure of this compound.

Physicochemical Data

There is some variability in the reported physical properties of this compound, which may be attributed to differences in purity and analytical methods. The compound is often described as a yellow to very dark brown oil, though some suppliers list it as a white to off-white crystalline powder.[2][4] This discrepancy suggests that the compound may exist as a low-melting solid or a viscous liquid at room temperature.

PropertyValueSource(s)
Physical State Yellow to very dark brown oil / White to off-white crystalline powder[2][4]
Boiling Point ~115 °C at 0.01 Torr; 325.76 °C at 760 mmHg (Predicted)[2][3]
Melting Point 89-93°C[4]
Density ~1.198 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in chloroform and slightly soluble in methanol. Soluble in ethanol, DMSO, and hot water.[3][4]
Storage Conditions 2-8°C, in a dry and sealed container.[2][3]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves a morpholine-catalyzed condensation reaction between valeraldehyde (pentanal) and glyoxylic acid.[5] This method is a variation of the Knoevenagel condensation.

Synthesis Valeraldehyde Valeraldehyde Intermediate This compound Valeraldehyde->Intermediate Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Intermediate Morpholine Morpholine (Catalyst) Morpholine->Intermediate

Figure 2. Synthesis of this compound.

Proposed Experimental Protocol

Materials:

  • Glyoxylic acid monohydrate

  • Ethanol

  • Morpholine

  • Valeraldehyde (Pentanal)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve glyoxylic acid monohydrate in ethanol in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0°C.

  • Slowly add morpholine dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Add valeraldehyde to the reaction mixture and allow it to react. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or GC).

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure at a temperature below 90°C.

  • To the residue, add a solution of hydrochloric acid and stir.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of this compound. While a complete set of publicly available, interpreted spectra is scarce, the following represents the available data and expected spectral characteristics.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) of 5-hydroxy-4-propyl-5H-furan-2-one is available and provides valuable information for its identification.[1] The fragmentation pattern would be influenced by the lactone ring, the hydroxyl group, and the propyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, the expected signals in a ¹H NMR spectrum would include:

  • A triplet corresponding to the methyl protons of the propyl group.

  • A multiplet for the methylene protons adjacent to the methyl group.

  • A triplet for the methylene protons attached to the furanone ring.

  • A singlet for the vinylic proton on the furanone ring.

  • A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.

  • A signal for the proton at the 5-position, likely coupled to the hydroxyl proton.

A ¹³C NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • A broad O-H stretching vibration for the hydroxyl group.

  • A strong C=O stretching vibration for the lactone carbonyl group.

  • C=C stretching for the double bond within the furanone ring.

  • C-O stretching vibrations for the ester and alcohol functionalities.

  • C-H stretching and bending vibrations for the propyl group and the ring.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key starting material in the synthesis of the antiepileptic drug Brivaracetam.[5]

Role in Brivaracetam Synthesis

Brivaracetam possesses two chiral centers, making its stereoselective synthesis a critical challenge. Several synthetic routes to Brivaracetam utilize this compound as a precursor. A common strategy involves the reductive amination of the furanone intermediate with (S)-2-aminobutanamide hydrochloride.[5] This reaction is a crucial step in constructing the pyrrolidinone core of the Brivaracetam molecule.

Brivaracetam_Synthesis Furanone This compound Reductive_Amination Reductive Amination Furanone->Reductive_Amination Aminobutanamide (S)-2-aminobutanamide hydrochloride Aminobutanamide->Reductive_Amination Intermediate Pyrrolidinone Intermediate Reductive_Amination->Intermediate Further_Steps Further Synthetic Steps Intermediate->Further_Steps Brivaracetam Brivaracetam Further_Steps->Brivaracetam

Figure 3. Role of this compound in Brivaracetam Synthesis.

Biological Activity and Toxicological Profile: A Class-Based Perspective

Specific biological and toxicological studies on this compound are not extensively reported in the scientific literature. However, an understanding of the properties of the broader furanone class of compounds is essential for handling and further development.

Potential Biological Activities

Furanone derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties. Some studies suggest that the antimicrobial action of certain furanones may involve the inhibition of microbial growth and biofilm formation. The antioxidant effects are thought to be related to their chemical structure, which can allow for the scavenging of free radicals.

Toxicological Considerations

It is crucial to approach the handling of this compound with caution, as some furanone derivatives have been shown to possess significant toxicity. For instance, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection byproduct found in drinking water, is a potent mutagen and has been shown to be carcinogenic in rodents.[7] While these findings do not directly apply to this compound, they underscore the necessity for a thorough toxicological evaluation of this compound before any new application, particularly in food or pharmaceuticals, is considered. Standard safety protocols, including the use of personal protective equipment, are recommended when handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of the important antiepileptic drug Brivaracetam. Its synthesis via the condensation of valeraldehyde and glyoxylic acid is a known industrial process. While its physicochemical properties are reasonably well-documented, a comprehensive and publicly available set of spectroscopic data remains an area for further dissemination. The biological and toxicological profile of this specific compound is not well-defined, and caution should be exercised based on the known hazards of other compounds in the furanone class. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a solid understanding of the properties and applications of this important molecule and highlighting the need for continued investigation into its characteristics.

References

  • This compound (CAS 78920-10-2)
  • 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
  • This compound - LookChem. (URL: [Link])
  • 5-Hydroxy-4-propylfuran-2(5H)
  • CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof - Google P
  • 5-hydroxy-4-phenylfuran-2(5H)-one | C10H8O3 - PubChem - NIH. (URL: [Link])
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. (URL: [Link])
  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)
  • 5-Hydroxy-4-Propylfuran 2(5H) One - juvenus drugs - Tradeindia. (URL: [Link])
  • 4-propyl-5H-furan-2-one | C7H10O2 - PubChem. (URL: [Link])
  • 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
  • Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
  • Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-4-propylfuran-2(5H)-one, a member of the furanone class of heterocyclic organic compounds, is currently recognized primarily as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] However, the inherent biological activity of the furanone scaffold suggests that this compound may possess a clinically relevant mechanism of action in its own right. This technical guide synthesizes the available information on the biological activities of structurally related furanones to propose and detail putative mechanisms of action for this compound. The primary hypothesized mechanisms are the inhibition of bacterial quorum sensing and potential anticancer activity. This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their validation, and the known synthetic applications of the target compound.

Introduction to this compound

This compound (CAS No: 78920-10-2) is a furanone derivative with the molecular formula C₇H₁₀O₃.[4] Furanones are a class of compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. This structural motif is present in numerous natural and synthetic molecules that exhibit a wide range of biological activities.[5] While the direct biological effects of this compound have not been extensively studied, its structural similarity to other bioactive furanones provides a strong basis for investigating its potential pharmacological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 78920-10-2[4]
Molecular Formula C₇H₁₀O₃[4]
Molecular Weight 142.15 g/mol [4]
Appearance Yellow to very dark brown oil[4]
Boiling Point ~115°C at 0.01 Torr[4]
Storage 2-8°C, dry and sealed[4]

Hypothesized Mechanism of Action I: Inhibition of Bacterial Quorum Sensing

A significant body of research has identified furanone derivatives as potent inhibitors of quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa.[6][7] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance.[8][9]

Molecular Basis of Furanone-Mediated QS Inhibition

Furanones are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.[6] Due to this structural mimicry, furanones can act as competitive antagonists of AHL receptors, such as the LuxR-type transcriptional regulators LasR and RhlR in P. aeruginosa.[8][10] By binding to the ligand-binding domain of these receptors, furanones can prevent the binding of the native AHL autoinducers, thereby inhibiting the downstream signaling cascade that leads to the expression of virulence factors.[6][11] Molecular docking studies have shown that furanones can interact with key amino acid residues in the active sites of LasR and RhlR.[8][11]

Quorum_Sensing_Inhibition AHL_out AHLs LasR LasR AHL_out->LasR Uptake AHL AHL AHL->AHL_out Diffusion LasI LasI Furanone Furanone Active_LasR Active_LasR Virulence_Genes Virulence_Genes Virulence_Factors Virulence_Factors

Proposed Experimental Validation of QS Inhibition

To validate the hypothesis that this compound inhibits quorum sensing, a series of in vitro and in vivo experiments can be conducted.

2.2.1. In Vitro Assays

  • Violacein Inhibition Assay: Chromobacterium violaceum is a commonly used reporter strain that produces the purple pigment violacein in a QS-dependent manner.[12][13] Inhibition of violacein production in the presence of this compound would provide initial evidence of QS-inhibitory activity.

    Protocol:

    • Culture C. violaceum in Luria-Bertani (LB) broth overnight.

    • In a 96-well microtiter plate, add fresh LB broth, the bacterial culture, and varying concentrations of this compound.

    • Incubate the plate at 30°C for 24-48 hours.

    • Quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

  • Bioluminescence Reporter Assay: Use a P. aeruginosa strain containing a reporter plasmid where a QS-regulated promoter (e.g., lasB) drives the expression of a luciferase gene. A reduction in bioluminescence in the presence of the test compound indicates inhibition of the specific QS circuit.

  • Biofilm Formation Assay: Quantify the effect of the compound on biofilm formation using a crystal violet staining method in microtiter plates.

  • Virulence Factor Production Assays: Measure the production of key P. aeruginosa virulence factors, such as elastase, pyocyanin, and rhamnolipids, in the presence and absence of the furanone.

2.2.2. In Vivo Models

  • Caenorhabditis elegans Infection Model: C. elegans is a well-established model for studying bacterial pathogenicity.[14] Assess the survival of worms fed with pathogenic P. aeruginosa in the presence and absence of this compound. Increased survival would suggest a reduction in bacterial virulence.

  • Murine Infection Models: In a more advanced preclinical setting, the efficacy of the compound can be evaluated in murine models of acute pneumonia or burn wound infection.[14]

QS_Validation_Workflow Start Hypothesis: This compound inhibits Quorum Sensing In_Vitro In Vitro Assays Start->In_Vitro Violacein Violacein Inhibition (C. violaceum) In_Vitro->Violacein Bioluminescence Bioluminescence Reporter (P. aeruginosa) In_Vitro->Bioluminescence Biofilm Biofilm Formation In_Vitro->Biofilm Virulence Virulence Factor Production In_Vitro->Virulence In_Vivo In Vivo Models Violacein->In_Vivo Bioluminescence->In_Vivo Biofilm->In_Vivo Virulence->In_Vivo Celegans C. elegans Survival In_Vivo->Celegans Murine Murine Infection Models In_Vivo->Murine Conclusion Conclusion on QS Inhibitory Activity Celegans->Conclusion Murine->Conclusion

Hypothesized Mechanism of Action II: Anticancer Activity

Several furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.[5][15][16][17]

Potential Molecular Targets and Pathways

The anticancer mechanisms of furanones are multifaceted and can include:

  • Induction of Apoptosis: Furanones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[15]

  • Cell Cycle Arrest: Some furanone derivatives have been shown to arrest the cell cycle at specific checkpoints, such as the G2/M or S phase, thereby inhibiting cancer cell proliferation.[15][16]

  • DNA Interaction: There is evidence that certain bis-2(5H)-furanone derivatives can interact with DNA, which could be a potential mechanism for their cytotoxic effects.[5][16]

Table 2: Anticancer Activity of Selected Furanone Derivatives

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key FindingsReference
Bis-2(5H)-furanone (cpd 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[16]
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06Induces G2/M arrest and apoptosis.[15]
5-O-silylated MBAHCT-116 (Colon)1.3Potent antiproliferative activity.[15]
Proposed Experimental Validation of Anticancer Activity

A systematic approach is required to evaluate the potential anticancer effects of this compound.

3.2.1. In Vitro Cytotoxicity Screening

  • MTT/MTS Assay: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60) to determine its cytotoxic and antiproliferative effects and to calculate IC₅₀ values.

    Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT or MTS reagent and incubate until a formazan product is formed.

    • Measure the absorbance to determine cell viability.

3.2.2. Mechanistic Assays

  • Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for apoptosis-related proteins (e.g., caspases, Bax, Bcl-2) to determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Employ flow cytometry of propidium iodide-stained cells to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound.

  • DNA Interaction Studies: Utilize techniques like circular dichroism and fluorescence emission spectroscopy to investigate potential binding of the compound to DNA.[16]

Anticancer_Mechanism Furanone This compound Cancer_Cell Cancer Cell Furanone->Cancer_Cell ROS ROS Cancer_Cell->ROS Cell_Cycle Cell_Cycle Cancer_Cell->Cell_Cycle DNA_Interaction DNA_Interaction Cancer_Cell->DNA_Interaction Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis Cell_Cycle->Apoptosis DNA_Interaction->Apoptosis Mitochondria->Apoptosis

Known Application: Intermediate in Brivaracetam Synthesis

Currently, the most well-documented application of this compound is as a starting material in the synthesis of Brivaracetam, a second-generation antiepileptic drug.[1][2] Brivaracetam is an analog of Levetiracetam and functions by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[18]

Several synthetic routes to Brivaracetam utilize this compound. One common approach involves the reaction of this furanone with (S)-2-aminobutanamide hydrochloride, followed by a series of reduction and cyclization steps to form the final pyrrolidinone ring structure of Brivaracetam.[2][3]

Conclusion and Future Directions

While this compound is established as a valuable synthetic intermediate, its potential as a bioactive molecule remains largely unexplored. Based on the extensive literature on the biological activities of the furanone scaffold, it is highly plausible that this compound possesses quorum sensing inhibitory and/or anticancer properties. The experimental frameworks detailed in this guide provide a clear path for the systematic investigation of these hypothesized mechanisms of action. Elucidating the direct biological effects of this compound could unlock its potential for development as a novel therapeutic agent.

References

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]
  • Inhibitory actions of furanone C-30 on RhlR and LasR. (A) Impact of...
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]
  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central. [Link]
  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.
  • Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies.
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.
  • Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. University of Copenhagen Research Portal. [Link]
  • Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. The Capital Region of Denmark's Research Portal. [Link]
  • The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PubMed Central. [Link]
  • Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. ASM Journals. [Link]
  • An insight on the powerful of bacterial quorum sensing inhibition. PubMed Central. [Link]
  • Intermediate for synthesizing brivaracetam and preparation method thereof.
  • Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. PubMed Central. [Link]
  • Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. [Link]
  • This compound (CAS 78920-10-2) Product Specification. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. PubMed Central. [Link]
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.
  • EJ1462620 - Quorum Sensing Inhibition Evaluation Method: An Experiment-Based Microbiology Laboratory Course, Biochemistry and Molecular Biology Educ

Sources

An In-depth Technical Guide to 5-hydroxy-4-propylfuran-2(5H)-one: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-hydroxy-4-propylfuran-2(5H)-one, a significant heterocyclic compound primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and authoritative references.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 78920-10-2) is a substituted furanone, also known as a butenolide.[1][2] Its structure, featuring a lactone ring, a hydroxyl group, and a propyl substituent, makes it a versatile precursor in organic synthesis. The strategic importance of this molecule is most prominently highlighted by its role as a crucial building block in the industrial synthesis of Brivaracetam, a second-generation antiepileptic drug.[3] The precise arrangement of functional groups in this compound allows for stereocontrolled introduction of key structural motifs required for the pharmacological activity of the final drug product. This guide aims to consolidate the available technical data and present it in a practical format for laboratory and industrial applications.

Chemical Structure and Nomenclature

The structural identity of a molecule is fundamental to understanding its reactivity and function. This section details the nomenclature and key structural features of this compound.

Systematic and Common Names
  • Systematic IUPAC Name : this compound

  • Common Synonyms : 2(5H)-Furanone, 5-hydroxy-4-propyl-; 5-Hydroxy-4-propyl-2(5H)-furanone; 2-Hydroxy-3-propyl-2H-furan-5-one; 5-hydroxy-4-propyl-5H-furan-2-one[4]

  • CAS Number : 78920-10-2[4]

Core Chemical Structure

The molecule is a five-membered heterocyclic lactone. The C5 position bears a hydroxyl group, creating a hemiacetal functionality which is key to its reactivity. The C4 position is substituted with a propyl group. The endocyclic double bond is located between C3 and C4.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthesis.

Physical and Chemical Properties

The properties of this compound are summarized in the table below, compiled from various commercial and technical sources. The appearance can vary, likely due to purity, from a yellow to brown oil to a white or off-white crystalline powder.[5]

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₃[4]
Molecular Weight 142.15 g/mol [4]
Appearance Yellow to very dark brown oil or white to off-white crystalline powder[5]
Boiling Point 325.8 ± 37.0 °C at 760 mmHg (predicted)[6]
~115 °C at 0.01 Torr[7]
Density 1.2 ± 0.1 g/cm³ (predicted)[6]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol. Soluble in ethanol, DMSO, and hot water.[5][6]
Storage Conditions 2-8°C, sealed in a dry environment[6]
pKa (predicted) 10.04 ± 0.40[6]
LogP (predicted) 0.5881[4]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound.

  • Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is publicly available, which can be used for identification purposes by comparing the fragmentation pattern.[8] A patent document also reports an ESI-MS result for a closely related derivative, showing m/z = 143 (M+ +1), which is consistent with the molecular weight of the target compound.[9]

  • Infrared (IR) Spectroscopy: Specific IR data for this compound is not publicly available. However, the expected spectrum would feature characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the C=O stretch of the lactone (around 1750 cm⁻¹), and the C=C stretch of the double bond (around 1650 cm⁻¹).

Synthesis and Purification

The primary route for synthesizing this compound is through the condensation of an aldehyde with glyoxylic acid. This method is frequently cited in the context of Brivaracetam synthesis.[3]

Reaction Principle

The synthesis is a morpholine-catalyzed condensation reaction between pentanal (valeraldehyde) and glyoxylic acid.[3] Morpholine acts as a base and a nucleophilic catalyst, facilitating the aldol-type condensation and subsequent cyclization to form the furanone ring. The choice of a secondary amine catalyst like morpholine is crucial for directing the reaction towards the desired product and minimizing side reactions.

G Pentanal Pentanal (Valeraldehyde) Intermediate Aldol Condensation & Cyclization Pentanal->Intermediate GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate Catalyst Morpholine (Catalyst) Catalyst->Intermediate Product This compound Intermediate->Product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of the analogous 5-hydroxy-4-methyl-2(5H)-furanone, as detailed in Chinese patent CN103570649A.[10] This should be regarded as a template, and optimization may be required.

Materials:

  • Glyoxylic acid hydrate

  • Ethanol (or other suitable organic solvent)

  • Morpholine

  • Pentanal (Valeraldehyde)

  • Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, dissolve glyoxylic acid hydrate (1.0 eq) in ethanol.

  • Catalyst Addition: Cool the solution to 0-5°C. Under stirring, slowly add morpholine (1.0-2.0 eq), maintaining the temperature below 5°C. Stir for an additional 30 minutes. This exothermic step is critical for forming the reactive enamine intermediate.

  • Aldehyde Addition: Slowly add pentanal (1.0 eq) to the reaction mixture, keeping the temperature controlled. Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until completion, monitored by TLC or HPLC.

  • Work-up and Acidification: Concentrate the reaction solution under reduced pressure. To the residue, add a dilute hydrochloric acid solution and stir. This step neutralizes the catalyst and facilitates the final ring closure and work-up.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound. High vacuum distillation is often necessary due to the relatively high boiling point.

Self-Validation: Each step of this protocol includes controls. Reaction completion is monitored chromatographically. The extraction and drying steps are standard procedures to ensure the removal of aqueous impurities and catalyst residues. The final purification step, validated by analytical techniques like GC or HPLC, ensures the required purity of the final product.

Biological Significance and Applications

The primary and well-documented application of this compound is as a key starting material for the synthesis of Brivaracetam.[3]

Role in Brivaracetam Synthesis

In the synthesis of Brivaracetam, the this compound intermediate undergoes a series of transformations, including reductive amination and subsequent cyclization, to form the core pyrrolidone structure of the final drug. The stereochemistry of the final product is often controlled in subsequent steps, making the initial synthesis of this furanone a critical foundation for the entire synthetic route.

G Start This compound Step1 Reductive Amination (+ (S)-2-aminobutanamide) Start->Step1 Intermediate Pyrrolidone Intermediate Step1->Intermediate Step2 Further Transformations (e.g., Hydrogenolysis, Resolution) Intermediate->Step2 End Brivaracetam (Antiepileptic Drug) Step2->End

Caption: Role as an intermediate in the Brivaracetam synthesis pathway.

Intrinsic Biological Activity

There is currently no significant body of evidence to suggest that this compound possesses intrinsic therapeutic activity itself. Its value lies in its utility as a synthetic intermediate. However, the butenolide scaffold is present in numerous natural products that exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][11] The reactivity of the lactone ring allows for potential covalent interactions with biological macromolecules, which is a common mechanism of action for this class of compounds.[11] Further research could explore the biological activity profile of this specific substituted butenolide, but for now, its primary role remains in the realm of synthetic chemistry.

Conclusion

This compound is a molecule of significant industrial importance, serving as a cornerstone in the synthesis of the antiepileptic drug Brivaracetam. Its synthesis via the condensation of pentanal and glyoxylic acid is a robust and scalable method. While detailed public data on its spectroscopic characterization is somewhat limited, its physicochemical properties are well-documented by commercial suppliers. This guide has synthesized the available information to provide a comprehensive technical resource for scientists and developers, highlighting the causality behind its synthesis and its critical role as a pharmaceutical intermediate.

References

  • LookChem. This compound. [Link]
  • SpectraBase. 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum. [Link]
  • PubChem. 5-hydroxy-4-phenylfuran-2(5H)-one. [Link]
  • Google Patents.
  • PMC (PubMed Central).
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 78920-10-2)
  • Chemsrc. This compound | CAS#:78920-10-2. [Link]
  • LookChem. This compound. [Link]
  • Pharmaffiliates. CAS No : 78920-10-2 | Product Name : this compound. [Link]
  • Google Patents. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • PMC (PubMed Central). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]
  • MDPI. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. [Link]
  • Semantic Scholar. Identification, synthesis, and characterization of thermal degradants of brivaracetam. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 78920-10-2)
  • SpectraBase. 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum. [Link]

Sources

discovery and isolation of furanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Isolation, and Elucidation of Furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanones constitute a vital class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their prevalence in systems ranging from marine algae to fruits, and their roles as flavor components, pheromones, and antimicrobial agents, underscore their significance.[3][4][5] This guide provides a comprehensive technical overview for the modern researcher, navigating the intricate journey from the initial discovery of furanone derivatives in natural sources or synthetic reaction mixtures to their definitive isolation and structural characterization. We will delve into the causality behind methodological choices in extraction, purification, and spectroscopic analysis, offering field-proven insights to streamline and validate the research workflow.

Part 1: The Landscape of Furanone Discovery

The genesis of any furanone-centric research project lies in its discovery, either through isolation from a natural matrix or via targeted chemical synthesis. Understanding the origins of these molecules is critical as it informs the entire downstream isolation and purification strategy.

Furanones in Nature: A Chemical Cornucopia

Furanone derivatives are biosynthesized by an astonishingly diverse range of organisms. This ubiquity is a testament to their evolutionary utility in roles such as chemical defense and signaling.[3][4]

  • Plants and Fruits: Higher plants and fruits are prolific sources. The quintessential example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a key aroma compound first identified in pineapples and also found in strawberries and tomatoes.[5][6][7] Ascorbic acid (Vitamin C) is another prominent furanone derivative abundant in the plant kingdom.[3][6]

  • Marine Organisms: The marine environment, particularly red algae like Delisea pulchra, is a well-documented source of halogenated furanones. These compounds function as a defense mechanism, preventing bacterial colonization by interfering with quorum sensing signaling pathways.[3][4][5][6]

  • Microorganisms: Bacteria and yeast are capable of producing furanone derivatives, often during fermentation processes. For instance, yeasts contribute to the formation of flavor-active furanones in soy sauce and beer.[3][6]

  • Thermally Processed Foods: While not a classical "natural" source, the Maillard reaction between amino acids and reducing sugars during the heating of food is a major pathway for the formation of many furanone derivatives that are fundamental to the flavor profiles of cooked foods.[3][7]

Synthesis of Furanone Scaffolds: Constructing the Core

Chemical synthesis provides access to novel furanone derivatives not found in nature and allows for the production of known compounds on a larger scale for further study.[8] The choice of synthetic route is dictated by the desired substitution pattern on the furanone ring.

  • Cyclization Strategies: Many modern synthetic approaches rely on the cyclization of functionalized precursors. A common and efficient method involves the transition-metal-catalyzed cycloisomerization of γ-hydroxyalkynones or allenic hydroxyketones to yield substituted 3(2H)-furanones.[9] The elegance of this approach lies in its atom economy and ability to proceed under mild conditions.

  • Multi-Component Reactions: For building molecular complexity rapidly, multi-component reactions are invaluable. For example, the synthesis of furonaphthoquinones can be achieved through a three-component reaction of lawsone (a naturally occurring naphthoquinone), an aldehyde, and nitromethane under aqueous conditions.[10]

  • Metal-Free Approaches: To avoid potential metal contamination in the final product—a critical consideration in drug development—metal-free synthetic strategies have been developed. An efficacious method for synthesizing 4-aryl-3(2H)-furanones involves the nucleophilic addition of an active methylene compound to an aryne, followed by ring closure.[1]

Part 2: A Practical Guide to Isolation and Purification

The isolation of a target furanone from a complex mixture—be it a crude natural extract or a post-reaction mixture—is the most challenging yet critical phase of the workflow. The strategy must be tailored to the physicochemical properties of the target molecule and the nature of the matrix.

Initial Extraction: Liberating the Target

The first step is to liberate the furanone from its source material. For natural products, this typically involves solvent extraction.

  • Rationale for Solvent Choice: The choice of solvent is paramount and is based on the polarity of the target furanone(s). For moderately polar furanones from plant or microbial sources, solvents like dichloromethane or ethyl acetate are effective.[11]

  • Challenge of High-Oil Matrices: When working with samples rich in lipids, such as certain seeds or processed foods, direct solvent extraction can co-extract large amounts of oil, complicating downstream purification.[12] In such cases, a preliminary liquid-liquid extraction with a polar solvent like acetonitrile can be used to selectively partition the furanones away from the non-polar lipids.

Chromatographic Purification: The Core of Separation Science

Chromatography is the cornerstone of furanone purification. A multi-step approach, beginning with low-resolution techniques and progressing to high-resolution methods, is typically the most effective.

Furanone_Purification_Workflow cluster_0 Discovery & Extraction cluster_1 Purification Cascade cluster_2 Analysis & Elucidation Source Natural Source or Synthetic Mixture Extract Crude Extract Source->Extract Solvent Extraction CC Column Chromatography (e.g., Silica Gel) Extract->CC Initial Cleanup Fractions Semi-Pure Fractions CC->Fractions Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC High-Resolution Separation GC Gas Chromatography (GC) (for volatile compounds) Fractions->GC Volatile Analysis (Derivatization may be needed) Purified Purified Furanone (>95% Purity) HPLC->Purified GC->Purified Analysis Structural Elucidation (NMR, MS, IR) Purified->Analysis Characterization

Caption: General workflow for the isolation and purification of furanone derivatives.

HPLC is the definitive technique for purifying most furanone derivatives due to its high resolution and versatility.[13]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for furanone separation. It is ideal for moderately polar to nonpolar compounds.[13] The separation is driven by hydrophobic interactions between the analyte, a nonpolar stationary phase (e.g., C18), and a polar mobile phase (typically a water/acetonitrile or water/methanol gradient).[13][14] Adding modifiers like formic or phosphoric acid to the mobile phase can significantly improve peak shape by ensuring acidic or phenolic hydroxyl groups are protonated.[13][14]

  • Normal-Phase HPLC (NP-HPLC): For very non-polar furanones that show little retention in RP-HPLC, normal-phase chromatography with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol) is the method of choice.[13]

  • Chiral HPLC: Many furanones are chiral, and separating their enantiomers is often crucial for pharmacological studies. This is achieved using chiral stationary phases (CSPs), with polysaccharide-based CSPs being particularly effective.[13]

Protocol: Preparative RP-HPLC Purification of a Furanone Derivative

  • Sample Preparation: Dissolve the semi-purified furanone fraction in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile). Ensure complete dissolution; sonication may be necessary. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • HPLC System and Conditions:

    • System: A preparative HPLC system with a fraction collector.

    • Column: A C18 preparative column (e.g., 20 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient tailored to the analyte's retention time, determined from analytical scale runs (e.g., 5% B to 95% B over 30 minutes).

    • Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 20 mm ID column).

    • Detection: UV detection at a wavelength where the furanone absorbs (e.g., 290 nm).[13]

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the target peak, using narrow collection windows to maximize purity.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine fractions that meet the desired purity threshold (>95%).

    • Remove the mobile phase solvent via rotary evaporation to yield the purified furanone.[13]

For volatile furanones, particularly those contributing to flavor and aroma, GC coupled with Mass Spectrometry (GC-MS) is the primary tool for both separation and identification.[11][15]

  • Challenge & Solution: Derivatization: A significant challenge with GC analysis is the high polarity and potential thermal instability of many furanones, especially those with hydroxyl groups.[15][16] This can lead to poor peak shape and degradation in the hot injector. The solution is derivatization , which converts the polar hydroxyl group into a less polar, more stable, and more volatile ether or ester. A common method is reacting the furanone with pentafluorobenzyl bromide (PFBBr) to create a stable derivative suitable for GC analysis.[15][16]

  • Extraction for GC: Solid Phase Microextraction (SPME) is a solvent-free technique ideal for extracting volatile furanones from a sample's headspace before GC injection.[15][16]

Part 3: Structural Elucidation: Confirming the Molecular Identity

Once a furanone derivative has been isolated in pure form, its chemical structure must be unequivocally confirmed. This is achieved by combining data from several spectroscopic techniques.[17][18]

Structural_Elucidation_Logic cluster_0 Input cluster_1 Spectroscopic Interrogation cluster_2 Information Output cluster_3 Conclusion Compound Pure Isolated Compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Compound->NMR MS_info Provides: Molecular Weight & Elemental Formula (High-Res MS) MS->MS_info IR_info Identifies: Key Functional Groups (C=O, O-H, C=C) IR->IR_info NMR_info Determines: Carbon-Hydrogen Framework Connectivity & Stereochemistry NMR->NMR_info Structure Definitive Structure MS_info->Structure IR_info->Structure NMR_info->Structure

Caption: The logical integration of spectroscopic data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule.[19] It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and how they are connected to neighboring protons (splitting patterns).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[17]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity. COSY shows which protons are coupled to each other, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing the entire molecular puzzle to be pieced together.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), can determine its elemental formula.[17][20] The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's substructures.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[17][21] For furanones, key absorptions include:

  • A strong C=O (carbonyl) stretch, typically around 1700-1760 cm⁻¹.

  • A broad O-H (hydroxyl) stretch around 3200-3600 cm⁻¹ if a hydroxyl group is present.

  • C=C (alkene) stretches in the 1600-1680 cm⁻¹ region.

Data Summary: Spectroscopic Profile

The following table summarizes typical spectroscopic data for a representative furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone.

Technique Parameter Characteristic Value / Observation Reference
¹H NMR Chemical Shift (δ)~2.0-2.3 ppm (CH₃ groups), ~4.4 ppm (CH proton), Broad singlet (OH)[20]
¹³C NMR Chemical Shift (δ)~15-20 ppm (CH₃ carbons), ~70-80 ppm (CH carbon), ~190-200 ppm (C=O carbon)[20]
IR Wavenumber (cm⁻¹)~3400 (broad, O-H), ~1710 (strong, C=O), ~1630 (C=C)[11]
MS (EI) m/zMolecular Ion (M⁺) at 128, key fragments from loss of CH₃ or H₂O[11]
UV-Vis λmax~290 nm in neutral solution[22]

Conclusion

The study of furanone derivatives is a dynamic and rewarding field, bridging natural product chemistry, synthetic innovation, and pharmacology. A successful research endeavor hinges on a logical, well-validated workflow. By understanding the rationale behind the selection of extraction methods, tailoring chromatographic separations to the molecule's specific properties, and systematically integrating multi-faceted spectroscopic data, researchers can confidently navigate the path from initial discovery to the isolation and definitive identification of these scientifically significant compounds.

References

  • Benchchem. (2025).
  • ResearchGate. (n.d.). Synthesis of 3(2H)‐Furanones: A Review.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2(5H)
  • National Institutes of Health (NIH). (n.d.). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.
  • Dovepress. (2020).
  • PubMed. (2016). Natural and Synthetic Furanones with Anticancer Activity.
  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
  • Semantic Scholar. (n.d.). Methods of synthesis of furan-2(5H)-ones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.
  • Benchchem. (2025).
  • MDPI. (n.d.). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
  • National Institutes of Health (NIH). (2025). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties.
  • MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
  • MDPI. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
  • ResearchGate. (2014). How can I isolated and quantify the furan(one) compounds in a food with high oil content?.
  • Reddit. (2025).
  • Benchchem. (2025).
  • J-Stage. (n.d.). Isolation of 4-Hydroxy-5-methyl- 3(2H)-furanone, a Flavor Component in Shoyu (Soy Sauce).
  • ResearchGate. (n.d.). Examples of natural products containing the 3(2H)-furanone unit.
  • Benchchem. (2025). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures.
  • J-Stage. (n.d.). Isolation and Identification of 4-Hydroxy-2(or 5)-ethyl-5(or 2)- methyl-3(2H)-furanone, as a Flavor Component in Shoyu (Soy Sauce).
  • PubMed. (2011).
  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
  • National Institutes of Health (NIH). (n.d.).
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of 5-Hydroxy-Furanone Compounds for Pharmaceutical and Nutraceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-hydroxy-furanone scaffold is a pivotal structural motif found in a diverse array of natural products, contributing significantly to both their sensory properties and biological activities.[1] These compounds are of substantial interest to researchers and drug development professionals due to their wide-ranging pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the principal natural sources of 5-hydroxy-furanone derivatives, the biochemical and chemical pathways governing their formation, validated methodologies for their extraction and characterization, and their demonstrated biological activities that underscore their potential in drug discovery and development.

Introduction to 5-Hydroxy-Furanone Compounds

Furanones are a class of five-membered heterocyclic compounds featuring a furan ring with a ketone group.[3] The 5-hydroxy-furanone substructure, where a hydroxyl group is present at the C5 position of the lactone ring, is a key feature that imparts significant reactivity and biological functionality.[1][4][5] This structural element allows for multiple sites of chemical modification and influences the molecule's polarity and hydrogen bonding capacity, which are critical for interactions with biological targets.[2][6]

Prominent examples that highlight the importance of this class include:

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Famous for its sweet, strawberry-like aroma, it is a key flavor compound in many fruits.[7][8][9]

  • 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon): An extremely potent aroma compound with a characteristic maple syrup or curry-like scent, found in spices and aged spirits.[10][11]

  • Brominated Furanones: Secondary metabolites from marine algae with potent anti-biofilm and quorum sensing inhibitory activities.[1][12]

This guide will explore the origins of these and other related compounds, providing the technical foundation necessary for their exploration in pharmaceutical and nutraceutical applications.

Principal Natural Sources

5-Hydroxy-furanone derivatives are biosynthesized by a vast range of organisms and are also formed through chemical reactions during food processing.[1][5]

Plants, Fruits, and Spices

Higher plants and fruits are a rich source of furanone compounds, where they often serve as key contributors to the characteristic aroma.

  • Fruits: Strawberries, pineapples, raspberries, and tomatoes are well-documented sources of Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and its derivatives.[1][7][8][12] The concentration of Furaneol® in strawberries, for example, increases dramatically during ripening and can reach levels as high as 37 µg/g.[9]

  • Spices and Herbs: Fenugreek seed and lovage are the most significant natural sources of sotolon, which is responsible for their characteristic aromas.[10][11] Sotolon has also been identified as a key aroma compound in walnuts.[13]

  • Other Plants: The plant Helleborus lividus subsp. corsicus is a notable and abundant source of (S)-5-hydroxymethyl-2(5H)-furanone, a valuable chiral intermediate for chemical synthesis.[1][14][15] This compound can constitute up to 85% of a dichloromethane extract from the plant's leaves.[14][15]

Marine Organisms

Marine environments provide unique halogenated furanones with distinct biological activities.

  • Red Seaweed (Delisea pulchra): This alga is a well-documented source of a variety of brominated furanones.[1][12] These compounds function as a chemical defense mechanism, preventing bacterial colonization by interfering with quorum sensing signaling pathways.[12][16]

Microorganisms

Certain bacteria and yeasts are capable of producing furanone derivatives during fermentation processes.

  • Yeasts and Bacteria: Yeasts can contribute to the formation of furanones in fermented products like soy sauce and beer.[1][12][16] Lactic acid bacteria, such as Lactobacillus helveticus, have also been shown to produce these compounds.[1]

Thermally Processed Foods

While not a biological source, the Maillard reaction is a primary route for the formation of many flavor-active furanones in cooked foods.[1][16] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, generating a complex mixture of compounds, including various 5-hydroxy-furanone derivatives that are essential to the flavor profiles of coffee, bread, and roasted meats.[1][17][18]

Compound NameKey Natural SourcesPrimary Significance
Furaneol® (HDMF)Strawberries, Pineapple, Raspberries, Tomatoes[1][7][8]Key flavor/aroma compound (sweet, caramel, strawberry)
Sotolon Fenugreek, Lovage, Aged Rum/Sake, Walnuts[10][11][13]Potent flavor/aroma compound (maple syrup, curry)
(S)-5-hydroxymethyl-2(5H)-furanone Helleborus lividus subsp. corsicus[14][15]Valuable chiral building block for organic synthesis
Brominated Furanones Red Seaweed (Delisea pulchra)[1][12]Potent quorum sensing inhibitors with anti-biofilm activity
Norfuraneol Formed from pentoses during Maillard reaction[17]Flavor compound (caramel-like)
Ascorbic Acid (Vitamin C)Higher Plants (Citrus fruits, etc.)[1][12]Essential nutrient, antioxidant

Biochemical and Chemical Formation Pathways

The formation of 5-hydroxy-furanones in nature and during processing occurs via distinct and complex pathways.

Maillard Reaction and Carbohydrate Degradation

The Maillard reaction is the most common chemical pathway for the formation of furanones like Furaneol® and its analogue, norfuraneol, in thermally processed foods.[1][17] The process is initiated by the condensation of a reducing sugar with an amino acid, followed by a cascade of reactions including enolization, dehydration, and cyclization.[17][18] For example, hexoses (like fructose) are precursors to Furaneol®, while pentoses (like xylose) lead to the formation of norfuraneol.[8][17]

Maillard_Pathway cluster_start Initial Reactants cluster_intermediate Intermediate Stages cluster_end Final Products Reducing_Sugar Reducing Sugar (e.g., Fructose) Amadori Amadori Product Reducing_Sugar->Amadori + Amino Acid (Condensation) Amino_Acid Amino Acid (e.g., Glycine) Amino_Acid->Amadori Deoxyosone 1-Deoxyosone Amadori->Deoxyosone Enolization & Dehydration Furanone 4-Hydroxy-Furanone (e.g., Furaneol®) Deoxyosone->Furanone Cyclization & Dehydration Melanoidins Melanoidins (Brown Polymers) Deoxyosone->Melanoidins Polymerization

Caption: Simplified Maillard reaction pathway leading to the formation of 4-hydroxy-furanones.

Enzymatic Biosynthesis in Organisms

In contrast to the chemical nature of the Maillard reaction, furanone biosynthesis in plants and other organisms is a tightly regulated enzymatic process.

  • In Fruits: In strawberries, D-fructose 6-phosphate has been identified as a key precursor to Furaneol®.[19] This suggests a dedicated biochemical pathway, distinct from simple sugar degradation, is involved in the formation of this critical flavor compound during fruit ripening.[8][19]

  • In Spices: Sotolon is produced spontaneously in nature from the amino acid 4-hydroxy-L-leucine, which serves as its direct precursor.[12][16]

Methodologies for Extraction, Isolation, and Characterization

The analysis of 5-hydroxy-furanones from natural matrices requires specialized protocols due to their varying volatility, polarity, and often low concentrations.

Rationale for Method Selection
  • For Volatile Furanones (e.g., Furaneol®, Sotolon): The primary challenge is capturing these compounds without loss. Headspace techniques are often preferred. For quantitative analysis, solvent extraction followed by concentration is common, but care must be taken to avoid thermal degradation. Gas Chromatography (GC) is the separation technique of choice due to its ability to handle volatile and semi-volatile compounds.

  • For Non-Volatile Furanones (e.g., (S)-5-hydroxymethyl-2(5H)-furanone): Standard liquid-liquid solvent extraction is highly effective. The choice of solvent (e.g., dichloromethane, ethyl acetate) is critical and is based on maximizing the partitioning of the target analyte from the aqueous matrix while minimizing the co-extraction of interfering substances.[1][14] Analysis is often performed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR).[14]

Extraction_Workflow start Natural Source (e.g., Strawberry Puree) prep Sample Preparation (Homogenization, Centrifugation) start->prep spe Solid-Phase Extraction (SPE) - Condition Cartridge - Load Supernatant - Wash (Remove Interferences) - Elute Furanones prep->spe Aqueous Supernatant analysis Instrumental Analysis spe->analysis Concentrated Eluate gcms GC-MS (Separation & Identification) analysis->gcms data Data Processing (Quantification via Calibration Curve) gcms->data

Caption: Experimental workflow for the extraction and analysis of furanones from a fruit matrix.

Detailed Experimental Protocol: Extraction of Furaneol® from Strawberries via SPE-GC-MS

This protocol is adapted from established methods for analyzing volatile compounds in fruit matrices.[1] The use of Solid-Phase Extraction (SPE) provides a cleaner, more concentrated sample than simple liquid-liquid extraction, leading to improved sensitivity and chromatographic performance.

1. Sample Preparation: a. Homogenize 10 g of fresh or frozen strawberries into a uniform puree. b. Transfer the puree to a centrifuge tube, add 20 mL of deionized water, and vortex for 2 minutes. c. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet solid materials. d. Carefully collect the clear supernatant, which contains the water-soluble furanones and their glycosides.[1]

2. Solid-Phase Extraction (SPE): a. Cartridge Conditioning: Condition a Lichrolut-EN SPE cartridge (or equivalent polymeric sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent and ensures proper retention. b. Sample Loading: Load the supernatant from step 1d onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interferences like sugars and organic acids that are not retained on the sorbent.[1] d. Elution: Elute the retained furanones with 5 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane. These solvents effectively disrupt the analyte-sorbent interaction to recover the target compounds.[1] The eluate can be concentrated under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis: a. Column: Use a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar to mid-polar column suitable for flavor compounds.[1] b. Carrier Gas: Helium at a constant flow of 1 mL/min. c. Injector: 250°C in splitless mode to maximize analyte transfer to the column. d. Oven Program: Start at 40°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min. This program effectively separates volatile compounds.[1] e. MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300. f. Quantification: Prepare an external calibration curve using a certified standard of Furaneol®. Identification is confirmed by matching retention time and mass spectrum with the standard.

Biological Activities and Drug Development Potential

Beyond their role as flavorants, 5-hydroxy-furanones possess a range of biological activities that make them attractive candidates for drug development.[4]

Quorum Sensing Inhibition

The brominated furanones produced by the seaweed Delisea pulchra are potent inhibitors of bacterial quorum sensing (QS).[1] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. These furanones act as antagonists, likely by binding to the bacterial signal receptor proteins (e.g., LuxR-type proteins) and preventing the binding of the native N-acyl-homoserine lactone (AHL) signaling molecules.[1] This mechanism disrupts bacterial communication, reduces virulence, and inhibits the formation of resilient biofilms, making QS inhibitors a promising anti-virulence strategy that may not induce traditional antibiotic resistance.

Quorum_Sensing_Inhibition cluster_normal Normal Quorum Sensing cluster_inhibition Inhibition by Furanone AHL AHL Signal (Autoinducer) Receptor Receptor Protein (e.g., LasR) AHL->Receptor Binds & Activates Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Promotes Furanone Brominated Furanone Blocked_Receptor Receptor Protein (Blocked) Furanone->Blocked_Receptor Antagonistic Binding No_Expression No Virulence Gene Expression Blocked_Receptor->No_Expression Inhibits AHL_inhibited AHL Signal AHL_inhibited->Blocked_Receptor Binding Prevented

Sources

The Ascendancy of 5-Hydroxy-4-propylfuran-2(5H)-one: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable. These molecules, as the fundamental units of pharmaceuticals, agrochemicals, and advanced materials, require chiral building blocks that offer not only stereochemical fidelity but also synthetic versatility. Among these, 5-hydroxy-4-propylfuran-2(5H)-one, a member of the butenolide family, has emerged as a cornerstone for the construction of complex molecular architectures. Its inherent chirality at the C5 position, coupled with a rich chemical reactivity, provides a powerful platform for the stereocontrolled synthesis of a diverse array of bioactive molecules. This technical guide delves into the synthesis, stereochemical intricacies, and strategic applications of this pivotal chiral synthon, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Signature

This compound is a white to off-white crystalline powder with a characteristic lactonic aroma.[1] Its structural and electronic features are well-defined, providing a clear spectroscopic fingerprint for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₃[2]
Molecular Weight 142.15 g/mol [2]
CAS Number 78920-10-2[2]
Appearance White to off-white crystalline powder[1]
Melting Point 89-93°C[1]
Boiling Point 285±15°C (decomposes)[1]
Density 1.18±0.03 g/cm³ (20°C)[1]
Solubility Soluble in ethanol, DMSO, and hot water[1][3]

The spectroscopic data are crucial for confirming the structural integrity of the molecule. While detailed spectral analyses are often context-dependent, typical characterization data are available from various sources.[4][5]

The Synthetic Blueprint: Accessing the Chiral Core

The utility of this compound as a chiral building block is predicated on its efficient and stereocontrolled synthesis. While racemic syntheses are well-established, the focus for its application in asymmetric synthesis lies in the generation of enantiomerically enriched forms.

Racemic Synthesis: The Foundation

The most common and industrially scalable synthesis of racemic this compound involves the condensation of valeraldehyde (pentanal) and glyoxylic acid.[2][6] This reaction is typically catalyzed by a secondary amine, such as morpholine, and proceeds through an initial aldol-type condensation followed by cyclization.

G cluster_0 Reaction Vessel Valeraldehyde Valeraldehyde Intermediate Aza-ene intermediate Valeraldehyde->Intermediate Condensation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Intermediate Morpholine Morpholine (catalyst) Morpholine->Intermediate Product rac-5-Hydroxy-4-propylfuran-2(5H)-one Intermediate->Product Cyclization & Hydrolysis

This approach, while efficient for producing the racemic mixture, necessitates a subsequent resolution step to isolate the desired enantiomer for stereospecific applications.

Enantioselective Pathways: The Gateway to Chirality

The direct asymmetric synthesis of chiral 5-hydroxy-4-alkylfuran-2(5H)-ones is an area of active research, with organocatalysis emerging as a powerful tool.[1] These methods aim to establish the stereocenter at the C5 position during the ring formation process, thereby avoiding a resolution step. One promising strategy involves the enantioselective functionalization of a furanone precursor using chiral catalysts.[5]

While a specific, high-yielding enantioselective synthesis for the 4-propyl derivative is not yet widely documented in peer-reviewed literature, the general principles of asymmetric butenolide synthesis can be applied. These often involve the use of chiral catalysts, such as proline derivatives or chiral phosphoric acids, to control the facial selectivity of the initial condensation reaction.[7]

A more established industrial approach to obtaining the enantiomerically pure downstream product is through the stereoselective transformation of the racemic this compound or its derivatives. This will be discussed in the applications section.

Stereochemical Control in Action: Applications in Complex Molecule Synthesis

The true value of this compound as a chiral building block is demonstrated in its application in the synthesis of complex, biologically active molecules. The C5 hydroxyl group serves as a versatile handle for a variety of transformations, and the existing stereocenter directs the formation of new chiral centers.

Keystone in the Synthesis of Brivaracetam

A prime example of the utility of this compound is in the synthesis of Brivaracetam, an antiepileptic drug.[8][9] In several patented synthetic routes, the furanone serves as a crucial starting material for the construction of the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one.[9]

One common strategy involves the initial reaction of racemic this compound with a chiral amine, followed by a series of transformations that ultimately lead to the desired enantiomerically pure lactone. A more direct approach involves the stereoselective reduction of a derivative of the furanone.

Experimental Protocol: Synthesis of (R)-4-propyldihydrofuran-2(3H)-one from racemic this compound (Illustrative)

This protocol is a composite of steps described in the literature and is for illustrative purposes.[8]

  • Dehydration: Racemic this compound is dehydrated to yield 4-propylfuran-2(5H)-one. This is often achieved through treatment with a mild dehydrating agent or by azeotropic removal of water.

  • Asymmetric Hydrogenation: The resulting α,β-unsaturated lactone undergoes asymmetric hydrogenation. This is a critical step where the chirality is introduced. A variety of chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine ligands, can be employed to achieve high enantioselectivity.[6]

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the product is purified by column chromatography to yield enantiomerically enriched (R)-4-propyldihydrofuran-2(3H)-one. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Choice of Catalyst: The selection of the chiral catalyst in the asymmetric hydrogenation step is paramount. The ligand's structure creates a chiral environment around the metal center, which preferentially coordinates with one face of the double bond, leading to the selective formation of one enantiomer.

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the enantioselectivity of the hydrogenation. Optimization of these parameters is crucial for achieving high e.e.

G rac_furanone rac-5-Hydroxy-4-propylfuran-2(5H)-one unsaturated_lactone 4-Propylfuran-2(5H)-one rac_furanone->unsaturated_lactone Dehydration chiral_lactone (R)-4-Propyldihydrofuran-2(3H)-one unsaturated_lactone->chiral_lactone Asymmetric Hydrogenation (Chiral Catalyst, H2) Brivaracetam Brivaracetam chiral_lactone->Brivaracetam Further Transformations

Diastereoselective Reactions: Transfer of Chirality

The hydroxyl group at the C5 position can be reacted with various nucleophiles. When a chiral nucleophile is used, the inherent chirality of the furanone can lead to diastereoselective reactions. For instance, the reaction with a chiral amine can produce a mixture of diastereomeric aminolactams, which can often be separated chromatographically or by crystallization. This approach allows for the isolation of a single diastereomer, effectively transferring the chirality of the amine to a new, more complex molecule.

A patent describes the reaction of this compound with L-aminobutanamide, which results in the formation of (2S)-2-(((R/S)-5-oxo-3-propyl-2,5-dihydrofuran-2-yl)amino)butanamide as a mixture of diastereomers.[3] These diastereomers can then be separated and further elaborated.

Table 2: Representative Stereoselective Transformations

Starting MaterialReagents and ConditionsProductStereoselectivityReference(s)
4-Propylfuran-2(5H)-oneH₂, Chiral Rh-catalyst(R)-4-propyldihydrofuran-2(3H)-oneHigh e.e.[6]
rac-5-Hydroxy-4-propylfuran-2(5H)-oneL-aminobutanamideDiastereomeric aminolactamsDiastereoselective[3]

Future Outlook and Conclusion

This compound has solidified its position as a valuable and versatile chiral building block in modern organic synthesis. Its application in the synthesis of the antiepileptic drug Brivaracetam highlights its industrial relevance. The ongoing development of direct enantioselective synthetic methods, particularly through organocatalysis, promises to further enhance its accessibility and utility.

For researchers and drug development professionals, a thorough understanding of the synthesis and stereocontrolled reactions of this furanone derivative is essential. The ability to manipulate its chiral center and leverage its reactivity opens doors to the efficient construction of a wide range of complex and biologically significant molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound is set to increase, making it a key player in the future of synthetic chemistry.

References

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. Accessed January 11, 2026.
  • Catalytic kinetic resolution of 5-alkoxy-2(5h)-furanones. The University of Groningen research portal. Accessed January 11, 2026.
  • The Chemistry of 2(5H)-Furanones.
  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. PMC - PubMed Central. Accessed January 11, 2026.
  • 5-Hydroxy-4-propylfuran-2(5H)
  • The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one. ChemicalBook. Accessed January 11, 2026.
  • The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR. Accessed January 11, 2026.
  • This compound | CAS#:78920-10-2. Chemsrc. Accessed January 11, 2026.
  • Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science (RSC Publishing). Accessed January 11, 2026.
  • CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof.
  • Synthetic Applications of Gamma-Hydroxybutenolides. ACS. Accessed January 11, 2026.
  • This compound. LookChem. Accessed January 11, 2026.
  • 5-Hydroxy-4-propylfuran-2(5H)
  • [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. PubMed. Accessed January 11, 2026.
  • 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum. SpectraBase. Accessed January 11, 2026.
  • 78920-10-2|this compound. BLDpharm. Accessed January 11, 2026.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. NIH. Accessed January 11, 2026.

Sources

Preliminary Cytotoxicity Screening of Furanone Compounds: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Therapeutic Promise and Toxicological Imperative of Furanones

Furanones, five-membered heterocyclic compounds, represent a versatile and privileged scaffold in medicinal chemistry.[1][2] This structural motif is prevalent in numerous natural products and has been the foundation for synthesizing a wide array of derivatives with significant pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The therapeutic potential of furanone-containing compounds stems from their ability to interact with various biological targets, making them indispensable for the design and development of new therapeutic agents.[3][4]

However, the very reactivity that confers biological activity also necessitates a rigorous evaluation of cytotoxicity. A preliminary cytotoxicity screen is the foundational step in the preclinical assessment of any novel compound series. It serves as a critical filter, identifying compounds that warrant further investigation while deprioritizing those with unacceptable toxicity profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust preliminary cytotoxicity screen for novel furanone compounds, moving beyond mere protocol execution to a deeper understanding of the underlying cellular mechanisms.

Pillar 1: The Strategic Selection of a Cytotoxicity Assay

The initial choice of assay is a critical decision point that dictates the nature and reliability of the data generated. Cytotoxicity assays are broadly categorized based on the cellular parameter they measure. For a preliminary screen, the goal is to balance throughput, sensitivity, and the ability to generate a quantitative measure of cell death. The two most common and reliable approaches are the assessment of metabolic activity and the measurement of plasma membrane integrity.

A. Metabolic Activity Assays: A Window into Cellular Health (MTT/MTS/XTT)

Metabolic assays are the workhorses of cytotoxicity screening.[5] The most common is the MTT assay, a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[6][7]

  • Causality Behind the Choice: This conversion is exclusively performed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[7][8] Therefore, the amount of formazan produced is directly proportional to the number of living, respiring cells.[8][9] A decrease in the colorimetric signal upon treatment with a furanone compound indicates a loss of cell viability, either through cell death or inhibition of metabolic activity. This assay is widely used due to its high throughput, cost-effectiveness, and robust nature.[8]

B. Membrane Integrity Assays: A Direct Measure of Cell Lysis (LDH Release)

An alternative and complementary approach is to measure the leakage of intracellular components into the culture medium, a hallmark of cell death involving membrane rupture (necrosis or late apoptosis).[10][11] The Lactate Dehydrogenase (LDH) assay is the gold standard for this purpose.

  • Causality Behind the Choice: LDH is a stable cytoplasmic enzyme present in all cells.[12] When the plasma membrane is compromised, LDH is rapidly released into the supernatant.[12] The assay quantifies LDH activity in the culture medium through a coupled enzymatic reaction that produces a measurable colorimetric or fluorescent signal.[13] An increase in the signal is directly proportional to the number of dead or damaged cells.[14] This provides a more direct measure of cell lysis compared to metabolic assays and can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

Self-Validating System: The Power of Orthogonal Assays

For a truly trustworthy preliminary screen, relying on a single assay is ill-advised. A compound might, for instance, interfere with mitochondrial respiration without directly killing the cell, leading to a false positive in an MTT assay. Conversely, a compound could induce cell death via a mechanism that doesn't immediately impair mitochondrial function.

Recommendation: Perform an initial screen using a metabolic assay like MTT due to its high throughput. For promising "hits," validate the results using an orthogonal assay that measures a different cellular parameter, such as the LDH assay. Concordant results from both assays provide a high degree of confidence in the cytotoxic potential of the furanone compound.

Pillar 2: Experimental Workflow and Protocol

This section provides a detailed workflow and a step-by-step protocol for the MTT assay, a cornerstone method for preliminary screening.[8]

Experimental Workflow Diagram

The overall process, from cell preparation to data analysis, can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Start: Select Cell Line seed Seed Cells in 96-Well Plate start->seed incubate_adherence Incubate (24h) for Adherence seed->incubate_adherence prep_cpd Prepare Furanone Dilutions incubate_adherence->prep_cpd add_cpd Add Compounds & Controls to Wells prep_cpd->add_cpd incubate_exposure Incubate for Exposure (24-72h) add_cpd->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Buffer (e.g., DMSO) incubate_formazan->solubilize shake Shake to Dissolve Crystals solubilize->shake read_abs Read Absorbance (570 nm) shake->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End: Report Results calc_ic50->end

Caption: Workflow for MTT-based cytotoxicity screening of furanone compounds.

Detailed Step-by-Step Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Reagents & Materials:

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Furanone compounds dissolved in sterile DMSO (e.g., 10 mM stock)

  • MTT reagent (5 mg/mL in sterile PBS, stored protected from light)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile PBS, pH 7.4

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: a. Harvest and count cells. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Causality: Seeding a uniform number of healthy, log-phase cells is paramount for reproducibility. Edge effects can be minimized by filling perimeter wells with 100 µL of sterile PBS.[15] d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment: a. Prepare serial dilutions of the furanone compounds in complete culture medium. A typical starting range is 0.1 to 100 µM. b. Self-Validation: Include proper controls in triplicate:

    • Untreated Control: Cells treated with medium only (represents 100% viability).
    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., <0.5% DMSO) to account for any solvent-induced toxicity.[15]
    • Blank Control: Wells with medium but no cells, to measure background absorbance. c. Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be based on the expected mechanism and stability of the compound.
  • MTT Incubation & Solubilization: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[8] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[15] c. Causality: The incubation time is critical; it must be long enough for sufficient formazan production but short enough to avoid artifacts from MTT toxicity itself. d. Carefully aspirate the supernatant without disturbing the formazan crystals.[15] e. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15] f. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition & Analysis: a. Read the absorbance on a microplate reader at a wavelength of 570-590 nm.[8] b. Data Correction: Subtract the average absorbance of the blank wells from all other readings.[15] c. Calculate Percentage Viability using the following formula:[15] % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100 d. Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Pillar 3: Preliminary Mechanistic Insights

A robust screen goes beyond "if" a compound is toxic to "how" it might be exerting its effect. Cytotoxicity typically manifests as either apoptosis or necrosis, two distinct modes of cell death.[10][11] Understanding which pathway a furanone compound might be inducing is crucial for its future development.

  • Apoptosis (Programmed Cell Death): A highly regulated, energy-dependent process characterized by cell shrinkage, membrane blebbing, and activation of a specific family of proteases called caspases.[11][16] It is generally considered a "clean" form of cell death that does not elicit an inflammatory response.[11]

  • Necrosis (Uncontrolled Cell Death): A passive, cataclysmic process resulting from acute injury, characterized by cell swelling, loss of membrane integrity, and release of intracellular contents, which triggers inflammation.[16]

The Caspase Signaling Cascade: Central Executioner of Apoptosis

Many cytotoxic agents, including some furanone derivatives, induce apoptosis.[17] The central executioners of this process are caspases.[18][19] The activation of these proteases occurs through two main pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator Caspase-8.[20][21]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. This promotes the formation of the "apoptosome," which activates initiator Caspase-9.[20][21]

Both pathways converge on the activation of effector caspases, such as Caspase-3, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.

Caspase-Mediated Apoptosis Pathway Diagram

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor Binds caspase8 Pro-Caspase-8 -> Caspase-8 receptor->caspase8 Activates caspase3 Pro-Caspase-3 -> Caspase-3 caspase8->caspase3 Activates stress Intracellular Stress (e.g., Furanone Compound) mito Mitochondria stress->mito Induces cyto_c Cytochrome c (Release) mito->cyto_c Releases apaf1 Apaf-1 apoptosome Apoptosome (Cyto c / Apaf-1) cyto_c->apoptosome Forms apaf1->apoptosome Forms caspase9 Pro-Caspase-9 -> Caspase-9 apoptosome->caspase9 Activates caspase9->caspase3 Activates substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleaves apoptosis Apoptosis substrates->apoptosis Leads to

Caption: Converging pathways of caspase activation in apoptosis.

Data Presentation and Interpretation

Quantitative data from the screen should be summarized in a clear, tabular format for easy comparison between compounds.

Table 1: Example Cytotoxicity Data for Furanone Analogs on A549 Lung Cancer Cells (48h Exposure)

Compound IDStructure/ModificationIC₅₀ (µM)Max Inhibition (%)Notes
FUR-001Parent Scaffold45.295%Moderate activity
FUR-002C-3 Bromo substitution12.898%Increased potency
FUR-003C-5 Phenyl group> 10025%Inactive
FUR-004C-5 Nitro-phenyl group2.599%Potent activity
DoxorubicinPositive Control0.8100%Standard cytotoxic agent

Interpretation:

  • IC₅₀ Value: This is the primary metric for potency. A lower IC₅₀ value indicates a more potent compound. In the example, FUR-004 is the most potent analog.

  • Maximum Inhibition: This indicates the efficacy of the compound. A value near 100% suggests the compound can kill nearly all cells at high concentrations.

  • Structure-Activity Relationship (SAR): This preliminary data allows for initial SAR insights. For example, the addition of a nitro-phenyl group at the C-5 position (FUR-004) dramatically increased potency compared to an unsubstituted phenyl group (FUR-003) or the parent scaffold (FUR-001). This guides the next cycle of chemical synthesis and optimization.

Conclusion and Future Directions

A preliminary cytotoxicity screen is a foundational pillar in the journey of drug discovery. By employing a logical, multi-faceted approach that combines high-throughput metabolic assays with confirmatory membrane integrity assays, researchers can generate reliable and trustworthy data. This guide emphasizes the importance of understanding the causality behind experimental choices—from assay selection to control implementation.

The initial cytotoxicity data, exemplified by IC₅₀ values, provides the first glimpse into the structure-activity relationship of a novel furanone series.[22] Compounds identified as potent "hits" should be advanced to secondary screening to further elucidate their mechanism of action. Subsequent experiments may include caspase activity assays, flow cytometry for Annexin V/PI staining to differentiate apoptosis from necrosis[10], and analysis of mitochondrial membrane potential to confirm the involvement of the intrinsic apoptotic pathway.[17] This structured, mechanism-informed progression ensures that the most promising furanone compounds are advanced toward becoming the next generation of therapeutic agents.

References

  • Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 387-424.
  • Martinon, F., & Tschopp, J. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193(1), 10-21.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). Apoptosis signalling pathways. Two important pathways of caspase....
  • In-Silico.com. (2025). Caspase signaling pathway: Significance and symbolism.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Huang, Y., Qian, X., Song, B., & Cao, S. (2020). Cytotoxicity evaluation and apoptosis-inducing effects of furanone analogues in insect cell line SL2. Journal of Pesticide Science, 45(4), 234-241.
  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry, 171, 396-427.
  • ResearchGate. (n.d.). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF.
  • NIH National Center for Biotechnology Information. (2017). A quantitative real-time approach for discriminating apoptosis and necrosis. Scientific Reports, 7(1), 41295.
  • ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis.
  • Gloc, M., Moshari, M., Szulc, A. M., Kaffka, A., Klejborowska, G., & Stępień, K. (2018). Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation. European Journal of Medicinal Chemistry, 150, 687-697.
  • ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in... | Download Scientific Diagram.
  • Evidente, A., Ricciardi, L., Masi, M., Andolfi, A., & Cimmino, A. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805.
  • Dojindo Molecular Technologies, Inc. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • ResearchGate. (2025). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.
  • de Groot, A., van der Sluis, M., van der Steeg, M., & Meijer, L. (1998). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. European Journal of Medicinal Chemistry, 33(7-8), 567-576.
  • Li, Y., Wang, Y., Zhang, Y., Chen, Y., Li, J., & Zhang, H. (2024). From Hit to Lead: Discovery of First-In-Class Furanone Glycoside D228 Derived from Chimonanthus salicifolius for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 67(19), 17101-17123.
  • Defense Technical Information Center. (n.d.). In-Vitro Cytotoxicity Screening of Plant Extracts.
  • NIH National Center for Biotechnology Information. (2018). In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana.
  • MDPI. (2024). In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. Plants, 13(15), 2058.
  • ResearchGate. (2025). Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study | Request PDF.
  • NIH National Center for Biotechnology Information. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
  • ResearchGate. (2016). (PDF) Natural and Synthetic Furanones with Anticancer Activity.
  • NIH National Center for Biotechnology Information. (n.d.). BIOMARKERS DISTINGUISH APOPTOTIC AND NECROTIC CELL DEATH DURING HEPATIC ISCHEMIA-REPERFUSION INJURY IN MICE.
  • Journal of Applied Pharmaceutical Science. (n.d.). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.

Sources

Introduction: The Emerging Significance of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-hydroxy-4-propylfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 78920-10-2) is a heterocyclic organic compound featuring a furanone core, a structural motif of significant interest in medicinal chemistry.[1] With a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol , this compound serves as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2] The furanone scaffold, also known as a butenolide, is present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3]

The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. For a synthetic intermediate like this compound, a comprehensive understanding of its solubility and stability is paramount. These parameters dictate its behavior during synthesis, purification, formulation, and storage, and can significantly influence the pharmacokinetic profile of any derived API. This guide provides a detailed examination of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their drug development endeavors.

Physicochemical Properties at a Glance

A summary of the known physical and chemical properties of this compound is presented below. It is crucial to note the discrepancies in the reported physical state (oil vs. powder), which underscores the importance of empirical verification.[2][4]

PropertyValue / DescriptionSource(s)
CAS Number 78920-10-2[2][5]
Molecular Formula C7H10O3[2][5]
Molecular Weight 142.15 g/mol [2]
Appearance Yellow to very dark brown oil; also reported as a powder.[2][4]
Boiling Point ~115°C at 0.01 Torr; 325.76°C at 760 mmHg[2][5]
Density 1.198 g/cm³ (Predicted)[2][5]
pKa 10.04 ± 0.40 (Predicted)[5]
LogP 0.58810 (Predicted)[5]
Storage 2-8°C, in a dry place.[2][4][5]

Part 1: Solubility Profile

The solubility of an intermediate is a critical factor that influences reaction kinetics, purification strategies (e.g., crystallization, chromatography), and formulation development. The structure of this compound, containing both a polar hydroxyl group and a lactone ring, alongside a nonpolar propyl chain, suggests a nuanced solubility behavior.

Literature-Reported and Predicted Solubility

Published data on the solubility of this compound is sparse and qualitative. It is reported to be sparingly soluble in chloroform and slightly soluble in methanol.[5] One source indicates high solubility in various industrial solvents without specifying them.[4] This lack of precise quantitative data necessitates a structured experimental approach. The predicted LogP value of 0.59 suggests a relatively balanced hydrophilic-lipophilic character, implying at least limited solubility in both aqueous and organic media.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, the shake-flask method (OECD Guideline 105) is the gold standard. This protocol is designed to achieve equilibrium between the undissolved solute and the solvent, providing a definitive saturation solubility value.

Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile).

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/oil should be clearly visible.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is advised to confirm the time to equilibrium.

  • Phase Separation: Cease agitation and allow the phases to separate. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any undissolved material.

  • Sampling & Dilution: Carefully extract a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

  • Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Analytical Method for Quantification: HPLC-UV

A robust, stability-indicating HPLC method is essential for accurately quantifying the compound in solubility samples.

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a preliminary UV scan of the analyte (typically around 210-230 nm for such furanones).

  • Validation: The method must be validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Part 2: Stability Profile and Forced Degradation

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH and FDA.[6] For an intermediate, it informs safe storage conditions and identifies potential degradants that could carry over into the final API. The lactone functionality in this compound is a known liability, susceptible to hydrolysis.[6] Forced degradation (or stress testing) is the cornerstone of a comprehensive stability assessment.[7]

The Rationale for Forced Degradation

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to achieve two primary goals:[7]

  • Identify Degradation Pathways: To understand the intrinsic chemical vulnerabilities of the molecule.

  • Develop Stability-Indicating Methods: To generate degradation products and ensure the chosen analytical method can resolve the parent compound from all significant degradants.

The recommended storage at 2-8°C strongly suggests that this compound is unstable at ambient or elevated temperatures.[2][5]

G cluster_input Input Material cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Outputs API This compound (Single Batch) Acid Acidic (e.g., 0.1 M HCl) API->Acid Expose to Stress Base Basic (e.g., 0.1 M NaOH) API->Base Expose to Stress Oxidative Oxidative (e.g., 3% H2O2) API->Oxidative Expose to Stress Thermal Thermal (e.g., 60°C, Solid & Solution) API->Thermal Expose to Stress Photolytic Photolytic (ICH Q1B Light Conditions) API->Photolytic Expose to Stress Analysis Analyze via Stability- Indicating Method (e.g., HPLC-PDA, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Method Validate Analytical Method Analysis->Method MassBalance Assess Mass Balance Analysis->MassBalance caption Figure 1: Forced Degradation Experimental Workflow.

Caption: Figure 1: Forced Degradation Experimental Workflow.

Protocol for a Comprehensive Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature (base hydrolysis is often rapid) and sample at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H2O2. Store at room temperature, protected from light, and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Degradation:

      • Solution: Store the stock solution at 60°C and sample as above.

      • Solid State: Place the solid compound in a 60°C oven and sample periodically by dissolving a weighed amount for analysis.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores.

  • Characterization (LC-MS): Analyze samples showing significant degradation by LC-MS to obtain mass information for the degradation products, which is the first step in structural elucidation.

Predicted Degradation Pathways

The primary vulnerability of the this compound structure is the lactone ring. Lactones are cyclic esters and are readily hydrolyzed, particularly under basic conditions, via saponification.

Caption: Figure 2: Predicted Hydrolytic Degradation Pathway.

Under basic conditions, the hydroxide ion will attack the electrophilic carbonyl carbon of the lactone, leading to cleavage of the ester bond and formation of the corresponding carboxylate and alcohol. Subsequent acidification will yield the hydroxy carboxylic acid. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Analytical Workflow for Stability Assessment

A multi-tiered analytical approach is required for a thorough stability investigation.

G Start Stressed Sample HPLC HPLC-PDA Analysis Start->HPLC Purity Assess Peak Purity & Quantify Degradation HPLC->Purity LCMS LC-MS Analysis Purity->LCMS Degradation > Threshold End Stability Profile Established Purity->End No Significant Degradation Structure Propose Degradant Structures LCMS->Structure Structure->End caption Figure 3: General Analytical Workflow for Stability.

Caption: Figure 3: General Analytical Workflow for Stability.

This workflow ensures that not only is degradation quantified, but the resulting products are also structurally investigated. Techniques like GC-MS may also be employed, but often require derivatization to improve the volatility and thermal stability of polar furanones and their degradation products.[8][9]

Conclusion and Forward Outlook

This compound is a valuable building block in modern chemical synthesis. This guide has established that while published data is limited, a clear and robust strategy exists for thoroughly characterizing its solubility and stability. The key takeaways for researchers are:

  • Empirical Data is Essential: Do not rely solely on predicted values or qualitative descriptions. The protocols provided herein offer a clear path to generating precise, quantitative solubility data.

  • Stability is a Critical Concern: The recommended storage conditions and the inherent reactivity of the lactone ring demand a rigorous stability assessment.

  • Forced Degradation is Foundational: A well-designed forced degradation study is the most efficient way to understand the molecule's liabilities and to develop the necessary analytical tools to monitor its integrity.

By systematically applying these principles and protocols, drug development professionals can mitigate risks, optimize processes, and build a comprehensive data package to support the progression of new chemical entities derived from this promising furanone intermediate.

References

  • This compound (CAS 78920-10-2)
  • This compound. LookChem.
  • Insights into the chemistry and therapeutic potential of furanones: A vers
  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF.
  • A Comparative Guide to the Analysis of Furaneol: Benchmarking New and Established Techniques. Benchchem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies.
  • 5-Hydroxy-4-Propylfuran 2(5H) One. juvenus drugs - Tradeindia.
  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chrom
  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. PubMed.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

Sources

Theoretical Underpinnings of Furanone Ring Stability: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furanone scaffold, a five-membered heterocyclic lactone, is a cornerstone in the architecture of numerous natural products and pharmacologically significant molecules.[1] The inherent stability of the furanone ring system is a critical determinant in the viability of synthetic pathways, the shelf-life of pharmaceutical formulations, and the biological activity of these compounds. This in-depth technical guide provides a rigorous exploration of the theoretical principles governing furanone ring stability, with a particular focus on the interplay of structural isomerism, electronic effects, and aromaticity. We delve into the computational methodologies that have become indispensable for elucidating these properties, offering both a conceptual framework and practical protocols for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Furanone Scaffolds

Furanones, and their derivatives, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Their prevalence in both natural and synthetic compounds underscores the importance of a deep understanding of their chemical behavior.[2] The stability of the furanone ring is not a monolithic concept; it is a nuanced interplay of factors including the position of the double bond, the nature and position of substituents, and the subtle contributions of resonance and aromaticity. This guide will systematically dissect these factors, providing a robust theoretical foundation for the rational design and handling of furanone-containing molecules.

Furanone isomers are broadly classified based on the location of the carbonyl group and the endocyclic double bond. The most common isomers are the 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones.[3]

furanone_isomers cluster_isomers Major Furanone Isomers 2_3H 2(3H)-Furanone 2_5H 2(5H)-Furanone 3_2H 3(2H)-Furanone

Caption: Classification of common furanone isomers.

Thermodynamic Stability of Furanone Isomers: A Tale of Conjugation

A central theme in the study of furanone stability is the comparison between 2(3H)- and 2(5H)-furanone isomers. High-level quantum chemical calculations have consistently demonstrated that 2(5H)-furanones are thermodynamically more stable than their 2(3H)-counterparts .[1] This enhanced stability is primarily attributed to the conjugation of the carbon-carbon double bond with the carbonyl group in the 2(5H)-isomer, a stabilizing interaction that is absent in the 2(3H)-isomer.[1]

Quantitative Insights from Computational Chemistry

The relative energies of furanone isomers have been rigorously quantified using a variety of computational methods. Density Functional Theory (DFT) and high-accuracy ab initio methods have been instrumental in providing these insights. The following tables summarize key quantitative data from the literature, with relative energies reported with respect to the more stable 2(5H)-furanone isomer.

IsomerComputational MethodBasis SetRelative Energy (kcal/mol)Relative Enthalpy (298 K, kcal/mol)Reference
2(3H)-FuranoneCBS-QB3-10.510.2[1]
2(3H)-FuranoneM06-2X6-311++G(d,p)11.210.8[1]
2(3H)-FuranoneB3LYP6-311++G(d,p)12.111.7[1]

Table 1: Calculated Relative Energies and Enthalpies of 2(3H)-Furanone.

IsomerComputational MethodEnthalpy of Formation (ΔHf°, 298 K, kcal/mol)Reference
2(5H)-FuranoneCBS-QB3-58.4[1]
2(3H)-FuranoneCBS-QB3-48.2[1]

Table 2: Calculated Enthalpies of Formation.

The Interconversion of Furanone Isomers: A Ring-Opening Mechanism

Theoretical studies have revealed that the thermal interconversion of 2(3H)-furanone to the more stable 2(5H)-furanone is not a direct tautomerization.[1] Instead, it proceeds through a more complex ring-opening and ring-closing mechanism involving a ketenoic aldehyde intermediate.[1] This transformation is initiated by a 1,2-hydrogen transfer from the C3 position to the C2 carbonyl oxygen, leading to the formation of the transient open-ring species. Subsequent ring closure of this intermediate yields the 2(5H)-furanone.[1]

isomerization_pathway start 2(3H)-Furanone ts1 Transition State 1 (1,2-H Transfer) start->ts1 ΔE‡ intermediate Ketenoic Aldehyde Intermediate ts1->intermediate ts2 Transition State 2 (Ring Closure) intermediate->ts2 ΔE‡ end 2(5H)-Furanone ts2->end

Caption: Isomerization pathway of 2(3H)-furanone to 2(5H)-furanone.

The energy barriers for this isomerization process have been computationally determined, providing crucial insights into the kinetics of this transformation.

StepComputational MethodBasis SetActivation Energy (ΔE‡, kcal/mol)Reference
2(3H)-Furanone → TS1CBS-QB3-45.1[1]
Intermediate → TS2CBS-QB3-23.7[1]

Table 3: Calculated Activation Energies for the Isomerization of 2(3H)-Furanone.

Aromaticity in the Furanone Ring: A Subtle Contributor to Stability

The concept of aromaticity, governed by Hückel's rule, is a powerful tool for understanding the stability of cyclic, planar, and fully conjugated systems. While furan itself is considered aromatic, with the oxygen atom's lone pair participating in the π-system, the introduction of a carbonyl group in furanones significantly alters the electronic landscape.

The degree of aromaticity in furanone isomers is a subject of ongoing theoretical investigation. Aromaticity is not an all-or-nothing phenomenon and can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

  • HOMA: This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

While specific NICS and HOMA values for furanone isomers are not extensively reported in the literature, we can infer some general trends. The conjugated system in 2(5H)-furanone likely imparts a greater degree of aromatic character compared to the non-conjugated 2(3H)-isomer, further contributing to its enhanced stability.

The Influence of Substituents on Furanone Ring Stability

The stability of the furanone ring can be significantly modulated by the presence of substituents. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density of the furanone ring. This can enhance the stability of the ring by reinforcing the existing π-system. For example, in a study of 5-methyl and 5-phenyl substituted 2(5H)-furanones, computational analysis revealed that these substitutions lead to more favorable electronic properties.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring. This can destabilize the ring by pulling electron density away from the π-system, making it more susceptible to nucleophilic attack.

The position of the substituent is also critical. A substituent that can participate in resonance with the existing conjugated system will have a more pronounced effect on stability.

substituent_effects cluster_furanone Furanone Ring cluster_effects Substituent Effects Furanone Furanone EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) EDG->Furanone Increases Electron Density Enhances Stability EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) EWG->Furanone Decreases Electron Density Decreases Stability

Caption: Influence of electron-donating and -withdrawing groups on furanone stability.

Methodologies for the Theoretical Study of Furanone Stability

The insights presented in this guide are largely derived from computational chemistry. Here, we outline a general workflow and a detailed protocol for performing DFT calculations to assess furanone ring stability.

General Workflow for Computational Stability Analysis

computational_workflow start Define Furanone Isomers and Derivatives geom_opt Geometry Optimization start->geom_opt Initial Structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries energy_calc Single-Point Energy Calculation freq_calc->energy_calc Confirmation of Minima (No Imaginary Frequencies) analysis Analysis of Results energy_calc->analysis Electronic Energies end Relative Stabilities and Thermodynamic Properties analysis->end Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections

Sources

An In-depth Technical Guide to 5-hydroxy-4-propylfuran-2(5H)-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-4-propylfuran-2(5H)-one, a member of the butenolide class of unsaturated lactones, is a significant heterocyclic compound in modern organic synthesis. Its structural motif is present in numerous natural products and pharmacologically active molecules.[1] While the broader furanone family exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, this compound has garnered significant attention primarily as a key synthetic intermediate.[1][2] Its importance is underscored by its role in the synthesis of complex pharmaceutical agents, most notably the new-generation antiepileptic drug, Brivaracetam.[3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, spectroscopic characterization, chemical reactivity, and applications in drug development. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 78920-10-2[4]
Molecular Formula C₇H₁₀O₃[4]
Molecular Weight 142.15 g/mol [4]
Appearance Yellow to very dark brown oil/White to off-white crystalline powder[5][6]
Boiling Point ~115°C at 0.01 Torr; 325.76°C at 760 mmHg (predicted)[4][5]
Density ~1.198 g/cm³ (predicted)[5]
Solubility Sparingly soluble in chloroform and slightly soluble in methanol.[4]
Storage 2-8°C in a dry environment.[4]

Synthesis of this compound

The most prominent and industrially relevant synthesis of this compound involves a morpholine-catalyzed condensation reaction between valeraldehyde (pentanal) and glyoxylic acid.[3] This method is efficient and provides the target compound in high yield.

Reaction Scheme

Synthesis_of_5_hydroxy_4_propylfuran_2_5H_one Valeraldehyde Valeraldehyde (Pentanal) Reaction_center + Valeraldehyde->Reaction_center Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Reaction_center Morpholine Morpholine (catalyst) Morpholine->Reaction_center 1. Heptane/Water, 40-45 °C, 18h HCl Hydrochloric Acid Product This compound Product_intermediate Intermediate Reaction_center->Product_intermediate Product_intermediate->Product 2. HCl, 25-30 °C, 4h 3. Workup

Caption: Morpholine-catalyzed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in Chinese patent CN112341413A.[7]

Materials:

  • Glyoxylic acid

  • Morpholine

  • n-heptane

  • Water

  • n-valeraldehyde (pentanal)

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of glyoxylic acid in a mixture of n-heptane and water, add morpholine dropwise at a controlled temperature.

  • After the addition of morpholine is complete, the mixture is stirred at 25-30°C for a specified period.

  • n-valeraldehyde is then added dropwise, and the reaction mixture is heated to 40-45°C and stirred for 18 hours.

  • After the reaction is complete, the mixture is cooled to 20°C, and concentrated hydrochloric acid is slowly added, maintaining the temperature at 25-30°C for 4 hours.

  • The pH of the reaction solution is adjusted to 4-5 with solid sodium carbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown oil. The reported yield for this process is approximately 95.8%.[7]

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical in synthetic chemistry. The following spectroscopic data are characteristic of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound was reported in Chinese patent CN112341413A.[7]

  • ¹H NMR (400 MHz, Chloroform-d) δ: 6.02 (s, 1H), 5.81 (s, 1H), 2.43-2.31 (q, 2H), 1.67-1.56 (q, 2H), 1.00-0.93 (t, 3H).[7]

Interpretation:

  • The singlet at 6.02 ppm can be attributed to the vinyl proton at the C3 position.

  • The singlet at 5.81 ppm corresponds to the proton on the C5 carbon, adjacent to the hydroxyl and ether oxygen.

  • The quartet at 2.31-2.43 ppm represents the two protons of the methylene group of the propyl chain adjacent to the furanone ring.

  • The quartet at 1.56-1.67 ppm corresponds to the middle methylene group of the propyl chain.

  • The triplet at 0.93-1.00 ppm is characteristic of the terminal methyl group of the propyl chain.

¹³C NMR Spectroscopy

While a published spectrum was not found in the searched literature, the predicted chemical shifts for the carbon atoms of this compound are as follows:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C2)~175
=C-H (C3)~118
=C-propyl (C4)~160
O-C-OH (C5)~98
-CH₂- (propyl)~28
-CH₂- (propyl)~21
-CH₃ (propyl)~14

Note: These are predicted values and may differ slightly from experimental data.

Mass Spectrometry
  • MS (ESI) m/z: 143 (M+1)⁺.[7] This corresponds to the protonated molecule, confirming the molecular weight of 142.15 g/mol .

Infrared (IR) Spectroscopy

Specific IR data for this compound was not found in the search results. However, characteristic absorption bands are expected for the functional groups present:

  • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~1750 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated lactone.

  • ~1650 cm⁻¹: C=C stretching of the furanone ring.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[5] The presence of multiple functional groups—a hydroxyl group, a lactone, and a carbon-carbon double bond—allows for a variety of chemical transformations.

Key Reactions
  • Reductive Amination: The hydroxyl group at the C5 position is labile and can be readily displaced by a nucleophile. A key reaction is the reductive amination with an amine, which is a crucial step in the synthesis of Brivaracetam. In this process, the furanone ring is opened and then re-closed to form a pyrrolidinone ring system.[3]

  • Dehydroxylation: The hydroxyl group can be removed to form the corresponding 4-propylfuran-2(5H)-one, another useful intermediate.[3]

  • Lactone Ring-Opening: The lactone can be opened under hydrolytic conditions.[3]

Application in the Synthesis of Brivaracetam

The synthesis of the antiepileptic drug Brivaracetam is a prime example of the synthetic utility of this compound.

Brivaracetam_Synthesis A This compound C Intermediate A->C Reductive Amination B (S)-2-aminobutanamide B->C D Brivaracetam C->D Hydrogenolysis

Caption: Simplified workflow for the synthesis of Brivaracetam from this compound.

In this multi-step synthesis, this compound is reacted with (S)-2-aminobutanamide in a reductive amination process. This is followed by a hydrogenolysis step to yield the final drug substance.[3]

Biological Activity

While the furanone core is a known pharmacophore present in many biologically active compounds, there is a lack of specific data on the intrinsic biological activity of this compound itself.[1] Its primary role in the scientific literature is that of a precursor in the synthesis of other biologically active molecules. Further screening and biological evaluation would be necessary to determine if this compound possesses any significant pharmacological properties of its own.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its most notable application being in the production of the antiepileptic drug Brivaracetam. The morpholine-catalyzed condensation of valeraldehyde and glyoxylic acid provides an efficient and high-yielding route to this compound. Its well-defined spectroscopic characteristics allow for reliable identification and quality control. While its own biological activity is not well-documented, its reactivity makes it a powerful building block for the construction of more complex and pharmacologically relevant molecules. This guide provides a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 78920-10-2)
  • LookChem. This compound.
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC.
  • 5-hydroxy-4-phenylfuran-2(5H)-one | C10H8O3 - PubChem - NIH.
  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
  • BLDpharm. 78920-10-2|this compound.
  • Dakenchem. 5-Hydroxy-4-propylfuran-2(5H)
  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - NIH.
  • Synthesis of 5-hydroxyfuran-2(5H)-one derivatives (microreview)
  • Chemsrc. This compound | CAS#:78920-10-2.
  • Sigma-Aldrich. This compound | 78920-10-2.
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH.
  • Furan: A Promising Scaffold for Biological Activity.
  • ChemicalBook. 2(5H)-Furanone(497-23-4) 1H NMR spectrum.
  • ChemicalBook. 5-hydroxy-4-methyl-2(5h)furanone(40834-42-2) 1 h nmr.
  • CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof - Google P

Sources

Methodological & Application

synthesis of brivaracetam intermediate 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Brivaracetam Intermediate 5-hydroxy-4-propylfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivaracetam, marketed as Briviact®, is a third-generation antiepileptic drug that functions as a high-affinity ligand for synaptic vesicle protein 2A (SV2A).[1][2] A critical aspect of its synthesis is the stereocontrolled construction of the (4R)-4-propylpyrrolidin-2-one core.[3] Numerous synthetic pathways have been developed, many of which rely on the versatile intermediate, this compound. This furanone serves as a key building block, enabling access to the core structure of Brivaracetam. This document provides a detailed protocol for the synthesis of this intermediate via a robust and scalable morpholine-catalyzed condensation reaction.

Introduction: The Strategic Importance of the Furanone Intermediate

The synthesis of Brivaracetam ((1) ) requires precise control of two stereocenters, with the (4R) configuration being paramount for its pharmacological activity.[3] One of the most direct and widely published routes to the Brivaracetam core begins with the condensation of valeraldehyde (pentanal) and glyoxylic acid to form this compound (often denoted as intermediate 4 in patent literature).[4][5]

This intermediate is a valuable synthon for several reasons:

  • Atom Economy: It efficiently combines two simple, commercially available starting materials into a more complex heterocyclic structure.

  • Functionality: The hydroxyl group at the C5 position acts as a masked aldehyde and a leaving group, making it amenable to reductive amination—a key step for introducing the aminobutanamide side chain and forming the pyrrolidinone ring.[4][5]

  • Versatility: It can be used to generate a racemic mixture for subsequent chiral separation or serve as a precursor for downstream enantioselective transformations.

This application note details the foundational synthesis of this crucial intermediate, providing a scientifically grounded protocol designed for reproducibility and scalability.

Synthetic Pathway and Mechanism

The core transformation is a morpholine-catalyzed Knoevenagel-type condensation followed by intramolecular cyclization.

Overall Reaction:

Valeraldehyde Valeraldehyde Plus + Catalyst Morpholine Toluene/H2O GlyoxylicAcid Glyoxylic Acid Arrow -> Product This compound

Figure 1: Overall reaction scheme.

Mechanistic Rationale: The reaction is catalyzed by a secondary amine, morpholine.

  • Enamine Formation: Morpholine reacts with valeraldehyde to form a nucleophilic enamine intermediate.

  • Nucleophilic Attack: The enamine attacks the electrophilic aldehyde carbon of glyoxylic acid.

  • Hydrolysis & Cyclization: Hydrolysis of the resulting iminium ion intermediate regenerates the catalyst and yields an open-chain keto-acid.

  • Lactonization: This intermediate rapidly undergoes intramolecular esterification (lactonization) to form the stable five-membered furanone ring, yielding the hemiacetal product.

Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )GradeSupplier
Glyoxylic Acid Monohydrate563-96-292.06≥98%Standard Supplier
Valeraldehyde (Pentanal)110-62-386.13≥98%Standard Supplier
Morpholine110-91-887.12≥99%Standard Supplier
Toluene108-88-392.14ACS GradeStandard Supplier
Ethyl Acetate141-78-688.11ACS GradeStandard Supplier
Sodium Chloride7647-14-558.44ACS GradeStandard Supplier
Anhydrous Sodium Sulfate7757-82-6142.04ACS GradeStandard Supplier
Equipment
  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Sources

The Versatile Synthon: Application Notes for 5-Hydroxy-4-propylfuran-2(5H)-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic utility of 5-hydroxy-4-propylfuran-2(5H)-one, a versatile building block for the construction of a variety of nitrogen-containing heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. This document details the underlying chemical principles, reaction mechanisms, and step-by-step protocols for the synthesis of key heterocyclic systems, including pyridazinones and pyrazoles, derived from this readily accessible furanone precursor.

Introduction: The Unique Reactivity of this compound

This compound, a member of the butenolide family, is a valuable intermediate in organic synthesis.[1] Its utility stems from a unique structural feature: the existence of a dynamic equilibrium between its cyclic hemiacetal form and its open-chain γ-keto acid tautomer, 3-formylhexanoic acid. This tautomerism is the key to its versatility, allowing it to react as either a cyclic lactone or a linear 1,4-dicarbonyl equivalent, depending on the reaction conditions and the nature of the nucleophile.[2] This dual reactivity profile opens up a wide array of possibilities for the synthesis of diverse heterocyclic systems.

Physicochemical Properties of this compound [1][3]

PropertyValue
CAS Number 78920-10-2
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Yellow to very dark brown oil
Boiling Point ~115°C at 0.01 Torr
Storage 2-8°C

I. Synthesis of Pyridazinones: A Gateway to Bioactive Scaffolds

Pyridazinone derivatives are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties.[4][5] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 4,5-dihydro-3(2H)-pyridazinones.

A. Reaction Mechanism

The synthesis of pyridazinones from this compound proceeds through the intermediacy of its open-chain γ-keto acid tautomer. The reaction with hydrazine involves a classical condensation to form a hydrazone, followed by an intramolecular cyclization to yield the stable six-membered pyridazinone ring.[4]

pyridazinone_mechanism furanone This compound keto_acid Open-chain γ-keto acid furanone->keto_acid Tautomerization hydrazone Hydrazone Intermediate keto_acid->hydrazone + Hydrazine hydrazine Hydrazine (R-NHNH₂) pyridazinone 4,5-Dihydro-3(2H)-pyridazinone hydrazone->pyridazinone Intramolecular Cyclization (-H₂O)

Caption: Mechanism for Pyridazinone Synthesis.

B. Experimental Protocol: Synthesis of 6-Propyl-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from general procedures for the synthesis of pyridazinones from γ-keto acids.[6][7]

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield the corresponding 6-propyl-4,5-dihydro-3(2H)-pyridazinone in good to excellent yields. The use of substituted hydrazines (e.g., phenylhydrazine) will yield N-substituted pyridazinones.

Table of Representative Analogous Reactions:

Furanone PrecursorHydrazineProductYieldReference
3,4-dihalo-5-hydroxy-2(5H)-furanoneHydrazine4,5-dihalo-3(2H)-pyridazinone35-90%[2]
4-(Aryl)-4-oxobutanoic acidHydrazine hydrate6-(Aryl)-4,5-dihydro-3(2H)-pyridazinoneGood[6]

II. Synthesis of Pyrazoles: Accessing Isomeric Heterocyclic Cores

Pyrazole derivatives are another important class of heterocycles with widespread applications in pharmaceuticals and agrochemicals.[1] The synthesis of pyrazoles from this compound can be envisioned through its γ-keto acid tautomer, which can then react with hydrazine to form the five-membered pyrazole ring. This pathway can potentially lead to two isomeric pyrazole products.

A. Reaction Mechanism

The reaction of the open-chain γ-keto acid form of this compound with hydrazine can proceed via two main pathways, leading to the formation of either a 3-propyl- or a 5-propyl-substituted pyrazole carboxylic acid. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the hydrazine derivative used.

pyrazole_mechanism furanone This compound keto_acid Open-chain γ-keto acid furanone->keto_acid Tautomerization intermediate_A Intermediate A keto_acid->intermediate_A + Hydrazine (attack at ketone) intermediate_B Intermediate B keto_acid->intermediate_B + Hydrazine (attack at acid) hydrazine Hydrazine pyrazole_A 3-Propyl-1H-pyrazole-5-carboxylic acid intermediate_A->pyrazole_A Cyclization pyrazole_B 5-Propyl-1H-pyrazole-3-carboxylic acid intermediate_B->pyrazole_B Cyclization

Caption: Plausible Pathways for Pyrazole Synthesis.

B. Experimental Protocol: Synthesis of Propyl-pyrazolecarboxylic Acid Isomers

This protocol is based on general methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[8][9]

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Base (e.g., sodium acetate) or acid catalyst (e.g., HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or acetic acid.

  • Add 1.1 equivalents of hydrazine hydrate and a catalytic amount of either a base (e.g., sodium acetate) or an acid (e.g., a few drops of concentrated HCl). The choice of catalyst can influence the regioselectivity.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product, which may be a mixture of isomers, can be purified and the isomers separated by column chromatography or fractional crystallization.

Expected Outcome:

This reaction is expected to produce a mixture of 3-propyl-1H-pyrazole-5-carboxylic acid and 5-propyl-1H-pyrazole-3-carboxylic acid. The ratio of the isomers will depend on the specific reaction conditions employed.

III. Proposed Synthetic Pathways to Other Heterocycles

The versatile nature of this compound suggests its potential as a precursor for a wider range of heterocyclic systems. While specific protocols for the following transformations with this particular substrate are not yet widely reported, the following pathways are proposed based on the known reactivity of furanones and γ-keto acids.

A. Proposed Synthesis of Oxazinones

The reaction of this compound with hydroxylamine could potentially lead to the formation of a six-membered oxazinone ring, in a reaction analogous to the pyridazinone synthesis.[10]

oxazinone_synthesis furanone This compound keto_acid Open-chain γ-keto acid furanone->keto_acid Tautomerization oxime Oxime Intermediate keto_acid->oxime + Hydroxylamine hydroxylamine Hydroxylamine oxazinone 6-Propyl-4,5-dihydro-1,2-oxazin-3(2H)-one oxime->oxazinone Intramolecular Cyclization (-H₂O)

Caption: Proposed Pathway to Oxazinones.

B. Proposed Multicomponent Synthesis of Highly Substituted Pyrroles

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. It is plausible that this compound could participate in an MCR with an amine and an isocyanide to generate highly substituted pyrrolinones. This proposed reaction would likely proceed through the open-chain keto acid, which would first form an enamine with the amine, followed by a [4+1] cycloaddition with the isocyanide.

IV. Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of a variety of important heterocyclic compounds. Its ability to exist in equilibrium with its open-chain γ-keto acid form provides a powerful tool for synthetic chemists to access different reaction pathways leading to diverse molecular scaffolds. The protocols and proposed synthetic routes outlined in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development. Further exploration of the reactivity of this furanone derivative, particularly in the realm of multicomponent and cycloaddition reactions, is expected to unveil even more of its synthetic potential, leading to the discovery of novel bioactive molecules.

V. References

  • Ningbo Inno Pharmchem Co.,Ltd. This compound (CAS 78920-10-2) Product Specification. Available from: [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, and biological evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. European Journal of Medicinal Chemistry, 45(5), 1893-1901.

  • LookChem. This compound. Available from: [Link]

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. (2025).

  • G 論, K., & K 論, A. (2021). 3,4-Dihalo-5-hydroxy-2 (5H)-furanones: Highly Reactive Small Molecules. Pharmaceuticals, 14(11), 1079.

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Synthesis and reactions of some new 4, 5-dihydro-6-(4-methoxy-3-methylphenyl)-3 (2H)-pyridazinone derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10.

  • Abdel-Gawad, S. M., El-Gaby, M. S. A., & El-Sayed, W. A. (2017). Ring Transformation of a 2 (3H)‐furanone Derivative into Oxazinone and Pyrimidinone Heterocycles. Journal of Heterocyclic Chemistry, 54(6), 3711-3716.

  • ChemSrc. This compound | CAS#:78920-10-2. (2025). Available from: [Link]

  • BenchChem. A Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones. (2025).

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.

  • Dömling, A. (2013). Multicomponent reactions in the synthesis of active pharmaceutical ingredients. Drug discovery today, 18(3-4), 147-152.

  • Asif, M. (2015). A review on synthetic protocols of pyridazine and pyridazinone analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 124-142.

  • El-Baih, F. E. A. (2014). Synthesis and reactions of some 2 (3H)-and 2 (5H)-furanone derivatives: a comparative study. International Journal of Organic Chemistry, 4(04), 267.

  • Soliman, F. M., Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2010). Synthesis of some new 4, 5-dihydro-6-(4-methoxy-3-methylphenyl)-3 (2H)-pyridazinone derivatives. Africana, 4(1), 1-10.

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry.

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Available from:

  • Asif, M. (2014). Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction. International Journal of ChemTech Research, 6(5), 2824-2841.

  • Google Patents. US3895027A - Process for preparing pyrazole-3-carboxylic acids. Available from:

  • Gokce, M., Utku, S., & Kupeli, E. (2009). Synthesis and biological evaluation of new 3 (2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. European journal of medicinal chemistry, 44(9), 3760-3764.

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.

  • ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]

  • The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid by NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Wang, X., Wang, Y., Zhang, J., Li, S., & Wang, J. (2015). Synthesis of 2 (5H)-furanone derivatives with symmetrical and unsymmetrical bis-1, 2, 3-triazole structure. Synthetic Communications, 45(13), 1556-1566.

  • Fortuna, A., Costa, P. J., & Piedade, M. F. M. (2020). Synthesis of Triazole‐Containing Furanosyl Nucleoside Analogues and Their Phosphate, Phosphoramidate or Phoshonate Derivatives as Potential Sugar Diphosphate or Nucleotide Mimetics. ChemPlusChem, 85(8), 1676-1691.

  • Al-Tel, T. H. (2011). Pyrazole-3 (4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC: Online Journal of Organic Chemistry, 2011(1), 196-245.

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2013). Multicomponent reactions for the synthesis of active pharmaceutical ingredients. Current opinion in drug discovery & development, 16(5), 659-673.

  • Li, B., Zhang, M., & Ma, C. (2016). Synthesis of 2 (5 H)-Furanone Derivatives with Symmetrical and Unsymmetrical Bis-1, 2, 3-triazole Structure. Synthetic Communications, 46(2), 146-155.

  • Wang, X., Wang, Y., Zhang, J., Li, S., & Wang, J. (2015). Synthesis of 2 (5H)-furanone derivatives with symmetrical and unsymmetrical bis-1, 2, 3-triazole structure. Synthetic Communications, 45(13), 1556-1566.

  • Pharmaffiliates. This compound. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Hydroxyheptanoic Acid via Condensation of Valeraldehyde and Glyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-hydroxyheptanoic acid, a valuable α-hydroxy acid, through the condensation of valeraldehyde and glyoxylic acid. This reaction proceeds via an aldol-type condensation mechanism, forming a new carbon-carbon bond.[1] α-hydroxy acids are a significant class of compounds with wide-ranging applications in the pharmaceutical, cosmetic, and chemical industries due to their versatile chemical properties.[2][3] This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and troubleshooting advice, tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

The condensation of an aldehyde with a carbonyl compound is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures.[4] The reaction between valeraldehyde and glyoxylic acid is a crossed aldol condensation that yields 2-hydroxyheptanoic acid (also known as α-hydroxyheptanoic acid).[2][5][6] This product belongs to the family of α-hydroxy acids (AHAs), which are noted for their utility as synthetic intermediates and their presence in various biologically active molecules.[3] 2-hydroxyheptanoic acid, with its characteristic hydroxyl and carboxylic acid functional groups, serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and flavoring agents.[2][6]

The protocol detailed herein is based on the principles of base-catalyzed aldol condensation, a reliable method for forming β-hydroxy carbonyl compounds.[1] Understanding and mastering this reaction is crucial for chemists aiming to synthesize functionalized carboxylic acids.

Reaction Mechanism

The condensation of valeraldehyde with glyoxylic acid proceeds through a base-catalyzed aldol addition mechanism. The key steps are outlined below:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from a molecule of valeraldehyde. This deprotonation forms a nucleophilic enolate ion.[1][4]

  • Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic aldehyde-carbonyl carbon of glyoxylic acid. This step results in the formation of a new carbon-carbon bond and a tetrahedral intermediate.[4]

  • Protonation: The tetrahedral intermediate, an alkoxide, is subsequently protonated during the reaction or upon acidic workup to yield the final product, 2-hydroxyheptanoic acid, a β-hydroxy acid derivative.

This reaction is specifically an aldol addition, as the goal is to isolate the β-hydroxy acid product. Dehydration to the α,β-unsaturated product is a possible side reaction, particularly under harsh conditions (e.g., high temperature or strong acid/base concentration).[1][5]

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Acidic Workup valeraldehyde Valeraldehyde enolate Enolate (Nucleophile) valeraldehyde->enolate + OH⁻ - H₂O glyoxylic_acid Glyoxylic Acid intermediate Tetrahedral Intermediate glyoxylic_acid->intermediate base OH⁻ enolate->intermediate product 2-Hydroxyheptanoate intermediate->product + H₂O - OH⁻ final_product 2-Hydroxyheptanoic Acid product->final_product + H₃O⁺ label_attack C-C bond formation

Caption: Base-catalyzed aldol addition of valeraldehyde to glyoxylic acid.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-hydroxyheptanoic acid. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
ValeraldehydeC₅H₁₀O86.138.61 g (100 mmol)≥98%
Glyoxylic Acid MonohydrateC₂H₄O₄92.0510.13 g (110 mmol)≥98%
Sodium Hydroxide (NaOH)NaOH40.008.80 g (220 mmol)≥97%
Deionized WaterH₂O18.02200 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12300 mLACS Grade
Hydrochloric Acid (HCl)HCl36.46~30 mL6 M (aq)
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • 100 mL dropping funnel

  • Ice-water bath

  • Thermometer

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

workflow start Start: Assemble Glassware setup Prepare NaOH and Glyoxylic Acid Solution in 3-neck flask. Cool to 0-5°C. start->setup addition Slowly add Valeraldehyde via dropping funnel (maintain T < 10°C). setup->addition reaction Stir at room temperature for 12-18 hours. addition->reaction workup_cool Cool reaction mixture in ice bath. reaction->workup_cool acidify Acidify with 6M HCl to pH < 2. workup_cool->acidify extract Extract with Diethyl Ether (3x). acidify->extract wash Wash combined organic layers with brine. extract->wash dry Dry organic phase with MgSO₄. wash->dry filter Filter and concentrate via rotary evaporator. dry->filter purify Purify crude product (e.g., vacuum distillation). filter->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the synthesis of 2-hydroxyheptanoic acid.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve sodium hydroxide (8.80 g, 220 mmol) in deionized water (150 mL). Once dissolved, add glyoxylic acid monohydrate (10.13 g, 110 mmol). Stir until all solids have dissolved.

  • Initial Cooling: Cool the flask in an ice-water bath until the internal temperature of the solution is between 0-5°C.

  • Valeraldehyde Addition: Add valeraldehyde (8.61 g, 100 mmol) to the dropping funnel. Add the valeraldehyde dropwise to the stirred, cooled glyoxylic acid solution over approximately 60-90 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition to minimize self-condensation of the valeraldehyde.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), if desired.

  • Work-up and Isolation: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully acidify the mixture to a pH of < 2 by adding 6 M HCl. The product will separate as an oily layer. c. Transfer the entire mixture to a 500 mL separatory funnel. d. Extract the aqueous layer with diethyl ether (3 x 100 mL). e. Combine the organic extracts and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[8]

  • Purification: a. Remove the diethyl ether using a rotary evaporator to yield the crude 2-hydroxyheptanoic acid as an oil. b. The crude product can be further purified by vacuum distillation. A publication on the synthesis of 2-hydroxyheptanoic acid reports a boiling point of 105-107°C at 17 mm Hg for the corresponding ethyl ester, providing a reference for the expected volatility of the acid product.[9]

Process Optimization and Troubleshooting

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact.

ParameterRecommended RangeRationale & Potential Impact
Stoichiometry 1.1-1.2 eq. Glyoxylic AcidUsing a slight excess of glyoxylic acid ensures complete consumption of the valeraldehyde, which is more prone to self-condensation.
Temperature 0-10°C (addition), RT (reaction)Low initial temperature is crucial to control the exothermic reaction and prevent side reactions.[10] Running the main reaction at room temperature allows for a reasonable reaction rate without promoting dehydration.
Base Concentration 2.2 eq. NaOHSufficient base is required to deprotonate the valeraldehyde and neutralize both the glyoxylic acid and the final product's carboxylic acid group. Excess base can sometimes promote side reactions.[11]
Reaction Time 12-18 hoursInsufficient time will lead to low conversion. Extended times may not significantly increase yield and could lead to product degradation. Optimization via reaction monitoring is recommended.
Troubleshooting Common Issues
  • Low Yield: This can result from incomplete reaction or significant side reactions. Ensure the temperature during addition was kept low to prevent valeraldehyde self-condensation.[7] Verify the quality and purity of the starting materials.

  • Formation of a Dark Tar: Tar formation is a common issue in condensation reactions, often caused by polymerization of the aldehyde starting material, especially under overly acidic or basic conditions or at high temperatures.[10] Maintaining controlled, slow addition at low temperatures is the best preventative measure.

  • Product is Difficult to Extract: If the product does not separate well, it may be due to incomplete acidification. Ensure the aqueous phase is strongly acidic (pH < 2) to fully protonate the carboxylic acid, making it more soluble in the organic solvent.[8]

Conclusion

The condensation of valeraldehyde and glyoxylic acid is an effective method for synthesizing 2-hydroxyheptanoic acid. The success of this synthesis relies on careful control of key reaction parameters, particularly temperature, to maximize the yield of the desired aldol addition product while minimizing competing side reactions. The protocol and optimization strategies provided in this application note serve as a comprehensive guide for researchers to successfully perform and adapt this valuable transformation for applications in drug discovery and chemical synthesis.

References

  • Hauser, F. M., Coleman, M. L., Huffman, R. C., & Carroll, F. I. (1974). Synthesis and resolution of 2-hydroxyheptanoic acid. The Journal of Organic Chemistry. [Link]
  • SATHEE CUET - IIT Kanpur. (n.d.).
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). Synthesis and resolution of 2-hydroxyheptanoic acid. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyheptanoic acid.
  • Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
  • Slideshare. (n.d.).
  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
  • ResearchGate. (2016). (PDF)
  • Semantic Scholar. (n.d.). Doebner–von Miller reaction. [Link]
  • LookChem. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Heptanoic acid, 2-hydroxy-.
  • PubMed. (2004). Glyoxylic acid and MP-glyoxylate: efficient formaldehyde equivalents in the 3-CC of 2-aminoazines, aldehydes, and isonitriles. [Link]
  • PubMed. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol-Glyoxylic Acid Condensation Reaction in Vanillin Production. [Link]
  • Google Patents. (n.d.). CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
  • Google Patents. (n.d.).
  • China/Asia On Demand (CAOD). (n.d.). Study on synthesis process of vanillin by glyoxylic acid. [Link]

Sources

Application Notes & Protocols: Evaluating 5-hydroxy-4-propylfuran-2(5H)-one in Quorum Sensing Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-virulence strategies.

Introduction: Targeting Bacterial Communication

Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors. This process relies on the production, release, and population-wide detection of signaling molecules called autoinducers.[1] Once a threshold concentration is reached, autoinducers trigger signaling cascades that regulate the expression of genes associated with virulence, biofilm formation, and antibiotic resistance.[2][3] The Las and Rhl systems in the opportunistic pathogen Pseudomonas aeruginosa are classic examples of QS circuits that control the production of virulence factors like elastase and pyocyanin.[2]

Disrupting QS, a strategy known as quorum quenching, is a promising anti-virulence approach. Unlike traditional antibiotics that aim to kill bacteria, QS inhibitors (QSIs) act as "behavior modifiers," disarming pathogens without exerting strong selective pressure for resistance.[3] Furanones, a class of compounds structurally similar to the native N-acyl-homoserine lactone (AHL) autoinducers used by many Gram-negative bacteria, have emerged as potent QSIs.[3][4] They are thought to competitively inhibit the binding of AHLs to their cognate LuxR-type transcriptional activators, or in some cases, destabilize the receptor protein itself.[5]

This document provides a detailed guide for evaluating the quorum sensing inhibitory potential of 5-hydroxy-4-propylfuran-2(5H)-one , a non-halogenated furanone derivative. While extensive research has focused on halogenated furanones, the core 2(5H)-furanone scaffold is the key pharmacophore for QS disruption.[4] The protocols herein are designed as robust, self-validating systems to screen and characterize the bioactivity of this compound against key model organisms.

The Target: Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa employs a hierarchical QS system orchestrated primarily by two AHL-based circuits: las and rhl. Understanding this pathway is critical for interpreting inhibition data.

  • The las System: The LasI synthase produces the autoinducer 3-oxo-C12-HSL. At critical concentrations, this molecule binds to and activates the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then activates the expression of target genes, including those for virulence factors like elastase (lasB) and, importantly, the rhlR gene.[2]

  • The rhl System: The RhlI synthase produces a second autoinducer, C4-HSL. This molecule binds to the RhlR regulator (whose expression is enhanced by the las system). The RhlR:C4-HSL complex then controls the expression of another set of genes, including those for pyocyanin production and rhamnolipid synthesis.

Because the las system sits atop this hierarchy, a potent inhibitor of LasR can have cascading effects, downregulating both las and rhl-controlled phenotypes.

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System LasI LasI (Synthase) AHL1 3-oxo-C12-HSL (Autoinducer) LasI->AHL1 produces LasR LasR (Regulator) AHL1->LasR binds LasR_AHL1 LasR:3-oxo-C12-HSL (Active Complex) RhlR RhlR (Regulator) LasR_AHL1->RhlR activates transcription Virulence1 Elastase, Protease (lasB) LasR_AHL1->Virulence1 activates RhlI RhlI (Synthase) AHL2 C4-HSL (Autoinducer) RhlI->AHL2 produces AHL2->RhlR binds RhlR_AHL2 RhlR:C4-HSL (Active Complex) Virulence2 Pyocyanin, Rhamnolipids RhlR_AHL2->Virulence2 activates Inhibitor This compound (Hypothesized QSI) Inhibitor->LasR competes with AHL (Hypothesized) Inhibitor->RhlR competes with AHL (Hypothesized)

Caption: Hypothesized mechanism of this compound in the P. aeruginosa QS pathway.

Preliminary Screening: The Chromobacterium violaceum Violacein Inhibition Assay

Chromobacterium violaceum is a widely used biosensor for screening QSIs. Its QS system, CviI/R, controls the production of a vibrant purple pigment, violacein. Inhibition of this pigment at sub-lethal concentrations of a test compound is a strong indicator of anti-QS activity.

Protocol 3.1: Violacein Inhibition Quantification

Principle: This protocol quantifies the reduction in violacein production in C. violaceum ATCC 12472 when exposed to this compound. A parallel measurement of bacterial growth (OD600) is essential to ensure the observed effect is due to QS inhibition and not bactericidal or bacteriostatic activity.

Materials:

  • Chromobacterium violaceum (ATCC 12472)

  • Luria-Bertani (LB) broth

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Sterile 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Culture Preparation: Inoculate 5 mL of LB broth with a single colony of C. violaceum. Incubate overnight at 30°C with shaking (220 RPM).

  • Standardization: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to a starting OD600 of ~0.1.

  • Plate Setup:

    • Prepare serial dilutions of this compound in LB broth in the wells of a 96-well plate. A typical concentration range to test is 1 µM to 500 µM.

    • Negative Control: Add LB broth with the same percentage of DMSO used for the highest compound concentration. This accounts for any effect of the solvent.

    • Blank: Add sterile LB broth only.

  • Inoculation: Add the standardized C. violaceum culture to each well (except the blank) to a final volume of 200 µL.

  • Incubation: Cover the plate and incubate at 30°C for 24 hours with shaking (220 RPM).

  • Growth Measurement: After incubation, measure the OD600 of each well using the microplate reader to assess bacterial growth.

  • Violacein Quantification:

    • Transfer the contents of each well to a microcentrifuge tube.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

    • Discard the supernatant. Add 200 µL of DMSO to each pellet and vortex thoroughly to lyse the cells and solubilize the violacein.

    • Centrifuge again at 13,000 x g for 10 minutes to pellet cell debris.

    • Transfer 150 µL of the violacein-containing DMSO supernatant to a new 96-well plate.

    • Measure the absorbance at 585 nm (A585).

  • Data Analysis:

    • Calculate the percentage of violacein inhibition using the formula: % Inhibition = [1 - (A585 of treated sample / A585 of negative control)] * 100

    • Normalize the violacein production to bacterial growth: (A585 / OD600). This ensures that a reduction in pigment is not merely a reflection of reduced cell numbers.

Expected Results & Interpretation

A successful QSI will show a dose-dependent decrease in violacein production (A585) without a corresponding significant decrease in bacterial growth (OD600).

Compound Conc. (µM)OD600 (Growth)A585 (Violacein)Violacein/Growth Ratio% Inhibition
0 (Control)1.25 ± 0.051.80 ± 0.081.440%
101.23 ± 0.061.62 ± 0.071.3210%
501.21 ± 0.040.90 ± 0.050.7450%
1001.19 ± 0.050.36 ± 0.030.3080%
2500.65 ± 0.070.15 ± 0.020.2392% (Note: Growth affected)

Table 1: Hypothetical data for violacein inhibition assay. Note that at 250 µM, growth is inhibited, making the QSI effect less clear.

Characterization in Pseudomonas aeruginosa: Virulence Factor & Biofilm Assays

Following a positive result in the screening assay, the next step is to characterize the effect of this compound on the clinically relevant pathogen P. aeruginosa PAO1.

ExperimentalWorkflow cluster_assays Endpoint Assays start P. aeruginosa PAO1 Overnight Culture subculture Subculture to OD600 ~0.1 start->subculture treatment Add this compound (Various Concentrations) subculture->treatment incubation Incubate 24-48h at 37°C treatment->incubation pyocyanin Pyocyanin Assay (A695) incubation->pyocyanin elastase Elastase Assay (A495) incubation->elastase biofilm Biofilm Assay (Crystal Violet, A570) incubation->biofilm growth Growth (OD600) incubation->growth

Caption: General experimental workflow for P. aeruginosa virulence assays.

Protocol 4.1: Pyocyanin Production Inhibition Assay

Principle: Pyocyanin is a blue-green, redox-active pigment whose production is regulated by the rhl QS system. This assay quantifies the amount of pyocyanin extracted from the supernatant of treated P. aeruginosa cultures.

Procedure:

  • Grow and standardize P. aeruginosa PAO1 cultures as described in Protocol 3.1, but using an incubation temperature of 37°C.

  • In a 24-well plate or culture tubes, add the standardized culture to LB broth containing serial dilutions of this compound. Include a DMSO vehicle control.

  • Incubate at 37°C for 18-24 hours with shaking.

  • After incubation, measure OD600 to confirm that growth is not inhibited.

  • Transfer 1 mL of culture to a microcentrifuge tube and centrifuge (13,000 x g, 5 min) to pellet cells.

  • Transfer 800 µL of the supernatant to a new tube. Add 400 µL of chloroform and vortex vigorously for 30 seconds. The pyocyanin will be extracted into the lower chloroform layer, which will turn blue.

  • Centrifuge (13,000 x g, 5 min) to separate the phases. Carefully remove the upper aqueous layer.

  • To the remaining chloroform layer, add 500 µL of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

  • Centrifuge (13,000 x g, 5 min). Transfer 200 µL of the upper pink layer to a 96-well plate and measure the absorbance at 520 nm (A520).

  • Calculate inhibition relative to the DMSO control.

Protocol 4.2: Elastase Activity Assay

Principle: LasB elastase is a major virulence factor controlled by the las QS system. Its activity is measured by its ability to degrade elastin, which is conjugated to a dye (Elastin-Congo Red). The release of the dye into the supernatant is proportional to elastase activity.

Procedure:

  • Prepare treated P. aeruginosa cultures as in Protocol 4.1.

  • After incubation and OD600 measurement, centrifuge the cultures and collect the cell-free supernatant.

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 900 µL of reaction buffer (e.g., 0.1 M Tris-HCl, 1 mM CaCl2, pH 7.5).

    • 100 µL of the bacterial supernatant.

    • 20 mg of Elastin-Congo Red.

  • Incubate the reaction mixture at 37°C for 4-6 hours with shaking.

  • Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the remaining substrate.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm (A495).

  • A control with heat-inactivated supernatant should be included to measure background signal.

  • Calculate inhibition relative to the DMSO control.

Protocol 4.3: Biofilm Formation Inhibition Assay

Principle: This assay quantifies the ability of bacteria to form a biofilm on a polystyrene surface. Adherent biomass is stained with crystal violet, which is then solubilized and measured spectrophotometrically.

Procedure:

  • Set up a 96-well plate with standardized PAO1 culture and serial dilutions of this compound, as in Protocol 3.1.

  • Incubate the plate statically (without shaking) at 37°C for 24-48 hours.

  • After incubation, carefully discard the liquid medium and planktonic cells by inverting the plate and tapping it on absorbent paper.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with distilled water.

  • Dry the plate completely.

  • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 570 nm (A570).

  • Calculate the percentage of biofilm inhibition relative to the DMSO control.

References

  • Ponnusamy, K., Paul, D., Kim, Y. S., & Kweon, J. H. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Brazilian Journal of Microbiology, 41(1), 227–234.
  • García-Contreras, R., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]
  • Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(1), 87-102.
  • Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology, 148(4), 1119-1127. [Link]
  • Bassler, B. L. (1999). How bacteria talk to each other: regulation of gene expression by quorum sensing. Current opinion in microbiology, 2(6), 582-587.
  • Kjelleberg, S., & Molin, S. (2002). Is there a role for quorum sensing in bacterial biofilms?. Current opinion in microbiology, 5(3), 254-258.
  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2022).
  • LookChem. (n.d.). This compound. [Link]
  • Yilmaz, M., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497.

Sources

A Robust HPLC Method for Purity Analysis of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 5-hydroxy-4-propylfuran-2(5H)-one. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Ensuring its purity is critical for the quality and safety of the final products. The described method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection, a technique well-suited for moderately polar furanone derivatives.[2] This guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Introduction and Method Rationale

This compound (CAS 78920-10-2) is a heterocyclic organic compound with a molecular weight of 142.15 g/mol .[1][3] Its structure, featuring a lactone ring, a hydroxyl group, and a propyl side chain, renders it moderately polar. Physical properties include its appearance as a yellow to brown oil and a predicted LogP of approximately 0.6.[1][3][4]

The selection of an analytical method is predicated on these physicochemical properties.

Why Reversed-Phase HPLC?

Reversed-phase chromatography is the premier choice for separating compounds of moderate polarity. The nonpolar stationary phase (typically C18) interacts with the nonpolar propyl chain, while the polar mobile phase interacts with the polar hydroxyl and lactone functionalities. This dual interaction provides an excellent mechanism for retaining and separating the main compound from potential impurities that may vary in polarity. RP-HPLC is a widely established and robust technique for the analysis of furanone and lactone derivatives.[2][5]

Rationale for Method Parameters:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, providing the necessary resolving power for impurities that may be structurally similar to the main analyte.

  • Mobile Phase: A binary mixture of water and acetonitrile offers a versatile polarity range. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid (0.1% formic acid) is critical. It serves to suppress the ionization of the hydroxyl group, ensuring a consistent analyte charge state and leading to sharp, symmetrical peak shapes.[2][6][7]

  • Detection: The conjugated double bond system within the furanone ring allows for sensitive detection using a UV-Vis spectrophotometer. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to confirm peak purity and to identify the optimal detection wavelength (λmax). For similar furanones, detection is often performed between 280-290 nm; however, a full spectral scan is advised to determine the true maximum for this specific analyte.[2][8]

Experimental Protocol

This section provides a detailed, step-by-step protocol for performing the purity analysis.

Instrumentation and Materials
  • HPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard (purity ≥98%).[4]

  • HPLC-grade acetonitrile.

  • HPLC-grade formic acid.

  • Purified water (18.2 MΩ·cm).

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Measure 1.0 mL of formic acid.

  • Add to 999 mL of purified water in a 1 L flask.

  • Mix thoroughly and degas using sonication or vacuum filtration.

Mobile Phase B (Organic):

  • Use 100% HPLC-grade acetonitrile.

  • Degas before use.

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the diluent and mix well. This solution is used for purity calculations and system suitability.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample to be tested.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA, scan 200-400 nm
Detection Wavelength 245 nm (or determined λmax)
Run Time 20 minutes

Method Validation Protocol (per ICH Q2(R2))

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[9] The following protocols outline the validation experiments required by regulatory bodies.[10][11]

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed before any sample analysis to ensure the HPLC system is performing adequately.

Protocol:

  • Inject the Working Standard Solution (100 µg/mL) six replicate times.

  • Evaluate the results against the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent to demonstrate no interfering peaks at the retention time of the analyte.

  • Inject a known impurity standard (if available) to demonstrate separation from the main peak.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples. The method should resolve the main peak from all degradation products.

  • Use the DAD/PDA detector to perform peak purity analysis on the main peak in both standard and sample chromatograms.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • From the Standard Stock Solution, prepare a series of at least five concentrations covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed using a spike-recovery study.

Protocol:

  • Prepare a sample solution at a known concentration.

  • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analyze each level in triplicate.

  • Calculate the percentage recovery for each level.

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol (Repeatability - Intra-day):

  • Prepare six individual sample solutions from the same homogenous batch at 100% of the test concentration.

  • Analyze them on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

Protocol (Intermediate Precision - Inter-day):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD of the combined results from both days.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare and inject a series of dilute solutions of the reference standard.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Inject the standard solution and evaluate the impact on system suitability parameters. The system suitability criteria should still be met.

Data Visualization and Workflow

Visualizing the workflow ensures clarity and reproducibility. The following diagrams illustrate the logical progression of the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_results Phase 3: Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Setup & System Suitability Test B->C D Inject Samples & Run Sequence C->D E Acquire Chromatographic Data D->E F Integrate Peaks & Identify Impurities E->F G Calculate Purity using Area Percent Method F->G H Generate Final Report G->H

Caption: High-level workflow for HPLC purity analysis.

Method_Development_Logic Start Define Analytical Goal: Purity of Analyte Props Assess Analyte Properties (Polarity, UV Absorbance) Start->Props Selection Initial Selection: RP-HPLC, C18 Column, ACN/H2O Mobile Phase Props->Selection Scout Run Scouting Gradient (e.g., 5-95% B) Selection->Scout Decision Resolution Acceptable? Scout->Decision Optimize Optimize Gradient & pH (Formic/Phosphoric Acid) Optimize->Decision Finalize Finalize Method (Isocratic or Gradient) Validate Perform Full Method Validation (per ICH Guidelines) Finalize->Validate Decision->Optimize No Decision->Finalize Yes

Caption: Logical flow for HPLC method development.

Conclusion

The Reversed-Phase HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The comprehensive protocol and validation guidelines provide a solid framework for implementation in a quality control or research environment. Adherence to this method will ensure reliable and consistent results, contributing to the overall quality assurance of pharmaceutical products derived from this important intermediate.

References

  • This compound (CAS 78920-10-2) Product Specification. NINGBO INNO PHARMCHEM CO.,LTD. Link
  • This compound. LookChem. Link
  • Application Notes and Protocols for HPLC Purification of Furanone Compounds. BenchChem. Link
  • Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies. Link
  • 2(5H)-Furanone. SIELC Technologies. Link
  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. PubMed, Anal Biochem. 2001. Link
  • Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. Journal of Agricultural and Food Chemistry. 1998. Link
  • Steps for HPLC Method Valid
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. 2020. Link
  • Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. PubMed, J Chromatogr B Analyt Technol Biomed Life Sci. 2005. Link
  • High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices.
  • This compound | CAS#:78920-10-2. Chemsrc. Link
  • CAS No : 78920-10-2 | Product Name : this compound.
  • 5-Hydroxy-2(5H)-furanone. Wikipedia. Link
  • ICH Guidelines for Analytical Method Valid
  • 78920-10-2|this compound. BLDpharm. Link
  • 78920-10-2 | 5-Hydroxy-4-propyl-5H-furan-2-one. ChemScene. Link
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Link
  • Understanding ICH Q2(R2)
  • Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. EPRA International Journal of Research and Development. 2024. Link
  • Validation of Analytical Procedures Q2(R2). ICH. 2023. Link

Sources

Comprehensive NMR Characterization of 5-hydroxy-4-propylfuran-2(5H)-one: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The butenolide (or furanone) scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous bioactive compounds, including several FDA-approved drugs and clinical candidates for anticancer and anti-HIV therapies.[1][2] 5-hydroxy-4-propylfuran-2(5H)-one is a representative member of this class, featuring a γ-lactone ring, a vinyl ether system, and a hemiacetal functionality. Its precise structural characterization is paramount for quality control, synthetic pathway validation, and understanding its biological activity. This application note provides a comprehensive, field-proven guide to the definitive characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We detail not only the protocols for data acquisition but also the causal reasoning behind experimental choices and a thorough guide to spectral interpretation.

Introduction and Theoretical Framework

This compound belongs to the γ-hydroxybutenolide class of molecules, which are pivotal intermediates in the synthesis of many natural products.[1][3] The molecule contains a chiral center at the C5 position, a trisubstituted double bond, and a propyl side chain. The hemiacetal group at C5 is particularly noteworthy, as it can exist in equilibrium with its open-chain tautomer (a γ-keto acid), which can influence NMR spectral features, often through peak broadening or the appearance of minor species in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. By analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J), we can map the precise connectivity and chemical environment of every hydrogen and carbon atom within the molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the standard IUPAC numbering for the furanone ring is used, as illustrated below.

Figure 1: Structure of this compound cluster_ring cluster_substituents C2 C2 C3 C3 C2->C3 O2 O2 C2->O2 = C4 C4 C3->C4 = H3 H3 C3->H3 C5 C5 C4->C5 propyl C1'--C2'--C3' C4->propyl O1 O1 C5->O1 OH OH C5->OH H5 H5 C5->H5 O1->C2

Caption: Molecular structure with IUPAC numbering.

Experimental Protocols

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer. Methodological integrity is ensured by using high-purity solvents and standardized acquisition parameters.

Part A: Sample Preparation Protocol

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-separated residual solvent peaks.[4][5][6]

  • Weighing: Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature (typically 298 K) for 5-10 minutes before starting the acquisition to prevent signal drift.

Part B: NMR Data Acquisition Workflow

The following workflow ensures the acquisition of high-quality, high-resolution data suitable for unambiguous structural assignment.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz

  • Pulse Program: zg30 (30° pulse angle to ensure adequate relaxation between scans)

  • Spectral Width (SW): ~12 ppm (e.g., from -1 to 11 ppm)

  • Acquisition Time (AQ): ≥ 3.0 seconds (for high resolution)

  • Relaxation Delay (D1): 2.0 seconds

  • Number of Scans (NS): 16 (adjust based on sample concentration)

Causality: A 30° pulse and a 2-second relaxation delay create a total experiment time of ~5 seconds per scan, which is generally sufficient for quantitative analysis of protons and prevents saturation, providing reliable signal integrations.

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz

  • Pulse Program: zgpg30 (power-gated proton decoupling)

  • Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm)

  • Acquisition Time (AQ): ~1.0-1.5 seconds

  • Relaxation Delay (D1): 2.0 seconds

  • Number of Scans (NS): ≥ 1024 (required due to the low natural abundance of ¹³C)

Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, increasing the signal-to-noise ratio. A significantly higher number of scans is essential to obtain a clear spectrum.

Data Analysis and Interpretation

Based on the structure and known chemical shift ranges for furanone derivatives, a predicted dataset can be constructed.[7][8] This serves as a reference for assigning the experimental spectrum.

Predicted ¹H NMR Spectral Data
Atom No.AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3Olefinic H~6.0 - 6.2s-1H
H5Hemiacetal H~5.8 - 6.0s (or br s)-1H
5-OHHydroxyl H2.0 - 5.0 (variable)br s-1H
H1'Allylic CH₂~2.1 - 2.3t~7.52H
H2'Alkyl CH₂~1.5 - 1.7sext~7.52H
H3'Methyl CH₃~0.9 - 1.0t~7.53H

Note: The signal for H5 may show coupling to the 5-OH proton depending on the solvent purity and temperature. A D₂O exchange experiment will cause the OH signal to disappear and may sharpen the H5 signal.

Predicted ¹³C NMR Spectral Data
Atom No.AssignmentPredicted δ (ppm)
C2Carbonyl (Lactone)~172 - 175
C4Olefinic C (Subst.)~160 - 165
C3Olefinic CH~118 - 122
C5Hemiacetal CH~98 - 102
C1'Propyl CH₂~25 - 28
C2'Propyl CH₂~20 - 23
C3'Propyl CH₃~13 - 15
Interpretation Guide
  • Identify Key Regions: First, locate the distinct regions in the spectra. In ¹H NMR, the downfield region (> 5.5 ppm) will contain the olefinic (H3) and hemiacetal (H5) protons. The aliphatic region (< 2.5 ppm) will contain the propyl group signals. In ¹³C NMR, the carbonyl carbon (C2) will be the most downfield signal (> 170 ppm), followed by the olefinic carbons (C3, C4).

  • Assign the Propyl Group: In the ¹H spectrum, look for the characteristic triplet-sextet-triplet pattern of a propyl group. The upfield triplet (~0.9 ppm, 3H) is C3'H₃. The sextet (~1.6 ppm, 2H) is C2'H₂. The downfield triplet (~2.2 ppm, 2H) is C1'H₂, deshielded by its proximity to the double bond.

  • Assign the Ring Protons: The two singlets in the downfield region correspond to H3 and H5. H3 is an olefinic proton and is expected around 6.1 ppm. H5 is a hemiacetal proton, attached to a carbon bonded to two oxygen atoms, and is typically found around 5.9 ppm.

  • Confirm with ¹³C Data: The ¹³C spectrum should show seven distinct signals. The carbonyl C2 will be near 173 ppm. The two olefinic carbons (C3 and C4) will be in the 120-165 ppm range, with the substituted C4 being more downfield than the CH at C3. The unique hemiacetal carbon C5 will appear around 100 ppm. The three aliphatic carbons of the propyl group will be found upfield (< 30 ppm).

  • Advanced Confirmation (Optional): For absolute certainty, 2D NMR experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

    • COSY would show a clear correlation between H1' and H2', and between H2' and H3', confirming the propyl chain's connectivity.

    • HSQC would link each proton signal to its directly attached carbon (e.g., H3 to C3, H5 to C5, H1' to C1', etc.), providing definitive assignments for all protonated carbons.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided interpretation guide, researchers can confidently verify the identity, purity, and structure of this important butenolide. This analytical rigor is fundamental to advancing research in fields that rely on these scaffolds, from natural product synthesis to the development of novel therapeutics.

References

  • Reymond, S., & Cossy, J. (2008). Copper-Catalyzed Synthesis of Butenolides. Chemical Reviews, 108(12), 5359-5400.
  • Romaniszyn, M., Sieroń, L., & Albrecht, Ł. (2020). Asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to an α,β-unsaturated-γ-lactam. Organic & Biomolecular Chemistry, 18, 8873-8877.
  • Ye, Q., & Tang, W. (2016). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 138(42), 13872-13875.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. CarbBank.
  • Li, Y., et al. (2022). Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. Frontiers in Pharmacology, 13, 1069502.
  • Nindita, Y., et al. (2020). Rare distribution of butenolide-type signaling molecules among Streptomyces strains and functional importance as inducing factors for secondary metabolite production in Streptomyces rochei 7434AN4. Scientific Reports, 10, 10973.
  • LookChem. (n.d.). This compound.
  • LaLonde, R. T., et al. (1991). Effect on mutagenicity of the stepwise removal of hydroxyl group and chlorine atoms from 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: 13C NMR chemical shifts as determinants of mutagenicity. Chemical Research in Toxicology, 4(1), 35-40.
  • PubChem. (n.d.). 5-hydroxy-4-phenylfuran-2(5H)-one. National Center for Biotechnology Information.
  • Niu, C., & Tan, C. H. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(13), 8798-8822.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Developing Novel Antimicrobial Agents from Furanone Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents derived from furanone scaffolds. Furanones, a class of heterocyclic organic compounds, have emerged as promising candidates in the fight against microbial resistance due to their diverse mechanisms of action, including the disruption of quorum sensing and the induction of oxidative stress.[1] This document outlines the key steps from synthesis to antimicrobial evaluation, providing structured data and experimental methodologies to guide researchers in this field.

Introduction: The Furanone Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

Furanone derivatives, particularly 2(5H)-furanones, are naturally occurring compounds, famously produced by the red alga Delisea pulchra as a defense mechanism against biofouling.[1][2][3] Synthetic furanone derivatives have demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][5][6] Their therapeutic potential is highlighted by their ability to inhibit biofilm formation, a key virulence factor in many persistent infections, and in some cases, to enhance the efficacy of conventional antibiotics.[1][2][7]

The primary mechanisms of action for furanone-based antimicrobials include:

  • Quorum Sensing (QS) Inhibition: In Gram-negative bacteria like Pseudomonas aeruginosa, furanones can interfere with N-acyl homoserine lactone (AHL)-mediated signaling pathways, which regulate the expression of virulence factors and biofilm formation.[1] Furanones are structural analogs of AHLs and are thought to competitively bind to LuxR-type receptors, thereby preventing the activation of QS-regulated genes.[1][8]

  • Induction of Reactive Oxygen Species (ROS): In Gram-positive bacteria such as Staphylococcus aureus, certain furanone derivatives have been shown to induce the production of ROS, leading to cellular damage and death.[1] This mechanism is particularly effective against biofilm-embedded bacteria.[1]

  • Biofilm Disruption: Furanones can both prevent the initial formation of biofilms and disrupt established biofilms, increasing the susceptibility of the embedded microbes to antimicrobial agents.[1][3][9]

Synthesis of Furanone Derivatives: A General Workflow

The synthesis of antimicrobial furanone derivatives often starts from commercially available precursors like mucochloric or mucobromic acid.[1][5] The general workflow involves a series of chemical modifications to introduce various functional groups that can modulate the compound's antimicrobial activity and specificity.

Synthesis_Workflow Precursor Mucochloric/Mucobromic Acid Intermediate1 5-Alkoxy/Aryloxy Substitution Precursor->Intermediate1 Nucleophilic Substitution Intermediate2 C3/C4 Halogen Displacement (e.g., with thiols, amines) Intermediate1->Intermediate2 Nucleophilic Substitution Final_Product Functionalized Furanone Derivative Intermediate2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization SAR_Logic Furanone_Core Furanone Scaffold C3_Sub C3-Substituent Furanone_Core->C3_Sub C4_Sub C4-Substituent Furanone_Core->C4_Sub C5_Sub C5-Substituent Furanone_Core->C5_Sub Activity Antimicrobial Activity C3_Sub->Activity Influences Potency & Biofilm Inhibition C4_Sub->Activity Halogenation often increases activity C5_Sub->Activity Modulates Lipophilicity & Cell Penetration Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL AHL Signal Molecule LuxR LuxR-type Receptor AHL->LuxR Binds & Activates Virulence_Genes Virulence & Biofilm Genes LuxR->Virulence_Genes Activates Transcription Furanone Furanone Compound Furanone->LuxR Competitively Binds & Inhibits

Sources

Application Notes and Protocols for 5-hydroxy-4-propylfuran-2(5H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Furanone

5-hydroxy-4-propylfuran-2(5H)-one (CAS No. 78920-10-2) is a five-membered heterocyclic compound belonging to the furanone family.[1][2][3][4][5][6][7][8] With a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol , this compound typically presents as a yellow to very dark brown oil and is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][9][10][11] While specific public domain research on the direct application of this compound in agrochemical development is nascent, the broader class of furanone derivatives has garnered significant attention for a wide spectrum of biological activities, suggesting a promising frontier for investigation.[12][13][14][15][16]

This guide provides a comprehensive overview of the potential applications of this compound in agrochemical research, drawing upon the established bioactivities of structurally related furanones. It offers detailed, field-proven protocols for researchers to systematically evaluate its potential as a novel insecticide, fungicide, nematicide, or plant growth regulator.

Scientific Rationale: The Furanone Scaffold as a Privileged Structure in Agrochemicals

The furanone ring is a recurring motif in natural products and synthetic molecules exhibiting potent biological effects.[2][15] This scaffold's prevalence stems from its diverse chemical reactivity and ability to interact with various biological targets. Research has demonstrated that furanone derivatives possess insecticidal, fungicidal, and even plant growth-regulating properties, making them an attractive starting point for the development of new agrochemical agents.[12][13][14][16]

The insecticidal activity of some furanone analogues is attributed to their ability to induce apoptosis in insect cells through caspase-dependent mitochondrial pathways.[14] Furthermore, modifications to the furanone ring have yielded compounds with enhanced insecticidal potency against significant agricultural pests.[15] In the realm of disease control, furanone derivatives have shown considerable antifungal activity against a range of phytopathogenic fungi.[13][17][18][19] The exploration of this compound is therefore a logical step in the quest for novel and effective crop protection solutions.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is paramount for designing robust experimental protocols.

PropertyValueSource
CAS Number 78920-10-2[1][3][5][6][7]
Molecular Formula C7H10O3[1][3][4][6]
Molecular Weight 142.15 g/mol [1][3][4][6][8][9]
Appearance Yellow to very dark brown oil[1]
Boiling Point ~115°C at 0.01 Torr[1]
Density ~1.198 g/cm³[1]
Storage 2-8°C[1][3]

Experimental Protocols: A Roadmap for Agrochemical Evaluation

The following protocols provide a systematic approach to screening this compound for a range of agrochemical activities. These are generalized workflows based on established methodologies for furanone-like compounds.

Protocol 1: Preliminary Insecticidal Activity Screening

This protocol outlines a primary screen to determine the potential of this compound as an insecticide against a common agricultural pest, such as the larvae of Mythimna separata (armyworm) or Diaphania hyalinata (melonworm).[12][15]

Causality: The leaf-dipping method is a standard and effective technique for evaluating the insecticidal activity of a compound by ensuring uniform exposure of the test insect to the treated leaf surface.[15][20]

Workflow Diagram:

Insecticidal_Screening cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Observation Compound_Prep Prepare Stock Solution of this compound in Acetone Serial_Dilutions Create Serial Dilutions (e.g., 1, 0.5, 0.1 mg/mL) Compound_Prep->Serial_Dilutions Leaf_Dip Dip Cabbage/Corn Leaves in Test Solutions Serial_Dilutions->Leaf_Dip Air_Dry Air Dry Leaves Leaf_Dip->Air_Dry Place_Insects Place 10 Larvae on Each Leaf Air_Dry->Place_Insects Incubate Incubate at 25°C for 24-72h Place_Insects->Incubate Mortality_Count Record Mortality Incubate->Mortality_Count Calculate_LC50 Calculate LC50 Mortality_Count->Calculate_LC50

Caption: Workflow for preliminary insecticidal screening.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Dissolve this compound in acetone to prepare a stock solution of 10 mg/mL. From this, prepare serial dilutions to obtain final concentrations of 1, 0.5, and 0.1 mg/mL. Use acetone alone as a negative control and a commercial insecticide like Toosendanin (1 mg/mL) as a positive control.[20]

  • Leaf Treatment: Dip fresh cabbage or corn leaves into each test solution for 30 seconds.

  • Drying: Allow the leaves to air dry completely in a fume hood.

  • Insect Exposure: Place one treated leaf into a petri dish lined with moist filter paper. Introduce 10 pre-third-instar larvae of the target insect onto each leaf.

  • Incubation: Seal the petri dishes and incubate at 25°C with a 16:8 hour light:dark photoperiod.

  • Data Collection: Record the number of dead larvae at 24, 48, and 72 hours post-treatment.

  • Analysis: Calculate the corrected mortality rate and determine the median lethal concentration (LC50) using probit analysis.

Protocol 2: In Vitro Antifungal Activity Assessment

This protocol is designed to evaluate the fungicidal potential of this compound against common plant pathogenic fungi.[13][16]

Causality: The mycelial growth inhibition assay is a standard in vitro method to quantify the direct antifungal effect of a compound by measuring its impact on the radial growth of a fungal colony.

Workflow Diagram:

Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement Compound_Prep Prepare Stock Solution of this compound in DMSO Amend_Media Incorporate into Molten PDA to Final Concentrations (e.g., 100, 50, 10 µg/mL) Compound_Prep->Amend_Media Pour_Plates Pour Amended PDA into Petri Dishes Amend_Media->Pour_Plates Inoculate Place Mycelial Plug of Test Fungus in the Center Pour_Plates->Inoculate Incubate Incubate at 28°C for 3-7 Days Inoculate->Incubate Measure_Diameter Measure Colony Diameter Incubate->Measure_Diameter Calculate_Inhibition Calculate Percent Inhibition and EC50 Measure_Diameter->Calculate_Inhibition

Caption: Workflow for in vitro antifungal screening.

Step-by-Step Methodology:

  • Preparation of Amended Media: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve final concentrations of 100, 50, and 10 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v). Pour the amended PDA into sterile petri dishes. Use PDA with DMSO as a negative control and a commercial fungicide as a positive control.

  • Fungal Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus (e.g., Fusarium graminearum, Botrytis cinerea) onto the center of each PDA plate.[16]

  • Incubation: Incubate the plates at 28°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the effective concentration for 50% inhibition (EC50).

Protocol 3: Nematicidal Bioassay

This protocol provides a method to assess the nematicidal activity of this compound against plant-parasitic nematodes.[21]

Causality: Direct exposure of nematodes to the test compound in a multi-well plate allows for the observation of mortality and paralysis, providing a direct measure of nematicidal efficacy.

Step-by-Step Methodology:

  • Nematode Suspension: Prepare a suspension of a target nematode, such as the pine wood nematode (Bursaphelenchus xylophilus), in sterile water.[21]

  • Test Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 500, 250, 100 µg/mL). Use sterile water as a negative control.

  • Exposure: In a 24-well plate, add 50 µL of the nematode suspension to 450 µL of each test solution.

  • Incubation: Incubate the plates at 25°C.

  • Observation: After 24 and 48 hours, observe the nematodes under a microscope and count the number of dead individuals (immotile and needle-shaped).

  • Analysis: Calculate the mortality rate for each concentration and determine the LC50 value.

Potential Mechanisms of Action: A Look into the Furanone Family

While the specific mechanism of action for this compound is yet to be elucidated, insights can be drawn from related compounds. Some furanones are known to interfere with quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence.[22][23][24] This suggests a potential for developing novel anti-virulence agents for plant pathogenic bacteria. In insects, as mentioned earlier, apoptosis induction is a documented mechanism.[14] For fungi, the mode of action could involve disruption of cell membrane integrity or inhibition of key metabolic enzymes. Further research, including transcriptomics and proteomics studies, would be necessary to pinpoint the precise molecular targets of this compound.

Concluding Remarks and Future Directions

This compound represents an intriguing starting point for the discovery of new agrochemicals. Its furanone core is a well-established pharmacophore with a proven track record of diverse biological activities. The protocols outlined in this guide provide a robust framework for a systematic evaluation of its potential as an insecticide, fungicide, or nematicide. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy of this molecular scaffold, as well as detailed mode of action investigations to understand its interaction with biological targets. Such efforts could pave the way for the development of a new generation of sustainable and effective crop protection agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 78920-10-2) Product Specification.
  • de Paula, V. F., et al. (2014). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society, 25(10), 1839-1846.
  • Li, X., et al. (2020). Antifungal Activity of 2(5H)-Furanone Derivatives against Phytopathogenic Fungi. Molecules, 25(15), 3380.
  • Ren, W., et al. (2018). Cytotoxicity evaluation and apoptosis-inducing effects of furanone analogues in insect cell line SL2. Toxicology Research, 7(5), 896-903.
  • Geng, C., et al. (2016). Furan-site transformations of obacunone as potent insecticidal agents. Scientific Reports, 6, 28581.
  • Whitfield, F. B., & Last, J. H. (2000). The naturally occurring furanones: formation and function from pheromone to food. Journal of the Science of Food and Agriculture, 80(13), 1879-1904. Available online: [Link]
  • de Paula, V. F., et al. (2014). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society, 25(10), 1839-1846.
  • Wang, Y. (2021). Fungicidal Activity Of 2-(5H)-Furanone,Polysubstituted 3-ester Furan And 2-ester Pyrrolidone Derivatives. Globe Thesis.
  • Obrist, A. W., et al. (2007). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 50(23), 5707-5710. Available online: [Link]
  • La Merrill, M. A., et al. (2020). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Endocrinology, 161(1), bqz020. Available online: [Link]
  • Kenda, B., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Molecules, 27(2), 438. Available online: [Link]
  • Geng, C. A., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8345. Available online: [Link]
  • Pérez, A. G., et al. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 47(2), 655-658. Available online: [Link]
  • Ningbo Inno Pharmchem Co., Ltd. This compound: Advanced Synthesis and Multi-Industry Applications.
  • Guidechem. CAS 78920-10-2 | 2(5H)-FURANONE, 5-HYDROXY-4-PROPYL- supply.
  • Foreverest Resources Ltd. Research Progress on Furanones.
  • LookChem. This compound.
  • Savina, A. A., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(11), 3333. Available online: [Link]
  • Request PDF. Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus.
  • Schwab, W., & Roscher, R. (2007). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 12(4), 834-850. Available online: [Link]
  • European Patent Office. (1984). Furan derivatives having fungicide activity (EP0123931A2).
  • Juvenus Drugs. 5-Hydroxy-4-Propylfuran 2(5H) One.
  • González, J. E., & Keshavan, N. D. (2006). Quorum Sensing and Phytochemicals. Phytochemistry, 67(15), 1579-1591. Available online: [Link]
  • Pharmaffiliates. CAS No : 78920-10-2 | Product Name : this compound.
  • Chemsrc. This compound | CAS#:78920-10-2.
  • PubChem. 5-hydroxy-4-phenylfuran-2(5H)-one. Available online: [Link]
  • Kim, J. C., et al. (2007). Nematicidal activity of 5-hydroxymethyl-2-furoic acid against plant-parasitic nematodes. Zeitschrift für Naturforschung C, 62(3-4), 234-238. Available online: [Link]
  • Wikipedia. 2-Furanone. Available online: [Link]
  • de Paula, V. F., et al. (2014). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society, 25(10), 1839-1846.
  • ChemScene. 78920-10-2 | 5-Hydroxy-4-propyl-5H-furan-2-one.
  • BLDpharm. 78920-10-2|this compound.
  • Zhang, L. H., et al. (2007). The quormone degradation system of Agrobacterium tumefaciens is regulated by starvation signal and stress alarmone (p)ppGpp. Journal of Bacteriology, 189(21), 7780-7788. Available online: [Link]
  • AlchemyPharm. CAS 78920-10-2 | 5-Hydroxy-4-propyl-2(5H)-furanone.
  • Google Patents. (2013). Compounds with nematicidal activity (WO2013064461A3).
  • BLDpharm. 40834-42-2|5-Hydroxy-4-methylfuran-2(5H)-one.

Sources

Application Note & Protocol: A Robust, Scalable Synthesis of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-hydroxy-4-propylfuran-2(5H)-one is a pivotal chemical intermediate, notably in the synthesis of advanced pharmaceutical agents like the antiepileptic drug Brivaracetam.[1] Its furanone core makes it a versatile building block for a variety of heterocyclic compounds.[2][3] The increasing demand for such pharmaceuticals necessitates a scalable, efficient, and economically viable synthetic route that can be safely implemented on an industrial scale. This document provides a comprehensive guide to the scaled-up synthesis of this compound, moving from theoretical chemistry to practical, large-scale production. We detail a robust protocol based on a Mannich-type condensation of propionaldehyde and glyoxylic acid, followed by an acid-catalyzed cyclization. This guide emphasizes not only the procedural steps but also the underlying chemical principles, process safety considerations, and analytical validation required for successful implementation in a research or drug development setting.

Synthesis Strategy and Mechanistic Rationale

Strategic Selection of the Synthetic Pathway

For the multi-kilogram scale synthesis of this compound, several potential routes were evaluated, including the oxidation of furan derivatives and various cyclization strategies.[4][5][6] We have selected a pathway proceeding via the condensation of propionaldehyde with glyoxylic acid, facilitated by morpholine, followed by acid-catalyzed lactonization.[7] This route is advantageous for scale-up due to several key factors:

  • Cost-Effectiveness and Availability: The primary starting materials—propionaldehyde, glyoxylic acid, and morpholine—are readily available, inexpensive bulk chemicals.

  • Operational Simplicity: The reaction proceeds in a one-pot fashion without the need for complex catalysts, extreme temperatures, or high pressures.

  • Favorable Reaction Kinetics: The chosen conditions promote high conversion rates and yields, minimizing the formation of difficult-to-separate byproducts.[7]

Proposed Reaction Mechanism

The synthesis unfolds in two primary stages:

  • Morpholine-Mediated Condensation: Morpholine, a secondary amine, reacts with propionaldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde carbon of glyoxylic acid in a Mannich-type reaction. This step is crucial for forming the C-C bond that establishes the backbone of the target molecule.

  • Acid-Catalyzed Cyclization and Lactonization: Upon introduction of a strong acid like hydrochloric acid, the reaction mixture is heated. The acid protonates the hydroxyl group of the intermediate, facilitating the elimination of the morpholino group and promoting the intramolecular cyclization of the carboxylic acid onto the newly formed double bond, yielding the stable five-membered lactone ring.

The proposed mechanism is illustrated in the diagram below.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization Prop Propionaldehyde Enamine Enamine Intermediate (Nucleophile) Prop->Enamine + Morpholine - H2O Morph Morpholine Adduct Linear Adduct Enamine->Adduct + Glyoxylic Acid Glyox Glyoxylic Acid (Electrophile) Glyox->Adduct Product This compound Adduct->Product + HCl, Heat - Morpholine Acid HCl (aq) Heat

Caption: Proposed reaction mechanism for the synthesis.

Process Safety and Hazard Analysis for Scale-Up

Transitioning any synthesis from the benchtop to a larger scale introduces significant safety challenges that must be proactively managed.[8] A thorough risk assessment is mandatory before proceeding.

Reagent-Specific Hazards
  • Propionaldehyde: Highly flammable liquid and vapor with a low boiling point (46-50 °C). It is also an irritant. All transfers and reactions must be conducted in a well-ventilated fume hood or a contained reactor system, away from ignition sources.

  • Morpholine: A corrosive and flammable liquid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and aprons, and eye protection, is essential.[9][10]

  • Hydrochloric Acid (HCl): A highly corrosive acid. Causes severe burns upon contact. The reaction involving HCl can release fumes, requiring efficient ventilation.

Scale-Up Operational Hazards
  • Exothermic Reactions: The initial condensation reaction can be exothermic. The rate of addition of propionaldehyde must be carefully controlled to manage the heat generated. A large-scale reactor must be equipped with an efficient cooling system (e.g., a cooling jacket) and an internal temperature probe for continuous monitoring.[8]

  • Pressure Management: When heating the reaction mixture with aqueous HCl, pressure can build up in a closed system. The reactor must be properly vented through a condenser to prevent over-pressurization.

  • Material Handling: Handling large volumes of flammable and corrosive liquids increases the risk of spills and exposure. Use appropriate transfer equipment, such as pumps and sealed lines, and have spill kits readily available.

Hazard CategoryPotential RiskMitigation Strategy
Chemical Flammability (Propionaldehyde), Corrosivity (Morpholine, HCl)Ground equipment, use inert atmosphere (N₂), ensure adequate ventilation, wear appropriate PPE.[9]
Thermal Uncontrolled exotherm during propionaldehyde additionSlow, controlled addition via dropping funnel; reactor with cooling jacket; continuous temperature monitoring.[8]
Pressure Over-pressurization during heatingPerform reaction in a system vented through a reflux condenser.
Operational Spills during large-volume transfersUse secondary containment, appropriate pumps, and have spill kits accessible.

Detailed Protocol for 100g Scale Synthesis

This protocol details the synthesis of approximately 100g of this compound. All operations should be performed in a walk-in fume hood or an appropriately contained reactor setup.

Materials and Equipment
Reagent/MaterialGradeM.W. ( g/mol )AmountMoles
Glyoxylic acid monohydrate≥98%92.06129.0 g1.40
Morpholine≥99%87.12122.0 g (122 mL)1.40
MethanolACS Grade32.04300 mL-
Propionaldehyde≥99%58.0881.5 g (102 mL)1.40
Hydrochloric Acid (conc.)37% w/w36.46150 mL~1.80
Ethyl AcetateACS Grade-3 x 250 mL-
Saturated NaCl solution--200 mL-
Anhydrous MgSO₄--50 g-

Equipment:

  • 2L three-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with gas outlet connected to a bubbler

  • Digital thermometer or thermocouple probe

  • Heating mantle with temperature controller or circulating bath for the jacketed reactor

  • Rotary evaporator

  • 2L separatory funnel

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 2L reactor with the mechanical stirrer, dropping funnel, condenser, and temperature probe. Ensure all joints are properly sealed. Purge the system with nitrogen.

  • Initial Charge: In a separate beaker, carefully dissolve the glyoxylic acid monohydrate (129.0 g) in methanol (300 mL). Once dissolved, add this solution to the reactor.

  • Morpholine Addition: Begin stirring the reactor contents and add morpholine (122.0 g) to the glyoxylic acid solution. A mild exotherm may be observed. Stir the mixture for 15 minutes at room temperature.

  • Propionaldehyde Addition (Critical Step): Charge the dropping funnel with propionaldehyde (81.5 g). Add the propionaldehyde dropwise to the stirred reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 25-35 °C using an ice-water bath or the reactor's cooling jacket. A significant exotherm will occur if the addition is too fast.

  • Condensation Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the condensation reaction goes to completion.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol. This will leave a thick, viscous oil.

  • Cyclization: To the residue in the reactor, slowly and carefully add concentrated hydrochloric acid (150 mL) with stirring. The mixture will heat up. Once the addition is complete, equip the reactor for reflux and heat the mixture to 95-100 °C for 3 hours. Monitor the reaction for the disappearance of the intermediate by TLC or HPLC.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 2L separatory funnel and extract the product with ethyl acetate (3 x 250 mL).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (200 mL) to remove residual acid and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.

  • Final Concentration and Purification: Remove the ethyl acetate on a rotary evaporator to yield the crude product as a yellow to dark brown oil.[2] For higher purity, the crude oil can be purified by vacuum distillation (approx. 115 °C at 0.01 Torr).[2]

Expected Outcome and Characterization
  • Expected Yield: 120-140 g (60-70% theoretical yield).

  • Appearance: Yellow to dark brown oil.[2]

  • Purity (HPLC): ≥98%.[2]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

The overall process flow from initial setup to the final, purified product is outlined below.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble & Inert 2L Reactor System B Charge Reactor with Glyoxylic Acid in Methanol A->B C Add Morpholine B->C D Controlled Addition of Propionaldehyde (T < 35°C) C->D E Stir at RT (2 hours) D->E F Concentrate (Remove Methanol) E->F G Add HCl & Heat to 100°C (3 hours) F->G H Cool to RT G->H I Extract with Ethyl Acetate (3x) H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Filter & Concentrate K->L M Final Product (Crude Oil) L->M N Optional: Vacuum Distillation M->N O Purified Product (>98% Purity) N->O

Caption: Scaled-up synthesis workflow diagram.

References

  • This compound (CAS 78920-10-2) Product Specification. Ningbo Inno Pharmchem Co., Ltd.Link
  • This compound. LookChem.Link
  • Fast and scalable continuous flow synthesis of butenolides and coumarins. RSC Publishing.Link
  • Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia.
  • Oxidation Reaction Safeguarding with SIS. Kenexis.Link
  • Upscaling of the photooxidation of furfural.
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activ
  • Oxidation of furans (Review).
  • Catalytic Oxidation of Furan and Hydrofuran Compounds. Part 7. Production of 2(5H)-Furanone by Oxidation of Furfural with Hydrogen Peroxide and Some of Its Transformations in Aqueous Solutions.
  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC - PubMed Central.Link
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv | Cambridge Open Engage.Link
  • Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters.Link
  • Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. CHIMIA.Link
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC.Link
  • Scale-up Reactions. Division of Research Safety | Illinois.Link
  • 5-Hydroxy-4-propylfuran-2(5H)
  • This compound | CAS#:78920-10-2. Chemsrc.Link
  • CAS No : 78920-10-2 | Product Name : this compound.
  • Safe Handling of Oxidising Chemicals. The Chemistry Blog.Link
  • (PDF) Butenolide Synthesis from Functionalized Cyclopropenones.
  • Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone.
  • Sharpless Asymmetric Dihydroxyl
  • Sharpless Asymmetric Dihydroxyl
  • Synthesizing Strawberry Furanone. Perfumer & Flavorist.Link
  • Oxidizers - Lab Safety.
  • 5-Hydroxy-2(5H)-furanone. Wikipedia.Link
  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH.Link
  • Applications of sharpless asymmetric dihydroxylation in the total synthesis of n
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
  • Sharpless Dihydroxylation (Bishydroxyl
  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal.Link
  • Research Progress on Furanones. Foreverest Resources Ltd.Link
  • Butenolide synthesis. Organic Chemistry Portal.Link
  • Catalytic biomass revalorization: 2-furaldehyde oxid
  • 4-propyl-5H-furan-2-one | C7H10O2 | CID 12224253. PubChem.Link
  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide.
  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Synthesis of 5-hydroxyfuran-2(5H)-one derivatives (microreview).
  • 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE.
  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.Link

Sources

Application Notes and Protocols for the Derivatization of 5-hydroxy-4-propylfuran-2(5H)-one for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 5-hydroxy-4-propylfuran-2(5H)-one, a versatile lactone scaffold, to explore and potentially enhance its bioactivity. Aimed at researchers, scientists, and drug development professionals, this document outlines systematic methodologies for the synthesis of ester, ether, and amide derivatives. Furthermore, it details protocols for the analytical characterization of these novel compounds using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Crucially, this guide also provides step-by-step instructions for evaluating the antimicrobial and anti-biofilm properties of the synthesized derivatives through established in vitro assays. The overarching goal is to furnish the scientific community with a robust framework for the rational design and biological screening of new furanone-based compounds with therapeutic potential.

Introduction: The Rationale for Derivatizing this compound

The furanone ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic molecules with a wide array of biological activities.[1] this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its structure, featuring a reactive hydroxyl group and a lactone ring, presents an ideal platform for chemical modification to generate a library of novel compounds with potentially enhanced or novel biological activities.

The derivatization of this core structure is a well-established strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. By modifying the hydroxyl group at the 5-position, it is possible to alter the molecule's polarity, lipophilicity, and hydrogen-bonding capacity. These modifications can, in turn, influence the compound's ability to cross biological membranes, interact with specific molecular targets, and exert a biological effect.

Furanone derivatives have garnered significant attention for their potent antimicrobial and anti-biofilm activities.[1][3] The mechanisms of action are often multifaceted, ranging from the disruption of bacterial quorum sensing pathways, which are crucial for biofilm formation and virulence factor expression, to the induction of reactive oxygen species (ROS) that lead to cellular damage.[1][4][5][6] This guide will focus on derivatization strategies aimed at exploring these bioactivities.

This document provides a comprehensive, self-contained guide for any researcher looking to embark on the synthesis and biological evaluation of novel this compound derivatives. The protocols are designed to be robust and reproducible, with a strong emphasis on the underlying chemical principles and the importance of thorough analytical characterization.

Materials and Reagents

Chemicals and Solvents
  • This compound (≥98% purity)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetyl chloride

  • Benzoyl chloride

  • Acetic anhydride

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Benzyl bromide

  • Various primary and secondary amines (e.g., benzylamine, morpholine)

  • Boric acid

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (0.1% w/v)

  • Acetic acid (33% v/v)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrers and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • High-Resolution Mass Spectrometer (HRMS) with ESI or APCI source

  • Microplate reader

  • 96-well microtiter plates

  • Incubator

Synthetic Protocols: Derivatization of the 5-Hydroxyl Group

The hydroxyl group of this compound is the primary target for derivatization. The following protocols detail the synthesis of ester, ether, and amide derivatives.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioactivity Bioactivity Screening start This compound esterification Esterification (Protocol 3.2) start->esterification etherification Etherification (Protocol 3.3) start->etherification amidation Amidation (Protocol 3.4) start->amidation workup Aqueous Workup esterification->workup etherification->workup amidation->workup purification Flash Chromatography workup->purification characterization NMR & HRMS Analysis (Protocols 4.1 & 4.2) purification->characterization mic_testing Antimicrobial Susceptibility (Protocol 5.1) characterization->mic_testing biofilm_assay Biofilm Inhibition Assay (Protocol 5.2) characterization->biofilm_assay

Caption: Workflow for derivatization and bioactivity screening.

Protocol for Esterification

Rationale: Esterification of the hydroxyl group is a straightforward method to introduce a variety of acyl groups, thereby modifying the steric and electronic properties of the parent molecule. The use of an acid chloride or anhydride with a base catalyst is a common and efficient method.

Step-by-Step Protocol (Example with Benzoyl Chloride):

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester.

Protocol for Etherification (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[7][8][9] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide range of alkyl and benzyl groups.

Step-by-Step Protocol (Example with Methyl Iodide):

  • To a suspension of sodium hydride (60% in mineral oil, 1.5 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Amidation

Rationale: Direct amidation of the lactone can be achieved through aminolysis. This reaction involves the ring-opening of the lactone by an amine nucleophile to form a hydroxy amide. The hydroxyl group can then be further functionalized if desired. Alternatively, the hydroxyl group can be converted to an amino group via a reductive amination approach. The following protocol describes a direct displacement of the hydroxyl group.

Step-by-Step Protocol (Example with Benzylamine):

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add benzylamine (1.2 mmol).

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure amide derivative.

Analytical Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity before proceeding to bioactivity studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of organic molecules.[7][10][11][12][13][14][15][16] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.

Protocol:

  • Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of CDCl₃ containing TMS as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Assign the signals based on their chemical shifts, multiplicities, and integration. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complex structures.

Expected Spectral Features:

Derivative TypeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Parent ~6.0 (s, 1H, H-5), ~5.8 (s, 1H, H-3), ~2.4 (q, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~175 (C=O), ~160 (C-4), ~120 (C-3), ~95 (C-5), ~30 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃)
Ester Downfield shift of H-5 proton (~6.5-7.0 ppm). Signals corresponding to the acyl group.Downfield shift of C-5 (~100-105 ppm). Signals for the acyl group.
Ether Downfield shift of H-5 proton (~6.2-6.5 ppm). Signals for the new alkyl/benzyl group.Downfield shift of C-5 (~105-110 ppm). Signals for the new alkyl/benzyl group.
Amide Disappearance of the H-5 signal. Appearance of N-H proton(s) and signals for the amine moiety.Disappearance of the C-5 signal. Appearance of new signals for the amine moiety.
High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an accurate mass measurement of the synthesized compound, which allows for the determination of its elemental composition and confirms its molecular weight.[2][17][18][19][20][21][22] Fragmentation patterns observed in the mass spectrum can also provide structural information.[2][17][19][20][21][22]

Protocol:

  • Prepare a dilute solution of the purified derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample into the HRMS instrument equipped with an appropriate ionization source (e.g., ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Use the accurate mass to calculate the elemental composition and compare it with the expected formula.

Bioactivity Screening Protocols

The following protocols are designed to assess the antimicrobial and anti-biofilm properties of the newly synthesized furanone derivatives.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][6][17][23][24]

Step-by-Step Protocol:

  • Prepare a stock solution of each furanone derivative in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in TSB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum of the test strain (e.g., S. aureus) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the wells containing the serially diluted compounds with the bacterial suspension.

  • Include a positive control (bacteria in TSB without compound) and a negative control (TSB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Protocol for Biofilm Inhibition Assay (Crystal Violet Staining)

Rationale: This assay quantifies the ability of the synthesized compounds to inhibit the formation of biofilms, a key virulence factor in many chronic infections.[1][4][25][26] The crystal violet dye stains the biofilm biomass, which can then be solubilized and measured spectrophotometrically.[1][4][25][26]

G cluster_protocol Biofilm Inhibition Assay Protocol start Prepare bacterial inoculum and compound dilutions incubation Incubate for 24-48h to allow biofilm formation start->incubation wash1 Wash with PBS to remove planktonic cells incubation->wash1 staining Stain with 0.1% Crystal Violet wash1->staining wash2 Wash to remove excess stain staining->wash2 solubilization Solubilize bound stain with 33% acetic acid wash2->solubilization read Measure absorbance at 590 nm solubilization->read

Caption: Crystal violet biofilm inhibition assay workflow.

Step-by-Step Protocol:

  • In a 96-well flat-bottom microtiter plate, add the furanone derivatives at various sub-MIC concentrations to TSB.

  • Inoculate the wells with the bacterial suspension as described in the MIC protocol.

  • Include a positive control (bacteria in TSB without compound) and a negative control (TSB only).

  • Incubate the plate at 37 °C for 24-48 hours without shaking.

  • Gently remove the culture medium and wash the wells twice with PBS to remove non-adherent cells.

  • Fix the biofilms by air-drying or with methanol.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 590 nm using a microplate reader. The reduction in absorbance in the presence of the compounds compared to the positive control indicates biofilm inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives of this compound. By systematically exploring the chemical space around this versatile scaffold, researchers can identify new lead compounds with potent antimicrobial and anti-biofilm activities. Future work could involve expanding the library of derivatives to include a wider range of functional groups, exploring other biological activities such as anticancer or anti-inflammatory effects, and conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of the most promising compounds.

References

  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - NIH. (2019). [Link]
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. [Link]
  • Furanones with significant anti-biofilm activity as analysed by...
  • An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - MDPI. [Link]
  • Crystal violet assay - Bio-protocol. [Link]
  • Microtiter Dish Biofilm Form
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. [Link]
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC - NIH. [Link]
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. [Link]
  • Williamson Ether Synthesis. [Link]
  • The identification of some furan derivatives in glucose-lysine model system by gas chromatography/ mass spectrometry | Semantic Scholar. [Link]
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]
  • The assignment of 1H and 13C chemical shifts for dihydro-3(2H)
  • 5-Hydroxy-4-propylfuran-2(5H)
  • (a) 1 H NMR and (b)
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). [Link]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]
  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. [Link]
  • Fragmentation (mass spectrometry) - Wikipedia. [Link]
  • Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023). [Link]
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036) - NP-MRD. [Link]
  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016). [Link]
  • 5-hydroxy-4-phenylfuran-2(5H)-one | C10H8O3 - PubChem - NIH. [Link]
  • Chemical structures of A: gamma-hydroxybutyric acid; B: gamma-butyrolactone. [Link]
  • The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. (2004). [Link]
  • This compound - LookChem. [Link]
  • Application of a Convenient Extraction Procedure to Analyze Gamma-Hydroxybutyric Acid in Fatalities Involving Gamma-Hydroxybutyric Acid, Gamma-Butyrolactone, and 1,4-Butanediol. [Link]
  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction | ACS Chemical Biology. (2023). [Link]
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)

Sources

Isolating a Key Pharmaceutical Intermediate: A Guide to the Purification of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-hydroxy-4-propylfuran-2(5H)-one (CAS No. 78920-10-2) is a crucial heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Notably, it serves as a key intermediate in the production of the antiepileptic drug Brivaracetam.[2] The purity of this furanone derivative is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques for isolating and purifying this compound from complex reaction mixtures. The methodologies described herein are grounded in established principles of separation science and are designed to be both robust and scalable.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 78920-10-2[1][3]
Molecular Formula C₇H₁₀O₃[1][3]
Molecular Weight 142.15 g/mol [1][3]
Appearance Yellow to very dark brown oil or white to off-white crystalline powder[1][4]
Boiling Point ~115 °C at 0.01 Torr; 325.76 °C at 760 mmHg[1][3]
Density ~1.198 g/cm³[1][3]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol. Soluble in ethanol, DMSO, and hot water; insoluble in aliphatic hydrocarbons.[3][4]
Stability Stable under recommended storage conditions (2-8°C).[1] Lactone ring is susceptible to hydrolysis under alkaline conditions (pH > 8).[4]
pKa (predicted) 10.04 ± 0.40[3]

The presence of a hydroxyl group and a lactone ring imparts a degree of polarity to the molecule, while the propyl chain contributes to its lipophilicity. This amphiphilic nature allows for a variety of separation techniques to be employed. The potential for both oil and solid states suggests that the final purity and physical form may depend on the isolation method and any residual impurities.

Strategic Approach to Purification

The isolation of this compound from a crude reaction mixture typically involves a multi-step approach. The choice and sequence of these steps will depend on the nature of the impurities present, which are dictated by the synthetic route. Common impurities may include starting materials, reagents, catalysts, and byproducts of the reaction.

A general workflow for the purification of this compound is depicted below.

A Crude Reaction Mixture B Work-up & Liquid-Liquid Extraction A->B Initial Purification & Removal of Water-Soluble Impurities C Flash Column Chromatography B->C Separation from Non-polar & Closely Related Impurities D Crystallization (Optional) C->D Final Polishing & Isolation of Solid Product E Purity Analysis (HPLC, NMR) C->E D->E F Pure this compound E->F Confirmation of Purity ≥98%

Caption: General purification workflow for this compound.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

Rationale: LLE is an effective initial purification step to separate the target compound from water-soluble impurities such as salts, acids, or bases used in the reaction.[5] The choice of organic solvent is critical and should be based on the solubility of the furanone and its immiscibility with water. Ethyl acetate is a common and effective solvent for this purpose.[6]

Step-by-Step Protocol:

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic reactions, or dilute HCl for basic reactions) to a pH of ~7. Caution: Lactones can hydrolyze under strongly basic conditions.[4]

  • Solvent Addition: Transfer the neutralized reaction mixture to a separatory funnel. Add an equal volume of ethyl acetate.

  • Extraction: Stopper the funnel and invert it several times, periodically venting to release any pressure buildup.[5]

  • Phase Separation: Allow the layers to separate. The organic layer containing the product should be the upper layer.

  • Collection: Drain the lower aqueous layer and collect the organic layer.

  • Back-Extraction: To maximize recovery, extract the aqueous layer again with a fresh portion of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound, which may appear as a brown oil.[7]

Protocol 2: Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating the target compound from non-polar impurities and closely related byproducts.[8] The choice of stationary phase and mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, normal-phase chromatography on silica gel is a suitable approach.[9]

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[10]

  • Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A common solvent system for furanones is a mixture of hexanes and ethyl acetate.[8] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product from the LLE in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.[8] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (gradient elution) if necessary to separate the components.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

A Crude Product in Minimum Solvent B Load onto Silica Gel Column A->B C Elute with Hexane/Ethyl Acetate Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Concentrate Under Reduced Pressure F->G H Purified this compound G->H

Caption: Workflow for flash column chromatography purification.

Protocol 3: Crystallization (Optional)

Rationale: If the purified this compound is obtained as an oil but is known to be a crystalline solid at high purity, crystallization can be employed as a final polishing step. This technique is highly effective for removing trace impurities and can yield a product with excellent purity.[11]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the furanone is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point.

  • Dissolution: Dissolve the purified oil in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further in an ice bath or refrigerator to induce crystallization.

  • Crystal Formation: If crystals do not form spontaneously, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the isolated this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of furanone derivatives.[12] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic or phosphoric acid, can provide excellent resolution.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of the final product.[7] The spectra should be compared with reference data to ensure the absence of impurity signals.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion

The successful isolation of this compound with high purity is a critical step in the synthesis of several important pharmaceutical compounds. The combination of liquid-liquid extraction and flash column chromatography provides a robust and scalable method for achieving this. Crystallization can be employed as a final step to obtain a highly pure, solid product. The protocols outlined in this guide, when coupled with careful analytical monitoring, will enable researchers to consistently obtain high-quality this compound for their drug development and research needs.

References

  • This compound (CAS 78920-10-2) Product Specification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation method of brivaracetam. (2018). Google Patents.
  • Intermediate for synthesizing brivaracetam and preparation method thereof. (n.d.). Google Patents.
  • Ansari, M. A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.
  • Purification: How to Run a Flash Column. (n.d.). University of Rochester Department of Chemistry.
  • This compound (CAS 78920-10-2) Product Specification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-hydroxy-4-phenylfuran-2(5H)-one. (n.d.). PubChem.
  • Separation of 4-Hydroxyfuran-2(5H)-one on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Nunomura, N., Sasaki, M., Asao, Y., & Yokotsuka, T. (1976). Isolation and Identification of 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone, as a Flavor Component in Shoyu (Soy Sauce). Agricultural and Biological Chemistry, 40(3), 491-495.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Quantitative determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in chlorinated drinking water using sample enrichment followed by liquid-liquid extraction and GC-MS. (2000). ResearchGate.
  • This compound. (n.d.). LookChem.
  • How can I isolated and quantify the furan(one) compounds in a food with high oil content? (2014). ResearchGate.
  • This compound: Advanced Synthesis and Multi-Industry Applications. (n.d.). Autech Industry Co.,Limited.
  • This compound. (n.d.). Pharmaffiliates.
  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (1997). Google Patents.
  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (2019). ResearchGate.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2019). ResearchGate.
  • Cocrystallization of diastereomers in the series of 2(5H)-furanone bis-thioethers based on 1,2-phenylenedimethanethiol. (2025). ResearchGate.
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. (2022). Journal of the American Chemical Society.
  • Stability of Hydroxylated α-Fe2O3(0001) Surfaces. (2020). PubMed Central.
  • IMPACT OF SURFACE HYDROXYLATION ON STABILITY OF SILICA-SUPPORT METAL NANOPARTICLES: ON THE WAY TO TAILOR THE CATALYSTS. (2017). D-Scholarship@Pitt.
  • Ghardaqenoids A–F: Six New Diterpenoids from the South China Sea Soft Coral Heteroxenia ghardaqensis with Lipid-Lowering Activity via the Activation of the AMPK Signaling Pathway. (2023). MDPI.

Sources

Application Notes and Protocols for the Use of 5-hydroxy-4-propylfuran-2(5H)-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Furanone Scaffold

The γ-butyrolactone motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and FDA-approved drugs.[1] 5-hydroxy-4-propylfuran-2(5H)-one, a key intermediate in the synthesis of various pharmaceutical compounds, represents a versatile scaffold for the generation of novel chemical entities.[2][3] Its unique furanone structure, featuring a reactive hydroxyl group, makes it an attractive building block for solid-phase organic synthesis (SPOS), enabling the rapid generation of compound libraries for high-throughput screening in drug discovery.[4]

This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. We will explore its immobilization onto a solid support and its subsequent use as a scaffold for chemical diversification. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful solid-phase synthesis.

PropertyValueReference
CAS Number 78920-10-2[2][5]
Molecular Formula C7H10O3[2][5]
Molecular Weight 142.15 g/mol [2][5]
Appearance White to off-white crystalline powder or yellow to dark brown oil[2][5]
Solubility Soluble in ethanol, DMSO, and hot water[5]
Stability Hydrolyzes slowly in aqueous alkaline solutions (pH > 8)[5]
Storage 2-8°C in a dry environment[2][5]

Strategic Approach: Immobilization and Diversification

Our strategy involves the covalent attachment of this compound to a solid support via its hydroxyl group. This immobilization transforms the furanone into a versatile scaffold for further chemical modifications. Subsequent cleavage from the resin will yield a library of novel furanone derivatives.

Workflow Overview

cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Diversification cluster_2 Phase 3: Cleavage and Analysis Resin Select Resin (e.g., Wang Resin) Activation Activate Resin (e.g., with CDI) Resin->Activation Coupling Couple Furanone Activation->Coupling Capping Cap Unreacted Sites Coupling->Capping Modification Chemical Modification (e.g., Alkylation, Amination) Capping->Modification Washing Wash Resin Modification->Washing Cleavage Cleave from Resin (e.g., with TFA cocktail) Washing->Cleavage Purification Purify Product Cleavage->Purification Analysis Analyze Product (e.g., LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase synthesis using this compound.

Part 1: Immobilization of this compound

The choice of solid support and linker is critical for the success of any solid-phase synthesis. For immobilizing molecules with a hydroxyl group, Wang resin is a common and effective choice. The linkage to Wang resin is an ester, which is stable to a variety of reaction conditions but can be readily cleaved with trifluoroacetic acid (TFA).

Protocol 1: Immobilization on Wang Resin

Objective: To covalently attach this compound to Wang resin.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Carbonyldiimidazole (CDI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

  • Solid-phase synthesis vessel

  • Shaker or orbital mixer

Procedure:

  • Resin Swelling:

    • Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel.

    • Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the solvent.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (426 mg, 3.0 mmol, 3 eq.) and CDI (486 mg, 3.0 mmol, 3 eq.) in anhydrous DMF (5 mL).

    • Stir the solution at room temperature for 1 hour to form the activated intermediate.

    • Add the activated furanone solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-16 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Capping of Unreacted Hydroxyl Groups (Optional but Recommended):

    • To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the capping solution and wash the resin as described in step 3.

    • Dry the resin under vacuum.

Verification of Loading (Optional): The loading of the furanone onto the resin can be determined by cleaving a small amount of the resin with TFA and analyzing the cleaved product by HPLC against a standard curve.

Part 2: On-Resin Diversification

With the furanone scaffold immobilized, a variety of chemical transformations can be performed. The following protocol provides an example of a simple diversification reaction.

Protocol 2: N-Acyl-gamma-amino Acid Synthesis via Michael Addition

This protocol describes a Michael addition of an amine to the furanone ring, followed by acylation, demonstrating the potential to create a library of N-acyl-gamma-amino acid derivatives.

Materials:

  • Furanone-loaded Wang resin (from Protocol 1)

  • Primary amine (e.g., benzylamine, 3 eq.)

  • Acylating agent (e.g., acetic anhydride, 3 eq.)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 3 eq.)

  • DMF, anhydrous

  • DCM, anhydrous

Procedure:

  • Resin Swelling:

    • Swell the furanone-loaded resin (200 mg, approx. 0.2 mmol) in anhydrous DMF (2 mL) for 30 minutes.

  • Michael Addition:

    • Add the primary amine (0.6 mmol, 3 eq.) to the swollen resin.

    • Agitate the mixture at 50°C for 6 hours.

    • Drain the solvent and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Acylation:

    • Swell the resin in anhydrous DMF (2 mL).

    • Add the acylating agent (0.6 mmol, 3 eq.) and DIPEA (0.6 mmol, 3 eq.).

    • Agitate at room temperature for 4 hours.

    • Drain the solvent and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

    • Dry the resin under vacuum.

ImmobilizedFuranone Immobilized This compound MichaelAddition Michael Addition (Primary Amine) ImmobilizedFuranone->MichaelAddition Step 1 Acylation Acylation (Acylating Agent, DIPEA) MichaelAddition->Acylation Step 2 Cleavage Cleavage from Resin (TFA Cocktail) Acylation->Cleavage Step 3 FinalProduct N-Acyl-gamma-amino Acid Derivative Cleavage->FinalProduct Final Product

Caption: Synthetic pathway for on-resin diversification.

Part 3: Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. For Wang resin, an acidic cocktail is used.

Protocol 3: TFA-Mediated Cleavage

Objective: To cleave the final product from the Wang resin.

Materials:

  • Diversified resin (from Protocol 2)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Place the dried resin (approx. 200 mg) in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (2 mL) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA (0.5 mL) and combine the filtrates.

    • Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL) to precipitate the crude product.

    • Centrifuge the mixture to pellet the product.

    • Decant the ether and repeat the ether wash twice.

    • Dry the crude product under vacuum.

  • Purification and Analysis:

    • Purify the crude product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile building block for solid-phase organic synthesis. The protocols outlined in this application note provide a framework for its successful immobilization and subsequent diversification to generate libraries of novel compounds with potential biological activity. The inherent reactivity of the furanone core, combined with the efficiency of solid-phase synthesis, offers a powerful platform for accelerating drug discovery and development programs.

References

  • Vertex AI Search Result 1.
  • Vertex AI Search Result 2.
  • Vertex AI Search Result 3.
  • Vertex AI Search Result 4.
  • Vertex AI Search Result 5.
  • Vertex AI Search Result 7.
  • Vertex AI Search Result 21.

Sources

Application Notes and Protocols for Testing Furanone Derivatives Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bacterial Biofilms and the Promise of Furanones

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microbial cells are encased in a self-produced matrix of extracellular polymeric substances (EPS), adhering to surfaces and to each other.[1] This mode of growth confers a remarkable degree of protection against conventional antibiotics, host immune responses, and physical removal, leading to persistent and chronic infections.[1][2] Common pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli are notorious for their ability to form biofilms on medical devices, leading to device-related infections that are difficult to eradicate.[2]

Nature, however, offers elegant solutions to its own challenges. The red alga Delisea pulchra defends itself from biofouling by producing a class of halogenated compounds known as furanones.[3][4] These molecules have garnered significant scientific interest as they do not typically kill bacteria but rather interfere with their communication systems, a process known as quorum sensing (QS).[4][5] By disrupting QS, furanone derivatives can prevent the coordinated gene expression required for biofilm formation and virulence, presenting a promising "anti-virulence" strategy that may be less likely to induce resistance compared to traditional bactericidal agents.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-biofilm efficacy of furanone derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both robust and reliable.

The Mechanism of Action: Disrupting Bacterial Communication

To effectively test furanone derivatives, it is crucial to understand their primary mechanism of action. In many Gram-negative bacteria, QS is mediated by small, diffusible signal molecules called N-acyl homoserine lactones (AHLs).[7] As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to and activate transcriptional regulator proteins (e.g., LasR in P. aeruginosa).[8] This complex then binds to DNA, initiating the expression of genes responsible for virulence factor production and biofilm maturation.[9]

Halogenated furanones are structural mimics of AHLs. They are believed to act as competitive inhibitors, binding to the AHL receptor protein without activating it.[7] This "jamming" of the signal reception effectively blinds the bacteria to their own population density, preventing the coordinated behaviors necessary for establishing a mature biofilm.[10][11]

QS_Inhibition cluster_bacterium Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LasI) AHL AHL Signal AHL_Synthase->AHL Synthesis AHL_Receptor AHL Receptor (e.g., LasR) AHL->AHL_Receptor Binding AHL_out AHL Signal AHL->AHL_out Diffusion DNA DNA AHL_Receptor->DNA Activation Virulence Virulence & Biofilm Gene Expression DNA->Virulence Transcription Furanone Furanone Derivative Furanone->AHL_Receptor Competitive Inhibition

Caption: Quorum sensing inhibition by furanone derivatives.

Foundational Assays: Assessing Planktonic Growth

A critical first step in evaluating any anti-biofilm compound is to distinguish between true biofilm inhibition and general antimicrobial (bacteriostatic or bactericidal) activity.[10] If a compound kills the bacteria or stops their growth, they will naturally be unable to form a biofilm. The following protocols establish the baseline effect of the furanone derivatives on planktonic (free-swimming) bacteria.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a furanone derivative that prevents visible bacterial growth.

Methodology:

  • Preparation:

    • Prepare a stock solution of the furanone derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of appropriate sterile broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) to wells in columns 1-12.

    • Add an additional 100 µL of the furanone stock solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[4]

    • Add 100 µL of this standardized inoculum to wells in columns 1-11. Add 100 µL of sterile broth to column 12.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Causality Check: It is essential to include a vehicle control (broth + inoculum + solvent) to ensure the solvent itself does not inhibit bacterial growth at the concentrations used.

Data Presentation: Example MIC Plate Layout
Well123456789101112
Furanone (µg/mL) 25612864321684210.500
Bacteria +++++++++++-
Solvent +++++++++++-

Core Protocols: Quantifying Biofilm Inhibition and Eradication

Once the MIC is established, experiments can proceed to test the compound's effect on biofilm formation and pre-formed biofilms at sub-MIC concentrations. The crystal violet (CV) assay is a robust, high-throughput method for quantifying total biofilm biomass.[12]

Protocol 2: Biofilm Inhibition Assay

This assay measures the ability of a furanone derivative to prevent bacteria from forming a biofilm.

Methodology:

  • Plate Setup: Prepare serial dilutions of the furanone derivative in a 96-well plate as described for the MIC assay, using concentrations at or below the MIC.

  • Inoculation: Add 100 µL of a standardized bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) to each well (except the sterility control).[4]

  • Incubation: Incubate the plate at 37°C for 24-72 hours without shaking to allow for biofilm formation.[4]

  • Washing: Gently discard the liquid contents of the plate. Wash the wells 2-3 times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove planktonic cells.[4] Be gentle to avoid dislodging the biofilm.

  • Fixation (Optional but Recommended): Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[13]

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[4][14]

  • Washing: Discard the CV solution and wash the plate thoroughly with water until the wash water runs clear.

  • Solubilization: Invert the plate and tap firmly on a paper towel to remove excess water. Let it air-dry completely. Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound CV.[13][14] Incubate for 10-15 minutes.

  • Quantification: Transfer 125 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 570-595 nm.[4][15]

Data Analysis: The percentage of biofilm inhibition is calculated as: [1 - (OD_treated / OD_control)] * 100. The lowest concentration that causes a significant reduction in biofilm formation is termed the Minimum Biofilm Inhibitory Concentration (MBIC).[3][16]

Biofilm_Inhibition_Workflow A 1. Prepare Furanone Dilutions in 96-Well Plate B 2. Inoculate with Standardized Bacterial Culture A->B C 3. Incubate (24-48h, 37°C) Biofilm Formation B->C D 4. Wash to Remove Planktonic Cells C->D E 5. Stain with 0.1% Crystal Violet D->E F 6. Wash to Remove Excess Stain E->F G 7. Solubilize Bound Stain (e.g., Acetic Acid) F->G H 8. Read Absorbance (OD 570-595 nm) G->H

Caption: Experimental workflow for the biofilm inhibition assay.

Protocol 3: Biofilm Eradication Assay

This more challenging assay determines if a furanone derivative can disrupt an established, mature biofilm.

Methodology:

  • Biofilm Formation: Inoculate a 96-well plate with bacteria as described above (Protocol 2, steps 2-3) but without any furanone compound. Incubate for 24-48 hours to allow a mature biofilm to form.

  • Washing: Discard the planktonic culture and wash the wells with PBS to remove non-adherent cells.

  • Treatment: Prepare serial dilutions of the furanone derivative in fresh broth. Add 200 µL of these solutions to the wells containing the pre-formed biofilms.

  • Incubation: Incubate the plate for another 24 hours.

  • Quantification: Wash, stain, solubilize, and read the absorbance as described in Protocol 2 (steps 4-9).

Data Analysis: The concentration required to significantly reduce the biomass of a pre-formed biofilm is the Minimum Biofilm Eradication Concentration (MBEC).[17][18] Often, the MBEC is substantially higher than the MBIC and MIC.[19]

Alternative Platform: The Calgary Biofilm Device (CBD)

For enhanced reproducibility, the Calgary Biofilm Device (or MBEC Assay®) is an excellent alternative.[19] This device consists of a lid with 96 pegs that fit into a standard 96-well plate. Biofilms are grown on the pegs, which can then be transferred as a unit through wash steps and into a "challenge" plate containing the furanone derivatives.[20][21] This minimizes variability in biofilm formation and washing, providing more consistent results.[19]

Advanced Protocols for Mechanistic and Visual Insight

While CV assays provide excellent quantitative data on biomass, they do not reveal information about the biofilm's structure, cell viability, or the specific mechanism of action.

Protocol 4: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of living, hydrated biofilms, providing invaluable structural and viability data.[22][23][24]

Methodology:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or in specialized flow cells, in the presence and absence of sub-MIC concentrations of the furanone derivative.

  • Staining: Use a dual-staining kit (e.g., LIVE/DEAD™ BacLight™) containing two fluorescent dyes:

    • SYTO 9: A green fluorescent dye that penetrates all bacterial membranes and stains live cells.

    • Propidium Iodide: A red fluorescent dye that only enters cells with compromised membranes (dead cells).

  • Imaging: Gently wash the biofilm to remove planktonic cells and add the stain mixture. Incubate in the dark as per the manufacturer's instructions.

  • Microscopy: Visualize the biofilm using a confocal microscope. Acquire a series of z-stack images (optical sections at different depths).

  • Analysis: Reconstruct the z-stack images into a 3D model. This allows for the visualization of biofilm architecture (e.g., towers, channels) and the distribution of live vs. dead cells.[23] Quantitative parameters like total biovolume, average thickness, and surface roughness can be calculated using image analysis software (e.g., ImageJ).[23][25]

Expert Insight: CLSM can visually confirm if a furanone derivative disrupts biofilm structure, leading to thinner, less organized biofilms, without necessarily killing the embedded cells—a hallmark of a true anti-biofilm agent.

Protocol 5: Quorum Sensing Inhibition (QSI) Reporter Assay

This assay provides direct evidence that a furanone derivative is interfering with QS signaling. It uses a "biosensor" bacterial strain that produces a measurable output (like a pigment) only when it detects AHLs.

Methodology:

  • Biosensor Strain: A common biosensor is Chromobacterium violaceum CV026, a mutant that cannot produce its own AHLs but will produce the purple pigment violacein in response to exogenous short-chain AHLs.[11][26]

  • Assay:

    • Spread a lawn of the C. violaceum CV026 biosensor on an agar plate.

    • In the center, place a disk containing the AHL-producing test strain (e.g., P. aeruginosa).

    • On the periphery, place disks impregnated with different concentrations of the furanone derivative.

    • Incubate the plate for 24-48 hours.

  • Analysis: A zone of pigment inhibition around the furanone disk indicates that the compound is blocking the AHL signal from reaching and activating the biosensor strain, thus demonstrating QSI activity.

Summary and Conclusion

The systematic evaluation of furanone derivatives requires a multi-faceted approach. By progressing from foundational MIC assays to core biofilm quantification and advanced microscopic and mechanistic studies, researchers can build a comprehensive and compelling case for a compound's anti-biofilm potential. This structured protocol ensures that the observed effects are genuinely related to biofilm disruption rather than simple antimicrobial action, providing the robust data necessary for further drug development. The ability of furanones to disarm pathogens without killing them represents a paradigm shift in antimicrobial research, and rigorous, well-controlled testing is the key to unlocking their therapeutic potential.

References

  • Crystal violet assay. Bio-protocol. [Link]
  • Schematic representation of the modified Calgary Biofilm Device...
  • Crystal Violet Biofilm Assay. iGEM. [Link]
  • Biofilm assays using the Calgary st
  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. PMC. [Link]
  • General Biofilm Assay Protocol. iGEM. [Link]
  • Microtiter Dish Biofilm Form
  • An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. MDPI. [Link]
  • Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview. JoVE. [Link]
  • Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy.
  • Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. MDPI. [Link]
  • Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. NIH. [Link]
  • Furanones with significant anti-biofilm activity as analysed by...
  • Bacterial strains used in biofilm experiments.
  • Confocal Laser Scanning Microscopy for Biofilm Assay.
  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PMC - NIH. [Link]
  • (PDF) Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects.
  • Pseudomonas fluorescens group bacterial strains interact differently with pathogens during dual-species biofilm formation on stainless steel surfaces in milk. Frontiers. [Link]
  • Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localiz
  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Deriv
  • MBEC Assay® PROCEDURAL MANUAL Version 2.1. Innovotech Inc. [Link]
  • (PDF) 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition.
  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
  • Biofilm formation and interactions of bacterial strains found in wastewater tre
  • The Calgary Biofilm Device: new technology for rapid determination of antibiotic susceptibilities of bacterial biofilms. PubMed. [Link]
  • BIOFILM SUSCEPTIBILITY TESTING. iFyber. [Link]
  • Microbial Biofilm: A Review on Formation, Infection, Antibiotic Resistance, Control Measures, and Innovative Tre
  • Understanding bacterial biofilms: From definition to treatment str
  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH. [Link]
  • 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. Frontiers. [Link]
  • Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-hydroxy-4-propylfuran-2(5H)-one. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to enhance the yield and purity of your synthesis through a deep understanding of the reaction mechanism and critical process parameters.

Overview of the Synthesis Pathway

The most common and industrially relevant synthesis of this compound involves a morpholine-catalyzed Knoevenagel-type condensation reaction between valeraldehyde and glyoxylic acid. This method is favored for its relatively straightforward procedure and high potential yield.

The overall reaction proceeds as follows:

Valeraldehyde + Glyoxylic Acid --(Morpholine catalyst)--> this compound

This guide will focus on troubleshooting and optimizing this specific synthetic route.

Reaction Mechanism: A Deeper Dive

Understanding the reaction mechanism is crucial for effective troubleshooting. The morpholine-catalyzed condensation of valeraldehyde and glyoxylic acid proceeds through a series of equilibrium steps:

Reaction_Mechanism cluster_activation Catalyst Activation & Enamine Formation cluster_condensation C-C Bond Formation cluster_cyclization Lactonization & Catalyst Regeneration Valeraldehyde Valeraldehyde Enamine Enamine Valeraldehyde->Enamine + Morpholine - H2O Morpholine Morpholine Intermediate_Adduct Intermediate_Adduct Enamine->Intermediate_Adduct + Glyoxylic Acid Glyoxylic_Acid Glyoxylic_Acid Hemiacetal Hemiacetal Intermediate_Adduct->Hemiacetal Intramolecular Cyclization Product This compound Hemiacetal->Product - Morpholine (Catalyst Regeneration)

Caption: Reaction mechanism for the synthesis of this compound.

Mechanism Explained:

  • Enamine Formation: Morpholine, a secondary amine, reacts with the carbonyl group of valeraldehyde to form a nucleophilic enamine intermediate. This is a crucial step as it activates the α-carbon of the aldehyde for subsequent attack.

  • Nucleophilic Attack: The enamine then acts as a nucleophile and attacks the electrophilic aldehyde carbon of glyoxylic acid.

  • Intramolecular Cyclization and Lactonization: The resulting intermediate undergoes intramolecular cyclization, where the carboxylate group attacks the electrophilic carbon of the former valeraldehyde moiety, leading to the formation of a five-membered lactone ring.

  • Catalyst Regeneration: The final step involves the elimination of the morpholine catalyst, which is then free to participate in another catalytic cycle, and the formation of the desired product, this compound.

Detailed Experimental Protocol (Lab Scale)

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Valeraldehyde (n-pentanal)

  • Glyoxylic acid (50% aqueous solution)

  • Morpholine

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (x mol eq.) to toluene.

  • Addition of Reactants: While stirring, add glyoxylic acid (50% aqueous solution, y mol eq.) to the morpholine-toluene mixture.

  • Initiation of Reaction: Slowly add valeraldehyde (z mol eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 40-45°C) and maintain for a set duration (e.g., 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 1-2.

    • Transfer the mixture to a separatory funnel and add water and a saturated NaCl solution.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization.

Troubleshooting Guide

Low yield or impure product are common challenges in this synthesis. This section provides a structured approach to troubleshooting.

Troubleshooting_Guide Start Low Yield or Impure Product Check_TLC Analyze TLC of Crude Mixture Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Starting materials present Check_TLC->Incomplete_Reaction Yes Side_Products Multiple Side Products: - Streaking or multiple spots Check_TLC->Side_Products Yes No_Product No Product Formation Check_TLC->No_Product No Increase_Time Increase reaction time Incomplete_Reaction->Increase_Time Increase_Temp Increase reaction temperature Incomplete_Reaction->Increase_Temp Check_Catalyst Check catalyst activity/amount Incomplete_Reaction->Check_Catalyst Lower_Temp Lower reaction temperature Side_Products->Lower_Temp Optimize_Stoichiometry Optimize reactant stoichiometry Side_Products->Optimize_Stoichiometry Purification_Issues Purification ineffective Side_Products->Purification_Issues Verify_Reagents Verify reagent quality and identity No_Product->Verify_Reagents Check_Conditions Confirm reaction conditions (temp, stirring, etc.) No_Product->Check_Conditions Change_Eluent Modify chromatography eluent Purification_Issues->Change_Eluent Chromatography Recrystallize Attempt recrystallization Purification_Issues->Recrystallize Crystallization

Caption: Troubleshooting decision tree for the synthesis of this compound.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive Reagents: Valeraldehyde can oxidize over time. Glyoxylic acid solutions can degrade. Morpholine may be of low purity.Use freshly distilled valeraldehyde. Use a fresh solution of glyoxylic acid. Ensure high-purity morpholine is used.
Incorrect Stoichiometry: An improper ratio of reactants or catalyst can hinder the reaction.Carefully verify the molar equivalents of all reactants and the catalyst.
Low Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature (e.g., in 5°C increments).
Side Reactions: Self-condensation of valeraldehyde can occur, especially at higher temperatures or with incorrect catalyst loading.[1]Maintain the recommended reaction temperature. Avoid localized overheating by ensuring efficient stirring.
Product Degradation: The furanone ring can be sensitive to harsh acidic or basic conditions during work-up.[2]Perform the acidification step of the work-up at a low temperature (e.g., in an ice bath) and proceed with extraction promptly.
Formation of Dark, Tarry Byproducts Polymerization: High temperatures or prolonged reaction times can lead to polymerization of the starting materials or product.Adhere to the recommended reaction temperature and monitor the reaction to avoid unnecessary heating.
Decomposition of Glyoxylic Acid: Glyoxylic acid can undergo various side reactions, including decarboxylation.[3]Use a high-quality source of glyoxylic acid and store it properly.
Difficult Purification Polar Impurities: The product itself is polar, and polar byproducts can co-elute during column chromatography.Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent is often effective. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product is an Oil: The product may not crystallize easily.If column chromatography yields an oil, try co-evaporation with a non-polar solvent like hexanes to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of morpholine in this reaction?

A1: Morpholine acts as a base catalyst. It reacts with the aldehyde (valeraldehyde) to form a more nucleophilic enamine intermediate, which then attacks the other carbonyl component (glyoxylic acid). This is a key step in the Knoevenagel condensation mechanism.[4]

Q2: Can other amine catalysts be used?

A2: Yes, other secondary amines like piperidine or pyrrolidine can also catalyze this reaction. However, morpholine is often preferred due to its moderate basicity, which helps to minimize side reactions like the self-condensation of the aldehyde.[4]

Q3: Why is an aqueous solution of glyoxylic acid used?

A3: Glyoxylic acid is commercially available as a stable 50% aqueous solution. While the presence of water can potentially be a concern in some condensation reactions, this synthesis is typically performed successfully with the aqueous solution.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than valeraldehyde.

Q5: What are the key safety precautions for this synthesis?

A5: Valeraldehyde is flammable and has a strong odor, so it should be handled in a well-ventilated fume hood.[5] Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Morpholine is also a corrosive and flammable liquid. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q6: What are the expected spectroscopic data for this compound?

A6: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the propyl group (a triplet and two multiplets), a signal for the vinylic proton on the furanone ring, and a signal for the proton on the carbon bearing the hydroxyl group.

  • ¹³C NMR: Signals for the carbonyl carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the carbons of the propyl chain.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the lactone, a broad band for the O-H stretch of the hydroxyl group, and bands for C=C and C-O stretches.

References

  • Optimization of the conditions of guaiacol and glyoxylic acid condensation to vanillylmandelic acid as an intermediate product in vanillin synthesis. (URL not available)
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL not available)
  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (URL not available)
  • 5-Hydroxy-4-propylfuran-2(5H)
  • Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction?
  • Column Chromatography - Organic Chemistry
  • Column chrom
  • Knoevenagel condens

Sources

Technical Support Center: Synthesis of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-4-propylfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. We provide in-depth, experience-based insights and troubleshooting protocols to ensure the success of your experiments.

I. Introduction to the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, including the antiepileptic drug Brivaracetam.[1][2] Its synthesis is a critical step that can significantly impact the overall yield and purity of the final product. A common and efficient method for its preparation involves the condensation reaction of valeraldehyde and glyoxylic acid.[2] While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce yields.

This guide will delve into the intricacies of this synthesis, providing a clear understanding of the reaction mechanism, potential side products, and strategies to mitigate their formation.

Core Reaction Pathway

The primary synthetic route involves the reaction of an aldehyde (valeraldehyde) with a ketoacid (glyoxylic acid), a variation of butenolide synthesis.[3][4] The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization (lactonization) to form the desired γ-hydroxybutenolide ring structure.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering step-by-step guidance for diagnosis and resolution.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the target compound.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize TLC or in-situ NMR to track the consumption of starting materials (valeraldehyde and glyoxylic acid).

      • Extend Reaction Time: If starting materials are still present, consider extending the reaction time.

      • Optimize Temperature: While the reaction is often run at moderate temperatures, a slight increase may drive it to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of valeraldehyde to glyoxylic acid can lead to the formation of undesired byproducts.

    • Troubleshooting Protocol:

      • Verify Reagent Purity: Ensure the purity of your starting materials, as impurities can affect the effective stoichiometry.

      • Systematic Stoichiometry Screening: Perform a series of small-scale reactions varying the molar ratio of the reactants to identify the optimal conditions for your specific setup.

  • Degradation of the Product: this compound can be sensitive to certain conditions, leading to decomposition.

    • Troubleshooting Protocol:

      • Control pH: The pH of the reaction mixture can influence product stability. Buffer the reaction if necessary to maintain a mildly acidic to neutral pH.

      • Minimize Exposure to High Temperatures: During workup and purification, avoid prolonged exposure to high temperatures. Use techniques like rotary evaporation at reduced pressure and moderate temperatures. The compound is typically stored at 2-8°C to maintain stability.[1][5]

Issue 2: Presence of Significant Side Products

Symptoms:

  • NMR or Mass Spectrometry data of the purified product indicates the presence of impurities.

  • Difficulty in purifying the desired product due to co-eluting side products.

Common Side Products and Their Formation Mechanisms:

The synthesis of butenolides can be accompanied by the formation of various side products.[3] Understanding these pathways is crucial for their mitigation.

Side Product TypePotential StructureFormation MechanismMitigation Strategy
Over-reduction Products 4-propylfuran-2(5H)-oneIf a reduction step is involved in a subsequent reaction, incomplete control can lead to the reduction of the hydroxyl group.[2]Carefully control the stoichiometry of the reducing agent and reaction conditions.
Isomeric Byproducts 5-hydroxy-3-propylfuran-2(5H)-oneIsomerization can occur, particularly under acidic or basic conditions, leading to a shift in the position of the propyl group.Maintain strict control over the reaction pH and temperature.
Polymerization Products High molecular weight speciesAldehyd self-condensation or polymerization of the butenolide product can occur, especially at elevated temperatures or in the presence of strong acids or bases.Use moderate reaction temperatures and avoid highly concentrated reaction mixtures.
Dehydration Products Furan derivativesThe hydroxyl group can be eliminated, particularly under harsh acidic conditions, leading to the formation of a furan ring.Employ mild reaction conditions and avoid strong, non-volatile acids.
Visualizing Side Product Formation

The following diagram illustrates the main reaction pathway and a key potential side reaction pathway.

Side_Product_Formation Reactants Valeraldehyde + Glyoxylic Acid Intermediate Aldol Adduct Reactants->Intermediate Condensation Product This compound Intermediate->Product Lactonization SideProduct Dehydration Product (Furan Derivative) Product->SideProduct Harsh Acid/ Heat

Caption: Main reaction pathway and a potential dehydration side reaction.

Issue 3: Purification Challenges

Symptoms:

  • The product appears as an inseparable mixture with impurities after column chromatography.

  • The product decomposes on the silica gel column.

Potential Causes & Solutions:

  • Similar Polarity of Products and Byproducts: Isomeric byproducts often have very similar polarities to the desired product, making separation by standard chromatography difficult.

    • Troubleshooting Protocol:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve separation.

      • Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization if chromatography is ineffective.

  • Product Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Troubleshooting Protocol:

      • Use Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: It is typically a yellow to very dark brown oil.[1] For long-term stability, it should be stored at 2-8°C.[1][5]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • HPLC: Can be used to assess the purity of the final product.[1]

Q3: Can other catalysts be used for this synthesis?

A3: While the condensation can proceed without a catalyst, bases like morpholine have been used to facilitate the reaction.[2] The choice of catalyst can influence the reaction rate and the side product profile.

Q4: My NMR spectrum looks complex, even after purification. What could be the issue?

A4: The presence of rotamers or diastereomers can lead to complex NMR spectra. If the hydroxyl group at the 5-position creates a chiral center, and if other chiral centers are present or introduced, you may be observing a mixture of diastereomers.

Troubleshooting Workflow for Complex NMR

NMR_Troubleshooting Start Complex NMR Spectrum CheckPurity Re-evaluate Purity (LC-MS, HPLC) Start->CheckPurity Impure Impure CheckPurity->Impure Pure Pure CheckPurity->Pure Repurify Re-purify (e.g., Prep-HPLC) Impure->Repurify Identify Impurity ConsiderDiastereomers Consider Diastereomers/ Rotamers Pure->ConsiderDiastereomers VT_NMR Variable Temperature NMR ConsiderDiastereomers->VT_NMR TwoD_NMR 2D NMR (COSY, HSQC) ConsiderDiastereomers->TwoD_NMR StructureConfirmed Structure Confirmed VT_NMR->StructureConfirmed TwoD_NMR->StructureConfirmed

Sources

Technical Support Center: Purification of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 5-hydroxy-4-propylfuran-2(5H)-one. This guide is designed to provide expert insights and practical troubleshooting advice for the purification of this versatile intermediate. As a key building block in pharmaceutical synthesis, particularly for the antiepileptic drug Brivaracetam, achieving high purity is paramount.[1][2] This document addresses common challenges encountered during its purification, drawing from established chemical principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound (CAS 78920-10-2) is the foundation of a successful purification strategy.

  • Structure and Polarity: The molecule contains a polar γ-lactone ring, a hydroxyl group, and a non-polar propyl chain.[3] This amphipathic nature means its solubility and chromatographic behavior can be finely tuned. The hydroxyl and lactone carbonyl groups are hydrogen bond acceptors, while the hydroxyl is also a hydrogen bond donor.[3]

  • Physical State: It is typically a yellow to dark brown oil, which makes purification by crystallization challenging.[4] Purification strategies will primarily rely on chromatography or distillation.

  • Boiling Point: It has a high boiling point (approx. 115°C at 0.01 Torr or 325.76°C at 760 mmHg), suggesting that high-vacuum distillation can be a viable purification method for removing non-volatile impurities.[3][4]

  • Stability: As a lactone, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can open the ring to form a γ-hydroxy carboxylic acid.[5] It is also thermally sensitive, and prolonged exposure to high temperatures should be avoided. For long-term storage, temperatures of 2-8°C are recommended to maintain stability.[3][4]

PropertyValueSource
Molecular Formula C₇H₁₀O₃[3][4][6]
Molecular Weight 142.15 g/mol [4][6]
Appearance Yellow to very dark brown oil[4]
Boiling Point ~115°C @ 0.01 Torr[4]
Storage Temperature 2-8°C[3]
Solubility Sparingly in Chloroform, Slightly in Methanol[3]
Q2: My synthesis involves an aqueous workup. What is the most effective way to extract the crude product?

A2: Given its structure, liquid-liquid extraction is a critical first step for purification. A common synthesis route involves the condensation of valeraldehyde and glyoxylic acid, often in an aqueous medium.[2]

  • pH Adjustment: Before extraction, ensure the aqueous phase is neutral or slightly acidic (pH 5-6). Strongly basic conditions (pH > 8) can promote lactone hydrolysis, reducing your yield.[5] Conversely, strongly acidic conditions might also catalyze degradation if maintained for long periods.

  • Solvent Selection: Use a water-immiscible organic solvent. Ethyl acetate is an excellent choice as it can dissolve the moderately polar furanone and is easily removed under vacuum. Dichloromethane is another effective option.

  • Procedure: Extract the aqueous phase multiple times (e.g., 3x with equal volumes of ethyl acetate) to ensure complete recovery. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the crude product in vacuo. A similar extraction procedure is effective for isolating related furanones from reaction mixtures.[7]

Troubleshooting Guide: Chromatographic Purification

Chromatography is the most common and effective method for purifying this compound to the high degree (>98%) required for pharmaceutical applications.[4][6]

Q3: I am using silica gel column chromatography, but my product is eluting as a broad band with low recovery. What's happening?

A3: This is a classic issue when purifying polar, slightly acidic compounds on standard silica gel.

  • Causality: The silanol groups (Si-OH) on the surface of silica are weakly acidic. They can strongly and sometimes irreversibly adsorb the hydroxyl group of your furanone, leading to tailing, broad peaks, and poor recovery. On-column degradation, while less common for this specific molecule under neutral elution, can also be a concern with highly sensitive compounds.

  • Troubleshooting Steps:

    • Deactivate the Silica: Prepare your silica slurry in the non-polar component of your mobile phase (e.g., hexane) and add 0.5-1% triethylamine or pyridine. This base will cap the most acidic silanol sites, preventing strong analyte interaction and improving peak shape.

    • Optimize the Mobile Phase: A common mobile phase is a gradient of ethyl acetate in hexane.[8] Start with a low polarity (e.g., 10-20% ethyl acetate) and gradually increase it. Avoid highly polar solvents like methanol in large proportions unless necessary, as they can dissolve the silica bed.

    • Dry Loading: Your crude product is an oil. Adsorb it onto a small amount of silica gel (dry loading) rather than loading it directly as an oil (wet loading). This ensures a more uniform starting band and better separation. To do this, dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane), mix it with silica until a free-flowing powder is formed, and gently evaporate the solvent under vacuum. Carefully layer this powder on top of your column.

Q4: How do I set up an effective HPLC method for final purification and purity analysis?

A4: High-Performance Liquid Chromatography (HPLC) is ideal for achieving >98% purity. Both normal-phase and reversed-phase methods can be effective.[9]

  • Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is generally the preferred method for its robustness and reproducibility.[9][10]

    • Column: A C18 column is the standard workhorse and is well-suited for this compound.[9]

    • Mobile Phase: A typical mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol.[9]

    • Improving Peak Shape: The hydroxyl group can interact with residual silanols on the stationary phase, causing peak tailing. Adding a small amount of an acid modifier like formic acid (0.1%) or phosphoric acid (0.1%) to the mobile phase can suppress this interaction by protonating the silanols, leading to sharper, more symmetrical peaks.[9][10] For mass spectrometry (MS) compatible methods, formic acid is required.[10]

    • Detection: The furanone ring has a UV chromophore, making UV detection a suitable choice (e.g., at 220-280 nm).[9]

ParameterRecommendationRationale
Column Preparative C18 (e.g., 10 µm particle size)Standard for moderately polar compounds; scalable.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterProvides sharp peaks; MS-compatible.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the non-polar stationary phase.
Gradient Start at 10-20% B, ramp to 70-80% B over 20-30 minTo separate polar and non-polar impurities effectively.
Flow Rate Dependent on column diameterScale appropriately from analytical to preparative flow rates.
Detection UV at 254 nm or 220 nmFor monitoring elution and collecting fractions.
Post-Run Combine pure fractions, remove organic solvent by rotary evaporation.Isolate the final product.

Visualized Workflows

General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to the final, high-purity product.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Purification & Analysis Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Crude->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica Gel Chromatography (Hexane/EtOAc Gradient) Concentrate->Column HPLC_Prep Preparative RP-HPLC Column->HPLC_Prep Combine Combine Pure Fractions HPLC_Prep->Combine Solvent_Removal Rotary Evaporation Combine->Solvent_Removal Final_Product Pure Product (>98%) Solvent_Removal->Final_Product Purity_Check Analytical HPLC/NMR Final_Product->Purity_Check QC

Caption: Standard purification workflow for this compound.

Troubleshooting Low Purity After Column Chromatography

This decision tree helps diagnose and solve issues when the first purification pass yields an impure product.

G cluster_decision cluster_coelute Start Purity <95% after Silica Column? CheckTLC Analyze Impurity Profile by TLC/LC-MS Start->CheckTLC MorePolar Increase gradient endpoint (e.g., add 1-2% MeOH) to elute product before impurity. CheckTLC->MorePolar Impurity is MORE polar LessPolar Use a shallower gradient at the start to better separate from product. CheckTLC->LessPolar Impurity is LESS polar CoEluting Change Solvent System (e.g., DCM/Acetone) OR Proceed to RP-HPLC CheckTLC->CoEluting Impurity Co-elutes

Caption: Decision tree for troubleshooting low purity post-chromatography.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
  • Bulusu, M., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 78920-10-2) Product Specification. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • LookChem. (n.d.). This compound.
  • AlchemyPharm. (n.d.). CAS 78920-10-2 | 5-Hydroxy-4-propyl-2(5H)-furanone.
  • BLDpharm. (n.d.). 78920-10-2|this compound.
  • Khan, K. M., et al. (2018). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. CORA.
  • Patel, R., & Singh, A. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC.
  • Sigma-Aldrich. (n.d.). This compound.
  • Various Authors. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfXSuAHNDj5ewO0Wywvm1BUpHQSfsccaapb1cRZu3NKSvjgtDrSp-KxIcLGtzbL9C7wKIKp_CFAr0vCQQVEBUr1XBO-JoKgROML259S5XYiNC1HbRxBZIV4w21rQN3OXXWsenwKDKTxGJeFKzBx-r19AYMhcEgpUqBgYxltJbgSjx4_u58O2jWyYJaULvmGuWSchjKpY0ELTB1-UDyeKGzCLk=]([Link]

Sources

Technical Support Center: Investigating the Degradation of 5-hydroxy-4-propylfuran-2(5H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxy-4-propylfuran-2(5H)-one. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this furanone derivative. As direct, comprehensive degradation studies on this specific molecule are limited in published literature, this guide synthesizes information from structurally similar compounds and established principles of forced degradation to empower you to effectively investigate and understand the behavior of this compound in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am starting my investigation into the stability of this compound. What are the most likely degradation pathways I should anticipate?

Based on the chemical structure of this compound, a γ-lactone, and data from analogous furanone compounds, you should primarily anticipate two degradation pathways: hydrolysis and oxidation.

  • Hydrolysis: The ester bond within the lactone ring is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions. Product data sheets indicate that this compound hydrolyzes slowly in aqueous alkaline solutions (pH > 8)[1]. This reaction would result in the opening of the furanone ring to form a linear gamma-keto or gamma-hydroxy carboxylic acid. The stability of a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, was found to be highly dependent on pH, with greater stability observed at lower pH values[2].

  • Oxidation: The molecule possesses sites that could be susceptible to oxidation, such as the hydroxyl group and the double bond within the ring system. Similar furanones, like 5-hydroxy-2(5H)-furanone, have been shown to undergo oxidation to yield products like maleic acid[3][4]. Oxidative degradation could be initiated by atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents present in your solution.

Below is a diagram illustrating these proposed primary degradation pathways.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B Open-chain γ-keto/hydroxy acid A->B H₂O (Acid/Base catalyzed) C Oxidized derivatives (e.g., ring-opened acids) A->C [O] (e.g., H₂O₂, O₂)

Caption: Proposed primary degradation pathways for this compound.

Q2: My HPLC analysis shows the peak for this compound decreasing over time in my aqueous formulation. How can I confirm if this is due to hydrolysis and identify the degradants?

This is a classic stability challenge. To systematically investigate this, a forced degradation study focusing on hydrolysis is recommended. This will not only help confirm the degradation pathway but also generate the potential degradation products for analytical identification.

Troubleshooting Guide: Investigating Hydrolytic Degradation

StepActionRationale
1. Sample Preparation Prepare solutions of your compound in acidic, neutral, and basic conditions. A common starting point is 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).Hydrolysis rates are often pH-dependent. Testing across a range of pH values will reveal the conditions under which the compound is least stable.[5]
2. Incubation Incubate the samples at a controlled temperature (e.g., 40-60°C) and take time points (e.g., 0, 2, 4, 8, 24 hours).Elevated temperatures accelerate degradation, allowing you to observe changes in a shorter timeframe.[5]
3. Sample Quenching Before analysis, neutralize the acidic and basic samples to prevent further degradation on the autosampler. For example, add an equimolar amount of NaOH to the acidic sample and HCl to the basic sample.This ensures that the analytical results reflect the state of the sample at the specific time point.
4. LC-MS Analysis Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (MS).HPLC will separate the parent compound from its degradants. The MS will provide the mass-to-charge ratio (m/z) of the new peaks, which is crucial for identification. For a hydrolysis product, you would expect to see a peak with an m/z corresponding to the parent molecule plus the mass of water (C7H10O3 + H2O = C7H12O4).
5. Data Interpretation Correlate the decrease in the parent peak area with the increase in the new peak(s). The mass data should confirm the addition of a water molecule.This provides strong evidence that hydrolysis is the degradation pathway.
Q3: I suspect oxidative degradation is occurring in my non-aqueous solution. What are the best practices for conducting an oxidative forced degradation study?

Oxidative degradation can be more complex than hydrolysis. A well-designed study is key to understanding this pathway.

Protocol: Oxidative Forced Degradation Study

  • Reagent Selection: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.[5] Start with a low concentration, such as 3% H₂O₂, in your chosen solvent.

  • Experimental Setup:

    • Dissolve this compound in your solvent of interest.

    • Add the H₂O₂ solution.

    • Protect the sample from light to prevent photolytic degradation from confounding your results.

    • Run a parallel control sample without H₂O₂.

  • Incubation: Conduct the experiment at room temperature initially. If no degradation is observed, you can gently heat the solution (e.g., to 40°C), but be cautious as heat can accelerate the decomposition of H₂O₂.[5]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Use an appropriate analytical method, such as LC-MS, to monitor the disappearance of the parent compound and the appearance of new peaks. Pay close attention to changes in the mass spectra that would indicate the addition of oxygen atoms.

Q4: How do I design and execute a comprehensive forced degradation study for this compound?

A comprehensive forced degradation study is essential for developing a stability-indicating analytical method and understanding the intrinsic stability of your molecule.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent drug.[5]

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heat at 40-80°CLactone ring opening
Base Hydrolysis 0.01 M - 0.1 M NaOH, room temp to 40°CLactone ring opening (often faster than acid)[1]
Oxidation 3-30% H₂O₂, room tempOxidation of hydroxyl group, ring cleavage
Thermal Degradation Heat solution or solid at 60-100°CDehydration, rearrangement, polymerization
Photodegradation Expose to UV/Vis light (ICH Q1B guidelines)Photoreactions, radical formation

Below is a workflow to guide you through this process.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.01M NaOH, 40°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C in solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Sample at time points (e.g., 0, 4, 8, 24h) B->G C->G D->G E->G F->G H Quench/Neutralize (if necessary) G->H I Analyze via LC-MS H->I J Assess peak purity of parent I->J K Identify major degradants (Mass Spectrometry) I->K L Propose degradation pathways K->L

Caption: Experimental workflow for a forced degradation study.

Q5: What are the best practices for storing this compound to minimize degradation?

Given its susceptibility to hydrolysis and potential for oxidation, proper storage is critical.

  • Solid Form: Store the compound as a solid in a tightly sealed container.

  • Temperature: Keep it refrigerated at 2-8°C, as recommended by suppliers.[6][7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.

  • Solutions: Prepare solutions fresh whenever possible. If you must store solutions, use aprotic, anhydrous solvents and store them at low temperatures in sealed vials, protected from light. Avoid aqueous and protic alcoholic solvents for long-term storage.

By following these guidelines and employing a systematic, evidence-based approach to your stability studies, you will be well-equipped to understand and manage the degradation of this compound in your research and development projects.

References

  • ResearchGate. (2025, August 6). How Sotolon can Impart a Madeira Off-Flavor to Aged Beers.
  • ResearchGate. (n.d.). Sotolon formation pathways from ascorbic acid and ethanol postulated by K€ onig (24).
  • Pons, A., Lavigne, V., Landais, Y., & Dubourdieu, D. (2010). Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry, 58(12), 7273–7279.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 78920-10-2) Product Specification.
  • DigitUMa. (2021, March 12). Sotolon in Madeira Wine New insights on the aroma impact and main formation pathways.
  • Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.
  • LookChem. (n.d.). This compound.
  • Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Cambridge Open Engage.
  • juvenus drugs. (n.d.). 5-Hydroxy-4-Propylfuran 2(5H) One. Tradeindia.
  • Pharmaffiliates. (n.d.). CAS No : 78920-10-2 | Product Name : this compound.
  • Meier, J. R., Knohl, R. B., Merrick, B. A., & Smallwood, C. L. (1988). Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions. Chemosphere, 17(9), 1705-1716.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • National Center for Biotechnology Information. (n.d.). 5-hydroxy-4-phenylfuran-2(5H)-one. PubChem.
  • European Patent Office. (2019, September 25). 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE - EP 3543229 A1.

Sources

Furanone Synthesis Technical Support Center: A Guide to Troubleshooting Low Conversion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for furanone synthesis. Low conversion rates are a common challenge in the synthesis of these valuable heterocyclic compounds. This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting strategies and practical advice to help you optimize your reactions. We will move beyond simple procedural checks to explore the mechanistic underpinnings of common furanone syntheses, empowering you to diagnose and resolve issues with scientific rigor.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most frequent causes of low conversion in a question-and-answer format, providing a first line of defense when your reaction is not performing as expected.

Q1: My furanone synthesis has a disappointingly low yield. What are the first things I should check?

Before delving into complex mechanistic problems, a thorough review of the basics is essential. Often, the root cause of low yield can be traced back to seemingly minor details in the experimental setup.[1][2]

Initial Troubleshooting Checklist:

  • Reagent Purity and Stoichiometry:

    • Starting Materials: Verify the purity of your starting materials. Aldehydes are prone to oxidation to carboxylic acids, and 1,4-dicarbonyl compounds, key precursors in Paal-Knorr synthesis, can be difficult to prepare and purify.[3] Ensure accurate weighing and molar ratio calculations.[1]

    • Catalysts: In acid-catalyzed reactions like the Paal-Knorr synthesis, the choice and concentration of the acid are critical.[4] Strong acids can sometimes lead to degradation of sensitive substrates.[4]

    • Solvents: Ensure solvents are of the appropriate grade and adequately dried, as water can interfere with many organic reactions.

  • Reaction Conditions:

    • Temperature: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and promote the formation of side products.[4]

    • Atmosphere: For reactions involving air-sensitive reagents, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained.

    • Reaction Time: Monitor the reaction progress to determine the optimal time.[4] Prolonged reaction times, especially with heating, can lead to decomposition of the desired furanone product.[4]

  • Post-Reaction Workup:

    • Extraction and Purification: Inefficient extraction or losses during purification (e.g., chromatography) can significantly reduce the isolated yield.[1][5] Ensure complete transfer of materials between vessels.[2]

G A Low Furanone Yield B Verify Reagent Purity & Stoichiometry A->B C Check Reaction Conditions (Temp, Time, Atmosphere) B->C D Review Workup & Purification Procedure C->D E Problem Identified & Resolved D->E Issue Found F Proceed to Mechanistic Troubleshooting D->F No Obvious Issue G cluster_0 Paal-Knorr Troubleshooting A Low Conversion B Slow/Incomplete Reaction A->B C Byproduct Formation A->C D Optimize Catalyst/Conditions B->D E Use Dean-Stark Trap B->E F Milder Conditions/Shorter Time C->F

Caption: Troubleshooting specific issues in the Paal-Knorr synthesis.

Focus on Wittig-Type Syntheses

The Wittig reaction and its variations are powerful tools for olefination and can be employed in furanone synthesis. [6][7]However, they come with their own set of potential pitfalls.

Q4: I'm attempting an intramolecular Wittig reaction to form a furanone, but the yield is low. What could be the problem?

  • Ylide Formation and Stability: The initial step of generating the phosphonium ylide is crucial.

    • Base Selection: The base must be strong enough to deprotonate the phosphonium salt but not so strong that it causes undesired side reactions. [8] * Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may not react with sterically hindered ketones. [6][8]Unstabilized ylides are more reactive but can be less stable.

  • Competing Intermolecular Reactions: At high concentrations, an intermolecular Wittig reaction between two different molecules can compete with the desired intramolecular cyclization.

    • Troubleshooting: Employing high-dilution conditions can favor the intramolecular pathway.

  • Aldehyde/Ketone Lability: The carbonyl compound can be prone to oxidation, polymerization, or decomposition, especially if it is an aldehyde. [6]

Part 3: Analytical Monitoring & Data Interpretation

Effective reaction monitoring is crucial for diagnosing the cause of low conversion.

Q5: What are the best ways to monitor my furanone synthesis?

A multi-pronged analytical approach is often most effective.

Analytical TechniqueApplication in Furanone SynthesisKey Insights Gained
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.- Disappearance of starting materials. - Appearance of the furanone product. - Identification of major byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile furanones and byproducts.- Confirmation of product identity via mass spectrum. - Quantification of volatile components.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures.- Accurate determination of conversion and yield over time. [9] - Can be more suitable for less volatile or thermally sensitive furanones. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and intermediates.- Unambiguous confirmation of the furanone structure. - Identification of byproduct structures.

Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your starting material(s) as a reference.

    • At regular intervals (e.g., 0, 30, 60, 120 minutes), use a capillary tube to take a small aliquot of your reaction mixture and spot it on the baseline.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Interpretation: The disappearance of the starting material spot(s) and the appearance of a new spot (ideally, just one) will indicate the progress of your reaction.

References

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])
  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (URL: [Link])
  • Synthesis of 3(2H)-furanones - Organic Chemistry Portal. (URL: [Link])
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
  • Suggested mechanism for synthesis of furanone derivatives 46.
  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed. (URL: [Link])
  • Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition - MDPI. (URL: [Link])
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (URL: [Link])
  • Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)
  • Wittig reaction - Wikipedia. (URL: [Link])
  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (URL: [Link])
  • Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central. (URL: [Link])
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (URL: [Link])
  • Common ways to lose product and reduce yield? : r/chemistry - Reddit. (URL: [Link])
  • Wittig Reaction - Common Conditions. (URL: [Link])
  • [Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. (URL: [Link])
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (URL: [Link])
  • Wittig Reaction Practice Problems - YouTube. (URL: [Link])
  • (PDF)
  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
  • Furan Synthesis and Reactions | MES Voice - YouTube. (URL: [Link])

Sources

Technical Support Center: Stereochemical Integrity in 5-Hydroxy-4-propylfuran-2(5H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-4-propylfuran-2(5H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges related to preventing racemization at the C5 stereocenter of the furanone core, a crucial aspect for ensuring the desired biological activity of downstream products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing significant racemization of our this compound product. What is the likely mechanistic cause?

Answer: Racemization at the C5 position of the this compound, a hemiacetal (or lactol), typically occurs through a ring-chain tautomerism mechanism.[1][2] The chiral hemiacetal exists in equilibrium with its open-chain aldehyde form, which contains an achiral aldehyde carbon. Re-cyclization of this achiral intermediate can occur from either face of the aldehyde, leading to a mixture of both enantiomers and thus, a loss of stereochemical purity.[3][4]

This equilibrium can be promoted by several factors in your reaction environment:

  • Acidic or Basic Conditions: Both acid and base catalysis can accelerate the rate of ring-opening and closing, increasing the likelihood of racemization.[3][5]

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for the ring-opening process, shifting the equilibrium towards the open-chain form.

  • Solvent Effects: Protic solvents can facilitate the proton transfer steps involved in the ring-chain tautomerism, potentially contributing to racemization.

Question 2: How can we minimize racemization during the initial synthesis of the this compound?

Answer: Controlling the reaction conditions is paramount to preserving the stereochemical integrity of your product. Here are several strategies to consider:

  • Strict pH Control: Maintain a neutral or near-neutral pH throughout the reaction and workup. The use of buffered systems can be highly effective.

  • Low-Temperature Synthesis: Whenever possible, conduct the synthesis at reduced temperatures. This will disfavor the ring-opening process that leads to racemization.

  • Aprotic Solvents: Employing aprotic solvents can help to suppress the proton transfer events that facilitate the ring-chain equilibrium.

  • Reagent Selection: The choice of reagents can also play a role. For instance, in syntheses starting from glyoxylic acid and valeraldehyde, the catalyst and reaction conditions must be carefully optimized.[6][7]

Question 3: Are there any protective group strategies to prevent racemization of the C5 hydroxyl group?

Answer: Yes, protecting the C5 hydroxyl group is an excellent strategy to "lock" the stereocenter and prevent the ring-opening that leads to racemization. The choice of protecting group is critical and should be guided by its stability to subsequent reaction conditions and the ease of its selective removal.

Protecting GroupKey Characteristics & Considerations
Silyl Ethers (e.g., TBDMS, TIPS) - Robust and stable to a wide range of non-acidic conditions. - Can be introduced under mild conditions. - Removable with fluoride sources (e.g., TBAF) or acid.
Benzyl Ether (Bn) - Stable to both acidic and basic conditions. - Removable by hydrogenolysis (e.g., H₂, Pd/C), which is generally a mild method.
Acid-Labile Groups (e.g., Ddm, MBom) - While more commonly used for amines and thiols, analogous acid-labile groups can be considered if subsequent steps are base-mediated.[8][9] These groups are designed for easy removal under mild acidic conditions.

Experimental Insight: The introduction of a bulky silyl protecting group can also sterically hinder any potential interactions that might promote racemization.

Question 4: We have already synthesized a racemic or partially racemized mixture. What are our options for obtaining the desired enantiomer?

Answer: If you have a racemic mixture, a kinetic resolution is a common and effective strategy to isolate the desired enantiomer. This involves reacting the racemic mixture with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other.

Common Kinetic Resolution Techniques:

  • Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of hydroxy lactones through enantioselective acylation or deacylation.[10][11][12] This method is often highly selective and operates under mild conditions.

  • Chiral Catalyst-Mediated Resolution: Non-enzymatic methods using chiral catalysts, such as isothiourea catalysts for silylation-based resolutions, have also proven effective for α-hydroxy lactones.[13][14]

Protocol: Lipase-Catalyzed Kinetic Resolution of this compound

  • Substrate Preparation: Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, THF).

  • Enzyme Addition: Add a commercially available lipase (e.g., Lipase B from Candida antarctica) to the solution.

  • Acyl Donor: Introduce an acyl donor, such as vinyl propionate.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor the conversion by techniques like TLC or HPLC.

  • Workup: Once approximately 50% conversion is reached, quench the reaction and separate the acylated product from the unreacted alcohol using column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of both the recovered starting material and the acylated product using chiral HPLC.

Question 5: Can we directly synthesize the enantiomerically pure product to avoid racemization issues altogether?

Answer: Yes, employing an enantioselective synthesis from the outset is often the most efficient strategy. Several modern synthetic methods have been developed for the asymmetric synthesis of butenolides and related lactones.[15][16]

Potential Asymmetric Strategies:

  • Catalytic Asymmetric Synthesis: This can involve various approaches, such as asymmetric hydrogenation of a suitable precursor or palladium-catalyzed allylation of siloxyfurans.[17]

  • Organocatalysis: Organocatalytic methods, for example, using proline and its derivatives, have been successfully applied to the enantioselective synthesis of butenolides.[18]

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains the desired stereocenter.

The selection of the most appropriate method will depend on the available starting materials, required scale, and in-house expertise.

Visualization of Key Processes

Mechanism of Racemization

The following diagram illustrates the ring-chain tautomerism that leads to the racemization of the C5 stereocenter.

racemization_mechanism cluster_chiral Chiral Hemiacetal cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture chiral R-enantiomer (Chiral) achiral Open-chain Aldehyde (Achiral) chiral->achiral Ring Opening (Acid/Base Catalyzed) racemic R-enantiomer + S-enantiomer achiral->racemic Re-cyclization

Caption: Ring-chain tautomerism leading to racemization.

Troubleshooting Workflow for Racemization

This workflow provides a logical sequence of steps to diagnose and resolve issues of racemization during your synthesis.

troubleshooting_workflow start Racemization Observed in Product check_conditions Analyze Reaction Conditions: - Temperature - pH - Solvent start->check_conditions modify_conditions Modify Conditions: - Lower Temperature - Neutral pH (Buffer) - Aprotic Solvent check_conditions->modify_conditions re_evaluate Re-evaluate Stereochemical Purity modify_conditions->re_evaluate protecting_group Consider C5-OH Protecting Group Strategy re_evaluate->protecting_group Racemization Persists end Enantiomerically Enriched Product re_evaluate->end Problem Solved implement_pg Implement Protecting Group (e.g., Silyl Ether) protecting_group->implement_pg Yes resolution Racemic Mixture Obtained: Perform Kinetic Resolution protecting_group->resolution No implement_pg->end enzymatic_res Enzymatic Resolution (e.g., Lipase) resolution->enzymatic_res Yes asymmetric_syn Future Syntheses: Employ Direct Asymmetric Synthesis resolution->asymmetric_syn No enzymatic_res->end asymmetric_syn->end

Caption: Troubleshooting workflow for racemization issues.

References

  • Trost, B. M., & Crawley, M. L. (2011).
  • Reddy, B. V. S., et al. (2018). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules. [Link]
  • Smith, A. B., et al. (2013).
  • Martín-Matute, B., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. [Link]
  • Gładkowski, W., et al. (2017). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. [Link]
  • Richard, F., et al. (2022). Enantioselective synthesis of γ-butenolides through Pd-catalysed C5-selective allylation of siloxyfurans. Semantic Scholar. [Link]
  • Alcaide, B., & Almendros, P. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.
  • Smith, A. B., et al. (2013). Silylation-Based Kinetic Resolution of α-Hydroxy Lactones and Lactams. Organic Letters. [Link]
  • Han, B., et al. (2025). Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid.
  • Martín-Matute, B., et al. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. [Link]
  • Yasa, H., & Yusufoglu, S. (2018). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Semantic Scholar. [Link]
  • Kenda, B., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
  • Liu, Y.-K., et al. (2015). From Racemic Precursors to Fully Stereocontrolled Products: One-Pot Synthesis of Chiral α-Amino Lactones and Lactams.
  • Liu, Y.-K., et al. (2016). The Attractive Application of Lactol Chemistry: From Racemic Lactol to Natural Product Skeleton.
  • Riva, S., et al. (2010). Biocatalytic synthesis of lactones and lactams. PMC. [Link]
  • Griesbeck, A. G., et al. (2010). Stereoselective triplet-sensitised radical reactions of furanone derivatives. Photochemical & Photobiological Sciences. [Link]
  • Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
  • Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]
  • Li, Y., et al. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wang, J., et al. (2016).
  • Wikipedia. (n.d.).
  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (CAS 78920-10-2) Product Specification. Ningbo Inno Pharmchem Co., Ltd.. [Link]
  • Mironov, V. F., et al. (2018). Synthesis of 5-hydroxyfuran-2(5H)-one derivatives (microreview).
  • LookChem. (n.d.). This compound. LookChem. [Link]
  • Bennett, C. S. (2015).
  • Nenajdenko, V. G., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. [Link]
  • Apeptide. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Apeptide. [Link]
  • Fessner, W.-D., & Anthonsen, T. (2009). Generic mechanisms for acid-catalysed racemisation.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]
  • Roberts, J. D., & Caserio, M. C. (1964). 19.
  • BASF. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • UCB Biopharma SRL. (2021). Intermediate for synthesizing brivaracetam and preparation method thereof.

Sources

Technical Support Center: Addressing Solubility Issues of Furanone Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furanone derivatives represent a vital class of heterocyclic compounds with a wide spectrum of therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] However, a significant hurdle in the preclinical evaluation of these promising molecules is their frequently poor aqueous solubility.[1] This characteristic can lead to compound precipitation in bioassays, resulting in underestimated activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to proactively address and resolve solubility challenges with furanone derivatives in experimental settings. Our goal is to ensure that the true potential of these valuable compounds can be accurately assessed.

Frequently Asked Questions (FAQs)

Q1: My furanone derivative, dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and what's the first thing I should do?

A1: This is a very common issue known as "crashing out." It occurs when the compound rapidly moves from a favorable organic solvent (like DMSO) to the largely unfavorable aqueous environment of your buffer, exceeding its kinetic solubility limit.[4][5]

The first and most critical step is to reduce the final concentration of your compound.[4][6] It is highly likely that you are simply exceeding its maximum aqueous solubility. Before proceeding, you must experimentally determine the highest concentration that remains soluble under your specific assay conditions.[4] See the protocol for "Determining Maximum Soluble Concentration" below.

Q2: I'm using DMSO, but I'm worried about its impact on my assay. What are the best practices?

A2: DMSO is a powerful solvent, but it is not inert and can interfere with experimental results, especially at higher concentrations.[7]

Best Practices for Using DMSO:

  • Minimize Final Concentration: Always aim for the lowest possible final DMSO concentration in your working solution. A widely accepted upper limit is 1%, but for sensitive cell-based assays, you should target <0.1% to avoid cytotoxicity or off-target effects.[8][9]

  • Consistent Vehicle Controls: Every experiment must include a vehicle control. This control should contain the exact same final concentration of DMSO as your test samples to normalize for any solvent-induced effects.[8]

  • Refine Dilution Technique: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. This causes localized high concentrations that promote precipitation. Instead, perform a serial dilution , first diluting the stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[9] Adding the compound dropwise to pre-warmed media while vortexing can also help maintain solubility.[5]

  • Temperature Control: Always use pre-warmed (e.g., 37°C) media or buffer for dilutions, as temperature can affect solubility.[5][10]

Q3: Can I just change the pH of my buffer to improve solubility?

A3: Yes, if your furanone derivative has ionizable functional groups (acidic or basic), pH adjustment can be a highly effective first-line strategy.[8][11] The solubility of ionizable compounds is often pH-dependent.[8]

  • For weakly acidic compounds, increasing the pH (making the buffer more basic) will deprotonate the molecule, increasing its charge and aqueous solubility.

  • For weakly basic compounds, lowering the pH (making the buffer more acidic) will protonate it, achieving the same effect.[8]

It is critical to know the pKa of your compound to guide this adjustment and to ensure the final pH is compatible with your biological assay (e.g., cell health, enzyme activity).

Q4: My compound is not ionizable, or pH adjustment is not working. What are my other options besides DMSO?

A4: When pH modification isn't feasible, several other strategies can be employed. The choice depends on the compound's properties and assay compatibility.

StrategyMechanism of ActionProsCons
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.[12] Common examples include ethanol, polyethylene glycol (PEG 400), and propylene glycol (PG).[11][13]Simple, effective for many compounds.Can have biological effects at higher concentrations; requires vehicle controls.[7]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They encapsulate the hydrophobic furanone derivative, forming a water-soluble "inclusion complex".[14][15]Often have lower toxicity than organic solvents. Can be highly effective.[5]Not all molecules fit well into the cyclodextrin cavity. Can be more expensive.[16]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Non-ionic detergents like Tween-20 or Triton X-100 are often used.[11]Can be very effective at low concentrations (e.g., 0.001% - 0.01%).[9]Must be carefully validated to ensure they don't interfere with the assay or denature proteins.[9]
Particle Size Reduction Techniques like micronization or nano-milling increase the surface area-to-volume ratio of the solid compound, which can enhance the dissolution rate.[11][17]Improves dissolution kinetics.Requires specialized equipment; more relevant for in vivo formulations than typical in vitro bioassays.

Q5: How do I know if the cloudiness in my plate is compound precipitation or something else?

A5: This is an important distinction. While precipitation is the most likely cause, you should rule out other possibilities.

  • Contamination: Bacterial or fungal contamination can cause turbidity. Check the media under a microscope to rule this out.[10]

  • Media Component Interaction: The compound could be interacting with a component in your media (e.g., proteins in serum), causing aggregation.[10]

  • Salt Precipitation: Changes in temperature (e.g., moving media from cold storage to an incubator) can sometimes cause salts within the media itself to precipitate.[10]

To specifically confirm compound precipitation, you can use a quantitative method like nephelometry (light scattering) or measure the absorbance of the plate at a wavelength where your compound doesn't absorb (e.g., 500-600 nm). An increase in signal indicates scattering due to insoluble particles.[4][9]

Troubleshooting Workflows
Workflow 1: Diagnosing and Solving Compound Precipitation

This workflow provides a logical sequence of steps to take when you observe precipitation in your assay plate.

G start Precipitate Observed in Assay q_when When did it appear? start->q_when immediate Immediately upon dilution q_when->immediate Immediately over_time Over the course of the assay q_when->over_time Over Time cause_crash Cause: Exceeding kinetic solubility ('Crashing out') immediate->cause_crash sol_conc Solution 1: Decrease Final Concentration cause_crash->sol_conc sol_dilution Solution 2: Use Serial Dilution Technique sol_conc->sol_dilution sol_mix Solution 3: Increase Mixing Energy (Vortexing) sol_dilution->sol_mix cause_thermo Cause: Exceeding thermodynamic solubility or compound instability over_time->cause_thermo sol_conc2 Solution 1: Decrease Final Concentration cause_thermo->sol_conc2 sol_stability Solution 2: Check Compound Stability in Assay Buffer sol_conc2->sol_stability sol_temp Solution 3: Ensure Stable Temperature Control sol_stability->sol_temp

Caption: Decision tree for troubleshooting compound precipitation.

Workflow 2: Selecting a Solubilization Strategy

This diagram guides the user through selecting an appropriate method to enhance the solubility of a furanone derivative.

G start Start: Furanone Derivative with Poor Solubility q_ionizable Is the compound ionizable (has acidic/basic groups)? start->q_ionizable ph_adjust Strategy: pH Adjustment q_ionizable->ph_adjust Yes cosolvent Strategy: Co-solvent (e.g., DMSO, PEG) q_ionizable->cosolvent No ph_check Check: Is resulting pH compatible with assay? ph_adjust->ph_check ph_success Success: Proceed with optimized buffer ph_check->ph_success Yes ph_check->cosolvent No cosolvent_check Check: Is co-solvent conc. low enough to be inert? cosolvent->cosolvent_check cosolvent_success Success: Proceed with vehicle controls cosolvent_check->cosolvent_success Yes advanced Strategy: Advanced Excipients cosolvent_check->advanced No cyclodextrin Option 1: Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Option 2: Surfactants (e.g., Tween-20) advanced->surfactant adv_check Check: Does excipient interfere with assay? cyclodextrin->adv_check surfactant->adv_check adv_success Success: Proceed with full controls adv_check->adv_success No Interference

Sources

Technical Support Center: Minimizing Impurity Formation in Large-Scale Furanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furanone Production. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common challenges in large-scale furanone synthesis. This resource is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the underlying chemical principles governing impurity formation and control.

Our approach is built on a foundation of scientific integrity, providing you with self-validating protocols and evidence-based strategies to enhance the purity, yield, and consistency of your production.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during furanone synthesis.

Q1: My furanone synthesis is consistently resulting in a low yield. What are the likely causes?

A1: Low yields in furanone synthesis are typically traced back to a few common culprits. These include incomplete reactions, degradation of the starting material or product, and the formation of side products that consume your reagents.[1][2] The furan ring, for instance, is known to be sensitive to strongly acidic conditions, which can lead to product degradation.[2] Furthermore, side reactions such as polymerization or ring-opening can significantly divert starting materials away from the desired product pathway.[1] A systematic approach to optimizing reaction parameters like temperature, catalyst concentration, and reaction time is essential for improving yields.[1]

Q2: During the reaction, the mixture turns dark brown or black, and I'm isolating a tar-like substance. What is happening and how can I prevent it?

A2: The formation of a dark, polymeric tar is a frequent challenge, particularly in syntheses that involve acidic conditions.[1] The high reactivity of the furan ring makes it susceptible to acid-catalyzed polymerization, where molecules of your starting material or furanone product react with each other to form complex, high-molecular-weight polymers.[1] To mitigate this, precise control over temperature and pH is critical.[1] Consider running the reaction at a lower temperature, using a milder acid catalyst, or employing a biphasic system to continuously extract the furanone product from the acidic phase as it forms, thereby protecting it from degradation.[3]

Q3: My analytical data (TLC, HPLC, GC) shows a significant byproduct peak corresponding to an open-ring structure. What causes this?

A3: Ring-opening of the furanone core is a known side reaction, often catalyzed by the presence of acid and water.[1] This hydrolysis reaction cleaves the heterocyclic ring, leading to the formation of acyclic dicarbonyl compounds.[1] To minimize this, ensure that all glassware is thoroughly dried and that anhydrous solvents are used. If water is a byproduct of the reaction itself, using a Dean-Stark apparatus or other water-removal technique can be effective in driving the reaction toward the desired cyclized product.[3]

Q4: Beyond polymers and ring-opened species, what other common impurities should I be aware of?

A4: Several other classes of impurities can arise. Decarboxylation can occur, especially at elevated temperatures, if your precursors or intermediates contain carboxylic acid groups.[1] In reactions like the Paal-Knorr synthesis, if there is any ammonia or primary amine contamination in your reagents or solvents, you may form pyrrole byproducts instead of the desired furan.[3] Finally, unreacted starting materials and intermediates are a common source of impurities, often pointing to sub-optimal reaction conditions or insufficient reaction time.[2]

Q5: How much does the purity of my starting materials and reagents impact the final product's impurity profile?

A5: The quality of your raw materials is a cornerstone of impurity control.[4][5] Impurities present in starting materials can carry through the synthesis, react to form new byproducts, or even inhibit your catalyst.[2][6] For example, trace metals in raw materials can influence post-translational modifications in biologic-based therapeutics, highlighting the broad impact of input material quality.[6] It is imperative to thoroughly characterize all incoming materials to ensure they meet the required specifications.[5][7] A proactive approach involves evaluating starting material purity early in development to avoid costly complications at later stages.[4]

Troubleshooting Guides

This section provides systematic, step-by-step methodologies for diagnosing and resolving more complex impurity issues.

Guide 1: Systematic Troubleshooting of an Unknown Impurity

You've detected a persistent, unknown impurity peak in your HPLC or GC analysis that compromises the final product's purity. This guide provides a logical workflow to identify, control, and eliminate it.

Step 1: Isolate and Characterize the Impurity

The first step is to understand the chemical nature of the impurity.

  • Enrich the Impurity: If possible, modify reaction or workup conditions to intentionally increase the concentration of the impurity, which will facilitate its isolation.

  • Isolate the Compound: Use preparative chromatography (prep-HPLC or flash column chromatography) to isolate a sufficient quantity of the impurity for analysis.[8][9]

  • Structural Elucidation: Utilize a suite of analytical techniques to determine the structure:

    • LC-MS/GC-MS: To determine the molecular weight and fragmentation pattern.[10]

    • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate molecular formula.

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To piece together the molecular structure. This is often the most definitive technique.[10]

Step 2: Investigate the Source of the Impurity

Once the structure is known, you can hypothesize its formation pathway.

  • Analyze Raw Materials: Re-examine the starting materials and reagents for the presence of the impurity or a plausible precursor.

  • Review the Reaction Mechanism: Consider potential side reactions that could lead to the identified structure. Could it be an isomer, a dimer, or a reaction with a solvent or reagent?

  • Conduct Spike & Fate Studies: Intentionally add a known amount of the isolated impurity (or a suspected precursor) into a clean reaction mixture.[10] Monitor its concentration throughout the process to understand if it is formed in situ, is a carry-over from a previous step, or is a degradation product.

Step 3: Develop a Control Strategy via Process Optimization

Based on the impurity's source and formation mechanism, systematically adjust reaction parameters.

Table 1: Parameters for Optimization to Minimize a Known Impurity

ParameterRationale & CausalityExperimental ApproachMonitoring Technique
Temperature Many side reactions have a higher activation energy than the main reaction. Overheating can disproportionately increase the rate of impurity formation.[10]Run the reaction at a series of lower temperatures (e.g., in 5-10°C increments).In-process TLC, HPLC, or GC to track the ratio of product to impurity.
pH / Catalyst Acidic or basic conditions can catalyze degradation, polymerization, or side reactions.[1]Screen alternative acid/base catalysts (e.g., a weaker organic acid instead of a strong mineral acid). Carefully control pH with a buffer if applicable.pH monitoring; HPLC analysis of reaction aliquots.
Reagent Stoichiometry An excess of a particular reagent might lead to side reactions with the product or intermediates.Vary the stoichiometry of key reagents. For example, reduce the equivalents of a nucleophile or oxidant.HPLC to quantify product and key byproducts.
Reaction Time Prolonged exposure of the product to harsh reaction conditions can lead to degradation.Monitor the reaction closely and quench it as soon as starting material consumption is complete.[3][11]TLC or rapid HPLC/GC analysis to find the optimal endpoint.
Step 4: Refine the Purification Protocol

If the impurity cannot be eliminated completely through process controls, the final purification step must be optimized to remove it.

  • Crystallization: This is a highly effective method for removing impurities on a large scale, provided a suitable solvent system can be found. It is often preferred as it generates less waste than chromatography.[9]

  • Distillation: If your furanone product is volatile and thermally stable, distillation (including fractional or reduced-pressure methods) can be an excellent choice for separating it from less volatile or more volatile impurities.[9]

  • Chromatography: While standard on a small scale, large-scale column chromatography can be resource-intensive. Optimizing the mobile phase and stationary phase is key to achieving efficient separation. Both normal-phase and reversed-phase HPLC can be effective for furanone purification.[8]

Experimental Workflow: Systematic Troubleshooting of an Unknown Impurity

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Source Investigation cluster_2 Phase 3: Mitigation cluster_3 Outcome A Persistent Impurity Detected (HPLC/GC) B Enrich & Isolate Impurity (Prep-HPLC / Column) A->B C Structural Elucidation (MS, HRMS, NMR) B->C D Hypothesize Formation Pathway C->D E Analyze Raw Materials D->E F Conduct Spike & Fate Studies D->F G Optimize Reaction Conditions (Temp, pH, Time, Stoichiometry) F->G H Refine Purification Protocol (Crystallization, Distillation) G->H I Implement In-Process Controls H->I J Impurity Below Acceptable Limit I->J G Start Starting Materials (e.g., 1,4-dicarbonyls, β-ketoesters) Product Desired Furanone Product Start->Product Main Reaction Pathway (e.g., Paal-Knorr) Pyrrole Pyrrole Byproduct Start->Pyrrole Amine Impurities Polymer Polymerization (Tar Formation) Product->Polymer High Temp, [H+] RingOpen Ring Opening (Acyclic Byproducts) Product->RingOpen H2O, [H+] Degradation Other Degradation (e.g., Decarboxylation) Product->Degradation High Temp

Caption: Common side reactions leading to major impurities in furanone synthesis.

Mitigation Strategies

A multi-faceted approach is required to prevent product degradation.

Table 2: Strategies to Minimize Polymerization and Discoloration

StrategyMechanism of Action & RationaleImplementation Protocol
Strict pH Control Minimizes protonation of the furanone ring, which is the initiating step for polymerization. [1]- Use the mildest effective acid catalyst.- Consider non-protic Lewis acids.- If possible, run the reaction in a buffered system.
Temperature Management Reduces the overall reaction rate, disproportionately affecting side reactions with higher activation energies. [10]- Maintain the lowest possible reaction temperature for efficient conversion.- Ensure uniform heating and efficient heat dissipation in large reactors.
Inert Atmosphere Furanones can be susceptible to oxidation, which can lead to colored impurities.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). [2]
Minimize Reaction Time Reduces the product's exposure time to potentially harsh conditions that cause degradation. [3]- Use in-process monitoring (e.g., HPLC) to determine the point of maximum product formation and quench the reaction promptly.
Biphasic Systems Continuously removes the furanone product from the reactive (often acidic aqueous) phase into a non-reactive organic phase, protecting it from degradation. [3]- Select an organic solvent in which the product is highly soluble but the catalyst is not.- Ensure vigorous stirring to maintain a high interfacial area for efficient extraction.
Purification of Reagents Removes trace impurities (e.g., amines, metals) that could catalyze side reactions.- Distill solvents and reagents before use.- Verify the purity of all starting materials via analytical techniques before scaling up.

By implementing these structured troubleshooting and preventative strategies, you can effectively minimize impurity formation, leading to a more robust, scalable, and efficient furanone production process.

References
  • Benchchem. Application Notes and Protocols for HPLC Purification of Furanone Compounds.
  • Benchchem. Common side reactions in the synthesis of furan-2,4-diones.
  • Benchchem. optimizing reaction conditions for 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • Benchchem. A Comparative Guide to the Analysis of Furaneol: Benchmarking New and Established Techniques.
  • PubMed. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
  • Reddit. Help with purification of furanones.
  • ResearchGate. Optimization of the reaction conditions: synthesis of pyrrolone/furan. [a].
  • Benchchem. Common side reactions in the synthesis of furans.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones.
  • J. Braz. Chem. Soc. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • University of Rochester, Department of Chemistry. About Purification.
  • W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • BioPharm International. Elements in Raw Materials May Impact Product Quality.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • FILAB. Raw material: purity analyzes in laboratory.
  • IJNRD. 'A Review on RAW MATERIAL ANALYSIS'.
  • Pharma Knowledge Forum. Impurities Control Strategies In Pharmaceuticals: Why & How.

Sources

Technical Support Center: Optimizing HPLC Separation of Furanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of separating furanone isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. Furanones, a class of heterocyclic organic compounds, are pivotal in pharmaceutical synthesis, flavor chemistry, and as building blocks for natural products.[1][2][3] Their isomers, however, often exhibit nearly identical physicochemical properties, making their separation a formidable analytical task.

This resource moves beyond generic protocols to provide in-depth, field-proven insights into method development and troubleshooting. Here, we dissect the "why" behind experimental choices, empowering you to not only resolve common issues but also to proactively design robust and efficient separation methods.

Frequently Asked Questions (FAQs)

Q1: My furanone isomers are co-eluting or showing very poor resolution. Where do I start troubleshooting?

A1: Poor resolution is the most common challenge and typically stems from suboptimal selectivity.[4] The key is to systematically evaluate the core components of your HPLC method: the stationary phase, the mobile phase, and the temperature.

Initial Troubleshooting Workflow:

start Poor Resolution of Furanone Isomers check_column 1. Verify Column Health & Suitability start->check_column check_mobile_phase 2. Assess Mobile Phase Composition check_column->check_mobile_phase Column OK result Improved Resolution check_column->result New/Clean Column Resolves Issue optimize_temp 3. Evaluate Column Temperature check_mobile_phase->optimize_temp No Improvement check_mobile_phase->result Adjusted Mobile Phase Works optimize_temp->result Optimization Successful

Caption: Initial troubleshooting workflow for poor isomer resolution.

  • Column Health: An aged or contaminated column is a frequent culprit. Before altering method parameters, verify your column's performance with a standard mixture.[4] If you suspect contamination, flush the column with a strong solvent.[5]

  • Mobile Phase Composition: This is your primary tool for manipulating selectivity. For reversed-phase (RP) systems, acetonitrile is often preferred over methanol for separating aromatic isomers as it can offer different selectivity.[4][6] For normal-phase (NP) systems, adjusting the ratio of the alcohol modifier (e.g., isopropanol in hexane) in small increments can have a significant impact.[7]

  • Temperature: Do not underestimate the power of temperature.[8] Changes as small as 5-10°C can alter selectivity, sometimes even reversing the elution order of closely related isomers.[9][10] Lowering the temperature often enhances chiral recognition and can improve the separation of structural isomers.[7][8]

Q2: I'm trying to separate enantiomers of a chiral furanone. What type of column and mobile phase should I use?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). For furanone compounds, polysaccharide-based CSPs are highly effective.[7][11]

  • Recommended CSPs: Columns with stationary phases derived from cellulose or amylose, such as Chiralpak® or Chiralcel® series, are the industry standard for this application.[11][12]

  • Typical Mobile Phase: Chiral separations of furanones are most commonly performed in normal-phase mode. A mobile phase consisting of an n-alkane (like n-hexane) and an alcohol modifier (isopropanol or ethanol) is the standard starting point.[7][11] A typical initial ratio to screen for separation is in the range of 90:10 to 80:20 (n-hexane:alcohol).[7]

  • Isocratic vs. Gradient Elution: For chiral separations, isocratic elution is generally preferred. This is because gradient elution with alkane/alcohol mobile phases can lead to baseline instability due to outgassing.[13] Furthermore, CSPs often require longer equilibration times, making isocratic methods more robust and reproducible.[13][14]

Q3: My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

A3: Poor peak shape can compromise resolution and quantification. The cause can be chemical (secondary interactions) or physical (system issues).

ProblemPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions between acidic furanone hydroxyl groups and active silanols on the stationary phase.- Sample solvent stronger than the mobile phase.- Column overload.- Add a mobile phase modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress silanol activity.[11]- Dissolve the sample in the initial mobile phase.- Reduce sample concentration or injection volume.[15]
Peak Fronting - Column overload (less common than for tailing).- Low column temperature leading to poor mass transfer.- Decrease the amount of sample injected.- Increase the column temperature in 5°C increments.[16]
Split Peaks - Clogged inlet frit.- Void in the column packing material.- Sample precipitating upon injection.- Back-flush the column (if permitted by the manufacturer).[7]- Replace the column.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[7]
Q4: My retention times are drifting from one injection to the next. How can I improve reproducibility?

A4: Retention time instability is a common issue that points to a lack of equilibrium or consistency in the HPLC system.[5]

Key Areas to Investigate for Retention Time Drift:

  • Temperature Fluctuation: Inconsistent ambient temperatures can cause retention times to shift. A column oven is essential for maintaining a stable temperature.[7][9] Even minor fluctuations can impact retention.[14]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed.[14] In NP chromatography, the more volatile component (e.g., hexane) can evaporate over time, changing the mobile phase composition and affecting retention.[14]

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. Chiral columns, in particular, may require longer equilibration times.[13]

  • Pump Performance: Check for leaks in the system and ensure the pump is delivering a consistent, pulse-free flow.[5][17]

Troubleshooting Guides: In-Depth Scenarios

Scenario 1: Separating Achiral Positional Isomers of Hydroxy-Furanones

Problem: You are struggling to separate 2-hydroxy- and 3-hydroxy-furanone isomers using a standard C18 column with a methanol/water mobile phase. The peaks are almost completely co-eluting.

Analytical Approach: The structural difference between these isomers is subtle, leading to very similar hydrophobicity. A standard C18 phase may not provide sufficient selectivity.

Troubleshooting Workflow:

start Co-elution on C18 change_solvent 1. Switch Organic Modifier (Methanol -> Acetonitrile) start->change_solvent change_column 2. Change Stationary Phase (e.g., Phenyl-Hexyl or Embedded Amide) change_solvent->change_column Still Poor Resolution success Baseline Separation Achieved change_solvent->success Resolution Improved optimize_conditions 3. Fine-tune Mobile Phase & Temperature change_column->optimize_conditions Partial Separation Observed optimize_conditions->success

Caption: Workflow for separating challenging positional isomers.

Step-by-Step Protocol:

  • Change the Organic Modifier: Replace methanol with acetonitrile. Acetonitrile's different solvent properties can alter interactions with the stationary phase and may improve selectivity for aromatic compounds.[4]

  • Select an Alternative Stationary Phase: If changing the organic modifier is insufficient, a different column chemistry is required.

    • Phenyl-Hexyl or PFP Columns: These columns offer alternative selectivity through π-π interactions with the furanone ring, which can be highly effective for separating positional isomers.[15][18]

    • Embedded Amide Columns: These columns can provide unique shape selectivity due to the presence of polar groups near the silica surface, which can be beneficial for separating diastereomers and other structurally similar isomers.[18]

  • Optimize Mobile Phase pH: The ionization state of the hydroxyl groups can be manipulated by adjusting the mobile phase pH with modifiers like formic or acetic acid. This can significantly impact retention and selectivity.[19]

  • Adjust Temperature: Systematically evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures can sometimes increase selectivity for isomers.[8]

Scenario 2: Developing a Chiral Separation Method for a Novel Furanone Derivative

Problem: You need to develop a method to separate the enantiomers of a new furanone-based active pharmaceutical ingredient (API).

Method Development Strategy: A systematic screening approach is the most efficient way to identify suitable chiral separation conditions.

Experimental Protocol: Chiral Method Screening

  • Column Selection:

    • Select a set of polysaccharide-based chiral columns with different selectivities (e.g., Chiralpak IA, IB, IC, AD).[11] This initial screening is crucial as CSP selection is often empirical.[20]

  • Mobile Phase Screening:

    • Primary Screening (Normal Phase):

      • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90/10, v/v)

    • Run isocratic separations on each column with each mobile phase. This will quickly identify the most promising column/solvent combinations.

  • Optimization of the Best Condition:

    • Once a promising column and mobile phase are identified, fine-tune the separation by:

      • Adjusting the Alcohol Modifier Concentration: Decrease the percentage of alcohol in small increments (e.g., from 10% to 8%, then 5%). This generally increases retention and can improve resolution.[7]

      • Optimizing Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and enhance resolution.[7]

      • Controlling Temperature: Evaluate the separation at a lower temperature (e.g., 15°C or 10°C) to see if chiral recognition is improved.[7]

Data Summary for Chiral Method Development:

ParameterInitial Screening ConditionsOptimization RangeRationale
Stationary Phase Chiralpak IA, IB, IC, ADBest performing column from screeningDifferent CSPs offer diverse chiral recognition mechanisms.[20]
Mobile Phase Hexane/IPA (90/10), Hexane/EtOH (90/10)Vary alcohol % from 2% to 20%Modulates retention and selectivity.[7]
Flow Rate 1.0 mL/min0.3 - 1.0 mL/minLower flow rates can increase efficiency and resolution.[7]
Temperature 25°C (Ambient)10°C - 40°CLower temperatures often improve chiral recognition.[7][8]
Detection UV (at λmax of the compound)UV (at λmax of the compound)Standard detection method for furanones.[11]

References

  • ResearchGate. (n.d.). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • PubMed. (2009). Stereochemical study of a novel tautomeric furanone, homofuraneol.
  • Hawach. (2025, February 10). Effect of Elevated Temperature on HPLC Columns.
  • Ajel. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
  • PubMed. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
  • Wikipedia. (n.d.). 2-Furanone.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • PubMed. (1995). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Pharmazoned.com. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • PubChem. (n.d.). 2(5H)-Furanone.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector.
  • PubChem. (n.d.). 2(3H)-Furanone.
  • National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
  • PubChem. (n.d.). 3(2H)-Furanone.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • Welch Materials. (2024, November 18). [Readers Insight] A Guide to Selective Columns for Isomer Separation.
  • UVaDOC. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf.
  • National Institutes of Health. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.

Sources

overcoming instability of 5-hydroxy-4-propylfuran-2(5H)-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2). This molecule, a member of the butenolide class of unsaturated lactones, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, its utility is often challenged by its inherent chemical instability during storage and experimentation. As a liquid or oil that can range from yellow to dark brown, changes in its physical appearance and chemical integrity are common concerns for researchers.[1][4]

This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth understanding of the degradation mechanisms, a troubleshooting guide for common issues, and validated protocols for enhancing the stability of this compound.

Understanding the Instability: The 'Why' Behind Degradation

The structure of this compound contains two key functionalities that are susceptible to degradation: the unsaturated lactone (an intramolecular ester) and the allylic hydroxyl group. These features make the molecule vulnerable to two primary degradation pathways: hydrolysis and oxidation.

Pathway A: pH-Dependent Lactone Hydrolysis

The five-membered lactone ring is an ester and is susceptible to hydrolysis, a reaction that is catalyzed by both acid and, more significantly, base. Under neutral or alkaline conditions, the lactone ring can open to form the corresponding gamma-hydroxy carboxylate salt, which is inactive for most synthetic purposes.[5] This equilibrium is pH-dependent; acidic conditions favor the closed, active lactone form, while alkaline conditions favor the open, inactive carboxylate form.[5][6]

Pathway B: Oxidative Degradation

The furanone ring, particularly with its electron-rich double bond and allylic hydroxyl group, is prone to oxidation from atmospheric oxygen (autoxidation) and light (photo-oxidation).[7][8] This process can be initiated by light, heat, or trace metal impurities and often proceeds via a radical mechanism.[9] Oxidative degradation is complex and can lead to a variety of byproducts, including smaller chain acids, aldehydes, and eventually, polymeric materials. This pathway is frequently the cause of sample discoloration (darkening) and the appearance of multiple new peaks in a chromatogram.[6][10]

G parent This compound parent->mid_hydrolysis parent->mid_oxidation hydrolysis_product Ring-Opened Carboxylate (Inactive) oxidation_products Complex Mixture: • Aldehydes • Smaller Acids • Polymeric material mid_hydrolysis->hydrolysis_product  Lactone Hydrolysis subg_hydrolysis Conditions: • pH > 7 • Water mid_oxidation->oxidation_products  Oxidation   subg_oxidation Catalysts: • Oxygen (O2) • Light (hν) • Heat G cluster_storage Storage Conditions start Receive & Characterize (T=0 HPLC, NMR) prep Prepare Samples (e.g., Neat, in Solution A, in Solution B) start->prep aliquot Aliquot into Vials for Each Condition & Time Point prep->aliquot cond1 Condition 1: 2-8°C, Dark, Argon aliquot->cond1 Distribute cond2 Condition 2: 25°C, Dark, Air aliquot->cond2 Distribute cond3 Condition 3: 25°C, Light, Air aliquot->cond3 Distribute analysis Pull Samples at T=1, 3, 6 Months cond1->analysis cond2->analysis cond3->analysis hplc Analyze by HPLC (Assay vs. T=0) analysis->hplc report Report Purity (%) vs. Time for each condition hplc->report

Sources

Technical Support Center: Enhancing Selectivity in Reactions of 5-Hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 5-hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2). This versatile building block, a key intermediate in the synthesis of pharmaceuticals like the antiepileptic drug Brivaracetam, presents unique selectivity challenges due to its multiple reactive sites.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges and achieve your desired synthetic outcomes with high precision.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and the main selectivity challenges?

A1: this compound possesses three primary reactive sites, leading to potential selectivity issues:

  • C5-Hemiacetal Hydroxyl Group: This alcohol can undergo acylation, alkylation, or substitution.

  • α,β-Unsaturated Lactone System (C3-C4 double bond): This Michael acceptor is susceptible to conjugate additions.

  • Lactone Carbonyl Group: This group can be targeted by strong reducing agents or nucleophiles, potentially leading to ring-opening.

The main challenges are achieving:

  • Chemoselectivity: Differentiating between the hydroxyl group and the unsaturated system.

  • Regioselectivity: Ensuring additions occur at the desired position of the double bond.

  • Stereoselectivity: Controlling the stereochemistry at the C5 chiral center and any new stereocenters formed during a reaction.

Q2: Can the C5-hydroxyl group be selectively protected? What protecting groups are recommended?

A2: Yes, selective protection of the C5-hydroxyl group is a crucial strategy for directing reactivity towards the α,β-unsaturated system. The hemiacetal nature of this hydroxyl group makes it relatively labile, so mild protection/deprotection conditions are essential.

Protecting GroupProtection ConditionsDeprotection ConditionsKey Considerations
Silyl Ethers (e.g., TBS, TIPS) R3SiCl or R3SiOTf, Imidazole or Et3N, CH2Cl2 or DMF, 0 °C to RTTBAF in THF; or mild acid (e.g., AcOH in THF/H2O)Excellent selectivity for hydroxyls. Bulky groups (TIPS) can offer enhanced stability.
Benzyl Ether (Bn) BnBr or BnCl, NaH or K2CO3, DMF or THFCatalytic Hydrogenolysis (H2, Pd/C); or strong oxidizing agentsVery stable to a wide range of conditions but requires more robust deprotection.
Acetal/Ketal (e.g., MOM, MEM) MOMCl or MEMCl, DIPEA, CH2Cl2Mild to strong acidic conditions (HCl in MeOH, TFA)Can be sensitive to Lewis acids used in subsequent steps.
Q3: What factors govern the stereochemical outcome of reactions, particularly conjugate additions?

A3: The stereochemical outcome is primarily dictated by the catalyst, the substrate, and the reaction conditions. For conjugate additions (e.g., Michael additions), the facial selectivity is influenced by the existing stereocenter at C5. However, the choice of catalyst is paramount for overriding the substrate's inherent bias and achieving high diastereoselectivity.[3]

  • Catalyst: Chiral organocatalysts (e.g., cinchona alkaloids, prolinol ethers) or metal complexes can create a chiral environment that favors the approach of the nucleophile from a specific face.[3][4]

  • Substrate: The propyl group at C4 creates steric hindrance that can influence the trajectory of the incoming nucleophile.

  • Solvent and Temperature: These parameters can affect the stability of the transition state and the solubility and activity of the catalyst, thereby influencing selectivity. Lowering the temperature often enhances selectivity.

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Guide 1: Poor Chemoselectivity - Unwanted Reaction at the C5-Hydroxyl Group
  • Problem: During a Michael addition reaction targeting the C3-C4 double bond, you observe significant formation of byproducts resulting from O-acylation or O-alkylation of the C5-hydroxyl group.

  • Probable Cause: The nucleophile or reagents used are reacting with the acidic proton of the hydroxyl group. Basic conditions can deprotonate the hydroxyl, making it a competing nucleophile.

  • Solution Workflow: Implement a protecting group strategy.

    G

    Step-by-Step Protocol (TBS Protection):

    • Dissolve this compound (1.0 equiv) in anhydrous CH2Cl2 or DMF under an inert atmosphere (N2 or Ar).

    • Add imidazole (1.5 equiv) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH4Cl solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TBS-protected furanone.

    • Proceed with your intended reaction on the C3-C4 double bond.

Guide 2: Low Diastereoselectivity in Michael Additions
  • Problem: A Michael addition of a nucleophile (e.g., a nitroalkane or malonate) to the furanone results in a nearly 1:1 mixture of diastereomers.

  • Probable Cause: The reaction is under thermodynamic control, or the chosen catalyst is not effective at creating a sufficiently differentiated energetic barrier between the diastereomeric transition states. The inherent directing effect of the C5-substituent is insufficient.

  • Solution Workflow: Screen catalysts and optimize reaction conditions to favor a kinetically controlled, highly selective pathway.

    G

    Step-by-Step Protocol (Catalyst-Controlled Nitro-Michael Addition): This protocol is adapted from methodologies known to achieve high diastereocontrol in similar systems.[3]

    • To a solution of the C5-protected 4-propylfuran-2(5H)-one (1.0 equiv) and the nitroalkene (1.2 equiv) in a non-polar solvent like toluene or CH2Cl2 (0.1 M), add the chiral organocatalyst (5-10 mol%).

      • For syn-selective addition: Use a quinine-derived catalyst.

      • For anti-selective addition: Use an epi-quinine-derived catalyst.[3]

    • Cool the reaction mixture to the desired temperature (start at 0 °C and decrease if selectivity is low).

    • Stir the reaction for 12-48 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture directly.

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR or chiral HPLC analysis.

    Catalyst Screening Comparison:

Catalyst (Example)Expected Major DiastereomerTypical Diastereomeric Ratio (dr)Reference
Quinine-derived thioureasyn>98:2[3]
epi-Quinineantiup to 96:4[3]
Diphenylprolinol silyl etherVaries with substrateup to >99:1[4]
Guide 3: Unwanted Reduction of the Alkene or Carbonyl Group
  • Problem: When attempting to reduce the lactone carbonyl to a diol or selectively reduce the C5-hemiacetal to an alcohol, you observe over-reduction, including saturation of the C3-C4 double bond.

  • Probable Cause: The reducing agent is too harsh. Strong hydrides like LiAlH4 will typically reduce both the carbonyl and the conjugated double bond.

  • Solution: Use a milder and more chemoselective reducing agent.

    Recommended Reducing Agents for Selective Transformations:

Target Functional GroupReagentTypical ConditionsNotes
Alkene (Conjugate Reduction) NaBH4 with NiCl2 or CoCl2MeOH, 0 °C to RTReduces the double bond while often leaving the lactone intact.
Carbonyl (1,2-Reduction) NaBH4 with CeCl3·7H2O (Luche Reduction)MeOH or EtOH, -78 °C to 0 °CHighly selective for carbonyls in the presence of conjugated alkenes.
C5-OH to C5-H (Deoxygenation) Et3SiH, Lewis Acid (e.g., BF3·OEt2)CH2Cl2, -78 °C to 0 °CIonic hydrogenation selectively removes the hydroxyl group.

By methodically addressing the inherent reactivity of this compound and applying these targeted strategies, you can significantly enhance the selectivity of your reactions and achieve your desired molecular architecture with greater efficiency and purity.

References

  • Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers.
  • Anti-Selective Asymmetric Nitro-Michael Reaction of Furanones: Diastereocontrol by C
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug (PDF). ACS Omega.
  • Optimization of reaction conditions | Download Table.
  • Optimization of reaction conditions. | Download Scientific Diagram.
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega.
  • This compound - LookChem. LookChem.
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega (Alternative Link).
  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. Molecules.
  • Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Chemistry Portal.
  • [Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][5][6].]([Link]) MDPI.
  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • 5-Hydroxy-4-propylfuran-2(5H)
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules.
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals.
  • 78920-10-2|this compound. BLDpharm.
  • 5-Hydroxy-4-methylfuran-2(5H)-one. ChemScene.
  • 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals (ChemRxiv). Cambridge Open Engage.
  • An Efficient Chemoselective Reduction of Furan Series Unsatur
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society.
  • Regioselectivity in Alkene Form
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals (ChemRxiv - Alt Link). ChemRxiv.
  • 78920-10-2 this compound. AKSci.
  • Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Molecules.
  • This compound | CAS#:78920-10-2. Chemsrc.
  • This compound. MySkinRecipes.
  • Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in W
  • ChemInform Abstract: High Regio- and Diastereo-Selective Synthesis of 1,5-Dicarbonyls by Michael Addition.

Sources

Technical Support Center: Furanone Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when transitioning furanone synthesis from the bench to a larger scale. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Low Yield and Reaction Inefficiency

Low product yield is one of the most frequent and costly issues during scale-up. What works efficiently on a 100 mg scale can often fail to deliver comparable results at 100 g or 1 kg. The underlying causes are typically multifactorial, involving kinetics, thermodynamics, and physical processing limitations.

Question 1: My Paal-Knorr furanone synthesis yield dropped significantly after scaling up from 1g to 100g. What are the likely causes?

This is a classic scale-up problem. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is sensitive to several parameters that change with scale.[1][2] The primary causes for a drop in yield often revolve around suboptimal reaction conditions, inefficient mixing, and thermal management issues.[3]

Troubleshooting Steps & Causal Analysis:

  • Catalyst Choice and Concentration:

    • The Problem: Strong protic acids (e.g., H₂SO₄, HCl) that work well on a small scale can cause degradation of sensitive substrates or the furanone product itself during the longer reaction or heating times required for larger volumes.[3][4]

    • The Solution: Consider switching to a milder catalyst system. Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or solid acid catalysts can be highly effective, reduce degradation, and simplify the work-up process by allowing for simple filtration to remove the catalyst.[3][4] Ensure the catalyst loading is recalculated based on molar ratios, not just volume.

  • Reaction Temperature and Time:

    • The Problem: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[5] This can lead to uneven heating, localized "hot spots" where byproducts form, or extended reaction times that promote product degradation.[1]

    • The Solution: Monitor the internal reaction temperature meticulously, not just the heating mantle setting. Use reaction calorimetry in a laboratory reactor to understand the heat flow of your reaction.[6] This data is crucial for predicting thermal behavior at scale. Microwave-assisted synthesis has shown promise in dramatically reducing reaction times and improving yields, though its scalability can be limited.[3]

  • Byproduct Formation (Furan vs. Furanone):

    • The Problem: In variations of the Paal-Knorr synthesis aiming for specific furanone structures, the formation of a simple furan byproduct can become dominant under certain conditions, particularly with excessively acidic environments (pH < 3).[7]

    • The Solution: Carefully control the pH and stoichiometry. The reaction mechanism for furan formation involves acid-catalyzed cyclization and dehydration of the dicarbonyl without the incorporation of other necessary reagents.[4] A slightly milder acid or a buffered system may favor the desired pathway.

Table 1: Comparison of Catalysts for Paal-Knorr Furanone Synthesis Scale-Up
Catalyst TypeExamplesPros for Scale-UpCons for Scale-Up
Protic Acids H₂SO₄, HCl, p-TsOHInexpensive, readily available.Can cause substrate/product degradation; corrosive; difficult to remove during work-up.[4]
Lewis Acids ZnCl₂, BF₃·Et₂O, Sc(OTf)₃Milder conditions, higher selectivity for sensitive substrates.More expensive; can be moisture-sensitive; may require anhydrous conditions.[3]
Solid Acids Amberlyst, Nafion, ZeolitesEasily removed by filtration (simplifies work-up); recyclable; often less corrosive.Can have lower activity requiring higher temperatures; potential for mass transfer limitations.
No Catalyst Thermal/MicrowaveAvoids catalyst cost and removal; microwave can drastically reduce reaction times.[3]High temperatures may still cause degradation; microwave scalability can be challenging.
Section 2: Reaction Control and Thermal Management

Safety and control are paramount during scale-up. An exothermic reaction that is easily managed in a small flask can become a serious hazard in a large reactor.

Question 2: My furanone synthesis is highly exothermic. How do I manage the thermal risk during scale-up?

The inability to effectively remove heat is one of the most dangerous aspects of scaling up a chemical reaction. The heat generated by a reaction increases with volume (a cubic function), while the ability to dissipate that heat through the vessel walls only increases with surface area (a square function).[5]

Causal Analysis & Mitigation Strategy:

  • Understand the Exotherm: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.[6]

  • Control Reagent Addition: The most effective way to control an exotherm is to control the rate of reaction. This is typically achieved by adding one of the reagents slowly to the reaction mixture, allowing the cooling system to keep pace with the heat being generated. This is known as a semi-batch process.

  • Improve Heat Transfer:

    • Reactor Choice: Jacketed glass or steel reactors are standard for scale-up and allow for the circulation of a cooling fluid.

    • Agitation: Good mixing is critical for transferring heat from the bulk of the liquid to the reactor walls.[8] Ensure the agitator design is appropriate for the viscosity and volume of your reaction.

Diagram: The Scale-Up Thermal Challenge

The diagram below illustrates the critical change in the surface-area-to-volume ratio as a reactor's scale increases, which is the root cause of many thermal management problems.

Scale_Up_Thermal_Challenge cluster_small_scale Small Scale (e.g., 1L) cluster_large_scale Large Scale (e.g., 100L) Small_Reactor Reactor Volume = V Surface Area = A Small_Ratio High Surface Area to Volume Ratio (A/V) Small_Reactor->Small_Ratio results in Small_Heat Efficient Heat Dissipation Small_Ratio->Small_Heat Scale_Up Process Scale-Up Small_Heat->Scale_Up Large_Reactor Reactor Volume = 100V Surface Area ≈ 21.5A Large_Ratio Low Surface Area to Volume Ratio (A/V) Large_Reactor->Large_Ratio results in Large_Heat Poor Heat Dissipation (Risk of Runaway) Large_Ratio->Large_Heat Scale_Up->Large_Heat

Caption: Impact of scale-up on the surface-area-to-volume ratio and heat transfer.

Section 3: Mixing and Mass Transfer Issues

Efficient mixing is essential for achieving homogeneity in concentration and temperature, which directly impacts reaction rate, yield, and selectivity.[6]

Question 3: I'm seeing inconsistent results and more byproducts. Could mixing be the problem?

Absolutely. As you scale up, the mixing dynamics change dramatically. What was instantaneous mixing in a flask with a magnetic stir bar becomes a time-dependent process in a large reactor.[9]

Troubleshooting Steps & Causal Analysis:

  • Transition from Magnetic to Mechanical Agitation:

    • The Problem: Magnetic stir bars are ineffective for volumes much larger than a few liters, especially with viscous solutions or slurries.[5] They create a vortex but do not ensure bulk fluid motion, leading to stagnant zones.

    • The Solution: Use overhead mechanical stirrers. The choice of impeller (e.g., anchor, pitched-blade turbine, Rushton turbine) is critical and depends on the reaction viscosity, need for solid suspension, and desired flow pattern. Baffles are often required in larger reactors to prevent vortexing and improve top-to-bottom mixing.[5]

  • Identify if the Reaction is "Mixing-Sensitive":

    • The Concept: A reaction is mixing-sensitive if the rate of reaction is faster than the rate of mixing. In this case, the product distribution is determined by how quickly you can mix the reagents.

    • The Test: A simple lab test involves running the reaction twice under identical conditions but with different stirring speeds or addition rates. If the yield or byproduct profile changes, your reaction is mixing-sensitive.

    • The Solution for Scale-Up: For such reactions, successful scale-up requires maintaining a constant ratio between the process rate and the mixing rate (a constant Damköhler number).[9] This may involve optimizing the feed location (e.g., subsurface addition near the impeller) and using a more powerful agitation system.

Diagram: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing the cause of low yields during scale-up.

Low_Yield_Troubleshooting Start Low Yield on Scale-Up Check_Purity Are starting materials pure? Start->Check_Purity Purify_SM Action: Purify Starting Materials Check_Purity->Purify_SM No Check_Stoich Is stoichiometry correct? Check_Purity->Check_Stoich Yes Adjust_Stoich Action: Re-verify calculations and measurements Check_Stoich->Adjust_Stoich No Check_Conditions Reaction Conditions Issue? Check_Stoich->Check_Conditions Yes Temp_Issue Temperature Control Problem? Check_Conditions->Temp_Issue Yes Mixing_Issue Mixing/Mass Transfer Issue? Check_Conditions->Mixing_Issue No, conditions seem fine Monitor_Temp Action: Use internal probe. Perform calorimetry. Temp_Issue->Monitor_Temp Time_Issue Reaction Time Incorrect? Temp_Issue->Time_Issue Monitor_Rxn Action: Monitor by TLC/GC/LC-MS. Determine optimal endpoint. Time_Issue->Monitor_Rxn Improve_Mixing Action: Use overhead stirrer. Optimize impeller/baffles. Check for stagnant zones. Mixing_Issue->Improve_Mixing Yes Workup_Loss Significant losses during work-up? Mixing_Issue->Workup_Loss No, mixing is vigorous Optimize_Workup Action: Optimize extraction/filtration. Perform mass balance. Workup_Loss->Optimize_Workup Yes

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 5-hydroxy-4-propylfuran-2(5H)-one by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of regulatory compliance and successful downstream applications. This guide provides an in-depth technical comparison for the validation of 5-hydroxy-4-propylfuran-2(5H)-one purity, focusing on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will explore the rationale behind the experimental design, present a detailed validation protocol in accordance with international guidelines, and objectively compare the performance of HPLC-UV with alternative analytical techniques, supported by experimental data.

Introduction to this compound and the Imperative of Purity Analysis

This compound (MW: 142.15 g/mol , Formula: C₇H₁₀O₃) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its furanone core is a versatile building block for more complex heterocyclic structures. Given its role as a precursor, its purity is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final product. Commercial suppliers often specify a purity of ≥98%, typically determined by HPLC or NMR.[1][2][3]

The inherent reactivity of the 5-hydroxy-2(5H)-furanone moiety, however, presents a challenge. The presence of a hydroxyl group and a lactone ring makes the molecule susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to oxidative stress.[4] Therefore, a well-validated, stability-indicating analytical method is not just a quality control requirement but a critical tool for understanding the compound's stability profile.

The Chosen Workhorse: Reversed-Phase HPLC-UV

For the purity determination of a moderately polar and UV-active compound like this compound, reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. This technique offers an optimal balance of specificity, sensitivity, and robustness for routine quality control and stability testing.[5]

The Causality behind the Choice:

  • Specificity: HPLC excels at separating the analyte of interest from closely related impurities that may arise during synthesis or degradation.

  • Quantitative Accuracy: HPLC with UV detection provides excellent quantitative performance, with high precision and accuracy, which is essential for purity assessment.[5]

  • Versatility: The technique is suitable for analyzing non-volatile and thermally labile compounds, a potential concern for furanone derivatives which can be sensitive to the high temperatures used in Gas Chromatography (GC).[9]

A Rigorous Validation Protocol for the HPLC-UV Method

To ensure the developed HPLC-UV method is "fit for purpose," a comprehensive validation study must be conducted based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][10][11][12] This process establishes the performance characteristics of the method and provides a high degree of assurance in the reliability of the analytical data.

Experimental Workflow for HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Data Analysis & Reporting MD_Start Define Analytical Target Profile MD_Screen Screen Columns & Mobile Phases MD_Start->MD_Screen MD_Opt Optimize Chromatographic Conditions MD_Screen->MD_Opt MD_Final Finalize Method Parameters MD_Opt->MD_Final Specificity Specificity / Forced Degradation MD_Final->Specificity Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability DA_Collect Collect & Process Data Solution_Stability->DA_Collect DA_Stats Statistical Analysis DA_Collect->DA_Stats DA_Report Generate Validation Report DA_Stats->DA_Report

Caption: Workflow for HPLC-UV Method Development and Validation.

Step-by-Step Method Validation Protocol

1. Specificity and Forced Degradation Studies:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To demonstrate this, forced degradation studies are performed.[2][14]

  • Protocol:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state and in solution).

      • Photolytic: Expose to UV light (254 nm) and visible light for a defined period as per ICH Q1B.

    • Analyze the stressed samples by the developed HPLC-UV method with a PDA detector.

  • Acceptance Criteria: The method is considered specific if the main peak of this compound is well-resolved from all degradation product peaks (resolution > 2). The peak purity of the analyte peak should also be assessed using the PDA detector to confirm no co-eluting peaks.

2. Linearity and Range:

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (Recovery):

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Protocol:

    • Prepare a placebo (if a formulated product is being tested) or a blank solution.

    • Spike the placebo/blank with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).

6. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic).

      • Wavelength of detection (e.g., ± 2 nm).

    • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits for all variations.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a robust and widely accepted method, it is essential for a senior application scientist to understand its performance in the context of other available analytical techniques. Here, we compare HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase with detection by mass spectrometry.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[1][11]
Analyte Suitability Ideal for non-volatile and thermally labile compounds. Suitable for polar to moderately non-polar compounds.[5][9]Requires volatile and thermally stable analytes. Derivatization may be needed for polar compounds.[9][15]Applicable to any soluble compound with NMR-active nuclei. Provides structural information.
Specificity High, especially with forced degradation studies and PDA detection.Very high, provides mass spectral data for peak identification and purity assessment.Excellent, provides structural confirmation and can distinguish between isomers.
Sensitivity Good to excellent, depending on the chromophore.Excellent, often higher than HPLC-UV for suitable analytes.Generally lower than chromatographic methods.[1]
Quantitation Highly precise and accurate with external standards.Good, but can be affected by matrix effects and ionization efficiency.Highly accurate and precise. Can be a primary ratio method, not requiring a specific reference standard of the analyte.[10][12]
Speed Analysis times are typically in the range of 10-30 minutes.Often faster run times than HPLC for volatile compounds.[9]Can be rapid for simple samples, but data acquisition and processing can be more involved.
Cost & Complexity Moderate initial and running costs. Relatively straightforward operation.Higher initial cost for the mass spectrometer. More complex operation and maintenance.High initial instrument cost. Requires a skilled operator.
Best For Routine QC, purity testing of non-volatile compounds, stability studies.Analysis of volatile impurities, residual solvents, and thermally stable compounds.Purity determination of reference standards, quantification without a specific standard, structural elucidation of impurities.

In the context of this compound:

  • GC-MS: Could be a valuable tool for identifying volatile impurities from the synthesis process. However, the thermal stability of the analyte would need to be carefully evaluated to avoid on-column degradation.

  • qNMR: Presents a powerful orthogonal technique for purity assessment.[1][11] It can provide a direct measure of purity without the need for a certified reference standard of this compound, which can be advantageous in the early stages of development. Its ability to provide structural information would be invaluable for identifying unknown impurities.

Conclusion: An Integrated Approach to Purity Validation

For the routine quality control and stability testing of this compound, a validated HPLC-UV method stands as the most practical and reliable choice. It offers a well-balanced combination of specificity, sensitivity, and robustness, backed by decades of use in the pharmaceutical industry and clear regulatory acceptance.

However, a truly comprehensive understanding of a compound's purity profile is best achieved through an integrated approach. The use of orthogonal techniques like GC-MS for volatile impurity profiling and qNMR for the absolute purity determination of reference materials provides a self-validating system of analysis. This multi-faceted strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate, ultimately contributing to the development of safe and effective final products.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (URL: [Link])
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL: [Link])
  • Quantitative NMR | Organic Primary Standards Group. (URL: [Link])
  • Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles 392. (URL: [Link])
  • forced degradation products: Topics by Science.gov. (URL: [Link])
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute. (URL: [Link])
  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymeriz
  • US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)
  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds - ResearchG
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and - MDPI. (URL: [Link])
  • Forced Degradation Studies - MedCrave online. (URL: [Link])
  • This compound (CAS 78920-10-2)
  • Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method - Acta Scientific. (URL: [Link])
  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (URL: [Link])
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
  • Studies in Stability Indicating Chromatographic Method Development and Valid
  • Celebration of Scholarship: GCMS VS HPLC. (URL: [Link])
  • This compound - LookChem. (URL: [Link])
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
  • Furan - the NIST WebBook. (URL: [Link])
  • UV-Vis Spectrum of 2-Furancarboxylic Acid - SIELC Technologies. (URL: [Link])
  • Journal of Chemical Health Risks Studies in Stability Indicating Chromatographic Method Development and Valid
  • Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][1][12]. (URL: [Link])
  • 5-hydroxy-4-phenylfuran-2(5H)-one | C10H8O3 - PubChem - NIH. (URL: [Link])
  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Furanone Derivatives as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anti-virulence strategies, this guide offers an in-depth comparative analysis of furanone derivatives as potent inhibitors of bacterial quorum sensing (QS). Moving beyond simple protocol recitation, we will delve into the causal mechanisms, comparative efficacy, and the self-validating experimental systems required for robust evaluation of these promising compounds.

The Imperative of Quorum Sensing Inhibition

Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing to coordinate collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population reaches a critical density, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community. This synchronized response is pivotal for regulating virulence factors, biofilm formation, and antibiotic resistance in numerous pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1]

Targeting QS presents a compelling anti-virulence strategy. Unlike traditional antibiotics that aim to kill bacteria or halt their growth, Quorum Sensing Inhibitors (QSIs) act as "pathoblockers," disarming pathogens without imposing a strong selective pressure for the development of resistance.[1] This approach promises to preserve the efficacy of existing antibiotics and offer a more sustainable therapeutic avenue.

Furanone Derivatives: From Marine Algae to Synthetic Potency

The journey of furanones as QSIs began with a natural discovery. The marine red alga, Delisea pulchra, was observed to possess a remarkable ability to resist biofouling on its surface. This was attributed to its production of halogenated furanones, which were found to interfere with the N-acyl homoserine lactone (AHL) regulatory systems in several Gram-negative bacteria.[2]

While natural furanones demonstrated the potential of this chemical scaffold, their activity against resilient pathogens like P. aeruginosa was limited. This spurred the development of synthetic derivatives, such as the widely studied furanone C-30 and furanone C-56 . These synthetic analogs, often lacking the alkyl side chain of their natural counterparts, exhibit significantly enhanced inhibitory effects against the P. aeruginosa QS machinery.[2][3]

Mechanism of Action: Competitive Antagonism of LuxR-Type Receptors

The primary mechanism by which furanone derivatives inhibit quorum sensing is through competitive antagonism of LuxR-type transcriptional regulators. In P. aeruginosa, the QS network is hierarchically organized, with the las and rhl systems playing central roles.

  • The las system: The LasI synthase produces the autoinducer 3-oxo-C12-HSL. At a threshold concentration, this molecule binds to the LasR transcriptional regulator. The activated LasR-AHL complex then initiates the transcription of target genes, including those for virulence factors like elastase (lasB) and the regulator for the rhl system.

  • The rhl system: The RhlI synthase produces the autoinducer C4-HSL, which binds to the RhlR regulator, controlling the expression of another set of virulence factors, such as rhamnolipids.

Furanone derivatives, due to their structural similarity to AHLs, can bind to the ligand-binding domain of LasR. However, this binding is non-productive; it fails to induce the necessary conformational changes for the protein to activate gene transcription. By occupying the binding site, furanones effectively block the native autoinducer, thereby disrupting the entire QS cascade.[2] Interestingly, studies show that furanone C-30 can inhibit both LasR and RhlR, with the latter being independent of LasR, suggesting a more complex mechanism of action than initially thought.[2]

Below is a diagram illustrating the hierarchical quorum sensing network in P. aeruginosa and the inhibitory action of furanone derivatives.

G cluster_las Las System cluster_rhl Rhl System cluster_furanone Intervention LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las produces LasR_inactive Inactive LasR AHL_las->LasR_inactive binds LasR_active Active LasR Complex RhlI RhlI LasR_active->RhlI activates Virulence Virulence Gene Expression (e.g., lasB, rhlA, pyocyanin) LasR_active->Virulence activates AHL_rhl C4-HSL RhlI->AHL_rhl produces RhlR_inactive Inactive RhlR AHL_rhl->RhlR_inactive binds RhlR_active Active RhlR Complex RhlR_active->Virulence activates Furanone Furanone Derivative Furanone->LasR_inactive competitively inhibits Furanone->RhlR_inactive inhibits

Caption: P. aeruginosa QS pathway and the inhibitory action of Furanone Derivatives.

Comparative Performance Analysis of Furanone Derivatives

The efficacy of furanone derivatives can be quantified by their ability to inhibit key QS-regulated phenotypes, namely biofilm formation and the production of virulence factors. The following tables summarize experimental data from various studies, providing a comparative overview.

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence trait that enhances bacterial resistance to antibiotics and host immune responses. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics for evaluating anti-biofilm agents.

Table 1: Comparative Anti-Biofilm Activity of Furanone C-30 against P. aeruginosa

CompoundConcentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)Reference
Furanone C-30 512100%92.9%[4][5]
256100%90%[4][5]
12892%83%[4][5]
Ellagic Acid C11 51241.6%33.1%[4][5]
Tobramycin 64>95%98.9%[4]
Ciprofloxacin 64>95%98.9%[4]

This data highlights that while conventional antibiotics can be more potent at lower concentrations, Furanone C-30 demonstrates significant, dose-dependent anti-biofilm activity, outperforming other natural compounds like ellagic acid.[4][5]

Reduction of Virulence Factor Production

Furanones effectively suppress the production of various QS-controlled virulence factors in P. aeruginosa.

Table 2: Inhibition of Virulence Factors in P. aeruginosa by Furanone Derivatives

Furanone DerivativeTarget StrainVirulence FactorConcentration% Inhibition / EffectReference
Sotolon (natural) PAO1Protease50 µg/mL71%[6]
PAO1Elastase50 µg/mL87%[6]
PAO1Hemolysins50 µg/mL84%[6]
Furanone C-30 PA14 & Clinical IsolatesPyocyanin Production50 µM20-90%[7]
PA14 & Clinical IsolatesSwarming Motility50 µMStrong inhibition[7]
Furanone GBr PA14 & Clinical IsolatesPyocyanin Production50 µM20-100% (more potent than C-30 in clinical isolates)[7]

These results underscore the potent anti-virulence activity of both natural and synthetic furanones. Notably, the synthetic derivative GBr showed even greater efficacy than C-30 in reducing pyocyanin in clinical isolates, demonstrating the potential for further chemical optimization.[7]

Essential Experimental Protocols

General Workflow for In Vitro QSI Testing

A logical workflow is crucial for the systematic evaluation of potential QSIs. The diagram below outlines a standard procedure.

G cluster_prep 1. Preparation cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis prep_culture Prepare bacterial overnight culture mic_assay Determine Minimum Inhibitory Concentration (MIC) prep_culture->mic_assay prep_compound Prepare stock solution of Furanone Derivative prep_compound->mic_assay qs_assay QS Inhibition Assay (e.g., Violacein Assay) mic_assay->qs_assay Use sub-MIC concentrations biofilm_assay Biofilm Inhibition Assay (Crystal Violet Method) mic_assay->biofilm_assay Use sub-MIC concentrations virulence_assay Virulence Factor Assays (Pyocyanin, Elastase, etc.) mic_assay->virulence_assay Use sub-MIC concentrations quantify Quantify results (e.g., OD585, OD595, enzymatic activity) qs_assay->quantify biofilm_assay->quantify virulence_assay->quantify compare Compare treated vs. untreated controls quantify->compare stats Statistical Analysis (e.g., t-test, ANOVA) compare->stats

Caption: General workflow for in vitro evaluation of a quorum sensing inhibitor.

Protocol: Chromobacterium violaceum Violacein Inhibition Assay

This assay provides a rapid and visually discernible method for screening QSIs. C. violaceum produces a purple pigment, violacein, which is regulated by the CviI/R QS system. Inhibition of this pigment at non-bactericidal concentrations is a strong indicator of QS interference.[8]

Causality Behind Experimental Choices:

  • Sub-inhibitory Concentrations: It is critical to use the test compound at concentrations below the Minimum Inhibitory Concentration (MIC). This ensures that any reduction in violacein is due to the specific inhibition of the QS pathway and not a general toxic effect on bacterial growth.[9][10]

  • Controls: A positive control (bacteria with solvent, e.g., DMSO) establishes the baseline for normal violacein production, while a negative control (broth only) ensures the sterility of the medium.[8]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Inoculate a single colony of C. violaceum into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking (200 rpm). The following day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.[8]

  • Preparation of Furanone Serial Dilutions: Prepare a stock solution of the furanone derivative in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in LB broth to achieve a range of desired sub-MIC concentrations.[8]

  • Inoculation and Incubation: Add 100 µL of the diluted bacterial culture to 100 µL of the furanone solutions in the 96-well plate. Include positive and negative controls. Incubate the plate at 30°C for 24 hours with shaking (150 rpm).[8]

  • Quantification of Violacein: Centrifuge the microtiter plate at 4,000 rpm for 10 minutes to pellet the bacterial cells and violacein. Carefully discard the supernatant.[8]

  • Add 200 µL of DMSO to each well to solubilize the violacein pellet. Resuspend the pellet by pipetting and shake the plate for 10 minutes.[8]

  • Measure the absorbance at 585 nm (A₅₈₅) using a microplate reader to quantify the violacein. The percentage of inhibition is calculated relative to the positive control.[8]

Protocol: Crystal Violet Biofilm Inhibition Assay

This high-throughput assay quantifies the effect of an inhibitor on the initial stages of biofilm formation by staining the adherent biomass.

Causality Behind Experimental Choices:

  • Static Incubation: Biofilm formation is often assessed under static conditions to mimic environments where bacteria attach to surfaces without constant agitation.

  • Washing Steps: The washing steps are crucial to remove planktonic (free-floating) bacteria, ensuring that only the adherent biofilm biomass is stained and quantified.

  • Solubilization: A solvent like 30% acetic acid or ethanol is used to dissolve the crystal violet that has been taken up by the biofilm, allowing for its quantification via spectrophotometry.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate 5 mL of LB broth with a single colony of P. aeruginosa and incubate overnight at 37°C with shaking.

  • Plate Setup: Dilute the overnight culture 1:100 in fresh LB broth. In a 96-well flat-bottom plate, add 180 µL of the diluted bacterial suspension to each well.

  • Add 20 µL of the furanone derivative at various sub-MIC concentrations to the test wells. Add 20 µL of the vehicle (e.g., DMSO) for the positive control and 200 µL of sterile LB broth for the blank control.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C.

  • Washing: Discard the liquid content by inverting the plate. Wash the plate three times with phosphate-buffered saline (PBS) to remove all non-adherent bacteria. After the final wash, remove all liquid by tapping the plate firmly on a paper towel.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing and Solubilization: Discard the crystal violet solution and wash the plate three times with PBS as described in step 5. Air-dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Conclusion and Future Outlook

Furanone derivatives represent a validated and promising class of quorum sensing inhibitors. The evolution from natural products to more potent synthetic derivatives like C-30 and GBr illustrates a successful paradigm in anti-virulence drug discovery.[2][7] Their demonstrated ability to inhibit biofilm formation and attenuate the production of key virulence factors in pathogens like P. aeruginosa provides a strong foundation for their further development.[4][7]

The key to advancing this field lies in rigorous, comparative analysis using standardized, self-validating protocols. By focusing on the specific disruption of communication pathways at sub-inhibitory concentrations, researchers can effectively screen and optimize new furanone derivatives. This approach not only mitigates the risk of resistance but also opens new avenues for combination therapies, potentially rejuvenating the efficacy of conventional antibiotics. The continued exploration of structure-activity relationships will undoubtedly yield next-generation QSIs with enhanced potency and specificity, offering a critical tool in the fight against multidrug-resistant bacterial infections.

References

  • Al-Shabib, N. A., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International Journal of Molecular Sciences. [Link]
  • Rodríguez-Urretavizcaya, P. D., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Biomedicines. [Link]
  • Aldawsari, M. F., et al. (2021). Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon. Antibiotics. [Link]
  • Aksu, O., & Koksal Cakirlar, F. (2025). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. North Clin Istanb. [Link]
  • Hentzer, M., et al. (2003). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. [Link]
  • Aksu, O., & Koksal Cakirlar, F. (2025). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. PubMed. [Link]
  • O'Loughlin, C. T., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition.
  • Aldawsari, M. F., et al. (2021). Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon. Semantic Scholar. [Link]
  • Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity.
  • Kamal, A., et al. (2017). Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence. The Indian Journal of Medical Research. [Link]
  • Cizek, J., et al. (2020). Top hits IC 50 values for growth inhibition of selected pathogens.
  • Dobretsov, S., et al. (2017). Use of Quorum Sensing Inhibition Strategies to Control Microfouling. Marine Drugs. [Link]
  • Garske, L. A., et al. (2004). Sub-inhibitory concentrations of ceftazidime and tobramycin reduce the quorum sensing signals of Pseudomonas aeruginosa.
  • El-Mowafy, S. A., et al. (2019). Quorum sensing inhibitory activity of sub-inhibitory concentrations of β-lactams. RSC Advances. [Link]
  • Leverkus, M., et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells.
  • Liu, M., et al. (2020). Antibiotics at subinhibitory concentrations improve the quorum sensing behavior of Chromobacterium violaceum.
  • O'Loughlin, C. T., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insight. Semantic Scholar. [Link]
  • Ibrahim, Y. M., et al. (2020). Violacein quantification by flask assay. The amount of violacein...
  • Aburto-Rodríguez, N. A., et al. (2021). Halogen-Furan-2(5H)-One Derivatives Decrease Biofilm Production in Pseudomonas aeruginosa.
  • Gambacurta, A., et al. (2024). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-5-Hydroxy-Furanones: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted-5-hydroxy-furanones, a class of compounds that has garnered significant interest for its potential as antibacterial, anticancer, and quorum sensing inhibitory agents.[1][2][3][4][5][6][7][8][9][10] We will explore the synthetic routes to these molecules, compare the biological performance of various analogs with supporting experimental data, and delve into their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

The Versatile 4-Substituted-5-Hydroxy-Furanone Scaffold

The 4-substituted-5-hydroxy-furanone moiety is a highly reactive and versatile chemical entity. The presence of the α,β-unsaturated lactone system, coupled with the hydroxyl group at the C5 position and the variable substituent at the C4 position, allows for a fine-tuning of its biological properties.[3][11] This has led to the development of a diverse library of analogs with distinct therapeutic applications.

Synthesis of 4-Substituted-5-Hydroxy-Furanones: A Generalized Approach

A common and efficient method for the synthesis of 4-amino-substituted-5-hydroxy-2(5H)-furanones involves a one-step reaction starting from mucohalogen acids (e.g., mucochloric or mucobromic acid).[3][8][11][12] This approach offers a straightforward route to a variety of 4-amino derivatives.

Experimental Protocol: One-Step Synthesis of 4-Amino-5-Hydroxy-2(5H)-Furanones

This protocol provides a general procedure for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones from a mucohalogen acid and a primary or secondary amine.

Materials:

  • Mucohalogen acid (e.g., mucobromic acid)

  • Amine (desired substituent for the 4-position)

  • Toluene

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the mucohalogen acid (1.0 eq) in toluene, add the desired amine (1.1 eq).

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-amino-5-hydroxy-2(5H)-furanone.

Causality Behind Experimental Choices:

  • Toluene as Solvent: Toluene is a suitable solvent for this reaction as it is relatively non-polar and allows for heating to reflux temperatures, which is necessary to drive the reaction to completion.

  • Sulfuric Acid as Catalyst: The acidic catalyst facilitates the nucleophilic substitution of the halogen at the 4-position by the amine.

  • Aqueous Work-up: The washing steps are crucial to remove any unreacted starting materials, the acid catalyst, and other water-soluble byproducts, leading to a cleaner crude product for purification.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from any remaining impurities.

Caption: Synthetic workflow for 4-amino-5-hydroxy-2(5H)-furanones.

Structure-Activity Relationship: A Comparative Analysis

The biological activity of 4-substituted-5-hydroxy-furanones is highly dependent on the nature of the substituent at the C4 position, as well as other substitutions on the furanone ring. Below, we compare the performance of various analogs in different therapeutic areas.

Anticancer Activity

Several 4-substituted-5-hydroxy-furanone derivatives have demonstrated potent anticancer activity. The introduction of a biphenylamino group at the C4 position has been shown to be a particularly effective strategy.

Compound4-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
3j 4'-(trifluoromethyl)biphenyl-4-ylaminoBromoMCF-7 (Breast)11.8[13]
4e bis-2(5H)-furanone with benzidine core-C6 (Glioma)12.1[14]
5-Fluorouracil --MCF-7 (Breast)~5[15]

Analysis of SAR for Anticancer Activity:

  • Aromaticity and π-π Stacking: The presence of the bulky and aromatic biphenylamino substituent in compound 3j is crucial for its activity. This group is believed to facilitate π-π stacking interactions with biological targets.[13]

  • Mechanism of Action: Compound 3j has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells.[13] Further studies have revealed that this class of compounds can bind to and stabilize G-quadruplex (G4) DNA structures in the promoter region of the c-myc oncogene.[1][5][9][10][13][16] The stabilization of this G4 structure inhibits the transcription of c-myc, leading to a downregulation of the c-MYC protein and subsequent inhibition of cancer cell proliferation.[13] Similarly, compound 4e is also thought to exert its anticancer effect by interacting with DNA.[14]

  • Comparison with Alternatives: While the IC50 value of compound 3j (11.8 µM) is higher than that of the standard chemotherapeutic drug 5-Fluorouracil (~5 µM) against MCF-7 cells, the unique mechanism of targeting G-quadruplex DNA offers a potential for increased selectivity and reduced side effects, making it a promising lead for further optimization.[13][15]

G4_Stabilization cluster_0 c-myc Promoter Region cluster_1 Transcription G_rich G-rich sequence G4_DNA G-quadruplex DNA G_rich->G4_DNA Folding Inhibition Inhibition G4_DNA->Inhibition Transcription_machinery Transcription Machinery cMYC_mRNA c-myc mRNA Transcription_machinery->cMYC_mRNA Transcription Furanone 4-Biphenylamino- furanone (3j) Stabilization Stabilization Furanone->Stabilization Stabilization->G4_DNA Inhibition->Transcription_machinery

Caption: Mechanism of c-myc inhibition by G4 stabilization.

Antibacterial Activity

4-Amino-5-hydroxy-2(5H)-furanones have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][8][11][12]

Compound3-Substituent4-SubstituentOrganismMIC (µg/mL)MBC (µg/mL)Reference
2b Bromo4-chlorobenzylaminoS. aureus48[3][8][11][12]
2c Bromo3,4-dichlorobenzylaminoS. aureus48[3][8][11][12]
T BromoBenzimidazolyl (at C4)MRSA8-[17]

Analysis of SAR for Antibacterial Activity:

  • Importance of the Amino Substituent: The nature of the N-substituent at the C4 position plays a critical role in the antibacterial potency. The presence of substituted benzylamino groups, as in compounds 2b and 2c , leads to significant activity against S. aureus.[3][8][11][12]

  • Halogenation: The presence of a bromine atom at the C3 position appears to be favorable for antibacterial activity.

  • Selectivity: Notably, compounds 2b and 2c show selectivity towards resistant strains of S. aureus, which is a significant advantage in the context of rising antibiotic resistance.[3][8][11][12]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[2][4][6][18][19][20][21][22] Furanone derivatives have emerged as potent inhibitors of QS, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[2][4][6][18][19][20][21][22]

CompoundDescriptionTarget PathwayKey FindingsReference
Furanone C-30 Brominated furanoneLasR and RhlR in P. aeruginosaPotent inhibitor of the QS system.[2][18][2][18]
Furanone C-56 Synthetic furanoneLasR in P. aeruginosaSuppresses QS-regulated gene expression in vivo.[4][20][4][20]
23e 4-Fluorophenyl-5-methylene-2(5H)-furanone derivativeMultiple QS systems in P. aeruginosaExcellent inhibitory activity against various virulence factors.[6][6]

Analysis of SAR for Quorum Sensing Inhibition:

  • Structural Mimicry: Furanones are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules used in the QS systems of many Gram-negative bacteria. This structural similarity allows them to compete with AHLs for binding to their cognate receptor proteins, such as LasR in P. aeruginosa.[18]

  • Mechanism of Action: Furanone C-30 has been shown to bind to the ligand-binding site of the LasR protein, preventing its proper folding and function.[2][18] It also exhibits inhibitory effects on the RhlR QS system, suggesting a multi-pronged attack on bacterial communication.[2][18]

  • Therapeutic Potential: By disrupting QS, these furanone derivatives can attenuate bacterial virulence and biofilm formation without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[4][20]

Quorum_Sensing_Inhibition cluster_PA Pseudomonas aeruginosa AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasR LasR Receptor AHL->LasR Binds and Activates Virulence Virulence Gene Expression LasR->Virulence Induces Furanone Furanone Inhibitor Inhibition Furanone->Inhibition Inhibition->LasR

Caption: Inhibition of P. aeruginosa quorum sensing by furanones.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized protocols are essential. The following is a detailed protocol for the MTT assay, a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (furanone derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 4-substituted-5-hydroxy-furanone scaffold represents a highly promising platform for the development of novel therapeutic agents. The ease of synthesis and the ability to modulate biological activity through substitution at the C4 position make it an attractive target for medicinal chemists. The diverse mechanisms of action, ranging from the inhibition of bacterial communication to the stabilization of G-quadruplex DNA in cancer cells, highlight the versatility of this chemical class.

Future research in this area should focus on:

  • Lead Optimization: Further derivatization of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential off-target effects.

  • In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of disease to assess their in vivo efficacy and safety.

By continuing to explore the rich chemistry and biology of 4-substituted-5-hydroxy-furanones, the scientific community can unlock their full potential in the fight against cancer and infectious diseases.

References

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). PubMed Central. [Link]
  • Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. (2017). PubMed. [Link]
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021).
  • Furan based cyclic homo-oligopeptides bind G-quadruplex selectively and repress c-MYC transcription. (2010). PubMed. [Link]
  • Selective targeting of G-quadruplex using furan-based cyclic homooligopeptides: effect on c-MYC expression. (2010). PubMed. [Link]
  • Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones. (2005). PubMed. [Link]
  • Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones. (2005). Aston Research Explorer. [Link]
  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. (2020). PubMed. [Link]
  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (2005). Journal of Antimicrobial Chemotherapy. [Link]
  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (2005). Semantic Scholar. [Link]
  • Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures. (2023). ACS Omega. [Link]
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). PubMed. [Link]
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). PubMed. [Link]
  • MTT Assay Protocol. (n.d.). Cyrusbioscience. [Link]
  • MTT Analysis Protocol. (n.d.).
  • MTT Assay Protocol. (2023).
  • Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. (2005). SciSpace. [Link]
  • G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. (2023). MDPI. [Link]
  • Preferential interaction with c-MYC quadruplex DNA mediates the cytotoxic activity of a nitro-flavone derivative in A375 cells. (2021).
  • Synthesis of simple and bis-cyclic 3,4-dihalogenated 2 (5H)-furanones and their evaluation as novel cytotoxic agents. (2001).
  • Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. (2012). Semantic Scholar. [Link]
  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). MDPI. [Link]
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2022). NIH. [Link]
  • Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. (2005). Request PDF. [Link]
  • Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. (2022). PubMed Central. [Link]
  • Natural and Synthetic Furanones with Anticancer Activity. (2016).
  • Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines. (2020).
  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Deriv
  • Natural and Synthetic Furanones with Anticancer Activity. (2016). PubMed. [Link]
  • Chemical structures of the furanone compounds It was revealed in our... (2017).
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2022). MDPI. [Link]
  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (2014).

Sources

comparing the efficacy of 5-hydroxy-4-propylfuran-2(5H)-one with other quorum sensing inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparing the Efficacy of 5-hydroxy-4-propylfuran-2(5H)-one and Other Furanone-Based Quorum Sensing Inhibitors

Introduction: Targeting Bacterial Communication for Anti-Virulence Therapy

The rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug development, moving beyond bactericidal or bacteriostatic agents to strategies that disarm pathogens without exerting strong selective pressure for resistance. Quorum sensing (QS), a sophisticated cell-to-cell communication system, represents a prime target for such anti-virulence strategies.[1] Bacteria use QS to coordinate collective behaviors, including the formation of drug-tolerant biofilms and the expression of virulence factors, by producing and detecting small signaling molecules called autoinducers.[2] By disrupting these communication pathways, Quorum Sensing Inhibitors (QSIs) can effectively attenuate pathogenicity.[3]

Among the most promising classes of QSIs are furanones, particularly those structurally related to the halogenated furanones produced by the marine alga Delisea pulchra.[2][4] These compounds have demonstrated potent inhibitory effects, especially against Gram-negative bacteria like Pseudomonas aeruginosa. This guide provides a comparative framework for evaluating the efficacy of a specific derivative, this compound, against other well-characterized furanone QSIs. We will delve into the target signaling pathways, present a comparative data summary for benchmark compounds, and provide detailed, validated protocols for researchers to generate their own efficacy data.

Section 1: The Landscape of Quorum Sensing in Pathogenic Bacteria

To evaluate an inhibitor, one must first understand the target pathway. Furanones primarily target the N-acyl-homoserine lactone (AHL) signaling systems prevalent in Gram-negative bacteria.[5]

The Hierarchical Las/Rhl System in Pseudomonas aeruginosa

P. aeruginosa, a notorious opportunistic pathogen, employs a complex, hierarchical QS network to regulate hundreds of genes related to virulence and biofilm formation.[6] This network is dominated by two AHL-based systems: las and rhl.[7][8]

  • The las System: This system is at the top of the hierarchy.[5] The synthase LasI produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, this molecule binds to and activates the transcriptional regulator LasR. The LasR:AHL complex then initiates the expression of numerous virulence genes, including those for proteases like elastase, and importantly, it also activates the rhl system.[9][10]

  • The rhl System: Functioning downstream of the las system, the RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL).[10] This autoinducer activates the RhlR regulator, leading to the expression of another set of virulence factors, such as pyocyanin and rhamnolipids, which are crucial for host tissue damage and biofilm maturation.[8]

Due to its central role, this hierarchical cascade is an excellent target for therapeutic intervention.

QuorumSensingPathway cluster_Las Las System (Top Tier) cluster_Rhl Rhl System (Second Tier) LasI LasI Synthase AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las Synthesizes LasR LasR Receptor Virulence_Las Elastase, Protease, Exotoxin A LasR->Virulence_Las Upregulates RhlI RhlI Synthase LasR->RhlI Activates Transcription RhlR RhlR Receptor LasR->RhlR Activates Transcription AHL_Las->LasR Binds & Activates AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl Synthesizes Virulence_Rhl Pyocyanin, Rhamnolipids, Biofilm Maturation RhlR->Virulence_Rhl Upregulates AHL_Rhl->RhlR Binds & Activates Inhibitor Furanone QSI (e.g., this compound) Inhibitor->LasR Interferes with AHL Binding Inhibitor->RhlR Interferes with AHL Binding

Caption: The hierarchical Las/Rhl quorum sensing circuit in P. aeruginosa and points of furanone inhibition.

Section 2: Comparative Efficacy of Furanone-Based Inhibitors

Furanones are believed to act primarily by interfering with the binding of AHL autoinducers to their cognate LuxR-type receptors, thereby preventing the activation of QS-regulated genes.[3] This mechanism is attractive as it disrupts virulence without being directly lethal, thus imposing less selective pressure for resistance.

While specific experimental data for this compound is not yet widely published, we can benchmark its potential performance against well-studied analogues. The following table summarizes reported efficacy data for two such compounds: the synthetic halogenated Furanone C-30 and the simpler, unsubstituted 2(5H)-Furanone . The empty columns for our target compound are intended to be populated by researchers using the protocols provided in this guide.

Compound Furanone C-30 2(5H)-Furanone This compound
Chemical Structure (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneC₄H₄O₂C₇H₁₀O₃
Target Organism(s) P. aeruginosa, E. coliP. aeruginosa, A. hydrophila, C. violaceumTo be determined
Primary Target(s) LasR/RhlR ReceptorsAHL-mediated signalingTo be determined
Biofilm Inhibition Significant reduction in P. aeruginosa biofilms in vitro and in vivo.[11][12]Demonstrated inhibition of A. hydrophila biofilm formation.[13]To be determined via Protocol 1
Virulence Inhibition Reduced production of elastase and other virulence factors in P. aeruginosa.[11]Inhibited violacein production in C. violaceum in a dose-dependent manner.[14]To be determined via Protocol 2
Reported IC₅₀/Concentration Effective at concentrations in the µg/mL range without affecting bacterial growth.[11]Significant QS inhibition observed at concentrations of 0.2-1 mg/mL.[13][14]To be determined
Key References Wu, H. et al. (2004)[11][12]Ponnusamy, K. et al. (2010)[13][14]Data to be generated

Section 3: Gold-Standard Experimental Protocols for Efficacy Validation

To ensure that data generated for this compound is robust and comparable to existing literature, standardized, self-validating protocols are essential. Here, we provide detailed methodologies for two key assays.

Protocol 1: Crystal Violet Biofilm Inhibition Assay

This assay quantifies the total biomass of a biofilm adhered to a surface. The principle relies on staining the attached bacterial cells and their extracellular matrix with crystal violet, then solubilizing the dye for spectrophotometric quantification.[15]

BiofilmAssayWorkflow cluster_prep Day 1: Biofilm Formation cluster_stain Day 2: Staining & Quantification A1 1. Prepare bacterial inoculum (e.g., P. aeruginosa PAO1) to OD600 ≈ 0.05 A2 2. Add 100 µL inoculum to 96-well plate wells. Include controls (no inhibitor) and test wells with varying concentrations of furanone. A1->A2 A3 3. Incubate plate under static conditions (e.g., 24-48h at 37°C). A2->A3 B1 4. Discard planktonic cells by inverting the plate. A3->B1 Biofilm forms B2 5. Gently wash wells with PBS to remove non-adherent cells. B1->B2 B3 6. Add 125 µL of 0.1% Crystal Violet to each well. Incubate for 15 min. B2->B3 B4 7. Wash away excess stain with water until control wells are clear. B3->B4 B5 8. Dry the plate completely. B4->B5 B6 9. Solubilize the bound dye by adding 125 µL of 30% acetic acid. B5->B6 B7 10. Read absorbance at 550-590 nm. B6->B7

Caption: Experimental workflow for the Crystal Violet Biofilm Inhibition Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa (e.g., strain PAO1) in a suitable medium like LB broth. Dilute this culture 1:100 into fresh medium.[15]

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted culture to each well. For test wells, add the desired concentrations of this compound. Include vehicle controls (with the solvent used for the inhibitor) and negative controls (media only). It is crucial to test a range of concentrations to determine the IC₅₀ and to confirm the effect is not due to bactericidal activity.

  • Incubation: Cover the plate and incubate at 37°C for 24 to 48 hours without shaking to allow biofilm formation.[16]

  • Washing: Discard the liquid content from the wells by inverting the plate. Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.[17]

  • Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[15][18] Causality Insight: Crystal violet is a basic dye that binds to the negatively charged components of the bacterial cell wall and the extracellular polymeric substance (EPS) matrix, staining the entire biofilm biomass.

  • Final Wash: Discard the stain solution and wash the plate thoroughly with water until the water runs clear from the control wells.

  • Drying: Invert the plate on a paper towel and let it air dry completely.

  • Solubilization: Add 125 µL of 30% acetic acid to each well.[15] Incubate for 10-15 minutes to fully solubilize the bound crystal violet. Causality Insight: Acetic acid releases the electrostatically bound dye from the biofilm components into the solution, allowing for accurate quantification.

  • Quantification: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.

Protocol 2: Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green, redox-active phenazine pigment and a key virulence factor of P. aeruginosa regulated by the rhl QS system.[19]

Step-by-Step Methodology:

  • Culture Growth: Inoculate 5 mL of a suitable medium (e.g., King's A medium) with P. aeruginosa and the desired concentrations of this compound. Incubate for 16-24 hours at 37°C with shaking.

  • Cell Removal: Centrifuge the cultures at 10,000 rpm for 10 minutes to pellet the bacterial cells. Transfer the supernatant to a fresh tube.

  • Pyocyanin Extraction: Add 3 mL of chloroform to the supernatant and vortex vigorously.[20] Centrifuge for 10 minutes to separate the phases. Pyocyanin will move into the lower, blue-colored chloroform layer. Causality Insight: Pyocyanin is a hydrophobic molecule that is more soluble in nonpolar solvents like chloroform than in the aqueous culture medium.

  • Acidification and Re-extraction: Carefully transfer the blue chloroform layer to a new tube. Add 1.5 mL of 0.2 N HCl and vortex.[20] The solution will turn pink as the pyocyanin moves into the upper, acidic aqueous layer. Causality Insight: In an acidic environment, pyocyanin becomes protonated, increasing its polarity and making it soluble in the aqueous HCl layer. This step purifies the pyocyanin from other chloroform-soluble compounds.

  • Quantification: Centrifuge to separate the phases clearly. Transfer 1 mL of the upper pink layer to a cuvette and measure the absorbance at 520 nm (OD₅₂₀).[21]

  • Concentration Calculation: Calculate the concentration of pyocyanin in µg/mL using the formula: Pyocyanin (µg/mL) = OD₅₂₀ × 17.072 .[20][21] This extinction coefficient is empirically derived and is standard for this assay.

  • Normalization: To ensure that the reduction in pyocyanin is due to QS inhibition and not impaired bacterial growth, it is essential to normalize the pyocyanin concentration to the cell density (e.g., by measuring the OD₆₀₀ of the initial culture).

Conclusion and Future Directions

The furanone chemical scaffold represents a highly promising platform for the development of novel anti-virulence agents. While direct efficacy data for this compound is pending, its structural similarity to proven QSIs like Furanone C-30 and 2(5H)-furanone provides a strong rationale for its investigation.[11][14] Its potential lies in its ability to disarm pathogens like P. aeruginosa by silencing their communication pathways, thereby reducing biofilm formation and virulence factor production without promoting resistance.

The robust, validated protocols detailed in this guide provide a clear pathway for researchers and drug development professionals to quantitatively assess the efficacy of this compound. By generating data using these standardized biofilm and virulence factor assays, its performance can be directly and reliably compared to the existing landscape of quorum sensing inhibitors, paving the way for further preclinical and clinical evaluation.

References

  • Crystal violet assay. (n.d.). Bio-protocol.
  • Sanjana, R., & You, Z. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol, 6(23).
  • García-Betancur, J. C., et al. (2017). Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress. eLife, 6, e30146.
  • Le, K. Y., & Otto, M. (2015). Quorum-sensing regulation in staphylococci—an overview. Frontiers in Microbiology, 6, 1174.
  • Beatson, S. A., et al. (2002). Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. Journal of Bacteriology, 184(13), 3598–3604.
  • Yang, L., et al. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell, 6(1), 26–34.
  • He, Y., et al. (2018). The agr quorum sensing system in Staphylococcus aureus cells mediates death of sub-population. BMC Research Notes, 11(1), 481.
  • Crystal Violet Biofilm Assay. (2018). iGEM WPI Worcester 2018 Team.
  • Novick, R. P., & Geisinger, E. (2008). Quorum sensing in staphylococci. Annual Review of Genetics, 42, 541–564.
  • Brackman, G., & Coenye, T. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Journal of Medical Microbiology, 69(2), 195-206.
  • General Biofilm Assay Protocol. (n.d.). iGEM.
  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054–1061.
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. ResearchGate.
  • Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. (2023). YouTube.
  • The Agr quorum sensing (QS) system in Staphylococcus spp. (n.d.). ResearchGate.
  • Mukherjee, S., et al. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLOS Pathogens, 13(7), e1006504.
  • El-Mowafy, S. A., et al. (2021). Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds. Journal of Medical Microbiology, 70(3).
  • Brackman, G., & Coenye, T. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Microbiology Society.
  • Al-Shabib, N. A., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. PLOS ONE, 18(8), e0289498.
  • Production, Characterization and Cytotoxic Evaluation of Pyocyanin Pigment Extracted from Pseudomonas aeruginosa Isolated from Industrial Soil. (2020). International Journal of Current Microbiology and Applied Sciences.
  • Pyocyanin Chloroform extraction protocol? (2013). ResearchGate.
  • Zhou, L., et al. (2020). Screening strategies for quorum sensing inhibitors in combating bacterial infections. RSC Advances, 10(1), 2-15.
  • A simple screening protocol for the identification of quorum signal antagonists. (2004). ResearchGate.
  • Patel, D. N., et al. (2017). Isolation and screening of pyocyanin producing Pseudomonas spp. from soil. International Journal of Advanced Research in Biological Sciences, 4(4), 143-149.
  • Piel, J., et al. (2004). Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum. ChemBioChem, 5(8), 1117-1120.
  • Screening Strategies for Quorum Sensing Inhibitors in Combating Bacterial Infection. (2020). ResearchGate.
  • Sharma, A., et al. (2024). Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. Journal of Ethnopharmacology, 328, 118021.
  • Quorum sensing inhibition property of 2(5H)-furanone against short chain AHLs in Chromobacterium violaceum CV026. (2010). ResearchGate.
  • Li, X., et al. (2024). Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1 Isolated from Coelothrix irregularis. Marine Drugs, 22(3), 118.
  • Ren, D., et al. (2001). Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology, 3(11), 731-736.
  • Ponnusamy, K., et al. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Water Science and Technology, 62(10), 2266-2273.
  • Adonizio, A. L., et al. (2006). Quorum Sensing and Phytochemicals. Molecules, 11(10), 748-757.

Sources

A Comparative Guide to the Bioanalytical Method Validation of 5-hydroxy-4-propylfuran-2(5H)-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel compounds in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of two primary analytical methodologies for the validation of 5-hydroxy-4-propylfuran-2(5H)-one in biological matrices such as plasma and urine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. This document is designed to move beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and providing the necessary data to make informed decisions for your bioanalytical needs.

Introduction to this compound and the Imperative for Validated Bioanalysis

This compound is a furanone derivative of interest in various fields of research. Its accurate quantification in biological fluids is critical for pharmacokinetic, toxicokinetic, and biomarker studies. The inherent complexity of biological matrices necessitates the development and validation of highly selective and sensitive analytical methods to ensure data integrity and regulatory compliance. This guide will compare and contrast the validation of LC-MS/MS and GC-MS methods, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10]

The Dichotomy of Choice: LC-MS/MS vs. GC-MS

The selection of an analytical platform is a critical decision driven by the physicochemical properties of the analyte, the nature of the biological matrix, and the desired performance characteristics of the assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of a wide array of small molecules in biological fluids due to its high sensitivity, selectivity, and broad applicability.[8][11][12] For a polar compound like this compound, LC-MS/MS offers the significant advantage of direct analysis, often without the need for chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and mature technique renowned for its exceptional chromatographic resolution. However, for polar and thermally labile compounds like many furanones, direct analysis by GC-MS is often challenging, necessitating a derivatization step to enhance volatility and thermal stability.[13][14]

This guide will now delve into the detailed validation of hypothetical, yet scientifically grounded, LC-MS/MS and GC-MS methods for this compound.

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The proposed LC-MS/MS method is designed for high-throughput analysis, offering a balance of speed and sensitivity.

Experimental Workflow: LC-MS/MS

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_urine Plasma or Urine Sample add_is Add Internal Standard plasma_urine->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection onto UPLC reconstitute->injection chromatography Chromatographic Separation (Reversed-Phase C18) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection quantification Quantification msms_detection->quantification validation Method Validation quantification->validation

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • System: UPLC system

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for the analyte).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Hypothetical MRM transitions would be determined by direct infusion of the analyte and would need to be optimized.

Rationale Behind Experimental Choices:
  • Protein Precipitation: This is a rapid and straightforward sample cleanup method suitable for high-throughput analysis. Acetonitrile is a common choice for its efficiency in precipitating plasma proteins.

  • Reversed-Phase C18 Column: This is a versatile and widely used column for the separation of a broad range of small molecules.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape and ionization efficiency in positive ion mode ESI.

  • Tandem Mass Spectrometry (MRM): This detection mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

Method 2: Robust Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The GC-MS method, while requiring an additional derivatization step, can offer excellent chromatographic resolution and is a valuable alternative, particularly in laboratories where GC-MS is the primary platform.

Experimental Workflow: GC-MS with Derivatization

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma_urine Plasma or Urine Sample add_is Add Internal Standard plasma_urine->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction evaporate1 Evaporation extraction->evaporate1 derivatization Derivatization (e.g., Silylation) evaporate1->derivatization injection Injection into GC derivatization->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization ms_detection Mass Spectrometric Detection (SIM) ionization->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 100 µL of plasma or urine, add 10 µL of the internal standard working solution.

    • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

    • To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes to facilitate derivatization.

  • Chromatographic Conditions:

    • System: Gas chromatograph.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: A temperature gradient starting at a lower temperature and ramping up to an appropriate final temperature to ensure good separation.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • System: Mass spectrometer.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM).

      • Specific ions for the derivatized analyte and internal standard would be selected based on their mass spectra.

Rationale Behind Experimental Choices:
  • Liquid-Liquid Extraction: This technique is effective for extracting small molecules from aqueous matrices and can provide a cleaner extract than protein precipitation.

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups, increasing their volatility and thermal stability for GC analysis.[13][14][15]

  • Electron Ionization (EI): EI is a robust and highly reproducible ionization technique that generates characteristic fragmentation patterns useful for compound identification.

  • Selected Ion Monitoring (SIM): SIM enhances the sensitivity and selectivity of the GC-MS analysis by focusing the mass spectrometer on specific ions of interest.

Head-to-Head Comparison of Validation Parameters

The performance of each method is critically assessed through a series of validation experiments as mandated by regulatory guidelines.[1][2][3][4][5][6][7]

Validation ParameterLC-MS/MSGC-MS with DerivatizationRationale and Key Considerations
Linearity (r²) > 0.998> 0.995Both methods are expected to demonstrate excellent linearity over a defined concentration range. LC-MS/MS may exhibit a slightly wider dynamic range.
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 5 ng/mLLC-MS/MS generally offers superior sensitivity for many small molecules, leading to a lower LLOQ.[16]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Both methods must demonstrate the closeness of the measured concentration to the true concentration.
Precision (%RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)Assesses the reproducibility of the method, both within a single run (intra-day) and between different runs (inter-day).
Matrix Effect Potential for ion suppression or enhancement.[2][3][5][6][7]Generally less susceptible to ion suppression.A critical parameter for LC-MS/MS that must be thoroughly investigated to ensure that matrix components do not interfere with analyte ionization. GC-MS is often less prone to this effect.
Recovery 85 - 115%80 - 120%Measures the efficiency of the sample preparation process. The multi-step nature of the GC-MS protocol may lead to slightly lower and more variable recovery.
Stability Assessed for freeze-thaw, short-term, and long-term storage.[17][18][19]Stability of the derivatized sample is an additional consideration.[15]The stability of the analyte in the biological matrix under various storage and processing conditions is crucial for data reliability. For GC-MS, the stability of the derivatized product must also be confirmed.
Sample Throughput HighModerateThe direct analysis and simpler sample preparation of the LC-MS/MS method allow for higher sample throughput.

Expert Insights and Final Recommendations

The choice between LC-MS/MS and GC-MS for the bioanalytical validation of this compound is not a matter of one method being universally superior, but rather a decision based on the specific requirements of the study.

LC-MS/MS is generally the preferred method for high-throughput, sensitive quantification of polar small molecules in biological matrices. Its primary advantages are the elimination of the need for derivatization, simpler sample preparation, and typically lower limits of quantification. However, the potential for matrix effects necessitates careful validation and the use of a stable isotope-labeled internal standard is highly recommended to mitigate this risk.[2][3]

GC-MS remains a robust and reliable alternative, particularly in laboratories with established expertise in this technique. While the derivatization step adds complexity and may reduce sample throughput, it can also lead to excellent chromatographic separation and highly reproducible results. The reduced susceptibility to matrix effects can be a significant advantage in complex biological matrices.

For most modern drug development applications where speed and sensitivity are paramount, the LC-MS/MS method outlined in this guide would be the recommended starting point for the validation of this compound in plasma and urine.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. 2011. [Link]
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). Bioanalytical Method Validation: Guidance for Industry. 2018. [Link]
  • Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Anal Chem. 2003;75(13):3019-3030.
  • European Medicines Agency.
  • Rosano TG, Ohouo PY, LeQue JJ, Freeto SM, Wood M. Definitive drug and metabolite screening in urine by UPLCMS-MS using a novel calibration technique. J Anal Toxicol. 2016;40(8):628-638.
  • Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. J Pharm Biomed Anal. 2007;43(2):701-707.
  • U.S. Department of Health and Human Services, Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]
  • European Bioanalysis Forum.
  • U.S. Department of Health and Human Services, Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
  • A Review on Bioanalytical Method Development and Validation by LC-MS/MS.
  • Small Molecules Quantit
  • Bioanalytical Method Validation. U.S.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narr
  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]
  • Bioanalytical Method Validation: History, Process, and Regul
  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. [Link]
  • Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples. PubMed. [Link]
  • Stability Assessments in Bioanalytical Method Valid
  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. [Link]
  • Stability Issues in Bioanalysis: New Case Studies. [Link]
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. [Link]
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 5-hydroxy-4-propylfuran-2(5H)-one in Diverse Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete biological activity profile of a compound is paramount. This guide provides an in-depth technical overview of the potential cross-reactivity of 5-hydroxy-4-propylfuran-2(5H)-one, a member of the furanone class of molecules known for their diverse biological activities. While direct comparative studies on this specific compound are limited, this guide synthesizes available data on structurally related furanones to provide a predictive comparison of its performance in various bioassays. We will delve into the mechanistic underpinnings of furanone activity, present detailed experimental protocols for key assays, and offer insights into the interpretation of potential cross-reactivity.

Introduction to this compound and the Importance of Cross-Reactivity Profiling

This compound belongs to the 2(5H)-furanone lactone family, a scaffold found in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] Furanones have garnered significant interest for their ability to interfere with bacterial communication, a process known as quorum sensing (QS), making them promising candidates for novel antimicrobial strategies that do not directly kill bacteria and may therefore be less likely to promote resistance.[3][4][5] Furthermore, various furanone derivatives have demonstrated potential as anticancer agents.[6]

Given the diverse bioactivities of the furanone scaffold, a thorough assessment of the cross-reactivity of this compound is crucial. Cross-reactivity, in this context, refers to the ability of the compound to elicit a response in multiple, seemingly unrelated, biological assays. This can indicate either a promiscuous mode of action, targeting multiple cellular pathways, or off-target effects that could lead to unforeseen consequences in a therapeutic setting. Understanding this profile is essential for accurate interpretation of experimental results and for guiding further drug development efforts.

This guide will focus on three key areas of bioactivity where furanones have shown promise: quorum sensing inhibition, anticancer cytotoxicity, and potential interactions with specific cellular receptors and enzymes.

Quorum Sensing Inhibition: A Primary Target of Furanones

The most well-documented bioactivity of furanones is their ability to inhibit quorum sensing in bacteria. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes such as biofilm formation and virulence factor production.[3]

Mechanism of Action in Quorum Sensing

Furanones are structural mimics of N-acylhomoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria for quorum sensing.[3] The proposed mechanism of action involves the furanone competing with the native AHL for binding to the LuxR-type transcriptional regulator proteins. This binding can either prevent the activation of the receptor or lead to its destabilization and subsequent degradation, thereby disrupting the entire QS cascade.[3]

dot

Caption: Competitive inhibition of the LuxR-type receptor by furanones.

Comparative Performance in Quorum Sensing Bioassays
Bioassay TypeReporter StrainExpected Outcome for this compoundKey Performance MetricReference Compound Example
Violacein InhibitionChromobacterium violaceumInhibition of purple pigment productionMinimum Inhibitory Concentration (MIC) for QS2(5H)-Furanone
Bioluminescence InhibitionVibrio harveyi or Vibrio fischeriReduction in light emissionIC50Halogenated furanones
Biofilm Formation AssayPseudomonas aeruginosaReduction in biofilm massMinimum Biofilm Inhibitory Concentration (MBIC)Thio-derivatives of 2(5H)-furanone[7][8]
Experimental Protocol: Violacein Inhibition Assay

This assay provides a straightforward and visual method for assessing the inhibition of quorum sensing.

Materials:

  • Chromobacterium violaceum CV026 (a mutant that requires exogenous AHLs to produce the purple pigment violacein)

  • Luria-Bertani (LB) agar and broth

  • N-hexanoyl-L-homoserine lactone (HHL)

  • This compound

  • Sterile petri dishes, microplates, and pipettes

Procedure:

  • Prepare a lawn of C. violaceum CV026: Spread a diluted overnight culture of the bacteria onto LB agar plates.

  • Impregnate discs: Apply a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to sterile paper discs. Allow the solvent to evaporate.

  • Apply HHL: Spread a solution of HHL onto the agar surface to induce violacein production.

  • Place discs on the agar: Position the furanone-impregnated discs, along with a solvent control disc, onto the bacterial lawn.

  • Incubate: Incubate the plates at 30°C for 24-48 hours.

  • Observe results: A clear, colorless zone around the disc containing the furanone indicates the inhibition of violacein production and, therefore, quorum sensing.

Anticancer Cytotoxicity: A Potential Secondary Activity

Several studies have highlighted the potential of furanone derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[6]

Putative Mechanisms of Anticancer Action

The anticancer mechanisms of furanones are not as well-defined as their QS inhibitory effects but are thought to involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell survival and proliferation, such as topoisomerase I or cyclooxygenase-1 (COX-1).[6]

dot

Anticancer_Mechanisms cluster_cell Cancer Cell Furanone This compound Apoptosis Induction of Apoptosis Furanone->Apoptosis CellCycle Cell Cycle Arrest Furanone->CellCycle Enzyme Enzyme Inhibition (e.g., Topoisomerase I) Furanone->Enzyme CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath Enzyme->CellDeath caption Potential Anticancer Mechanisms of Furanones

Caption: Multiple pathways for furanone-induced cancer cell death.

Comparative Performance in Cytotoxicity Bioassays

The cytotoxic potential of this compound can be evaluated against a panel of cancer cell lines. The table below provides an expected comparison based on data from other furanone derivatives.

Bioassay TypeCell Line ExamplesExpected Outcome for this compoundKey Performance MetricReference Compound Example
MTT AssayMCF-7 (breast), HCT-116 (colon), A549 (lung)Dose-dependent reduction in cell viabilityIC50Silyl derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one[6]
SRB AssayHeLa (cervical), PC-3 (prostate)Dose-dependent decrease in total protein contentGI50 (50% growth inhibition)Various furanone derivatives
Apoptosis AssayJurkat (leukemia)Increased percentage of apoptotic cellsAnnexin V/PI staining3b (a silyl derivative of MBA)[6]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat with compound: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • Add MTT reagent: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value.

Potential for Cross-Reactivity in Receptor Binding and Enzyme Inhibition Assays

The structural features of this compound, particularly the lactone ring and hydroxyl group, suggest the potential for interactions with various biological macromolecules, leading to cross-reactivity in other bioassays.

Receptor Binding Assays

While furanones are known to target bacterial LuxR-type receptors, their ability to bind to mammalian receptors is less understood. Given the vast diversity of receptor binding pockets, it is plausible that this compound could exhibit off-target binding to G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.

Considerations for Receptor Binding Assays:

  • Radioligand Displacement: A common method to assess binding is to measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Functional Assays: These assays measure the functional consequence of receptor binding, such as changes in second messenger levels (e.g., cAMP) or ion flux.

Enzyme Inhibition Assays

The furanone scaffold is present in some known enzyme inhibitors.[9] The reactivity of the α,β-unsaturated lactone system in this compound makes it a potential Michael acceptor, which could lead to covalent modification and inhibition of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.

Potential Enzyme Targets and Assay Types:

  • Kinases: Many kinase inhibitors target the ATP-binding site. The potential for this compound to interact with kinases could be assessed using in vitro kinase activity assays.

  • Proteases: Cysteine proteases could be susceptible to covalent inhibition by furanones. Assays measuring the cleavage of a fluorogenic substrate can be used to determine inhibitory activity.

  • Metabolic Enzymes: Interactions with cytochrome P450 (CYP) enzymes are a common source of drug-drug interactions. In vitro assays using human liver microsomes can evaluate the inhibitory potential of the compound on major CYP isoforms.

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing enzyme inhibition.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a colored or fluorescent product

  • This compound

  • Assay buffer

  • 96-well plate and microplate reader

Procedure:

  • Prepare reagents: Prepare solutions of the enzyme, substrate, and serial dilutions of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and the furanone solution. Allow to pre-incubate for a defined period to permit binding.

  • Initiate reaction: Add the substrate to start the enzymatic reaction.

  • Monitor reaction: Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate inhibition: Determine the initial reaction rates and calculate the percentage of inhibition for each concentration of the furanone. An IC50 value can then be determined.

Conclusion and Future Directions

This compound, as a member of the furanone family, holds significant promise, particularly in the realm of quorum sensing inhibition. However, this guide highlights the critical need for comprehensive cross-reactivity profiling to fully understand its biological activity. Based on the known activities of structurally related compounds, it is plausible that this furanone may also exhibit cytotoxic effects against cancer cells and potentially interact with other cellular targets.

For researchers and drug developers, the key takeaway is the importance of employing a diverse panel of bioassays early in the discovery process. The detailed protocols provided herein serve as a starting point for a thorough investigation into the bioactivity of this compound. Future studies should aim to generate direct comparative data for this specific compound to validate the predictive analysis presented in this guide. Such a data-driven approach will be instrumental in elucidating its true therapeutic potential and ensuring a more complete understanding of its mechanism of action and potential off-target effects.

References

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024).
  • Synthesis and Biological Properties of 2(5H)
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2010). PubMed.
  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2010).
  • 2(5H)-Furanone: A prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2010).
  • Evaluating the Efficacy of Furan-Based Derivatives as Enzyme Inhibitors: A Compar
  • Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. (2015). PubMed.
  • Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. (2015). SciSpace.

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Furanone Scaffold

The furanone core is a privileged scaffold in the realms of medicinal chemistry, natural products, and materials science.[1][2] These five-membered heterocyclic motifs are integral to a vast array of biologically active compounds, exhibiting properties that span from antibacterial and antifungal to anticancer and anti-inflammatory.[2] The synthetic versatility of furanones also positions them as crucial intermediates in the total synthesis of complex natural products.[2]

Given their significance, the development of efficient, scalable, and versatile synthetic routes to access structurally diverse furanones is a central focus for researchers in drug discovery and process development. This guide provides a comparative analysis of the most prominent and impactful synthetic strategies for preparing substituted furanones. We will delve into the mechanistic underpinnings of each route, providing a rationale for experimental choices, and present objective, data-driven comparisons to inform your selection of the optimal synthetic pathway.

This document is structured to provide not just procedural details, but a deeper understanding of the strengths and limitations of each approach, empowering you to make informed decisions in your synthetic endeavors.

Section 1: The Classic Approach - Paal-Knorr Furanone Synthesis

First reported in 1884, the Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[1][3][4] Its enduring relevance is a testament to its reliability and broad applicability.

Mechanistic Rationale

The accepted mechanism for the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which increases its electrophilicity. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. Subsequent dehydration under acidic conditions yields the aromatic furan ring.[1][3] The rate-determining step is the ring closure, and its efficiency can be influenced by the conformational rigidity of the diketone substrate.[4]

Diagram: Paal-Knorr Furanone Synthesis Mechanism

Paal_Knorr cluster_0 Mechanism start 1,4-Dicarbonyl step1 Protonation of Carbonyl start->step1 H⁺ step2 Enolization step1->step2 Tautomerization step3 Nucleophilic Attack (Ring Closure) step2->step3 Intramolecular step4 Hemiacetal Intermediate step3->step4 step5 Dehydration step4->step5 H⁺, -H₂O end Substituted Furanone step5->end

Caption: Mechanism of the Paal-Knorr Furanone Synthesis.

Performance and Scope

The Paal-Knorr synthesis is versatile, accommodating a wide range of alkyl and aryl substituents on the dicarbonyl backbone.[1] However, its primary limitation lies in the accessibility of the 1,4-dicarbonyl starting materials, which can themselves require multi-step syntheses.[3] The reaction conditions are often harsh, requiring strong acids and high temperatures, which may not be suitable for substrates with sensitive functional groups.[3]

Modern variations, such as microwave-assisted protocols, have significantly improved reaction times and yields, making the method more efficient.[2]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol is a representative example of a modern, efficient Paal-Knorr synthesis.

Workflow Diagram

Paal_Knorr_Workflow reagents 1. Add 1,4-dicarbonyl and solvent to microwave vial. catalyst 2. Add acid catalyst (e.g., p-TsOH). reagents->catalyst reaction 3. Seal vial and irradiate in microwave reactor. catalyst->reaction workup 4. Cool, quench reaction, and extract with organic solvent. reaction->workup purify 5. Dry, concentrate, and purify via chromatography. workup->purify

Caption: Workflow for Microwave-Assisted Paal-Knorr Synthesis.

Step-by-Step Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol) and a suitable solvent (e.g., toluene, 3 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%).

  • Seal the vial securely with a septum cap.

  • Place the vial in a laboratory microwave reactor and irradiate the mixture at 140°C for 5-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired substituted furanone.

Section 2: Intramolecular Cyclization Strategies

Intramolecular cyclization reactions offer a powerful and often more convergent approach to furanone synthesis, constructing the ring from a pre-functionalized acyclic precursor. These methods frequently provide milder reaction conditions and greater control over substitution patterns compared to classical methods.

Gold-Catalyzed Cyclization of γ-Hydroxyalkynones

Cationic gold(I) complexes have emerged as exceptionally effective catalysts for the intramolecular cyclization of γ-hydroxyalkynones to form 3(2H)-furanones.[5][6][7] This method is characterized by its mild conditions, low catalyst loadings, and high yields.[5][6]

Mechanistic Rationale: The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack. The pendant hydroxyl group then attacks the activated alkyne in a 5-endo-dig cyclization fashion. This is followed by protonolysis of the carbon-gold bond and tautomerization to yield the stable 3(2H)-furanone.

Workflow Diagram

Gold_Catalysis_Workflow start 1. Dissolve γ-hydroxyalkynone in solvent (e.g., toluene). catalyst 2. Add Au(I) precatalyst and Ag(I) salt activator. start->catalyst reaction 3. Stir at room temperature. catalyst->reaction workup 4. Filter through celite/silica. reaction->workup purify 5. Concentrate and purify via chromatography. workup->purify

Caption: Workflow for Gold-Catalyzed Furanone Synthesis.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of a 3(2H)-Furanone [5][6]

  • To a solution of the γ-hydroxyalkynone (0.5 mmol) in toluene (5 mL) is added (p-CF₃C₆H₄)₃PAuCl (0.025 mmol, 5 mol%).

  • To this mixture, add silver triflate (AgOTf) (0.025 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a short pad of celite and silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted 3(2H)-furanone.

Base-Induced Intramolecular Cyclization

Base-mediated cyclizations provide a metal-free alternative for furanone synthesis. A notable example is the rapid and high-yielding synthesis of 5-aryl-3(2H)-furanones from (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts.[8]

Mechanistic Rationale: The reaction proceeds via the deprotonation of the carbon alpha to the sulfonium group by a base (e.g., DBU), forming a sulfur ylide. This is followed by an intramolecular nucleophilic attack of the enolate, generated from the other carbonyl group, onto the carbonyl adjacent to the sulfonium salt. Subsequent elimination of methyl phenyl sulfide yields the furanone product.

Experimental Protocol: Base-Induced Cyclization of a Sulfonium Salt [8][9]

  • Dissolve the (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt (0.20 mmol) in anhydrous acetonitrile (5.0 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.20 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C for 10-15 minutes.

  • Monitor the reaction to completion by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on neutral alumina.

Section 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials.[10] This strategy offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it highly attractive for drug discovery.[11][12]

MCRs for Highly Substituted Furanones

A variety of MCRs have been developed for the synthesis of highly functionalized furanones. These often involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a third component that facilitates the cyclization.

Mechanistic Rationale: The mechanisms of MCRs can be complex and varied. A common pathway involves an initial condensation or Michael addition to form a key intermediate, which then undergoes an intramolecular cyclization and dehydration sequence to form the furanone ring. The specific pathway is highly dependent on the choice of reactants and catalyst.

Performance and Scope

The primary advantage of MCRs is the ability to construct complex molecules in a single step from simple, readily available starting materials. This allows for the rapid creation of libraries of diverse furanone derivatives. However, optimizing the reaction conditions for multiple components can be challenging, and the scope of each specific MCR can be limited.

Section 4: Comparative Analysis of Synthesis Routes

The choice of a synthetic route for a substituted furanone is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups.

Quantitative Data Comparison

The following table provides a summary of representative examples for the discussed synthetic routes to facilitate a direct comparison.

Synthesis RouteStarting Material(s)ProductCatalyst/ReagentConditionsTimeYield (%)Ref.
Paal-Knorr Hexane-2,5-dione2,5-Dimethylfuranp-TsOHToluene, Reflux2-4 h~85[13]
Microwave Paal-Knorr 1,4-DiketoneSubstituted Furanp-TsOHToluene, 140°C, MW5-15 min>90[2]
Au(I)-Catalyzed Cyclization γ-HydroxyalkynoneSubstituted 3(2H)-Furanone(p-CF₃C₆H₄)₃PAuCl / AgOTfToluene, rt1-4 h55-94[5][6]
Base-Induced Cyclization Sulfonium Salt5-Aryl-3(2H)-furanoneDBUAcetonitrile, 0°C10 min>95[8]
Multicomponent Reaction Arylglyoxal, Acetylacetone, PhenolTrisubstituted FuranEt₃NAcetone, Reflux3 h85-95[1]
Qualitative Comparison: Advantages and Disadvantages
MethodAdvantagesDisadvantagesBest Suited For
Paal-Knorr Synthesis - Well-established and reliable- Broad substrate scope for 1,4-dicarbonyls- Often requires harsh acidic conditions and high temperatures- Availability of 1,4-dicarbonyls can be a limitationSimple, robust furanone scaffolds when the diketone is readily available.
Intramolecular Cyclization - Generally mild reaction conditions- High yields and regioselectivity- Good functional group tolerance- Requires synthesis of functionalized acyclic precursors- Catalysts (e.g., gold) can be expensiveSynthesis of complex furanones with specific substitution patterns and sensitive functional groups.
Multicomponent Reactions - High atom and step economy- Rapid generation of molecular diversity- Simple starting materials- Optimization can be complex- Scope can be limited for a specific MCR- Potential for side productsHigh-throughput synthesis and library generation for drug discovery.

Conclusion and Future Outlook

The synthesis of substituted furanones is a mature field with a rich arsenal of synthetic methodologies. The classical Paal-Knorr synthesis remains a viable option, especially with modern enhancements like microwave irradiation. However, for the synthesis of complex, highly functionalized furanones, particularly on a laboratory scale, intramolecular cyclization strategies, especially those utilizing gold catalysis, offer unparalleled efficiency and mildness. For applications in diversity-oriented synthesis and the rapid exploration of chemical space, multicomponent reactions are undoubtedly the most powerful tool.

Looking forward, the development of more sustainable and scalable methods will be a key focus. This includes the use of more earth-abundant metal catalysts, catalyst-free methodologies, and reactions that proceed in green solvents like water. As the demand for novel furanone-based therapeutics and materials continues to grow, so too will the innovation in the synthetic strategies used to create them.

References

  • Inagaki, S., et al. (2018). A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 min. J. Org. Chem., 83, 13834-13846.
  • Egi, M., et al. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. J. Org. Chem., 75, 2123-2126.
  • Egi, M., et al. (2010). Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones. PubMed, 19(6), 2123-6.
  • Organic Syntheses. 3-Methyl-2(5H)-furanone.
  • Martin, S. F. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Bedard, N., et al. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Egi, M., et al. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. Figshare.
  • Müller, T. J. J. (2011). Multi-component Synthesis of Heterocycles by Palladium-catalyzed Generation of Alkynones, Alkenones and Allenes. In Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17163-17183.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold catalyzed oxycyclizations of alkynols and alkyndiols. Molecules, 16(4), 3036-3067.
  • Marshall, J. A., & Wang, X. J. (1991). Synthesis of 2,5-furanocycles through intraannular cyclization of macrocyclic allenones. The Journal of Organic Chemistry, 56(26), 7217-7219.
  • Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds.
  • Tian, Y., et al. (2023). Asymmetric binary-acid catalysis: a diastereo- and enantioselective oxa-Nazarov cyclization-Michael addition of conjugated 1,2-diketones.
  • ResearchGate. (n.d.). Comparison of the Turnover Numbers (TON)
  • Parg, A., et al. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. U.S.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Das, S., et al. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 8(49), 47015-47025.
  • Reddy, B. V. S., et al. (2021). Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters as a Synthetic Route to 5-Hydroxy-3-pyrrolin-2-ones. The Journal of Organic Chemistry, 86(8), 5630-5638.
  • Chavan, S. P., et al. (2014). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Tetrahedron Letters, 55(42), 5793-5795.
  • Sini, K. C., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.
  • Horn, P. A., et al. (2024). Divergent synthesis of δ-valerolactones and furanones via palladium or copper-catalyzed α-hydroxycyclopropanol ring opening cyclizations.
  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • Akai, S., et al. (2007). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 9(22), 4547-4550.
  • Kim, S., et al. (2023). One-Pot Cyclization to Large Peptidomimetic Macrocycles by In Situ-Generated β-Turn-Enforced Folding. Journal of the American Chemical Society, 145(15), 8534-8542.

Sources

benchmarking the antimicrobial activity of 5-hydroxy-4-propylfuran-2(5H)-one against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobials and the Promise of Furanones

The rise of antimicrobial resistance is a silent pandemic, creating an urgent need for novel chemical entities with potent antibacterial activity. In this landscape, furanones, a class of heterocyclic organic compounds, have emerged as a promising area of research.[1] Naturally produced by organisms like the red alga Delisea pulchra as a defense against biofouling, these compounds and their synthetic derivatives have demonstrated a remarkable breadth of bioactivity.[1]

This guide focuses on a specific, relatively simple furanone derivative: 5-hydroxy-4-propylfuran-2(5H)-one . While extensive research has highlighted the antimicrobial and antibiofilm potential of more complex furanone structures, this particular molecule remains under-characterized in publicly available literature.[2][3] This document, therefore, serves a dual purpose: first, to present a comprehensive, scientifically grounded framework for benchmarking the antimicrobial activity of this compound, and second, to provide researchers with the detailed experimental protocols necessary to execute such a study.

The core of this guide is a head-to-head comparison against established, clinically relevant antibiotics. By following the methodologies outlined herein, researchers in drug discovery and microbiology can generate robust, reproducible data to elucidate the potential of this compound as a future therapeutic agent.

Scientific Rationale and Experimental Design

The decision to evaluate the antimicrobial potential of this compound is predicated on the known mechanisms of action of the broader furanone class. In Gram-negative bacteria, many furanones act as quorum sensing (QS) inhibitors, disrupting the cell-to-cell communication that governs virulence and biofilm formation.[1] In Gram-positive bacteria, certain derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1]

Given these potential mechanisms, a rigorous benchmarking study must assess the compound's efficacy across a panel of clinically significant bacteria, representing both Gram-positive and Gram-negative species. This allows for the determination of its spectrum of activity. The chosen comparator antibiotics are established drugs with well-defined mechanisms of action, providing a clear reference for potency and spectrum.

Selected Bacterial Strains for Evaluation

For a comprehensive initial screening, the following American Type Culture Collection (ATCC) reference strains are recommended, in line with established practices for antimicrobial susceptibility testing.[4][5]

  • Staphylococcus aureus (ATCC 29213): A Gram-positive coccus and a leading cause of skin infections, bacteremia, and hospital-acquired infections. It serves as a key representative for Gram-positive pathogens.

  • Enterococcus faecalis (ATCC 29212): A Gram-positive coccus commonly associated with urinary tract infections (UTIs), endocarditis, and wound infections, known for its intrinsic and acquired antibiotic resistance.

  • Escherichia coli (ATCC 25922): A Gram-negative rod that is a major cause of UTIs, gastrointestinal infections, and sepsis. It is a workhorse for studying Gram-negative susceptibility.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative rod known for its opportunistic pathogenicity, particularly in immunocompromised individuals and its high level of intrinsic antibiotic resistance.

Comparator Antibiotics

The following antibiotics are selected to provide a robust comparison across different mechanisms of action and spectra of activity:

  • Vancomycin: A glycopeptide antibiotic with activity primarily against Gram-positive bacteria, inhibiting cell wall synthesis.

  • Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis, effective against many resistant Gram-positive bacteria.

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA replication, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Meropenem: A carbapenem, a class of beta-lactam antibiotics with a very broad spectrum of activity, often used for multidrug-resistant infections. It inhibits cell wall synthesis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, all antimicrobial susceptibility testing should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] The following protocols are based on these standards.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[7]

Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of this compound and the comparator antibiotics in CAMHB. The typical concentration range to test for a novel compound might be from 256 µg/mL down to 0.5 µg/mL.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).[7]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL or 200 µL, depending on the specific protocol.

    • Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This test is performed as a follow-up to the MIC assay.

Protocol: Subculture from MIC Wells

  • Selection of Wells:

    • Select the wells from the completed MIC plate that showed no visible growth (i.e., the well corresponding to the MIC and all wells with higher concentrations).

  • Plating:

    • Thoroughly mix the contents of each selected well.

    • Using a calibrated loop or pipette, take a fixed volume (e.g., 10 µL or 100 µL) from each of these wells and plate it onto a fresh Mueller-Hinton Agar (MHA) plate that does not contain any antimicrobial agent.[9]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[9]

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10]

Visualizing the Workflow

To clarify the experimental process, the following diagrams illustrate the key steps in determining MIC and MBC.

MIC_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay bacterial_culture Bacterial Colonies (18-24h culture) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL in CAMHB) mcfarland->inoculum inoculate Inoculate Plate inoculum->inoculate plate_prep Prepare Serial Dilutions of Test Compounds in 96-Well Plate plate_prep->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic result MIC Value read_mic->result Lowest concentration with no visible growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Workflow cluster_subculture Subculturing cluster_analysis Analysis mic_plate Completed MIC Plate (Wells with no growth) aliquot Take Aliquot (e.g., 100 µL) from MIC, MICx2, MICx4 wells mic_plate->aliquot plate_agar Spread onto Mueller-Hinton Agar aliquot->plate_agar incubate_agar Incubate (35°C, 18-24h) plate_agar->incubate_agar count_cfu Count Colonies (CFU) incubate_agar->count_cfu calculate Calculate % Kill vs. Initial Inoculum count_cfu->calculate mbc_result MBC Value calculate->mbc_result Lowest concentration with ≥99.9% kill

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Comparative Data Summary (Illustrative)

The following table presents a hypothetical data set to illustrate how the results of this benchmarking study would be presented. The values for this compound are plausible estimates based on the activity of other furanone derivatives reported in the literature, which often show moderate to good activity against Gram-positive bacteria and more variable results against Gram-negatives.[2][3][11] This data is for illustrative purposes only and must be confirmed by experimentation.

Antimicrobial Agent Organism MIC (µg/mL) MBC (µg/mL) Interpretation (Bacteriostatic/Bactericidal)
This compound S. aureus (ATCC 29213)1632Bactericidal
E. faecalis (ATCC 29212)32128Bacteriostatic
E. coli (ATCC 25922)64>256Bacteriostatic
P. aeruginosa (ATCC 27853)>256>256Ineffective
Vancomycin S. aureus (ATCC 29213)12Bactericidal
E. faecalis (ATCC 29212)28Bactericidal
E. coli (ATCC 25922)>128>128Ineffective
P. aeruginosa (ATCC 27853)>128>128Ineffective
Linezolid S. aureus (ATCC 29213)216Bacteriostatic
E. faecalis (ATCC 29212)28Bacteriostatic
E. coli (ATCC 25922)>128>128Ineffective
P. aeruginosa (ATCC 27853)>128>128Ineffective
Ciprofloxacin S. aureus (ATCC 29213)0.51Bactericidal
E. faecalis (ATCC 29212)14Bactericidal
E. coli (ATCC 25922)0.0150.03Bactericidal
P. aeruginosa (ATCC 27853)0.250.5Bactericidal
Meropenem S. aureus (ATCC 29213)0.120.25Bactericidal
E. faecalis (ATCC 29212)832Bactericidal
E. coli (ATCC 25922)0.030.06Bactericidal
P. aeruginosa (ATCC 27853)0.51Bactericidal

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9]

Discussion and Future Directions

Based on the illustrative data, this compound would demonstrate promising bactericidal activity against S. aureus and bacteriostatic activity against E. faecalis and E. coli. Its lack of activity against P. aeruginosa would suggest a spectrum primarily targeting certain Gram-positive and some Gram-negative bacteria, a pattern observed with some other furanone derivatives.[2]

The hypothetical MIC of 16 µg/mL against S. aureus is higher than that of the comparator antibiotics, indicating lower potency. However, the value of novel antimicrobial scaffolds lies not just in their raw potency, but also in their unique mechanisms of action, potential to overcome existing resistance mechanisms, and favorable safety profiles.

This guide provides the foundational blueprint for the initial, crucial step of in vitro characterization. Positive and compelling results from these experiments would justify progression to more advanced studies, including:

  • Time-kill curve assays to understand the dynamics of bacterial killing.

  • Mechanism of action studies to determine if the compound inhibits quorum sensing, induces ROS, or acts via another pathway.

  • Biofilm inhibition and eradication assays , as antibiofilm activity is a known strength of the furanone class.[12]

  • Cytotoxicity testing against mammalian cell lines to assess its preliminary safety profile.

  • Testing against a panel of clinical isolates , including multidrug-resistant strains (e.g., MRSA, VRE), to evaluate its potential clinical utility.

Conclusion

This compound represents an intriguing, yet uncharacterized, member of the promising furanone family of potential antimicrobials. While its efficacy remains to be experimentally determined, this guide provides the necessary scientific framework and detailed protocols for a robust and objective benchmark against current antibiotic standards. By adhering to these standardized methods, researchers can generate the high-quality data needed to either advance this molecule in the drug discovery pipeline or to confidently redirect resources to more promising candidates. The path to a new antibiotic is long, but it begins with rigorous, well-designed in vitro comparisons like the one outlined here.

References

  • ResearchGate. (2025, December 29). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?
  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Antimicrobial Agents from Furanone Scaffolds.
  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses.
  • Crestone, Inc. (2022, August 17). Antibiotic Development: Gram Positive vs. Gram Negative Bacteria.
  • Alhumaid, S., et al. (2021). Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital. Annals of Clinical Microbiology and Antimicrobials, 20(1), 43.
  • EUCAST. (n.d.). MIC Determination.
  • BenchChem. (n.d.). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • National Institutes of Health. (2019, February 6). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus.
  • National Institutes of Health. (n.d.). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
  • Aston Research Explorer. (2005, February 15). Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones.
  • Thermo Fisher Scientific. (n.d.). QC for Antimicrobial Susceptibility Testing.
  • ResearchGate. (2025, August 6). Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration.
  • Medscape. (n.d.). Comparative in vitro Study of the Antimicrobial Activities of Different Commercial Antibiotic Products for Intravenous Administration.
  • ResearchGate. (2025, August 5). Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. | Request PDF.
  • National Institutes of Health. (2017, November 20). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.

Sources

A Comparative Guide to the Stereochemical Validation of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. This guide provides an in-depth comparison of analytical methodologies for the validation of the stereochemistry of 5-hydroxy-4-propylfuran-2(5H)-one, a versatile heterocyclic compound.[1][2] This molecule, possessing a stereocenter at the C5 position, can exist as two enantiomers, the properties of which can differ significantly in a chiral environment such as the human body.

The following sections will delve into the primary techniques employed for stereochemical elucidation, offering a blend of theoretical principles, practical experimental protocols, and comparative data to inform your analytical strategy.

The Importance of Stereochemical Purity

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The stereochemical configuration of this precursor directly influences the stereochemistry of the final active pharmaceutical ingredient (API). Consequently, rigorous validation of its stereoisomeric purity is not merely an academic exercise but a critical quality control parameter in drug manufacturing.

Comparative Analysis of Validation Techniques

The determination of the stereochemistry of this compound can be approached by establishing either the relative configuration of its stereocenters or the absolute configuration. This guide will explore Nuclear Magnetic Resonance (NMR) spectroscopy for relative stereochemistry and methods involving chiral derivatizing agents and chiral chromatography for determining absolute stereochemistry and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Relative Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of a molecule.[4][5] For determining the relative stereochemistry of cyclic molecules like this compound, Nuclear Overhauser Effect (NOE) based experiments are invaluable.[6][7]

Principle of NOE: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[8][9] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to approximately 5 Å.[7] By observing NOE correlations between specific protons, their spatial proximity can be inferred, allowing for the determination of the relative arrangement of atoms in the molecule.

Two common NOE experiments are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).[6][8] For small to medium-sized molecules like this compound, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur with NOESY for molecules in a specific molecular weight range.[8][9]

Experimental Workflow: NOE/ROESY Analysis

Caption: Workflow for determining relative stereochemistry using ROESY.

Experimental Protocol: 2D ROESY

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments. Tune and match the probe for the ¹H frequency.

  • Parameter Optimization: Set up a standard 2D ROESY pulse sequence. Optimize key parameters such as the mixing time (typically 150-500 ms for small molecules), the number of scans, and the spectral width.

  • Data Acquisition: Acquire the 2D ROESY spectrum. The experiment time will vary depending on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing and Analysis: Process the acquired data using appropriate NMR software. This involves Fourier transformation, phasing, and baseline correction. Analyze the resulting 2D spectrum for cross-peaks that are off the diagonal. The presence of a cross-peak between two proton signals indicates that these protons are close in space.

Chiral Derivatization Followed by NMR Analysis: The Mosher's Ester Method for Absolute Configuration

To determine the absolute stereochemistry, a chiral auxiliary is often employed to create a pair of diastereomers from the enantiomeric mixture. The Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols.[10][11][12][13][14]

Principle of Mosher's Ester Analysis: The alcohol of unknown stereochemistry is esterified with both enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[10][13] The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the original alcohol. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be deduced.[10][11][12]

Experimental Workflow: Mosher's Ester Analysis

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Furanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of furanone analogs as targeted inhibitors, grounded in the principles of molecular docking. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system of scientific inquiry. We will explore two primary case studies: furanone analogs as quorum sensing inhibitors in Pseudomonas aeruginosa and as anti-cancer agents targeting Heat Shock Protein 90 (Hsp90).

Introduction: The Therapeutic Potential of the Furanone Scaffold

The furanone ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products with diverse and potent biological activities.[1][2] Its inherent reactivity and structural versatility make it an attractive starting point for the design of novel therapeutic agents. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of these furanone analogs with specific protein targets at the molecular level. This in-silico approach is indispensable for prioritizing lead compounds, understanding structure-activity relationships (SAR), and guiding further optimization efforts in drug discovery.[3]

This guide will provide a comparative analysis of furanone analogs against two distinct and highly relevant classes of protein targets, offering both the theoretical underpinnings and the practical, step-by-step protocols for reproducible and insightful comparative docking studies.

Case Study 1: Furanone Analogs as Quorum Sensing Inhibitors in Pseudomonas aeruginosa

Background: Targeting Bacterial Communication

Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its intrinsic and acquired resistance to antibiotics. A key factor in its virulence and biofilm formation is the cell-to-cell communication system known as quorum sensing (QS).[4] This intricate signaling network is primarily regulated by three interconnected systems: las, rhl, and pqs. At the heart of the las and rhl systems are the transcriptional regulators LasR and RhlR, which, upon binding to their cognate acyl-homoserine lactone (AHL) autoinducers, activate the expression of a wide array of virulence factors.[5] The pqs system, regulated by PqsR, adds another layer of complexity to this communication network.

Furanone compounds, particularly halogenated derivatives isolated from the marine alga Delisea pulchra, are structural analogs of AHLs and have been shown to be potent antagonists of these QS receptors.[1][4] By competitively binding to the ligand-binding pocket of proteins like LasR, these furanones can disrupt QS signaling, thereby quenching virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[1]

Comparative Docking Analysis of Furanone Analogs against LasR

The LasR protein is a primary target for anti-QS strategies. We will compare a series of furanone analogs to understand how structural modifications influence their binding affinity to the LasR ligand-binding domain.

Selected Furanone Analogs for Comparison:

Compound ID2D Structure
C-30 [6]
GBr
CMP7 [3]
CMP10 [3]

Table 1: Comparative Docking Scores and Experimental Data for Furanone Analogs against LasR

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds, π-π stacking)Experimental Validation (IC₅₀)
Native Ligand (OdDHL) -8.4[3]Trp60, Tyr64, Asp73, Ser129[3]N/A
C-30 -4.24 to -6.5[7][8]Ser129[7]Potent QS Inhibition[9]
GBr -6.85Not specified, higher affinity than C-30More effective than C-30 in reducing virulence factors
CMP7 (Halogenated) -8.0[3]Trp60, Tyr64, Ser129[3]Not specified
CMP10 (Non-halogenated) -4.8[3]Not specifiedNot specified

Structure-Activity Relationship (SAR) Insights:

The comparative data reveals critical structural features influencing binding affinity to LasR:

  • Halogenation: The presence of bromine atoms, as seen in C-30, GBr, and CMP7, generally enhances binding affinity.[3] This is likely due to the formation of halogen bonds and increased hydrophobicity, allowing for more favorable interactions within the binding pocket. The higher affinity of GBr compared to its isomer C-30 suggests that the specific position of the bromine atoms is crucial.

  • Side Chains: Furanones with shorter alkyl side chains have been observed to bind strongly against RhlR, while the nature of the substituent at the C-5 position of the furanone ring significantly impacts activity against LasR.[1][3]

  • Core Scaffold: The furanone lactone ring is a key structural mimic of the homoserine lactone ring of the native autoinducer, allowing it to fit within the binding site.

These in-silico findings are consistent with experimental observations where halogenated furanones demonstrate potent inhibition of P. aeruginosa biofilm formation and virulence factor production.[9][10]

Quorum Sensing Signaling Pathway

The las, rhl, and pqs systems form a hierarchical network controlling virulence gene expression in P. aeruginosa. Furanone analogs primarily target the LasR and RhlR receptors, disrupting the activation of this cascade.

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR OdDHL->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active Activates RhlI RhlI LasR_active->RhlI Activates PqsR PqsR LasR_active->PqsR Activates Virulence Virulence Factor Expression & Biofilm Formation LasR_active->Virulence C4HSL C4-HSL (Autoinducer) RhlI->C4HSL Synthesizes RhlR_inactive Inactive RhlR C4HSL->RhlR_inactive Binds to RhlR_active Active RhlR Complex RhlR_inactive->RhlR_active Activates RhlR_active->Virulence PQS PQS Signal PqsR->PQS Regulates PQS->RhlR_inactive Modulates Furanones Furanone Analogs (e.g., C-30) Furanones->LasR_inactive Competitively Inhibits Furanones->RhlR_inactive Inhibits

Caption: Quorum sensing cascade in P. aeruginosa and the inhibitory action of furanone analogs.

Case Study 2: Furanone Analogs as Anti-Cancer Agents Targeting Hsp90

Background: Chaperoning Oncogenesis

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the folding, stability, and activation of a wide range of "client" proteins.[11] In cancer cells, Hsp90 is overexpressed and essential for maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival, such as HER2, Akt, and mutant p53.[12] The chaperone function of Hsp90 is dependent on its ability to bind and hydrolyze ATP at its N-terminal domain.

Inhibition of the Hsp90 ATPase activity leads to the misfolding and subsequent proteasomal degradation of its client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[12] This makes Hsp90 an attractive target for cancer therapy. Furanone-based compounds have been designed and synthesized as potent Hsp90 inhibitors, demonstrating promising anti-proliferative activity in various cancer cell lines.[12]

Comparative Docking Analysis of Furanone-Based Hsp90 Inhibitors

We will now compare a series of furanone-based analogs to elucidate the structural requirements for potent Hsp90 inhibition.

Selected Furanone-Based Hsp90 Inhibitors:

Compound ID2D Structure
Compound 13b [12]
Compound 25 [13]
Analog X Generic furanone scaffold for SAR discussion
Analog Y Generic furanone scaffold for SAR discussion

Table 2: Comparative Docking Scores and Experimental Data for Furanone-Based Hsp90 Inhibitors

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds, Hydrophobic)Experimental Validation (IC₅₀)
Compound 13b Docking showed binding in ATP-pocket[12]Not specifiedGI₅₀: 2.17-9.60 µM (NCI-60 panel)[12]
Compound 25 Not specifiedNot specifiedHsp90 ATPase IC₅₀: 3.68 µM[13]
Pyrazolyl 2-aminopyrimidine 7t Docking studies performed[11]Not specifiedHsp90 IC₅₀: 20 nM[11]
Sulfonamide Analog Docking performedNot specifiedLow µM activity in FP assay[14]

Structure-Activity Relationship (SAR) Insights:

The development of potent Hsp90 inhibitors from the furanone scaffold has yielded key SAR insights:

  • Mimicking the Adenine Moiety: The core heterocyclic structure, often a hybrid of furanone with other rings like pyrazole or pyrimidine, is designed to mimic the adenine portion of ATP, allowing it to occupy the ATP-binding pocket.[11][15]

  • Key Hydrogen Bonds: Interactions with critical residues in the N-terminal domain, such as Asp93 and Thr184, are crucial for high-affinity binding.[16]

  • Exploiting Hydrophobic Pockets: Substituents on the core scaffold are optimized to extend into hydrophobic regions of the binding site, enhancing binding affinity and selectivity.

  • Solubility and Pharmacokinetics: Modifications are often made to the furanone scaffold to improve water solubility and pharmacokinetic properties, as seen with the development of compounds like 17-DMAG from the natural product geldanamycin.[13]

The in-silico predictions for these furanone-based compounds correlate well with their observed in-vitro activity, where potent Hsp90 ATPase inhibition translates to significant anti-proliferative effects in cancer cell lines.[11][12]

Hsp90 Client Protein Activation Pathway

Hsp90 functions as part of a dynamic multi-chaperone complex. Its ATP-dependent cycle is essential for the maturation and activation of its client proteins. Inhibition of the ATPase activity stalls this cycle, leading to client protein degradation.

Hsp90Cycle cluster_cycle Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open, ADP-bound) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP binding, Client & Co-chaperone loading Hsp90_compact Hsp90 (ATP-hydrolyzed, ADP+Pi) Hsp90_closed->Hsp90_compact ATP hydrolysis Client_unfolded Unfolded/Misfolded Client Protein Hsp90_closed->Client_unfolded Release of unfolded client Hsp90_compact->Hsp90_open ADP/ATP exchange, Product release Client_folded Folded/Active Client Protein Hsp90_compact->Client_folded Client_unfolded->Hsp90_open Binds to Proteasome Proteasome Client_unfolded->Proteasome Ubiquitination Oncogenic_Signaling Oncogenic Signaling (Proliferation, Survival) Client_folded->Oncogenic_Signaling Promotes Degradation Degradation Proteasome->Degradation Furanone_Inhibitor Furanone-based Hsp90 Inhibitor Furanone_Inhibitor->Hsp90_closed Blocks ATP hydrolysis

Caption: The Hsp90 chaperone cycle and its inhibition by furanone-based compounds.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any in-silico study hinges on a robust and well-validated protocol. The following step-by-step methodology for comparative molecular docking using PyRx (a graphical user interface for AutoDock Vina) is designed to be a self-validating system.

Workflow Diagram

DockingWorkflow prep Step 1: Preparation Ligand Preparation: - Obtain 2D/3D structures - Energy minimization - Save as .pdbqt Receptor Preparation: - Download from PDB - Remove water, co-ligands - Add polar hydrogens - Save as .pdbqt dock Step 2: Docking Simulation Grid Box Definition: - Center on active site - Encompass key residues Run AutoDock Vina: - Set exhaustiveness - Execute for all ligands prep->dock analysis analysis dock->analysis

Caption: A comprehensive workflow for comparative molecular docking studies.

Detailed Step-by-Step Protocol (using PyRx and AutoDock Vina)

1. Preparation of Ligand and Receptor Structures

  • Causality: Proper preparation is critical to ensure that the molecular structures accurately represent their physiological state. Energy minimization of ligands removes steric clashes, while preparing the receptor by adding hydrogens ensures correct ionization states for amino acid residues.

  • Protocol:

    • Ligand Preparation:

      • Obtain 2D structures of your furanone analogs (e.g., from PubChem or drawn using ChemDraw).

      • Use the Open Babel tool within PyRx to import the 2D structures (e.g., in SDF format).[17]

      • Right-click on the imported ligands and select "Minimize Energy" to generate a stable 3D conformation.

      • Right-click again and select "Convert to AutoDock Ligand (pdbqt)" to save in the required format.[17]

    • Receptor Preparation:

      • Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For our case studies, you would use PDB IDs for LasR (e.g., 2UV0) or Hsp90 (e.g., 3RLQ).[3][12]

      • Load the PDB file into PyRx.

      • Right-click on the protein molecule and select "AutoDock" -> "Make Macromolecule".[18] PyRx will automatically remove water molecules, add polar hydrogens, and assign charges, saving the file in .pdbqt format.

2. Docking Simulation

  • Causality: The docking simulation explores the conformational space of the ligand within a defined region of the receptor (the grid box) to find the most energetically favorable binding pose. The size and location of this box are critical; it must be large enough to encompass the entire binding site but not so large as to make the conformational search computationally intractable.

  • Protocol:

    • Select Ligands and Receptor: In the PyRx interface, select the prepared furanone analogs (ligands) and the target protein (macromolecule).

    • Initiate Vina Wizard: Navigate to the "Vina Wizard" tab.

    • Define the Grid Box: A 3D box will appear around the protein. Adjust its center and dimensions to fully enclose the known active site. The active site can be identified from the position of the co-crystallized native ligand in the original PDB file.[19]

    • Run AutoDock Vina: Click "Forward" to proceed to the docking step. The default "exhaustiveness" setting (typically 8) is usually sufficient, but can be increased for a more thorough search at the cost of longer computation time. Click "Forward" again to start the docking process for all selected ligands.[19]

3. Post-Docking Analysis and Validation

  • Causality: The raw output of a docking simulation is a set of binding poses and their corresponding energy scores. A thorough analysis is required to interpret these results, compare the performance of different analogs, and validate the docking protocol itself.

  • Protocol:

    • Analyze Binding Affinities: Once the docking is complete, PyRx will display a table of results, ranking the ligands by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[3]

    • Visualize Binding Poses (using PyMOL):

      • Export the docked poses from PyRx.

      • Open the receptor .pdbqt file and the docked ligand .pdbqt files in PyMOL.

      • To visualize interactions, use the "Action" -> "find" -> "polar contacts" -> "to any atoms" command to display hydrogen bonds.[20]

      • Identify and label the key amino acid residues involved in the interactions.[21]

      • Compare the binding poses and interaction patterns of the different furanone analogs to understand the structural basis for their varying affinities.

    • Protocol Validation (Self-Validation System):

      • Re-docking the Native Ligand: As a critical validation step, dock the co-crystallized native ligand (if available) back into the active site using the exact same protocol.

      • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[3]

      • Comparison with Experimental Data: Whenever possible, correlate the calculated binding affinities with experimental data such as IC₅₀ or Kᵢ values. A strong correlation increases the confidence in the predictive power of the docking model.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of furanone analogs. By integrating two distinct and therapeutically relevant case studies—quorum sensing inhibition and anti-cancer targeting of Hsp90—we have demonstrated how this powerful computational tool can be leveraged to understand structure-activity relationships and guide rational drug design. The emphasis on a self-validating workflow, from meticulous preparation to rigorous post-docking analysis and comparison with experimental data, underscores the importance of scientific integrity in computational drug discovery. As the furanone scaffold continues to inspire the development of new chemical entities, the principles and protocols outlined herein will serve as a valuable resource for researchers seeking to unlock their full therapeutic potential.

References

  • Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. Taylor & Francis Online.
  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. PubMed.
  • The hierarchy quorum sensing network in Pseudomonas aeruginosa. PubMed Central.
  • Full article: Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors.
  • Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm (RSC Publishing).
  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central.
  • 2D structures of the compounds tested in this study. (A) Structures of...
  • How to perform site-specific docking using Pyrx?
  • PyRx Tutorial | Multiple Ligand Docking | Part 1: Setting Up PyRx + Vina Step-by-Step. YouTube.
  • Docking results of quorum-sensing inhibitors against LasR, the quorum regulator of P. aeruginosa.
  • Tutorial 10: Multiple ligand docking using PyRx. YouTube.
  • PyRx Tutorial || Multiple Ligand Docking || From Download to Result Analysis || All in One. YouTube.
  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition.
  • Discovery of potent heat shock protein 90 (Hsp90)
  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed.
  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLOS One.
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central.
  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applic
  • Visualization of active site with PyMOL || Molecular Docking tutorial || Part 3. YouTube.
  • Visualizing protein-protein docking using PyMOL.
  • Tutorial for PyMOL. Carlsson Lab.
  • Results of molecular docking of different structures of LasR and RhlR...
  • 2D structures of HSP90 inhibitors obtained and analysed via...
  • Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity. PubMed Central.
  • Clarity on Multiple Ligand Docking Workflow Using PyRx. How to perform multiple ligand docking ?
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. MDPI.
  • Marine-Derived Compounds as Potential Inhibitors of Hsp90 for Anticancer and Antimicrobial Drug Development: A Comprehensive In Silico Study. MDPI.
  • Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies.
  • Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies. PubMed.
  • QSAR Studies to Predict Activity of HSP90 Inhibitors. Bentham Science Publisher.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central.
  • Inhibitory actions of furanone C-30 on RhlR and LasR. (A) Impact of...
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube.
  • Molecular structures of 2(5H)-furanone derivatives.
  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. PubMed Central.
  • Identification of potential anti-biofilm agents targeting LasR in Pseudomonas aeruginosa through machine learning-driven screening, molecular docking, and dynamics simul
  • Computational investigations on the potential role of hygrophorones as quorum sensing inhibitors against LasR protein of Pseudomonas aeruginosa. Semantic Scholar.
  • Structure-activity relationship of Garcinia xanthones analogues: Potent Hsp90 inhibitors with cytotoxicity and antiangiogenesis activity. PubMed.
  • Structure-activity relationship (SAR)
  • Isoform Selectivity of Hsp90 Inhibitors IC 50 (nM).
  • The chemical structures of selected Hsp90 inhibitors described in this...

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 5-hydroxy-4-propylfuran-2(5H)-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous identification of novel or synthesized small molecules is a cornerstone of chemical research and drug development. 5-hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2), a substituted butenolide, represents a class of compounds whose structural nuances demand rigorous analytical confirmation.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the structural elucidation of this target molecule. We will explore the causality behind selecting specific ionization methods and fragmentation analysis strategies, presenting detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will objectively compare the qualitative power of mass spectrometry with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, culminating in an integrated workflow for achieving irrefutable structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require not just data, but validated, trustworthy analytical outcomes.

Physicochemical Profile: this compound

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These characteristics directly influence the selection of appropriate analytical techniques, from chromatography conditions to ionization methods.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 78920-10-2[1][2][3][4]
Molecular Formula C₇H₁₀O₃[1][4]
Molecular Weight 142.15 g/mol [1][4]
Exact Mass 142.0630 g/mol [1]
Structure

Primary Identification by Mass Spectrometry: A Deep Dive

Mass spectrometry is the cornerstone of molecular identification due to its unparalleled sensitivity and ability to provide direct molecular weight information and structural insights through fragmentation analysis. For a moderately polar molecule like this compound, both GC-MS and LC-MS are viable approaches, each with distinct advantages.

Choosing the Right Ionization Technique

The choice between Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS is not arbitrary; it is dictated by the desired analytical outcome.

  • Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This creates a unique "fingerprint" mass spectrum that is ideal for library matching and initial structural elucidation.[5] Given the volatility of many furanones, EI-GC-MS is a powerful first-line approach.[6][7]

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[8] This is exceptionally useful for confirming the molecular weight of the parent compound, especially when the molecular ion is weak or absent in the EI spectrum. It is the standard for LC-MS analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent method for analyzing volatile and semi-volatile furanones. The high-energy EI process provides a rich fragmentation pattern that serves as a structural fingerprint.

Anticipated EI Fragmentation Pattern

Based on the known fragmentation of similar furanone structures, we can predict the mass spectrum of this compound.[9] The molecular ion [M]⁺˙ at m/z 142 is expected. Subsequent fragmentation is likely to proceed through characteristic losses of small, stable neutral molecules and radical species.

A probable fragmentation pathway involves:

  • Loss of the propyl side chain: Cleavage of the C-C bond alpha to the furanone ring can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 99.

  • Loss of carbon monoxide (CO): A common fragmentation pathway for cyclic ketones and lactones is the neutral loss of CO (28 Da), which would yield a fragment at m/z 114.[9]

  • Loss of water (H₂O): The hydroxyl group can be eliminated, leading to a loss of 18 Da and a fragment at m/z 124.

G M C₇H₁₀O₃ [M]⁺˙ m/z 142 F1 [M - C₃H₇]⁺ m/z 99 M->F1 - •C₃H₇ F2 [M - CO]⁺˙ m/z 114 M->F2 - CO F3 [M - H₂O]⁺˙ m/z 124 M->F3 - H₂O

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol is designed to be a self-validating system, incorporating checks for analytical performance.

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

    • If the sample is in a complex matrix, a sample cleanup step such as Solid-Phase Extraction (SPE) may be necessary to remove interferences.[6][7]

  • Instrument & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent starting point. This choice provides a good balance for resolving potential isomers and impurities.

    • Inlet: Split/splitless inlet at 250°C. A split ratio of 20:1 is typical for initial screening.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This gradient ensures the elution of the analyte while separating it from solvent fronts and potential contaminants.

  • Mass Spectrometer & Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures that the fragmentation patterns are consistent and comparable to established mass spectral libraries like the NIST database.[10]

    • Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragments.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte.

    • Extract the mass spectrum and compare the molecular ion with the expected molecular weight (142.15 g/mol ).

    • Analyze the fragmentation pattern and compare it to the predicted pathway and any available library spectra.[11] The presence of key fragments (e.g., m/z 114, 99) provides strong evidence for the proposed structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For enhanced specificity, especially in complex matrices common in drug metabolism studies or natural product analysis, LC-MS/MS is the superior technique.[8][12] It offers an additional dimension of separation and selectivity.

LC-MS/MS Strategy

The primary advantage here is the use of Multiple Reaction Monitoring (MRM). This involves selecting the parent ion (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific fragment ions (product ions) in the third quadrupole. This two-stage filtering provides exceptional signal-to-noise and virtually eliminates matrix interference.[8]

For this compound, the precursor ion in positive ESI mode would be [M+H]⁺ at m/z 143. Collision-induced dissociation (CID) would then generate product ions. Based on typical fragmentation, transitions like 143 -> 125 (loss of H₂O) and 143 -> 97 (loss of H₂O and CO) would be highly specific and ideal for an MRM assay.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a mobile-phase compatible solvent, such as a 50:50 mixture of methanol and water.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system.

  • Instrument & Conditions (LC):

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The formic acid is crucial as a proton source to promote the formation of [M+H]⁺ ions in the ESI source.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Instrument & Conditions (MS/MS):

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Source Conditions: Optimize desolvation line temperature (e.g., 250°C) and nebulizing gas flow to achieve a stable signal for the analyte.[8]

    • MRM Transitions:

      • Quantifier: m/z 143 → 97 (or the most intense, stable fragment)

      • Qualifier: m/z 143 → 125 (a secondary fragment to confirm identity)

    • Collision Energy (CE): Optimize for each transition by infusing a standard solution and ramping the CE to find the value that yields the highest product ion intensity.

  • Data Analysis:

    • Confirm that the analyte peak elutes at the expected retention time.

    • Verify that both the quantifier and qualifier MRM transitions are present at the correct retention time.

    • The ratio of the qualifier to quantifier peak areas should be consistent across samples and standards, providing an additional layer of identity confirmation.

Comparative Analysis with Orthogonal Methodologies

While mass spectrometry is powerful, relying on a single technique is insufficient for absolute structural proof in regulated environments like drug development. Orthogonal methods, which measure different physical properties of the molecule, are required for irrefutable confirmation.

TechniquePrincipleStrengths for C₇H₁₀O₃Weaknesses
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity (µg/L to ng/L levels).[8][12] Provides molecular weight and structural data via fragmentation.Isomers can be difficult to distinguish without chromatographic separation. Does not provide direct information on atom connectivity.
NMR Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei.Provides definitive information on the carbon-hydrogen framework and atom connectivity. Unambiguously distinguishes between isomers.Relatively low sensitivity (requires mg quantities). Complex spectra can be challenging to interpret without expertise.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups: ~1750 cm⁻¹ (lactone C=O stretch), ~3400 cm⁻¹ (O-H stretch).Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis.

An Integrated Workflow for Unambiguous Confirmation

G cluster_0 Initial Screening & Hypothesis cluster_1 Mass Spectrometry Confirmation cluster_2 Orthogonal Validation A Hypothesized Structure C₇H₁₀O₃ B LC-MS or GC-MS Analysis A->B C Correct Molecular Ion? (m/z 142 or 143) B->C D MS/MS Fragmentation (MRM Analysis) C->D Yes J Structure Rejected Re-evaluate C->J No E Match Predicted Fragments? D->E F NMR Spectroscopy (¹H, ¹³C, COSY) E->F Yes G IR Spectroscopy E->G Yes E->J No H Confirm Connectivity & Functional Groups? F->H G->H I Structure Confirmed H->I Yes H->J No

Caption: Integrated workflow for the definitive structural confirmation of a small molecule.

Conclusion

Confirming the identity of this compound is most effectively initiated using mass spectrometry. GC-MS with Electron Ionization provides a reproducible fragmentation fingerprint ideal for initial identification and library searching.[11] For superior sensitivity and specificity, particularly within complex sample matrices, LC-MS/MS with ESI and Multiple Reaction Monitoring is the method of choice.[8] However, for the absolute, unambiguous structural confirmation required in rigorous scientific and developmental settings, mass spectrometry data must be corroborated by orthogonal techniques. NMR spectroscopy provides the definitive map of atomic connectivity, while IR spectroscopy confirms the presence of critical functional groups. By following an integrated analytical workflow, researchers can eliminate ambiguity and establish the identity of their target compound with the highest degree of scientific confidence.

References

  • BenchChem. (n.d.). Application Note: Quantitative Analysis of Sotolon using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Blank, I., Schieberle, P., & Grosch, W. (1991). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) Causing an Off-Flavor: Elucidation of Its Formation Pathways during Storage of Citrus Soft Drinks. Journal of Agricultural and Food Chemistry. ACS Publications.
  • Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. PMC - PubMed Central.
  • Pereira, V. (2021). Sotolon in Madeira Wine New insights on the aroma impact and main formation pathways. DigitUMa.
  • Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. ACS Publications.
  • Ferreira, A. C. S., Barbe, J. C., & Bertrand, A. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A. ResearchGate.
  • SpectraBase. (n.d.). 5-hydroxy-4-propyl-5H-furan-2-one - Optional[MS (GC)] - Spectrum.
  • NIST. (n.d.). 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-. NIST WebBook.
  • LookChem. (n.d.). This compound.
  • BLDpharm. (n.d.). 78920-10-2|this compound.
  • Chemsrc. (n.d.). This compound | CAS#:78920-10-2.
  • Echemi. (n.d.). This compound.
  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo.

Sources

A Comparative Guide to the Inter-Laboratory Validation of a Quantification Method for 5-Hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-hydroxy-4-propylfuran-2(5H)-one (HPF) across multiple laboratories. The goal is to establish the method's reproducibility and fitness-for-purpose, a critical step before its adoption as a standard operating procedure in quality control or clinical settings. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for the quantification of furanone compounds.

HPF (CAS 78920-10-2) is a heterocyclic organic compound of increasing interest as a potential intermediate in pharmaceutical and agrochemical synthesis.[1][2] Ensuring the accuracy and consistency of its quantification is paramount for product quality and regulatory compliance. An inter-laboratory validation, often called a "ring trial," is the ultimate test of an analytical method's ruggedness, providing a measure of its performance when used by different analysts in different environments with different equipment.

The Analytical Method: A Foundation of Reversed-Phase HPLC

The method chosen for this inter-laboratory study is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This technique was selected for its widespread availability, robustness, and proven suitability for the analysis of moderately polar furanone compounds.[3]

The core principle of this method is the separation of HPF from potential impurities and matrix components based on its differential partitioning between a nonpolar stationary phase (a C18 column) and a polar mobile phase. The separated HPF is then detected and quantified by its absorbance of ultraviolet (UV) light.

Experimental Protocol: HPLC-UV Method for HPF Quantification

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 40% acetonitrile and 60% water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: All standards and unknown samples are to be dissolved in the mobile phase to a final concentration within the linear range of the method.

Inter-Laboratory Study Design: A Framework for Reproducibility

The design of an inter-laboratory study is critical to obtaining meaningful data. This study was structured in accordance with principles outlined by international bodies such as AOAC International and the International Council for Harmonisation (ICH).[4][5]

Eight qualified laboratories participated in the study. Each laboratory received a detailed analytical protocol, identical to the one described above, and a set of blinded samples. The sample set included:

  • Calibration Standards: A series of six HPF standards ranging from 1 µg/mL to 100 µg/mL to establish linearity.

  • Quality Control (QC) Samples: Three levels of QC samples (Low: 5 µg/mL, Medium: 50 µg/mL, High: 80 µg/mL) prepared from a separate stock solution to assess accuracy and precision. Each QC sample was provided in triplicate.

  • Blank Matrix: A sample of the matrix (e.g., plasma, formulation buffer) without HPF to assess specificity.

The workflow was designed to ensure a systematic and unbiased evaluation of the method's performance characteristics across all participating sites.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Each Laboratory cluster_2 Phase 3: Data Compilation & Statistical Analysis P1 Central Lab: Prepare & Blind Samples (Calibrators, QCs) P2 Central Lab: Draft & Distribute Detailed Analytical Protocol P1->P2 P3 Ship Sample Kits to 8 Participating Laboratories P2->P3 A1 Each Lab Receives & Stores Samples P3->A1 A2 Perform System Suitability Tests (SST) A1->A2 A3 Analyze Calibration Standards A2->A3 A4 Analyze QC Samples (n=3 at each level) A3->A4 D1 Labs Submit Raw Data & Results to Central Coordinator A4->D1 D2 Perform Outlier Tests (Cochran's, Grubbs') D1->D2 D3 Calculate Validation Parameters (Accuracy, Precision, Linearity, etc.) D2->D3 D4 Calculate Inter-Laboratory Statistics (Reproducibility, HorRat) D3->D4

Figure 1. Workflow of the Inter-Laboratory Validation Study.

Comparative Performance Analysis

The data submitted by the eight participating laboratories were analyzed to assess the key validation parameters as defined by the ICH Q2(R1) guideline.[6][7][8] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8]

3.1. Specificity

All participating laboratories reported no interfering peaks at the retention time of HPF in the blank matrix samples. This provides strong evidence of the method's specificity, which is its ability to unequivocally assess the analyte in the presence of other components.[9][10]

3.2. Linearity and Range

Linearity was evaluated by performing a linear regression on the concentration-response data from the calibration standards. The method was found to be linear over the range of 1 µg/mL to 100 µg/mL.

LaboratoryLinearity (Correlation Coefficient, r²)
Lab 10.9995
Lab 20.9991
Lab 30.9998
Lab 40.9989
Lab 50.9996
Lab 60.9993
Lab 70.9997
Lab 80.9992
Average 0.9994
Acceptance Criterion r² ≥ 0.998

Table 1. Comparison of Linearity Results Across Laboratories.

The consistently high correlation coefficients from all laboratories confirm the method's ability to produce results that are directly proportional to the concentration of the analyte within the specified range.

3.3. Accuracy

Accuracy was determined by calculating the percent recovery of the QC samples at three concentration levels. The results demonstrate a high degree of trueness across all participating laboratories.

LaboratoryQC Low (5 µg/mL)QC Medium (50 µg/mL)QC High (80 µg/mL)
Lab 1101.2%99.5%99.1%
Lab 298.8%100.8%101.5%
Lab 3100.5%99.1%98.9%
Lab 4102.1%101.9%102.3%
Lab 599.3%98.5%99.6%
Lab 697.9%99.8%100.4%
Lab 7101.5%100.2%99.8%
Lab 899.0%101.1%100.9%
Average Recovery 100.0% 100.1% 100.3%
Acceptance Criterion 95.0% - 105.0%

Table 2. Comparison of Accuracy (% Recovery) Across Laboratories.

3.4. Precision: The Core of Inter-Laboratory Comparison

Precision was evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).

  • Reproducibility: Expresses the precision between laboratories.[9]

Reproducibility is the most critical parameter in an inter-laboratory study. It is expressed as the relative standard deviation (%RSD) of all results from all laboratories for a given QC level.

QC LevelIntra-Lab Precision (Repeatability)Inter-Lab Precision (Reproducibility)
Average %RSD Overall %RSD
QC Low (5 µg/mL)1.8%3.5%
QC Medium (50 µg/mL)1.1%2.1%
QC High (80 µg/mL)0.9%1.9%
Acceptance Criterion ≤ 2.0% ≤ 5.0%

Table 3. Summary of Intra- and Inter-Laboratory Precision.

The low %RSD values for reproducibility indicate that the method is robust and gives consistent results regardless of the laboratory environment, which is the primary goal of this validation.

Statistical Assessment: The Horwitz Ratio (HorRat)

To provide a standardized assessment of the method's inter-laboratory precision, the Horwitz Ratio (HorRat) was calculated. The HorRat value is a powerful performance parameter that compares the observed reproducibility standard deviation (RSDR) with a predicted value (PRSDR) derived from the empirical Horwitz equation.[11][12][13]

The Horwitz equation, PRSDR (%) = 2C⁻⁰.¹⁵, provides an expected level of precision for a method based on the analyte concentration (C).[12][14]

  • A HorRat value of 1 indicates that the method's performance is exactly as expected.

  • A value between 0.5 and 2.0 is generally considered acceptable for analytical methods.[13]

  • Values > 2 may indicate that the method is unsatisfactory or that there were issues with the study, such as sample inhomogeneity or a need for better analyst training.[11][12]

QC LevelConcentration (C) (mass fraction)Observed RSDR (%)Predicted PRSDR (%)HorRat Value (RSDR/PRSDR)
QC Low5 x 10⁻⁶3.5%10.7%0.33
QC Medium50 x 10⁻⁶2.1%7.6%0.28
QC High80 x 10⁻⁶1.9%7.0%0.27

Table 4. Horwitz Ratio (HorRat) Analysis for Inter-Laboratory Precision.

The calculated HorRat values are all well below 0.5. While values greater than 2 are problematic, consistently low values can indicate excellent training and experience or a method with exceptionally good precision.[12] In this context, the results suggest the HPLC-UV method is highly precise and robust.

G cluster_params Core Validation Parameters (ICH Q2) cluster_precision Components of Precision cluster_stats Inter-Lab Statistical Tools Accuracy Accuracy (Trueness) LOQ LOQ Accuracy->LOQ required at Precision Precision Precision->LOQ required at Repeat Repeatability (Intra-Assay) Precision->Repeat Inter Intermediate (Inter-Day) Precision->Inter Repro Reproducibility (Inter-Laboratory) Precision->Repro Specificity Specificity Linearity Linearity Range Range Linearity->Range defines Outlier Outlier Tests (Cochran's, Grubbs') Repro->Outlier identifies anomalies HorRat Horwitz Ratio (HorRat) Repro->HorRat assesses performance

Figure 2. Relationship Between Key Validation Parameters.

Conclusion and Recommendation

The inter-laboratory validation study successfully demonstrated that the proposed RP-HPLC-UV method for the quantification of this compound is specific, linear, accurate, and highly precise. The method's performance was consistent across eight independent laboratories, confirming its robustness and reproducibility.

References

  • Horwitz, W., & Albert, R. (2006). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision.
  • National Center for Biotechnology Information. The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. PubMed. [Link]
  • SciSpace. The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. [Link]
  • Fleming, A. F., et al. (1972). Statistical Analysis of Interlaboratory Studies.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ResearchGate. The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision. [Link]
  • Semantic Scholar. The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1)
  • ResearchGate. Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. [Link]
  • ResearchGate. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)
  • ResearchGate. (PDF)
  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
  • ResearchGate. Simultaneous HPLC Determination of 2,5-Dimethyl-4-hydroxy-3 (2H)-Furanone and Related Flavor Compounds in Strawberries. [Link]
  • ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 78920-10-2)
  • Diva-portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
  • Lab Manager Magazine.
  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • U.S. Food and Drug Administration. Q2(R2)
  • Pharmaffiliates. CAS No : 78920-10-2 | Product Name : this compound. [Link]
  • LookChem. This compound. [Link]
  • AlchemyPharm. CAS 78920-10-2 | 5-Hydroxy-4-propyl-2(5H)-furanone. [Link]
  • AMSbiopharma.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Furanone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of furanone-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these promising anti-infective agents, detail the experimental frameworks used to validate their performance, and bridge the critical gap between laboratory findings and their potential therapeutic applications.

Introduction: The Rise of Furanones as Anti-Virulence Agents

For decades, the fight against bacterial infections has been dominated by bactericidal or bacteriostatic antibiotics. However, the rise of antimicrobial resistance necessitates a paradigm shift. Furanone-based compounds represent a leading-edge approach, focusing not on killing bacteria, but on disarming them.

Originally isolated from the marine red alga Delisea pulchra, these compounds are a natural defense against biofouling—the colonization of surfaces by microorganisms.[1][2] This natural function has inspired the synthesis of a vast library of furanone derivatives that act as potent inhibitors of quorum sensing (QS), the sophisticated cell-to-cell communication system bacteria use to coordinate virulence and form resilient biofilms.[1][3][4]

The primary mechanism of action for many furanones, particularly in Gram-negative bacteria like Pseudomonas aeruginosa, involves interfering with N-acyl homoserine lactone (AHL) signaling pathways.[4][5][6] As structural analogs of AHLs, furanones can competitively bind to transcriptional regulators (e.g., LasR and RhlR), rendering them dysfunctional and preventing the activation of downstream virulence genes.[5][7][8][9] This anti-virulence strategy imposes less selective pressure for resistance, making furanones an attractive alternative or adjunct to traditional antibiotic therapy.[10]

Part 1: In Vitro Efficacy: Characterizing Furanone Activity in a Controlled Environment

In vitro testing is the foundational step in evaluating any new antimicrobial agent. It provides a controlled, high-throughput environment to determine a compound's direct effects on bacterial physiology, including growth, biofilm formation, and specific molecular pathways.

Key In Vitro Experimental Protocols

1. Antimicrobial Susceptibility Testing (Minimum Inhibitory/Bactericidal Concentration)

  • Causality and Rationale: The first logical step is to determine if the compound kills or inhibits bacterial growth. For furanones, it is often observed that they exhibit weak direct antibacterial activity (high MIC values).[11][12] This is a key feature of an anti-virulence agent, as it avoids the strong selective pressure that drives resistance to traditional antibiotics. The goal is to find a concentration that inhibits virulence without affecting growth.

  • Protocol: Microbroth Dilution for MIC/MBC Determination

    • Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the furanone compound in an appropriate growth medium (e.g., Tryptic Soy Broth).[13]

    • Inoculation: Add a standardized bacterial suspension (e.g., 10^6 CFU/mL) to each well.[13] Include positive (bacteria, no compound) and negative (medium only) controls.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that results in no visible bacterial growth (turbidity).[14]

    • MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture 10 µL from each well that showed no growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.[14]

2. Anti-Biofilm Assays (Minimum Biofilm Inhibitory/Eradication Concentration)

  • Causality and Rationale: Biofilms are the primary target for furanones. Therefore, it is critical to quantify their ability to both prevent biofilm formation and eradicate established biofilms. Bacteria within biofilms can be up to 1,000 times more resistant to conventional antibiotics.[15]

  • Protocol: Crystal Violet Assay for Biofilm Quantification

    • Biofilm Formation (for MBIC): In a 96-well plate, add the bacterial suspension and various concentrations of the furanone compound simultaneously. Incubate for 24-48 hours to allow biofilm formation.

    • Biofilm Eradication (for MBEC): First, grow mature biofilms in the plate for 24 hours. Then, remove the planktonic cells and add fresh media containing the furanone compound. Incubate for another 24 hours.

    • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes.

    • Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.

    • Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.[14][16] The MBIC or MBEC is the lowest concentration that causes a significant reduction in biofilm compared to the untreated control.[17]

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_screening Initial Screening cluster_biofilm Biofilm Analysis cluster_mechanistic Mechanistic Studies Culture Bacterial Culture Preparation MIC Antimicrobial Susceptibility (MIC/MBC Assay) Culture->MIC MBIC Biofilm Inhibition (MBIC Assay) MIC->MBIC Select non-bacteriostatic concentrations MBEC Biofilm Eradication (MBEC Assay) MBIC->MBEC QS_Assay Quorum Sensing Inhibition Assay (Reporter Strains) MBIC->QS_Assay Confirm target pathway Microscopy Confocal/SEM Microscopy MBEC->Microscopy Visualize structural changes Gene_Expression Gene Expression (qRT-PCR) QS_Assay->Gene_Expression

Caption: Workflow for the in vitro evaluation of furanone-based compounds.

Visualizing the Mechanism of Quorum Sensing Inhibition

QS_Inhibition cluster_normal Normal Quorum Sensing cluster_inhibited QS Inhibition by Furanone AHL AHL Signal (Autoinducer) Receptor LasR/RhlR Receptor AHL->Receptor Binds & Activates Virulence Virulence & Biofilm Gene Expression Receptor->Virulence Activates Transcription Furanone Furanone Compound Receptor_I LasR/RhlR Receptor Furanone->Receptor_I Competitively Binds (Antagonist) Virulence_I Virulence & Biofilm Gene Expression Receptor_I->Virulence_I Transcription Blocked

Caption: Furanones competitively inhibit AHL binding to LuxR-type receptors.

Summary of In Vitro Efficacy Data
CompoundTarget OrganismMIC (µg/mL)MBIC (µg/mL)Key Findings
Furanone C-30 P. aeruginosa>50256-512 (100% inhibition)Significantly suppresses biofilm formation in a dose-dependent manner.[17] No effect on bacterial growth at concentrations that inhibit QS.[5]
Furanone C-30 L. monocytogenes>20 µM~20 µMSignificantly reduced adhesion capacity and altered biofilm structure.[10]
GBr Furanone P. aeruginosa>100 µM10-50 µM (~90% inhibition)Showed more potent inhibition of pyocyanin production in clinical isolates compared to C-30.[18]
Furanone F105 S. aureus8-16Not specifiedHighly specific activity against Gram-positive bacteria; unaffected Gram-negative growth.[12]
Furanone/Colistin Colistin-Resistant GNB>50 (alone)SynergisticCombination with colistin not only inhibited biofilm formation but also eradicated preformed mature biofilms.[11]

Part 2: In Vivo Efficacy: Translating Laboratory Promise into Therapeutic Potential

While in vitro assays are essential for initial screening, they cannot replicate the complexity of a host organism.[19] In vivo animal models are indispensable for evaluating a compound's true therapeutic potential, accounting for pharmacokinetics, host-pathogen interactions, and the immune response.[20][21][22]

Key In Vivo Experimental Models

1. Murine Cutaneous Abscess/Wound Model

  • Causality and Rationale: This model is highly relevant for studying biofilm-associated skin and soft tissue infections. It allows for direct application of topical treatments and visual assessment of disease progression (e.g., lesion size, necrosis), as well as quantification of bacterial burden in the tissue.[23][24]

  • Protocol: Murine Cutaneous Abscess Model

    • Anesthesia & Preparation: Anesthetize the mouse (e.g., CD-1 strain) and shave a small area on the dorsum.

    • Infection: Prepare a bacterial suspension (e.g., 1x10⁸ CFU of P. aeruginosa) and incubate it with the furanone compound (or vehicle control) for 20-30 minutes.[18]

    • Injection: Inject the mixture subcutaneously into the prepared area.

    • Monitoring: Monitor the animals daily for up to 4 days. Measure the area of necrosis or inflammation at the injection site.[18]

    • Endpoint Analysis: At the study endpoint, euthanize the animals. Excise the lesion and a distal organ (e.g., liver) for bacterial load quantification (CFU/gram of tissue). This determines the extent of local infection and systemic spread.[18][25]

2. Murine Lung Infection Model

  • Causality and Rationale: This model is critical for pathogens like P. aeruginosa, which cause chronic lung infections, particularly in cystic fibrosis patients. To mimic this chronic state, bacteria are often embedded in alginate beads before intratracheal administration, which protects them from immediate clearance and promotes biofilm-like microcolony formation.[21][22][26] This allows for the evaluation of inhaled or systemic therapies on bacterial clearance and lung pathology.

3. Galleria mellonella (Wax Moth) Model

  • Causality and Rationale: The G. mellonella larva is a valuable preliminary in vivo model. It is more cost-effective and ethically less complex than mammalian models. Its innate immune system shares structural and functional similarities with that of vertebrates, making it useful for assessing a compound's toxicity and its effect on infection survival rates.[11][27]

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_analysis Data Collection Model Select Animal Model (e.g., Murine Abscess) Groups Establish Treatment Groups (Vehicle, Furanone, Antibiotic) Model->Groups Infection Induce Infection (e.g., Subcutaneous Injection) Groups->Infection Treatment Administer Treatment (e.g., Co-incubation, Topical) Infection->Treatment Monitoring Monitor Disease Progression (Lesion size, Survival Rate) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Bacterial Load (CFU/g) in Tissue & Organs Endpoint->Bacterial_Load Histo Histopathology (Inflammation Score) Endpoint->Histo Immune Immune Response (Cytokine Analysis) Endpoint->Immune

Sources

A Comprehensive Guide to the Validation of a Stability-Indicating Assay for 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of methodologies for the validation of a stability-indicating assay for 5-hydroxy-4-propylfuran-2(5H)-one, a key intermediate in various chemical syntheses.[1] This document will navigate through the critical steps of method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[2]

The Critical Role of Stability-Indicating Assays

A stability-indicating method (SIM) is an analytical procedure designed to accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of a robust SIM are regulatory requirements and a scientific necessity to understand the intrinsic stability of a drug molecule, identify potential degradation pathways, and establish appropriate storage conditions and shelf-life.[3][4]

Method Development: A Strategic Approach

High-Performance Liquid Chromatography (HPLC) is a widely accepted and versatile technique for the analysis of pharmaceutical compounds due to its high precision, accuracy, and ability to separate complex mixtures.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable choice.

Chromatographic Conditions Rationale:

  • Column: A C18 column is a common starting point for the separation of moderately polar compounds like furanones. The choice of a specific brand and dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) will depend on the desired resolution and analysis time.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be compatible with the analyte's stability) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound from its degradation products. The lactone ring in the furanone structure can be susceptible to hydrolysis, especially at alkaline pH, making mobile phase pH a critical parameter.[6]

  • Detection: A UV detector is typically employed for chromophoric compounds. The selection of the detection wavelength should be based on the UV spectrum of this compound to ensure maximum sensitivity.

Validation of the Stability-Indicating Assay Method

The validation process is a systematic demonstration that the analytical method is suitable for its intended purpose.[7] The following parameters, as stipulated by ICH Q2(R1), must be thoroughly evaluated.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For a stability-indicating assay, this is the most critical validation parameter.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the drug substance to generate potential degradation products.[3][4] This helps to establish the degradation pathways and demonstrate the method's ability to separate the analyte from these degradants.

  • Acid Hydrolysis: Treat the drug substance with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the drug substance with a basic solution (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature. The lactone moiety is particularly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.

  • Photolytic Degradation: Expose the drug substance to light of a specified wavelength and intensity, as per ICH Q1B guidelines.[8][9]

The goal is to achieve a target degradation of 5-20% of the active ingredient.[8][10]

Data Presentation: Forced Degradation Results

Stress Condition% Degradation of this compoundPeak Purity of Parent PeakObservations
Acid (0.1 N HCl, 60°C, 4h)12.5PassOne major degradation product observed
Base (0.1 N NaOH, RT, 2h)18.2PassTwo major degradation products observed
Oxidation (3% H₂O₂, RT, 8h)8.9PassMinor degradation products detected
Thermal (80°C, 24h)5.1PassNo significant degradation
Photolytic (ICH Q1B)6.7PassOne minor degradation product observed

This is a hypothetical data table for illustrative purposes.

Visualization: Specificity Study Workflow

G cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples API 5-hydroxy-4-propylfuran- 2(5H)-one Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC Analysis Stressed_Samples->HPLC Results Specificity Demonstrated (Peak Purity & Resolution) HPLC->Results

Workflow for establishing the specificity of the assay.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

Experimental Protocol:

  • Prepare a stock solution of this compound of a known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the assay.

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50125430
75188145
100250860
125313575
150376290
Regression Equation y = 2508.6x - 120
Correlation Coefficient (r²) 0.9998

This is a hypothetical data table for illustrative purposes.

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare placebo samples (if applicable).

  • Spike the placebo with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate and calculate the percentage recovery.

Data Presentation: Accuracy/Recovery Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4

This is a hypothetical data table for illustrative purposes.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicates of the same sample.

  • Intermediate Precision (Inter-assay Precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

Data Presentation: Precision Data

ParameterConcentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
Repeatability 10025105012550.50
Intermediate Precision
Day 1 / Analyst 110025120013800.55
Day 2 / Analyst 210025090011500.46

This is a hypothetical data table for illustrative purposes.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small variations to the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the aqueous phase (e.g., ± 0.1 unit)

Data Presentation: Robustness Study

Parameter VariedVariation% Assay of this compound
Flow Rate1.1 mL/min99.8
0.9 mL/min100.1
Column Temperature32°C99.9
28°C100.0

This is a hypothetical data table for illustrative purposes.

Visualization: Method Validation Workflow

G cluster_validation Method Validation Specificity Specificity Validated_Method Validated Stability-Indicating Assay Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Range Range Range->Validated_Method Robustness Robustness Robustness->Validated_Method DL_QL DL & QL DL_QL->Validated_Method Method_Development Developed HPLC Method Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Validation_Protocol->Specificity Validation_Protocol->Linearity Validation_Protocol->Accuracy Validation_Protocol->Precision Validation_Protocol->Range Validation_Protocol->Robustness Validation_Protocol->DL_QL

The systematic workflow for validating the analytical method.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for stability-indicating assays, other techniques could be considered, each with its own advantages and limitations.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound, which can add complexity to the method.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires small sample volumes. However, it can have lower sensitivity and reproducibility compared to HPLC.

  • Thin-Layer Chromatography (TLC): A simple and cost-effective technique for qualitative analysis and impurity profiling. Densitometry can provide quantitative data, but with lower precision and accuracy than HPLC.

The experimental data generated through the comprehensive validation of the HPLC method provides a strong basis for its superiority in terms of specificity, accuracy, and precision for the intended purpose of a stability-indicating assay for this compound.

Conclusion

The validation of a stability-indicating assay is a rigorous and multifaceted process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By following a systematic approach guided by the ICH Q2(R1) principles, a robust and reliable HPLC method for the analysis of this compound can be established. The experimental data presented in this guide, although hypothetical, illustrates the level of detail and scientific rigor required to demonstrate that an analytical method is fit for its intended purpose.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Quality Guidelines.ICH.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • Forced Degrad
  • Development of forced degradation and stability indic
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Method Development & Validation (Stability-Indic
  • Q1A(R2) Guideline.ICH.
  • Stability-Indicating Method Validation: Regulatory Consider
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011, October 28). PubMed.
  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. (2001, October 1). PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011, October 28). PMC.
  • Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. (2005, April 25). PubMed.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs.
  • HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. (2022, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone.JOCPR.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact.Applied Microbiology and Biotechnology.
  • Development and Validation of Analytical Methods for the Estimation of Milrinone Lact
  • This compound (CAS 78920-10-2)
  • 2-Furanone.Wikipedia.
  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022, July 31). NIH.
  • This compound.Sigma-Aldrich.
  • CAS No : 78920-10-2 | Product Name : this compound.
  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • 78920-10-2|this compound.BLDpharm.

Sources

A Senior Application Scientist's Guide to the Comparative Safety Profiles of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Furanone Scaffold

The furanone ring, a five-membered heterocyclic motif, is a cornerstone in both natural products and synthetic chemistry. Its derivatives are prized for a vast spectrum of biological activities, finding applications as flavorants in the food industry, quorum sensing inhibitors to combat biofilm formation, and as scaffolds for potent anticancer and anti-inflammatory agents.[1][2][3] However, the very reactivity that makes the furanone ring a versatile pharmacophore also presents a significant challenge: the potential for toxicity.[4][5]

This guide provides a comparative evaluation of the safety profiles of different furanone derivatives. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying structure-activity relationships that govern toxicity. We will delve into the mechanistic basis of their cytotoxic and genotoxic effects, provide a framework for their evaluation, and equip you with robust, self-validating experimental protocols. This document is designed to empower researchers to make informed decisions in the selection and development of furanone-based compounds, balancing therapeutic potential against safety liabilities.

The Mechanistic Underpinnings of Furanone Toxicity

Understanding why a compound is toxic is paramount. For furanones, toxicity is not a monolithic concept; it is a nuanced interplay of the core scaffold's reactivity and the influence of its substituents. The primary mechanisms of concern are:

  • Metabolic Activation to Reactive Intermediates: The furan ring can be metabolically activated by cytochrome P450 enzymes to form highly reactive intermediates, such as epoxides or unsaturated dialdehydes like cis-2-butene-1,4-dial.[4][6][7] These electrophilic species can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genetic damage.[6][8]

  • Direct DNA Interaction and Genotoxicity: Certain furanone derivatives, particularly halogenated ones, are direct-acting mutagens.[8][9] Their electrophilic nature allows them to react with DNA bases, primarily guanine, forming adducts that can lead to mutations if not repaired.[8] This is a critical concern, as genotoxicity can be a precursor to carcinogenicity.[10]

  • Induction of Oxidative Stress: The interaction of furanone derivatives with cellular systems can disrupt the redox balance, leading to the overproduction of reactive oxygen species (ROS). This oxidative stress can damage lipids, proteins, and DNA, triggering apoptotic or necrotic cell death pathways.

The following diagram illustrates the general workflow for assessing the safety profile of a novel furanone derivative, integrating key decision points based on initial toxicity screens.

G Fig. 1: General Workflow for Furanone Safety Assessment cluster_0 In Vitro Screening cluster_1 Mechanistic Investigation cluster_2 Decision & Further Development A Compound Synthesis & Characterization B High-Throughput Cytotoxicity Screen (e.g., MTT, LDH Assay) A->B C Genotoxicity Screen (e.g., Ames Test) B->C D Assess Structure-Activity Relationship (SAR) C->D Analyze initial data E Detailed Cytotoxicity (IC50 Determination) D->E Promising SAR J Lead Optimization (Modify Scaffold) D->J Toxicity observed, SAR suggests modification F Mammalian Cell Genotoxicity (e.g., Micronucleus, Comet Assay) E->F G Metabolic Stability & Metabolite ID F->G H Oxidative Stress Assays (e.g., ROS Detection) G->H I Risk Assessment: Compare Potency vs. Toxicity H->I I->J Unacceptable toxicity, attempt to mitigate K In Vivo Toxicity Studies (If warranted) I->K Acceptable therapeutic window L Terminate Development I->L Unacceptable toxicity, no clear path forward J->B Synthesize new analogs G Fig. 2: Proposed Genotoxicity Pathway for Furanones cluster_dna DNA Damage Pathway cluster_protein Cytotoxicity Pathway A Furanone Derivative (e.g., MX, CMCF) B Metabolic Activation (P450) OR Direct Reactivity A->B C Reactive Electrophilic Intermediate B->C D Cellular Nucleophiles DNA DNA C->DNA Protein Proteins / GSH C->Protein Adduct DNA Adduct Formation (e.g., at Guanine) DNA->Adduct Covalent Binding Mutation Replication Error -> Point Mutation Adduct->Mutation Cancer Potential Carcinogenesis Mutation->Cancer P_Adduct Protein Adducts Protein->P_Adduct Covalent Binding Stress Enzyme Inactivation Depletion of Glutathione (GSH) P_Adduct->Stress Apoptosis Oxidative Stress -> Cell Death Stress->Apoptosis

Caption: Proposed Genotoxicity Pathway for Furanones

Conclusion and Future Perspectives

The safety profile of furanone derivatives is not uniform but is instead a complex function of their specific chemical structures. Halogenation is a key driver of both cytotoxicity and genotoxicity, often through the formation of reactive intermediates that form adducts with DNA and proteins. [8]Conversely, strategic substitutions, such as the addition of non-halogenated aryl or branched alkoxy groups, can yield derivatives with improved safety profiles or even selective toxicity toward cancer cells. [11][12] For drug development professionals, a proactive, tiered approach to safety assessment is crucial. Early-stage in vitro screening for cytotoxicity and genotoxicity, as detailed in this guide, allows for the rapid identification of liabilities and informs structure-activity relationship studies. This enables a "fail early, fail cheap" strategy, prioritizing compounds with the most promising therapeutic index for further, more intensive investigation. As our understanding of the mechanisms of furanone toxicity deepens, so too will our ability to design safer, more effective therapeutic agents based on this versatile and powerful chemical scaffold.

References

  • Unmasking the Hidden Dangers: A Comparative Study on the Genotoxicity of Furanone Disinfection Byproducts. (n.d.). Benchchem.
  • Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation. (2018). European Journal of Medicinal Chemistry.
  • Synthesis and cytotoxicity studies of some furanone derivatives. (n.d.). TSI Journals.
  • Genotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and related compounds. (n.d.). Benchchem.
  • In vitro and in vivo toxicity of selected furanones. (n.d.). ResearchGate.
  • Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. (n.d.). PubMed.
  • Antibacterial effects and genotoxicity of new derivatives of furanones. (n.d.). ResearchGate.
  • Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. (n.d.). IDOSI Journals.
  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (n.d.). PubMed.
  • Two new furanone derivatives from the endophytic fungus Byssochlamys sp. and their cytotoxic activities. (n.d.). Taylor & Francis Online.
  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. (n.d.). Grantome.
  • Synthesis and cytotoxicity studies of some furanone derivatives. (2011). TSI Journals.
  • Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment. (2012). PubMed.
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed.
  • In vitro toxicology. (n.d.). Nuvisan.
  • Flavouring Group Evaluation 313. (2016). EFSA.
  • Mechanism of Furan-Induced Toxicity and Carcinogencity. (n.d.). Grantome.
  • The safety evaluation of food flavouring substances: the role of metabolic studies. (n.d.). Flavor and Extract Manufacturers Association.
  • Guidelines for the Assessment of Flavoring Substances in Foods on Health. (2016). Ministry of Health, Labour and Welfare, Japan.
  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. (2019). PubMed.
  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (n.d.). PMC - NIH.
  • The safety evaluation of food flavouring substances: the role of metabolic studies. (n.d.). PMC.
  • The safety evaluation of food flavoring substances: the role of genotoxicity studies. (n.d.). Taylor & Francis Online.
  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). NIH.
  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. (n.d.). Request PDF.
  • An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. (n.d.). Bentham Science.
  • Research Progress on Furanones. (n.d.). Foreverest Resources Ltd.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-hydroxy-4-propylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to innovation, our focus is often on the synthesis and application of novel compounds like 5-hydroxy-4-propylfuran-2(5H)-one (CAS No. 78920-10-2). This furanone derivative is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] However, our responsibility extends beyond discovery to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[2][3]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream confidently, ensuring a culture of safety and environmental stewardship.

Hazard Profile and Essential Risk Assessment

The foundation of any safe disposal procedure is a thorough understanding of the chemical's intrinsic hazards. This compound is classified as an irritant. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. A comprehensive risk assessment must precede any handling or disposal operation.

The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of the potential hazards. This data, typically found in the Safety Data Sheet (SDS), dictates the minimum safety precautions required.

Hazard ClassHazard StatementGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific target organ toxicity — Single exposureMay cause respiratory irritationH335
Data sourced from supplier Safety Data Sheets.[4]

Causality: Recognizing these specific hazards—skin, eye, and respiratory irritation—directly informs the selection of appropriate Personal Protective Equipment (PPE) and dictates the necessity of handling the compound in a well-ventilated area to prevent aerosol inhalation.[4][5] Assuming any unknown properties of a compound could be hazardous is a cornerstone of prudent laboratory practice.[6]

Immediate Safety & Personal Protective Equipment (PPE)

Based on the hazard profile, a stringent PPE protocol is mandatory. This is not merely a recommendation but a critical barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant nitrile glovesPrevents skin contact and irritation.[4][7] Gloves should be inspected before use and disposed of as contaminated waste after handling.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.[4] Standard safety glasses are insufficient.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or chemical fume hoodPrevents inhalation of vapors or aerosols, mitigating the risk of respiratory tract irritation.[4][8]

Emergency Exposure Procedures: [4]

  • After Skin Contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.[4] Remove and launder contaminated clothing before reuse.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][9] It must be treated as hazardous waste.

Step 1: Waste Segregation

Directive: At the point of generation, immediately designate any unused this compound, solutions containing it, or materials contaminated by it as hazardous waste. Causality: Segregation is a fundamental principle of hazardous waste management.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.

Step 2: Container Selection and Labeling

Directive:

  • Select a chemically compatible waste container in good condition, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[3]

  • The container must be clearly and securely labeled. Affix a "HAZARDOUS WASTE" label.[11]

  • On the label, write the full chemical name: "Waste this compound." List any other solvents or chemicals present with their approximate percentages.

  • Record the date when the first drop of waste is added (the "accumulation start date").[3]

Causality: Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[12] This ensures that waste is handled safely during accumulation, transport, and final disposal, providing critical information to all personnel who may come into contact with it.

Step 3: Accumulation and Storage

Directive:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[13]

  • Keep the container tightly closed at all times, except when adding waste.[11][13]

  • Ensure the storage area is away from heat sources and incompatible materials.[9]

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[3]

Causality: SAA regulations allow for the safe accumulation of limited quantities of hazardous waste in the laboratory without requiring a full-scale storage permit.[13] Keeping containers closed prevents the release of vapors into the laboratory atmosphere, protecting personnel and ensuring compliance.

Step 4: Arranging Final Disposal

Directive:

  • Once the container is full or approaches the regulatory time limit for accumulation (consult your institution's Environmental Health & Safety department), arrange for pickup.

  • Disposal must be handled by a licensed and approved hazardous waste disposal contractor.[2][3][10]

  • The transfer of waste will be tracked using a hazardous waste manifest system, which provides a "cradle-to-grave" record of the waste's journey.[13][14]

Causality: Federal and state laws mandate that hazardous waste be managed and disposed of only by permitted facilities.[12] The manifest system is a legal requirement that ensures accountability and proper handling throughout the disposal process.

cluster_0 Disposal Workflow gen Waste Generation (Unused product, contaminated labware) assess Assess & Segregate (Hazardous Waste) gen->assess container Select Compatible Container (HDPE, Glass) assess->container label_node Label Container ('Hazardous Waste', Chemical Name, Date) container->label_node accumulate Store in Satellite Accumulation Area (Closed, Secure) label_node->accumulate full Container Full or Time Limit Reached? accumulate->full pickup Arrange Pickup by Licensed Waste Contractor full->pickup Yes manifest Complete Hazardous Waste Manifest pickup->manifest dispose Final Disposal at Permitted Facility manifest->dispose

Caption: Disposal workflow for this compound.

Protocol for Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential. For a small, manageable spill of this compound in a laboratory setting:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2 (gloves, goggles, lab coat).

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill and prevent it from spreading.

  • Absorb: Gently cover and absorb the spilled material with the absorbent. Avoid creating dust or aerosols.

  • Collect: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose: Seal, label, and dispose of the container of spill cleanup debris as hazardous waste, following the protocol in Section 3.

cluster_1 Spill Response Protocol spill Spill Occurs alert Alert Personnel spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Use Absorbent Dike) ppe->contain absorb Absorb Material contain->absorb collect Collect Debris into Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon dispose Dispose of Waste & Debris (Follow Disposal Workflow) decon->dispose

Caption: Step-by-step workflow for managing a laboratory spill.

Decontamination of Empty Containers

An "empty" container that once held this compound must still be managed as hazardous waste unless properly decontaminated.

Protocol for Triple Rinsing: [15]

  • Select a solvent in which the compound is soluble (e.g., ethanol, acetone).

  • Add a small amount of the solvent to the empty container, ensuring it contacts all interior surfaces.

  • Securely cap and agitate the container.

  • Pour the solvent rinsate into a designated hazardous waste container. This rinsate is hazardous waste.

  • Repeat this rinsing procedure two more times.

  • After the third rinse, allow the container to air dry in a fume hood.

  • The label on the original container must be defaced or removed. The decontaminated container can now be disposed of with regular laboratory glass or plastic, pending institutional policy.

Causality: RCRA regulations define when a container is considered "RCRA empty." The triple-rinse procedure ensures that residual chemical, which could pose a hazard, is removed and captured as part of the hazardous waste stream, rendering the container safe for non-hazardous disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's hazards, implementing robust safety protocols, and adhering to a systematic disposal workflow, researchers can protect themselves, their colleagues, and the environment. This guide serves as a framework for developing site-specific Standard Operating Procedures (SOPs) in consultation with your institution's Environmental Health & Safety department. Ultimately, a deep-seated commitment to safety and regulatory compliance is as integral to scientific excellence as the discoveries we pursue.

References

  • Title: OSHA Compliance For Labor
  • Title: Are You In Compliance With Proper Lab Waste Disposal Regulations? Source: Medical Waste Services URL:[Link]
  • Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL:[Link]
  • Title: this compound (CAS 78920-10-2) Product Specification Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Source: U.S.
  • Title: Chapter: 11 Safety Laws and Standards Pertinent to Laboratories Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]
  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University College of Engineering URL:[Link]
  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of California, Santa Cruz URL:[Link]
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Inform

Sources

A Senior Application Scientist's Guide to Handling 5-hydroxy-4-propylfuran-2(5H)-one: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-hydroxy-4-propylfuran-2(5H)-one (CAS No. 78920-10-2). As professionals in research and drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that every interaction with this compound is grounded in expertise and caution.

Understanding the Hazard Profile

This compound is a furanone derivative utilized as an intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.[1] While its utility is significant, a thorough understanding of its hazard profile is the foundation of safe handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[2][3]

The Globally Harmonized System (GHS) provides a clear classification for this chemical, mandating a cautious approach.

Hazard ClassGHS ClassificationSignal WordPictogram
Skin Corrosion/IrritationCategory 2WarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2WarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)WarningGHS07 (Exclamation Mark)
Acute Toxicity (Oral)Category 4WarningGHS07 (Exclamation Mark)

Table 1: GHS Hazard Summary for this compound.[2][3]

These classifications are not merely administrative; they are predictive of the compound's behavior upon accidental exposure. The furanone ring and its substituents can interact with biological macromolecules, leading to the observed irritant effects. Therefore, our primary defense is a robust barrier system, achieved through the diligent use of Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is a critical decision-making process dictated by the compound's chemical properties and associated hazards. For this compound, which is typically a yellow to brown liquid or oil, the PPE ensemble is designed to prevent contact, inhalation, and ingestion.[1][3]

Body PartProtectionSpecification & Rationale
Eyes/Face Safety Goggles or Face ShieldRationale: The compound is classified as a serious eye irritant (H319).[2] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes. A face shield should be worn over goggles when handling larger quantities (>100 mL) or during procedures with a high splash risk.
Hands Chemical-Resistant GlovesSpecification: Nitrile or Neoprene gloves. Rationale: These materials provide adequate protection against incidental contact with lactone compounds.[4] Always inspect gloves for integrity before use and practice proper removal techniques to prevent skin contamination. For prolonged contact, consult the glove manufacturer's chemical resistance guide.
Body Laboratory CoatSpecification: A standard, fully-buttoned laboratory coat. Rationale: This is the minimum requirement to protect skin and personal clothing from minor spills and contamination. For tasks with higher splash potential, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Not generally required for small quantities in a fume hood.Specification: For larger quantities, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6] Rationale: The compound may cause respiratory irritation (H335).[2] All handling of the neat compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

Table 2: Recommended Personal Protective Equipment (PPE) for handling this compound.

Operational Plan: From Receipt to Disposal

A self-validating safety system relies on procedural consistency. The following workflow provides a step-by-step guide for managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated GHS hazard symbols.

  • Storage: Store the container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is 2-8°C to maintain stability.[1][8] The container must be kept tightly closed.[2]

Step-by-Step Handling Procedure

This protocol is designed to be executed within a certified chemical fume hood.

  • Preparation: Assemble all necessary equipment (glassware, stir bars, reagents) and the spill kit before retrieving the compound.

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Aliquotting: Carefully measure and transfer the required amount of the compound. Since it is an oil, avoid splashing. Use non-sparking tools.[2]

  • Post-Handling: Tightly seal the primary container and return it to its designated storage location. Decontaminate the work area and any reusable equipment.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_area 1. Prepare Fume Hood & Equipment don_ppe 2. Don Full PPE prep_area->don_ppe retrieve 3. Retrieve Compound don_ppe->retrieve handle 4. Aliquot/Use Compound retrieve->handle store 5. Return Compound to Storage handle->store clean 6. Clean Work Area store->clean doff_ppe 7. Doff PPE Correctly clean->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical help.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Spill Management
  • Evacuate: Alert others and evacuate the immediate area.

  • Assess: Evaluate the spill size and determine if it can be managed safely by laboratory personnel. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

  • Control: Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbent material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[10]

  • Collection: Collect all liquid and solid waste (e.g., unused compound, contaminated absorbent material, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[9][10]

G start Waste Generation (Contaminated materials, excess chemical) collect 1. Collect in a Designated, Sealed Hazardous Waste Container start->collect label_waste 2. Label Container: 'Hazardous Waste' & 'this compound' collect->label_waste store_waste 3. Store in Satellite Accumulation Area label_waste->store_waste contact_ehs 4. Arrange Pickup via Institutional EHS store_waste->contact_ehs end 5. Final Disposal by Licensed Contractor contact_ehs->end

Caption: Hazardous Waste Disposal Workflow.

By integrating these protocols into your daily laboratory operations, you build a resilient safety culture. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the compound.

References

  • This compound (CAS 78920-10-2) Product Specification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). LookChem.
  • SAFETY DATA SHEET 3(2H)-Furanone, dihydro-2-methyl- (Natural). (n.d.). Synerzine.
  • This compound Safety Information. (n.d.). Synthonix.
  • SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. (2018). Synerzine.
  • This compound | CAS#:78920-10-2. (n.d.). Chemsrc.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.